molecular formula C2H3O3- B3277807 Glycolate CAS No. 666-14-8

Glycolate

Número de catálogo: B3277807
Número CAS: 666-14-8
Peso molecular: 75.04 g/mol
Clave InChI: AEMRFAOFKBGASW-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sodium glycolate, the sodium salt of glycolic acid with the molecular formula C2H3NaO3, is a versatile compound with significant applications in scientific research and development, particularly in the pharmaceutical and cosmetic industries . With a molecular weight of 98.033 g/mol and a high melting point range of 210°C to 218°C, this white solid is characterized by its high solubility in water . In pharmaceutical R&D, sodium this compound is extensively utilized as a multi-functional excipient. It serves as an effective disintegrant to promote the breakdown of tablets and capsules, a suspending agent, a gelling agent, and a buffering agent to maintain pH stability in formulations . Its value extends to cosmetic science, where it functions as a skin-conditioning agent, a pH adjuster, and a gentle exfoliant . The compound is also employed as a key starting material or catalyst in various organic synthesis processes, including oxidation-reduction and esterification reactions, leveraging its role as a salt of glycolic acid . Researchers should note that this product, with an assay purity of 97%, is intended For Research Use Only (RUO) . It is incompatible with strong oxidizing agents and strong bases and should be stored at ambient temperatures .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036536
Record name Hydroxyacetate
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URL https://comptox.epa.gov/dashboard/DTXSID901036536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666-14-8
Record name Hydroxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Central Role of Glycolate in Photorespiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photorespiration, a metabolic pathway initiated by the oxygenase activity of RuBisCO, is intricately linked with photosynthesis in C3 plants. This process, often viewed as a wasteful diversion of fixed carbon, plays a crucial role in plant metabolism, particularly in the detoxification of 2-phosphoglycolate (B1263510) and in cellular redox homeostasis. At the heart of this pathway lies this compound, a two-carbon molecule whose production, transport, and metabolism are critical for the overall efficiency of photosynthesis and plant survival. This technical guide provides an in-depth exploration of the role of this compound in photorespiration, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated metabolic and experimental workflows.

Introduction: The Inevitability of Photorespiration

In the presence of O₂, the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) can catalyze the oxygenation of Ribulose-1,5-bisphosphate (RuBP), producing one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of the toxic two-carbon compound, 2-phosphothis compound (2-PG).[1][2][3][4] Photorespiration is the metabolic salvage pathway that converts 2-PG back into 3-PGA, recovering 75% of the carbon that would otherwise be lost.[5][6] This process, however, is energetically expensive, consuming ATP and reducing equivalents.[7][8] this compound is the first stable, dephosphorylated intermediate in this pathway and its metabolism spans three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.[5][9][10]

The Journey of this compound: From Production to Metabolism

The metabolism of this compound is a multi-step process involving several key enzymes and transporters.

Production of this compound in the Chloroplast

The photorespiratory pathway begins in the chloroplast with the formation of 2-phosphothis compound. This is then rapidly dephosphorylated to this compound by the enzyme 2-phosphothis compound phosphatase (PGP) .[1][2]

  • Enzyme: 2-Phosphothis compound Phosphatase (PGP)

  • Reaction: 2-Phosphothis compound + H₂O → this compound + Phosphate (B84403)

This initial step is crucial for preventing the accumulation of 2-PG, which is a potent inhibitor of several Calvin-Benson cycle enzymes.[1][2]

Transport of this compound to the Peroxisome

This compound is then transported out of the chloroplast and into the peroxisome. This transport is mediated by specific protein transporters located in the chloroplast envelope.[11] A key transporter identified is PLGG1, a plastidial this compound/glycerate transporter.[12][13]

Oxidation of this compound in the Peroxisome

Inside the peroxisome, this compound is oxidized to glyoxylate (B1226380) by This compound oxidase (GOX) , an FMN-dependent enzyme.[5][9][10] This reaction consumes O₂ and produces hydrogen peroxide (H₂O₂).[6]

  • Enzyme: this compound Oxidase (GOX)

  • Reaction: this compound + O₂ → Glyoxylate + H₂O₂

The H₂O₂ produced is a reactive oxygen species and is detoxified by catalase, another peroxisomal enzyme.[6][9]

Further Metabolism of Glyoxylate

Glyoxylate is then transaminated to the amino acid glycine (B1666218). This glycine molecule is subsequently transported to the mitochondria, where two molecules of glycine are converted to one molecule of serine, releasing CO₂ and NH₃ in the process.[6][9][10] The serine is then transported back to the peroxisome and converted to glycerate, which finally returns to the chloroplast to be phosphorylated to 3-PGA, thus completing the cycle.[5]

Quantitative Data on this compound Metabolism

The efficiency of the photorespiratory pathway is determined by the kinetic properties of its enzymes and the concentrations of its intermediates. The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateKmVmaxOrganism
Phosphothis compound Phosphatase (PGP) 2-Phosphothis compound1 mM-Human Erythrocytes[14]
2-Phosphothis compound20-70 µM-Arabidopsis thaliana
This compound Oxidase (GOX) This compound0.38 mM55 µmol/min/mgSpinach
This compound0.2 mM-Pea

Note: Km and Vmax values can vary depending on the specific experimental conditions (pH, temperature, etc.) and the purity of the enzyme preparation.

Table 2: Typical Concentrations of Photorespiratory Intermediates in C3 Plants

MetaboliteConcentration (nmol/g fresh weight)Condition
This compound ~200-400Ambient CO₂
Increases significantlyLow CO₂ / High O₂
Glyoxylate ~10-30Ambient CO₂
Glycine ~1000-2000Ambient CO₂
Serine ~1500-3000Ambient CO₂

Note: Metabolite concentrations are highly dynamic and can change rapidly in response to environmental conditions such as light intensity, CO₂ and O₂ levels.

Experimental Protocols for Studying this compound in Photorespiration

A variety of experimental techniques are employed to investigate the role of this compound in photorespiration. Below are detailed methodologies for key experiments.

Quantification of this compound and Other Photorespiratory Intermediates by GC-MS

This protocol describes the extraction and analysis of polar metabolites, including this compound, from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction solvent: 80% (v/v) methanol, 20% (v/v) water, with an internal standard (e.g., ribitol)

  • Chloroform (B151607)

  • Ultrapure water

  • Centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

  • Derivatization reagents: Methoxyamine hydrochloride in pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system

Procedure:

  • Harvesting and Quenching: Rapidly harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer a known weight of the frozen powder (e.g., 50-100 mg) to a microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent.

    • Vortex vigorously for 1 minute.

    • Incubate at 70°C for 15 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation:

    • Transfer the supernatant to a new tube.

    • Add 500 µL of chloroform and 500 µL of ultrapure water.

    • Vortex and centrifuge at 4,000 x g for 5 minutes to separate the polar and non-polar phases.

  • Drying: Carefully collect the upper polar phase and dry it completely in a vacuum concentrator.

  • Derivatization:

    • Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 30°C for 90 minutes with shaking.

    • Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis. Identify and quantify metabolites based on their retention times and mass spectra compared to a standard library.

This compound Oxidase (GOX) Activity Assay

This spectrophotometric assay measures the activity of this compound oxidase by quantifying the production of H₂O₂.

Materials:

  • Plant tissue extract

  • Assay buffer: 0.1 M potassium phosphate buffer (pH 8.0)

  • Substrate solution: 0.1 M sodium this compound

  • Peroxidase (e.g., horseradish peroxidase)

  • Chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine/N,N-dimethylaniline)

  • Spectrophotometer

Procedure:

  • Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and clarify the extract by centrifugation. Determine the total protein concentration of the extract.

  • Assay Reaction:

    • In a microplate well or cuvette, combine the assay buffer, peroxidase, and the chromogenic substrate.

    • Add a known amount of the plant protein extract.

    • Initiate the reaction by adding the sodium this compound substrate solution.

  • Measurement: Immediately measure the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance, the molar extinction coefficient of the colored product, and the amount of protein used in the assay.

Visualizing the Role of this compound in Photorespiration

Diagrams are essential for understanding the complex interplay of pathways and experimental procedures.

Photorespiration_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP RuBisCO RuBisCO RuBP->RuBisCO TwoPG 2-Phosphothis compound PGP PGP TwoPG->PGP Glycolate_chloro This compound Glycolate_perox This compound Glycolate_chloro->Glycolate_perox Transport ThreePGA 3-PGA RuBisCO->TwoPG O2 RuBisCO->ThreePGA CO2 (Calvin Cycle) PGP->Glycolate_chloro GOX GOX Glycolate_perox->GOX O2 Glyoxylate Glyoxylate GGT GGT Glyoxylate->GGT Glycine Glycine Glycine_mito 2x Glycine Glycine->Glycine_mito Transport Serine_perox Serine SGT SGT Serine_perox->SGT Glycerate_perox Glycerate Glycerate_perox->ThreePGA Transport & Phosphorylation GOX->Glyoxylate H2O2 GGT->Glycine SGT->Glycerate_perox HPR HPR GDC GDC Glycine_mito->GDC Serine_mito Serine Serine_mito->Serine_perox Transport GDC->Serine_mito CO2 + NH3

Caption: The photorespiratory pathway highlighting the central role of this compound.

GCMS_Workflow start Plant Tissue (e.g., leaves) homogenization Homogenization (Liquid N2) start->homogenization extraction Metabolite Extraction (Methanol/Water) homogenization->extraction phase_separation Phase Separation (Chloroform/Water) extraction->phase_separation drying Drying of Polar Phase phase_separation->drying derivatization Derivatization (MSTFA) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Conclusion

This compound is a pivotal metabolite in the photorespiratory pathway, acting as the substrate for a series of reactions that ultimately salvage a significant portion of the carbon lost through RuBisCO's oxygenase activity. Understanding the intricate details of this compound metabolism, from its enzymatic regulation to its transport across organelles, is fundamental for researchers in plant science and for professionals seeking to enhance crop productivity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into this essential, albeit complex, aspect of plant biology. Future research, including advanced metabolic flux analysis and the characterization of novel transporters and regulatory elements, will undoubtedly continue to illuminate the multifaceted role of this compound in photorespiration and its broader implications for plant growth and stress responses.

References

The Discovery of the Glycolate Pathway in Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of the glycolate pathway, intimately linked with the process of photorespiration, represents a cornerstone in our understanding of algal carbon metabolism. This technical guide provides a comprehensive overview of the pivotal discoveries that led to the characterization of this metabolic route in unicellular green algae. We delve into the key experiments, present detailed methodologies for their replication, and consolidate the crucial quantitative data that underpinned these seminal findings. Through meticulously constructed diagrams, we visualize the metabolic pathway, experimental workflows, and the logical framework that guided early researchers. This document serves as an in-depth resource for professionals seeking to understand the foundational research and experimental approaches that unveiled the complexities of the this compound pathway in algae.

Introduction

The journey to uncover the this compound pathway in algae was driven by the observation that under certain conditions, photosynthetic organisms release glycolic acid. This phenomenon, now understood as a consequence of the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), spurred investigations into the metabolic fate of this compound. Seminal work, primarily from the laboratory of N.E. Tolbert and his collaborators, established the presence of a metabolic pathway in unicellular green algae that salvages the carbon from phosphothis compound, a toxic byproduct of RuBisCO's oxygenase function.[1][2] This pathway, analogous to photorespiration in higher plants, involves a series of enzymatic reactions distributed across different cellular compartments.

This guide will revisit the critical experiments that were instrumental in this discovery, focusing on the evidence that confirmed the pathway's existence, the identification and characterization of its core enzymes, and the notable differences observed between the algal and higher plant this compound pathways.

Core Experimental Evidence

The confirmation of the this compound pathway in algae was established through three primary lines of experimental evidence:

  • Assimilation of Exogenous Radiolabeled this compound: Supplying algae with this compound-1-¹⁴C and tracing the label's incorporation into downstream metabolites provided direct evidence of a metabolic route for this compound utilization.[1][2]

  • Product-Precursor Relationship during Photosynthetic ¹⁴CO₂ Fixation: The kinetic analysis of ¹⁴C incorporation from ¹⁴CO₂ into this compound and its subsequent appearance in glycine (B1666218) and serine suggested a direct metabolic link between these compounds.[1][2]

  • Presence of Key Pathway Enzymes: The detection of specific activities for the enzymes known to catalyze the sequential steps of the this compound pathway in algal cell extracts solidified its existence.[1][2]

Key Enzymes of the Algal this compound Pathway

The following enzymes were identified as the core components of the this compound pathway in unicellular green algae:

  • P-glycolate Phosphatase: Catalyzes the dephosphorylation of 2-phosphothis compound (B1263510) to this compound.

  • This compound Dehydrogenase: Oxidizes this compound to glyoxylate (B1226380). In many green algae, this is a mitochondrial enzyme, unlike the peroxisomal this compound oxidase found in higher plants.[3]

  • L-glutamate:glyoxylate Aminotransferase: Transfers an amino group from glutamate (B1630785) to glyoxylate, forming glycine and α-ketoglutarate.

  • Serine Hydroxymethylase: Catalyzes the conversion of two molecules of glycine to one molecule of serine, with the release of CO₂ and NH₃.

  • Glycerate Dehydrogenase: Reduces hydroxypyruvate to D-glycerate.

Data Presentation: Quantitative Analysis of Key Findings

The following tables summarize the quantitative data from foundational studies on the this compound pathway in algae.

Table 1: Specific Activities of this compound Pathway Enzymes in Green Algae

EnzymeOrganismSpecific Activity (µmoles/min/mg protein)Reference
P-glycolate PhosphataseChlorella pyrenoidosa0.25[1][2]
This compound DehydrogenaseChlorella pyrenoidosa0.02 - 0.05[1][2]
L-glutamate:glyoxylate AminotransferaseChlorella pyrenoidosa0.20[1][2]
Serine HydroxymethylaseChlorella pyrenoidosa0.03 - 0.06[1][2]
Glycerate DehydrogenaseChlorella pyrenoidosa0.30[1][2]

Note: The specific activities of this compound dehydrogenase and serine hydroxymethylase were reported to be 1/5 to 1/10 that of the other enzymes, suggesting they may be rate-limiting steps in the pathway.[1][2]

Table 2: Distribution of ¹⁴C in Metabolites after Photosynthetic ¹⁴CO₂ Fixation in Chlorella

TimeMetabolite% of Total ¹⁴C FixedLabeling PatternReference
5 secondsThis compoundVariableC₂ > C₁[4][5]
10 secondsThis compoundVariableC₂ > C₁[4][5]
12 secondsSerineVariable70-80% in carboxyl carbon[4][5]
10 minutes (Normal)This compound30%-[4][5]
10 minutes (Mn deficient)This compound2%-[4][5]

Table 3: Metabolism of Exogenous this compound-2-¹⁴C by Algae

AlgaIncubation Time (minutes)% MetabolismReference
Chlorella30 - 602 - 3%[4][5]
Scenedesmus30 - 602 - 3%[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in the discovery of the this compound pathway in algae.

Preparation of Algal Cell-Free Extracts for Enzyme Assays

Objective: To obtain active enzymes from algal cells for in vitro activity measurements.

Protocol:

  • Harvesting Cells: Harvest late-log phase algal cultures by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of extraction buffer. Disrupt the cells using one of the following methods:

    • Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension becomes translucent.

    • French Press: Pass the cell suspension through a pre-chilled French pressure cell at 10,000 - 15,000 psi.

  • Clarification: Centrifuge the crude lysate at 20,000 x g for 20 minutes at 4°C to remove cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins (the cell-free extract).

  • Protein Quantification: Determine the protein concentration of the cell-free extract using a standard method such as the Bradford assay. The extract is now ready for enzyme activity assays.

¹⁴C-Labeling of Algae during Photosynthesis

Objective: To trace the flow of carbon from CO₂ into the intermediates of the this compound pathway.

Protocol:

  • Algal Culture: Use a dense culture of algae (e.g., Chlorella, Scenedesmus) in the logarithmic growth phase.

  • Photosynthesis Chamber: Place the algal suspension in a transparent, sealed chamber with a port for injecting the radiolabel. Illuminate the chamber to allow for active photosynthesis.

  • Introduction of ¹⁴CO₂: Generate ¹⁴CO₂ by adding a small amount of acid (e.g., lactic acid) to a solution of NaH¹⁴CO₃ in a sealed side-arm flask connected to the photosynthesis chamber. Inject the evolved ¹⁴CO₂ into the chamber.

  • Time-Course Sampling: At specific time intervals (e.g., 5s, 10s, 30s, 1min, 5min), rapidly withdraw a sample of the algal suspension and immediately quench the metabolic activity by dispensing it into a tube containing hot ethanol (B145695) (to a final concentration of 80%).

  • Extraction of Metabolites: Heat the ethanol-quenched samples at 80°C for 5-10 minutes to complete the extraction of soluble metabolites.

  • Clarification: Centrifuge the samples to pellet the cell debris. The supernatant contains the radiolabeled metabolites.

  • Analysis: Analyze the extracted metabolites using paper or thin-layer chromatography and autoradiography to separate and identify the ¹⁴C-labeled compounds.

Paper Chromatography of ¹⁴C-Labeled Metabolites

Objective: To separate and identify the radiolabeled intermediates of the this compound pathway.

Protocol:

  • Sample Application: Spot a small, concentrated aliquot of the ethanolic extract onto the origin of a sheet of Whatman No. 1 chromatography paper.

  • Chromatography Tank: Prepare a chromatography tank with a suitable solvent system. For separating amino acids and organic acids, a common solvent system is n-butanol:acetic acid:water (4:1:5 v/v/v). Allow the atmosphere in the tank to become saturated with the solvent vapor.

  • Development: Place the chromatography paper in the tank and allow the solvent to ascend the paper for several hours or until the solvent front is near the top edge.

  • Drying: Remove the chromatogram from the tank and air-dry it in a fume hood.

  • Visualization:

    • Autoradiography: Expose the chromatogram to X-ray film for a period of days to weeks to visualize the radioactive spots.

    • Ninhydrin (B49086) Staining (for amino acids): Spray the chromatogram with a 0.2% ninhydrin solution in acetone (B3395972) and heat at 100°C for a few minutes to reveal the amino acids as purple spots.

  • Identification: Identify the separated compounds by comparing their Rf values (distance traveled by the compound / distance traveled by the solvent front) with those of known standards run on the same chromatogram.

  • Quantification: Elute the radioactive spots from the paper and quantify the radioactivity using a scintillation counter.

Enzyme Assays

General Principle: The activity of each enzyme is determined by measuring the rate of appearance of a product or disappearance of a substrate, typically using spectrophotometry.

Principle: The release of inorganic phosphate (B84403) from phosphothis compound is measured colorimetrically.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 10 mM phosphothis compound.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the algal cell-free extract.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

  • Stopping the Reaction: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.

  • Phosphate Determination: Centrifuge to remove precipitated protein. Measure the inorganic phosphate in the supernatant using a colorimetric method, such as the molybdate-blue method.

  • Calculation: Calculate the specific activity based on the amount of phosphate released per unit time per milligram of protein.

Principle: The reduction of an artificial electron acceptor (e.g., 2,6-dichloroindophenol, DCIP) is monitored spectrophotometrically.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing 50 mM phosphate buffer (pH 7.5), 0.1 mM DCIP, and 1 mM KCN (to inhibit cytochrome oxidase).

  • Enzyme Addition: Add a known amount of the algal cell-free extract.

  • Substrate Addition: Initiate the reaction by adding 10 mM this compound.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 600 nm due to the reduction of DCIP.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of DCIP.

Principle: The formation of glycine is coupled to a reaction that can be monitored, or the disappearance of glyoxylate is measured. A common method involves a coupled assay with lactate (B86563) dehydrogenase.

Protocol (Coupled Assay):

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM L-glutamate, 0.2 mM NADH, and an excess of lactate dehydrogenase.

  • Enzyme Addition: Add a known amount of the algal cell-free extract.

  • Substrate Addition: Initiate the reaction by adding 5 mM glyoxylate. The α-ketoglutarate produced is transaminated back to glutamate by another aminotransferase present in the extract, consuming NADH in a reaction catalyzed by the added lactate dehydrogenase.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Calculation: Calculate the specific activity based on the molar extinction coefficient of NADH.

Principle: The conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate is monitored. A common assay measures the THF-dependent cleavage of serine to glycine and formaldehyde (B43269), with the formaldehyde being quantified colorimetrically.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), 20 mM L-serine, and 2 mM tetrahydrofolate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the algal cell-free extract.

  • Incubation: Incubate at 37°C for a set time (e.g., 30 minutes).

  • Stopping the Reaction and Formaldehyde Detection: Stop the reaction by adding a solution of Nash reagent (containing ammonium (B1175870) acetate, acetic acid, and acetylacetone). This reagent reacts with the formaldehyde produced to form a colored product.

  • Spectrophotometric Measurement: After a further incubation period for color development, measure the absorbance at 412 nm.

  • Calculation: Calculate the specific activity using a standard curve prepared with known concentrations of formaldehyde.

Principle: The oxidation of NADH is monitored spectrophotometrically as hydroxypyruvate is reduced to glycerate.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing 50 mM phosphate buffer (pH 7.0), 0.2 mM NADH.

  • Enzyme Addition: Add a known amount of the algal cell-free extract.

  • Substrate Addition: Initiate the reaction by adding 5 mM hydroxypyruvate.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of NADH.

Visualizations

This compound Pathway in Algae

Glycolate_Pathway cluster_chloro Chloroplast cluster_mito Mitochondrion cluster_perox Peroxisome/Cytosol RuBP Ribulose-1,5-bisphosphate PGA 3-Phosphoglycerate RuBP->PGA RuBisCO (Carboxylase) PG 2-Phosphothis compound RuBP->PG RuBisCO (Oxygenase) CalvinCycle Calvin Cycle PGA->CalvinCycle This compound This compound PG->this compound P-glycolate phosphatase Glyoxylate Glyoxylate This compound->Glyoxylate This compound dehydrogenase Glycine Glycine Glyoxylate->Glycine Glutamate:glyoxylate aminotransferase Serine Serine Glycine->Serine Serine hydroxymethylase Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Aminotransferase Glycerate Glycerate Hydroxypyruvate->Glycerate Glycerate dehydrogenase PGA2 3-Phosphoglycerate Glycerate->PGA2 Glycerate kinase PGA2->CalvinCycle Mitochondrion Mitochondrion Chloroplast Chloroplast

Caption: The this compound pathway in unicellular green algae.

Experimental Workflow for ¹⁴C-Labeling Studies

Experimental_Workflow start Start: Algal Culture in Photosynthesis Chamber injection Inject ¹⁴CO₂ start->injection sampling Time-Course Sampling injection->sampling quenching Quench Metabolism (Hot Ethanol) sampling->quenching extraction Extract Soluble Metabolites quenching->extraction centrifugation Centrifuge to Remove Debris extraction->centrifugation supernatant Collect Supernatant (¹⁴C-Labeled Metabolites) centrifugation->supernatant chromatography Paper/TLC Chromatography supernatant->chromatography analysis Autoradiography & Scintillation Counting chromatography->analysis end End: Identification & Quantification of Labeled Intermediates analysis->end

Caption: Workflow for tracing carbon flow using ¹⁴CO₂.

Logical Framework for Pathway Discovery

Logical_Framework observation Observation: Algae excrete this compound under high O₂/low CO₂ hypothesis Hypothesis: A metabolic pathway exists to process this compound observation->hypothesis exp1 Experiment 1: Feed ¹⁴C-glycolate to algae hypothesis->exp1 exp2 Experiment 2: Photosynthesis with ¹⁴CO₂ hypothesis->exp2 exp3 Experiment 3: Assay for specific enzymes in algal extracts hypothesis->exp3 res1 Result 1: ¹⁴C appears in glycine and serine exp1->res1 conclusion Conclusion: The this compound Pathway is operational in algae res1->conclusion res2 Result 2: ¹⁴C appears sequentially in This compound -> glycine -> serine exp2->res2 res2->conclusion res3 Result 3: Activity detected for key pathway enzymes exp3->res3 res3->conclusion

Caption: Logical progression of the discovery of the this compound pathway.

Conclusion

The discovery of the this compound pathway in algae was a pivotal achievement in plant and algal physiology. Through a series of meticulous experiments involving radiotracer studies, enzyme assays, and careful analysis of metabolic intermediates, researchers were able to piece together this essential carbon-salvaging pathway. The methodologies outlined in this guide provide a blueprint of the foundational work that continues to inform our understanding of algal metabolism and its response to environmental conditions. For researchers and professionals in drug development, a thorough comprehension of these fundamental pathways and the experimental techniques used to elucidate them is invaluable for identifying potential metabolic targets and developing novel biotechnological applications.

References

Biochemical Properties of Glycolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolic acid, the smallest of the α-hydroxy acids (AHAs), is a widely utilized compound in dermatology and cosmetics due to its significant biochemical effects on the skin. Its low molecular weight allows for effective penetration through the stratum corneum, where it exerts a range of actions including exfoliation, stimulation of dermal matrix components, and modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the biochemical properties of glycolic acid, with a focus on its mechanism of action, quantitative effects on key skin components, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and skin biology research.

Physicochemical Properties

Glycolic acid (hydroxyacetic acid) is a colorless, odorless, and hygroscopic crystalline solid. Its small molecular size is a key determinant of its biological activity, facilitating its penetration into the skin.[1]

PropertyValueReference
Chemical Formula C₂H₄O₃[1]
Molecular Weight 76.05 g/mol [1]
Solubility Highly soluble in water[2]
pKa 3.83[2]

Mechanism of Action in Skin

Glycolic acid's effects on the skin are multifaceted, involving actions on both the epidermis and the dermis.

Epidermal Effects
  • Exfoliation: Glycolic acid weakens the cohesion between corneocytes in the stratum corneum by disrupting the intercellular bonds.[[“]][4] This leads to an accelerated shedding of dead skin cells, resulting in a smoother skin texture.[[“]]

  • Keratinocyte Proliferation: It stimulates the proliferation of basal keratinocytes.[5] This is mediated through the activation of the acid-sensitive Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which leads to ATP release and subsequent cell proliferation.[5][6]

Dermal Effects
  • Stimulation of Extracellular Matrix Synthesis: Glycolic acid significantly stimulates the synthesis of key components of the dermal extracellular matrix (ECM), including collagen and hyaluronic acid.[7][8] This action contributes to its anti-aging properties by improving skin firmness and hydration.

    • Collagen Synthesis: It directly stimulates fibroblasts to increase the production of type I collagen.[9][10][11] This is a dose-dependent effect.[9]

    • Hyaluronic Acid Synthesis: Glycolic acid treatment has been shown to increase the content of hyaluronic acid in both the epidermis and dermis.[8]

Quantitative Data

The following tables summarize the quantitative effects of glycolic acid on various biochemical parameters.

Table 1: Effect of Glycolic Acid on Collagen Synthesis in Human Dermal Fibroblasts
Glycolic Acid ConcentrationTreatment DurationMethod% Increase in Collagen Synthesis (relative to control)Reference
10⁻⁶ M24 hoursPICP EIADose-dependent increase[9]
10⁻⁵ M24 hoursPICP EIADose-dependent increase[9]
10⁻⁴ M24 hoursPICP EIADose-dependent increase[9]
75 µg/mL24 hoursNorthern Blot11 ± 6.7% (increase in procollagen (B1174764) α1(I) mRNA)[12]
Table 2: Enzyme Inhibition by Glycolic Acid
EnzymeInhibition TypeIC₅₀KᵢReference
Lipase (B570770)Competitive17.29 ± 0.14 mM19.61 ± 0.26 mM[13]
TyrosinaseMixed-type83 ± 14 µM-[14]
Table 3: Percutaneous Absorption of Glycolic Acid in Human Skin (in vitro)
Glycolic Acid ConcentrationpHApplication Duration% of Applied Dose in Viable Skin% of Applied Dose in Receptor FluidReference
4%2.024 hours13.46 ± 7.44%12.22 ± 9.03%
4%3.824 hours2.23 ± 1.51%1.42 ± 0.77%

Signaling Pathways

Glycolic acid modulates several key signaling pathways in skin cells.

TRPV1 Activation Pathway

Glycolic acid activates the TRPV1 channel in keratinocytes, leading to increased proliferation.

G GA Glycolic Acid H_ion Increased H⁺ Concentration GA->H_ion TRPV1 TRPV1 Channel Activation H_ion->TRPV1 ATP_release ATP Release TRPV1->ATP_release P2_receptor P2 Receptor Activation ATP_release->P2_receptor Proliferation Keratinocyte Proliferation P2_receptor->Proliferation

Glycolic acid-induced keratinocyte proliferation via TRPV1 activation.
NF-κB Inhibition Pathway

Glycolic acid can suppress UVB-induced inflammation by inhibiting the NF-κB signaling pathway.

G UVB UVB Radiation IKK IKK Activation UVB->IKK GA Glycolic Acid GA->IKK IkB_deg IκBα Degradation IKK->IkB_deg NFkB_trans NF-κB Nuclear Translocation IkB_deg->NFkB_trans Inflammation Inflammatory Gene Expression NFkB_trans->Inflammation

Inhibition of the NF-κB inflammatory pathway by glycolic acid.

Experimental Protocols

Assessment of Fibroblast Proliferation (MTT Assay)

This protocol is used to determine the effect of glycolic acid on the proliferation of human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Glycolic acid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed human dermal fibroblasts into 96-well plates at a density of 5 x 10³ cells/well in DMEM with 10% FBS and incubate overnight.

  • Replace the medium with fresh DMEM containing various concentrations of glycolic acid (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).[9] Include a vehicle control.

  • Incubate the cells for 24 hours.[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Cell proliferation is expressed as a percentage of the control.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Analysis seed Seed Fibroblasts in 96-well plate treat Treat with Glycolic Acid seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_abs Read Absorbance (570 nm) add_dmso->read_abs

Workflow for the MTT cell proliferation assay.
Quantification of Collagen Synthesis (PICP ELISA)

This protocol measures the amount of newly synthesized type I collagen by quantifying the procollagen type I C-terminal propeptide (PICP) released into the cell culture medium.

Materials:

  • Human dermal fibroblasts

  • DMEM with 10% FBS

  • Glycolic acid stock solution

  • PICP ELISA kit

  • 24-well plates

  • Microplate reader

Procedure:

  • Culture human dermal fibroblasts in 24-well plates until confluent.

  • Replace the medium with serum-free DMEM containing various concentrations of glycolic acid.

  • Incubate for 24 hours.[9]

  • Collect the cell culture supernatant.

  • Perform the PICP ELISA according to the manufacturer's instructions. A general procedure involves: a. Adding the culture supernatant to antibody-coated microplate wells. b. Incubating to allow PICP to bind. c. Washing the wells. d. Adding a secondary antibody conjugated to an enzyme. e. Incubating and washing. f. Adding a substrate that produces a colorimetric signal. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of PICP from a standard curve.

G start Culture Fibroblasts to Confluency treat Treat with Glycolic Acid (24 hours) start->treat collect Collect Culture Supernatant treat->collect elisa Perform PICP ELISA collect->elisa analyze Analyze Data elisa->analyze

Experimental workflow for quantifying collagen synthesis via PICP ELISA.
Analysis of Collagen mRNA Expression (Northern Blot)

This protocol is used to determine the effect of glycolic acid on the expression of type I collagen mRNA in human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts

  • DMEM with 10% FBS

  • Glycolic acid stock solution

  • RNA extraction kit

  • Formaldehyde, formamide, MOPS buffer

  • Agarose (B213101)

  • Nylon membrane

  • Radioactively labeled cDNA probe for procollagen α1(I)

  • Hybridization buffer

  • Phosphorimager or X-ray film

Procedure:

  • Culture human dermal fibroblasts and treat with glycolic acid (e.g., 75 µg/mL) for 24 hours.[12]

  • Extract total RNA from the cells using a commercial kit.

  • Separate the RNA by size using denaturing agarose gel electrophoresis.

  • Transfer the RNA from the gel to a nylon membrane.

  • Prehybridize the membrane in hybridization buffer.

  • Hybridize the membrane with a radioactively labeled cDNA probe specific for procollagen α1(I) mRNA overnight at 42°C.[12]

  • Wash the membrane to remove unbound probe.

  • Detect the radioactive signal using a phosphorimager or by exposing the membrane to X-ray film.

  • Quantify the band intensity and normalize to a housekeeping gene (e.g., GAPDH).

Conclusion

Glycolic acid exhibits a wide range of biochemical properties that underpin its efficacy in various dermatological applications. Its ability to modulate epidermal turnover, stimulate the synthesis of crucial dermal components like collagen and hyaluronic acid, and influence key cellular signaling pathways highlights its role as a potent bioactive molecule. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of skin science and therapeutic applications of glycolic acid. A thorough understanding of these biochemical principles is essential for optimizing its use and developing novel formulations for improved skin health.

References

The Enzymatic Machinery of Glycolate Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Enzymes Governing Glycolate Synthesis and Degradation, Their Kinetics, and Experimental Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of metabolic pathways is paramount. This compound metabolism, a key process in photoautotrophs and of clinical relevance in humans, is orchestrated by a sophisticated network of enzymes. This technical guide provides a detailed overview of the core enzymes involved in the synthesis and degradation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways.

I. This compound Synthesis: The Photorespiratory Pathway

In photosynthetic organisms, the primary route for this compound synthesis is the photorespiratory pathway, also known as the C2 cycle. This pathway is initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).

A. Key Enzymes in this compound Formation

The synthesis of this compound from Ribulose-1,5-bisphosphate (RuBP) involves two key enzymatic steps primarily occurring within the chloroplast.

  • Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO): This bifunctional enzyme catalyzes the initial step of both carbon fixation and photorespiration.[1] In the presence of O₂, RuBisCO oxygenates RuBP to produce one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of 2-phosphothis compound (B1263510) (2-PG).[2][3] This oxygenation reaction is the entry point into the photorespiratory pathway. The partitioning between the carboxylase and oxygenase activities of RuBisCO is a critical determinant of photosynthetic efficiency.[4]

  • 2-Phosphothis compound Phosphatase (PGLP): The 2-PG produced by RuBisCO is a potent inhibitor of several Calvin cycle enzymes.[5] PGLP rapidly dephosphorylates 2-PG to this compound and inorganic phosphate (B84403) (Pi), thereby detoxifying the chloroplast and committing carbon to the photorespiratory pathway.[6][7] PGLP requires divalent cations, such as Mg²⁺, for its activity.[8]

B. Pathway Visualization: this compound Synthesis

Glycolate_Synthesis cluster_chloroplast Chloroplast RuBP Ribulose-1,5-bisphosphate RuBisCO RuBisCO RuBP->RuBisCO O2 O₂ O2->RuBisCO TwoPG 2-Phosphothis compound RuBisCO->TwoPG Oxygenation ThreePGA 3-Phosphoglycerate RuBisCO->ThreePGA PGLP PGLP TwoPG->PGLP This compound This compound PGLP->this compound

Caption: Initial steps of this compound synthesis in the chloroplast.

II. This compound Degradation: A Multi-Organelle Process

The this compound produced in the chloroplast is transported to the peroxisome and subsequently to the mitochondrion for further processing. The degradation of this compound involves a series of enzymatic reactions that ultimately salvage a portion of the carbon lost during photorespiration.

A. The Core Photorespiratory Degradation Pathway

This pathway involves the coordinated action of enzymes located in the peroxisome and mitochondrion.

  • Peroxisomal Reactions:

    • This compound Oxidase (GOX): Upon transport into the peroxisome, this compound is oxidized by GOX to glyoxylate (B1226380) and hydrogen peroxide (H₂O₂).[9][10] GOX is a flavoprotein that uses FMN as a cofactor.[11] The H₂O₂ produced is detoxified by catalase.

    • Serine:Glyoxylate Aminotransferase (SGAT) and Glutamate (B1630785):Glyoxylate Aminotransferase (GGAT): Glyoxylate is then transaminated to glycine (B1666218). This can be catalyzed by SGAT, which uses serine as the amino donor to produce hydroxypyruvate, or by GGAT, which uses glutamate to produce α-ketoglutarate.[11][12]

  • Mitochondrial Reactions:

    • Glycine Decarboxylase Complex (GDC): Two molecules of glycine are transported into the mitochondrion. The GDC, a multi-enzyme complex, catalyzes the oxidative decarboxylation of one glycine molecule to CO₂, NH₃, and a methylene (B1212753) group (-CH₂-), which is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[13][14]

    • Serine Hydroxymethyltransferase (SHMT): The 5,10-methylenetetrahydrofolate then donates the methylene group to a second molecule of glycine, forming serine.[15]

  • Return to the Peroxisome and Chloroplast:

    • Hydroxypyruvate Reductase (HPR): Serine returns to the peroxisome, where it can be used by SGAT. The hydroxypyruvate produced by SGAT is reduced to glycerate by HPR, using NADH as the reductant.[6][9]

    • Glycerate Kinase (GLYK): Glycerate is then transported back to the chloroplast, where it is phosphorylated by GLYK to 3-PGA, which can re-enter the Calvin cycle.[4][16]

B. Alternative Degradation Pathways

While photorespiration is the primary route for this compound degradation in plants, other pathways exist in various organisms.

  • The Glycerate Pathway: In some bacteria, glyoxylate can be converted to glycerate through the action of glyoxylate carboligase and tartronic semialdehyde reductase.[2]

    • Glyoxylate Carboligase (Tartronate-semialdehyde synthase): This enzyme catalyzes the condensation of two molecules of glyoxylate to form tartronate (B1221331) semialdehyde and CO₂.[17]

    • Tartronic Semialdehyde Reductase (TSR): TSR then reduces tartronate semialdehyde to D-glycerate.[2][18]

  • Human this compound Metabolism: In humans, this compound is primarily metabolized in the liver.[19]

    • This compound Oxidase (GOX): As in plants, GOX oxidizes this compound to glyoxylate.[20]

    • Alanine:Glyoxylate Aminotransferase (AGT) and Glyoxylate Reductase/Hydroxypyruvate Reductase (GR/HPR): Glyoxylate can be converted to glycine by AGT or reduced back to this compound by GR/HPR.[15] Defects in these enzymes can lead to the accumulation of glyoxylate, which is then oxidized to oxalate, a key component of kidney stones.[15]

C. Pathway Visualization: this compound Degradation

Glycolate_Degradation cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Glycolate_in This compound Glycolate_perox This compound Glycolate_in->Glycolate_perox Transport Glycerate Glycerate GLYK Glycerate Kinase Glycerate->GLYK Glycerate_in Glycerate_in ThreePGA 3-PGA GLYK->ThreePGA ATP -> ADP GOX This compound Oxidase Glycolate_perox->GOX O₂ -> H₂O₂ Glyoxylate Glyoxylate GOX->Glyoxylate SGAT SGAT Glyoxylate->SGAT Glycine_perox Glycine SGAT->Glycine_perox Hydroxypyruvate Hydroxypyruvate SGAT->Hydroxypyruvate Glycine_mito 2x Glycine Glycine_perox->Glycine_mito Transport Serine_perox Serine Serine_perox->SGAT HPR Hydroxypyruvate Reductase HPR->Glycerate Hydroxypyruvate->HPR NADH -> NAD⁺ GDC Glycine Decarboxylase Complex Glycine_mito->GDC SHMT SHMT Glycine_mito->SHMT GDC->SHMT Methylene-THF CO2 CO₂ GDC->CO2 NH3 NH₃ GDC->NH3 Serine_mito Serine Serine_mito->Serine_perox Transport SHMT->Serine_mito

Caption: The multi-organelle pathway of this compound degradation (Photorespiration).

III. Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters of key enzymes involved in this compound metabolism. These values can vary depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of this compound Synthesis Enzymes

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (units)Reference(s)
RuBisCO (oxygenase) Various PlantsRuBP20-50VariesN/A
O₂200-400VariesN/A
PGLP Spinach Leaves2-Phosphothis compound20-70Varies[8][21]

Table 2: Kinetic Parameters of this compound Degradation Enzymes

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (µmol/min/mg)Reference(s)
This compound Oxidase (GOX) Human LiverThis compound220-60001.1[3]
Glyoxylate150000.4[3]
Hydroxypyruvate Reductase (HPR) Cucumber CotyledonsHydroxypyruvate62525[6]
Glyoxylate5700-[6]
M. extorquens AM1Hydroxypyruvate100-[9]
Glyoxylate1500-[9]
Serine:Glyoxylate Aminotransferase (SGAT) Spinach LeavesGlyoxylate1501-2[11]
L-Serine2000-30001-2[11]
Glycine Decarboxylase Complex (GDC) Pea Leaf MitochondriaGlycine--[22]
H-protein2.2-[22]
Tartronic Semialdehyde Reductase (TSR) Ustilago maydisD-Glycerate17700-[2]
L-Glycerate123200-[2]
Tartronic semialdehyde190-[2]
Glycerate Kinase (GLYK) Maize LeavesD-Glycerate120-[23]
L-Glycerate1500-[23]

IV. Experimental Protocols

Detailed methodologies are crucial for the accurate study of enzyme kinetics and function. Below are representative protocols for key enzymes in this compound metabolism.

A. Assay for this compound Oxidase (GOX) Activity

This assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate catalyzed by horseradish peroxidase (HRP).

  • Principle: GOX oxidizes this compound to glyoxylate, producing H₂O₂. In the presence of HRP, H₂O₂ oxidizes a substrate like o-dianisidine, leading to a measurable change in absorbance.

  • Reagents:

    • Protein extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.3, with protease inhibitors).

    • Assay buffer: 0.1 M potassium phosphate buffer (pH 8.3), 10 µg/ml HRP, 0.4 mM o-dianisidine, 10 mM sodium this compound.

  • Procedure:

    • Extract total protein from the tissue of interest using the extraction buffer.

    • Centrifuge the extract to pellet debris and collect the supernatant.

    • Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

    • In a microplate well, mix a known amount of protein extract with the assay buffer.

    • Monitor the increase in absorbance at 440 nm over time using a microplate reader.

    • Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of GOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate per minute.

B. Assay for Phosphothis compound Phosphatase (PGLP) Activity

This can be a coupled assay or a direct measurement of phosphate release.

  • Principle (Coupled Assay): The this compound produced by PGLP is used as a substrate by GOX in a subsequent reaction, which is then measured as described above.[13]

  • Principle (Phosphate Release): The inorganic phosphate (Pi) released from 2-phosphothis compound is quantified using a colorimetric method, such as the Malachite Green assay.

  • Reagents (Phosphate Release):

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).

    • Substrate: 2-phosphothis compound.

    • Malachite Green reagent.

  • Procedure (Phosphate Release):

    • Incubate the enzyme sample with the assay buffer and 2-phosphothis compound at a constant temperature.

    • Stop the reaction at various time points by adding the Malachite Green reagent.

    • Measure the absorbance at ~650 nm.

    • Create a standard curve using known concentrations of Pi to determine the amount of phosphate released.

C. Assay for Serine:Glyoxylate Aminotransferase (SGAT) Activity

This is a coupled enzyme assay that measures the formation of hydroxypyruvate.

  • Principle: SGAT produces hydroxypyruvate from serine and glyoxylate. The hydroxypyruvate is then reduced to glycerate by hydroxypyruvate reductase (HPR), a reaction that oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[1]

  • Reagents:

    • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5).

    • Substrates: L-serine, glyoxylate.

    • Coupling enzyme: Hydroxypyruvate reductase (HPR).

    • Cofactor: NADH.

  • Procedure:

    • In a cuvette, combine the assay buffer, L-serine, glyoxylate, NADH, and HPR.

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the decrease in absorbance at 340 nm.

    • The rate of NADH oxidation is proportional to the SGAT activity.

D. Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetics_Workflow start Enzyme Preparation (Extraction/Purification) assay Enzyme Activity Assay (Varying Substrate Concentrations) start->assay data Data Collection (Initial Reaction Rates) assay->data plot Michaelis-Menten Plot (v vs. [S]) data->plot lineweaver Lineweaver-Burk Plot (1/v vs. 1/[S]) data->lineweaver params Determine Kinetic Parameters (Km, Vmax) plot->params lineweaver->params

Caption: A generalized workflow for determining enzyme kinetic parameters.

V. Conclusion

The enzymes involved in this compound synthesis and degradation form a highly integrated and regulated metabolic network. A thorough understanding of their individual properties, kinetics, and interplay is essential for researchers in plant biology aiming to enhance photosynthetic efficiency and for those in the biomedical field developing therapies for metabolic disorders such as primary hyperoxaluria. The data and protocols presented in this guide serve as a foundational resource for further investigation into this critical area of metabolism.

References

The Gatekeepers of Photorespiration: A Technical Guide to Chloroplast Glycolate Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crucial role of glycolate transporters in chloroplasts, central players in the photorespiratory pathway. Understanding the function and mechanism of these transporters is paramount for efforts to engineer more efficient photosynthesis and enhance crop yields. This document details the key transporters identified to date, their kinetic properties, the experimental protocols for their characterization, and the known regulatory networks that govern their activity.

Introduction: The Photorespiratory Conundrum and the Need for Transport

Photorespiration is a metabolic pathway that recycles 2-phosphothis compound (B1263510) (2-PG), a toxic byproduct of the oxygenase activity of RuBisCO.[1][2] This pathway is essential for C3 plants but comes at a significant energetic cost, releasing previously fixed CO2 and consuming ATP and reducing equivalents. The entire process is highly compartmentalized, spanning the chloroplast, peroxisome, and mitochondria, necessitating a sophisticated network of metabolite transporters to shuttle intermediates between these organelles.[3][4]

Within the chloroplast, the dephosphorylation of 2-PG yields this compound, which must be exported to the peroxisome for further processing.[3][4] Conversely, glycerate, a later product of the photorespiratory cycle, is imported back into the chloroplast to be re-phosphorylated and re-enter the Calvin-Benson cycle.[3][4] The proteins mediating this critical this compound/glycerate exchange across the chloroplast envelope are the primary focus of this guide.

Key Chloroplast this compound Transporters

Two primary transporters have been identified as essential for this compound export from the chloroplast in Arabidopsis thaliana and other plants: PLASTIDIAL this compound/GLYCERATE TRANSLOCATOR 1 (PLGG1) and BILE ACID:SODIUM SYMPORTER FAMILY 2 (BASS2), also known as BASS6.

PLGG1: The Canonical this compound/Glycerate Antiporter

PLGG1 was the first core photorespiratory transporter to be molecularly identified, a discovery aided by transcript co-expression analysis which showed its genes were co-regulated with known photorespiratory enzymes.[3][5] It functions as an antiporter, exchanging this compound produced in the chloroplast for glycerate generated in the peroxisome.[3][4] Loss-of-function plgg1 mutants exhibit a classic photorespiratory phenotype, including stunted growth and chlorosis under ambient CO2 conditions, which is alleviated in high CO2 environments.[3][6] These mutants accumulate high levels of this compound and glycerate, confirming the role of PLGG1 in their transport.[3]

BASS6: A Unidirectional this compound Transporter

BASS6 was later identified as another key player in this compound export from the chloroplast.[7] Unlike PLGG1, BASS6 is a unidirectional transporter and does not appear to transport glycerate.[7] Double mutants of plgg1 and bass6 show a more severe photorespiratory phenotype than either single mutant, indicating that these two transporters work in concert to facilitate the high flux of this compound out of the chloroplast during photorespiration.[7][8]

Quantitative Data on Transporter Function

The following tables summarize the available quantitative data on the kinetic properties of chloroplast this compound transporters. It is important to note that detailed kinetic characterization of reconstituted plant membrane transporters can be challenging, and data is often derived from studies on isolated chloroplasts or heterologous expression systems.

TransporterSubstrateApparent K_m_V_max_Organism/SystemReference
This compound TransporterThis compound0.1 - 0.3 mM100 - 200 µmol · (mg Chl)⁻¹ · h⁻¹Spinach Chloroplasts[9]
This compound TransporterD-Glycerate0.1 - 0.4 mM100 - 200 µmol · (mg Chl)⁻¹ · h⁻¹Pea Chloroplasts[6]

Note: The data above is from studies on isolated chloroplasts before the molecular identification of PLGG1 and BASS6, and thus represents the combined activity of the transporters present in the chloroplast envelope.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize chloroplast this compound transporters.

Chloroplast Isolation from Leaf Tissue

This protocol describes a general method for isolating intact and biochemically active chloroplasts, a prerequisite for in vitro transport assays and subcellular fractionation.

Materials:

  • Isolation Buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.

  • Percoll Gradient Solutions: 40% and 80% (v/v) Percoll in isolation buffer.

  • Spinach or pea leaves.

  • Blender, cheesecloth, centrifuge, and refrigerated centrifuge tubes.

Procedure:

  • Homogenize 20-30 g of fresh, turgid leaves in 100 mL of ice-cold isolation buffer using a blender with short bursts (3 x 5 seconds).[10][11]

  • Filter the homogenate through four layers of cheesecloth into a chilled beaker.[10]

  • Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.[11]

  • Gently resuspend the pellet in a small volume of isolation buffer.

  • Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (40% on top of 80%).

  • Centrifuge the gradient at 2,500 x g for 10 minutes at 4°C.[11]

  • Intact chloroplasts will band at the 40%/80% interface. Carefully collect this band.

  • Wash the intact chloroplasts by diluting them in isolation buffer and centrifuging at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of isolation buffer and store on ice.

In Vitro Transport Assay using Reconstituted Proteoliposomes

This protocol allows for the direct measurement of transport activity of a specific transporter protein reconstituted into artificial lipid vesicles.

Materials:

  • Purified transporter protein (e.g., PLGG1, BASS6).

  • E. coli polar lipids.

  • Detergent (e.g., n-octyl-β-D-glucopyranoside).

  • Bio-Beads SM-2.

  • Internal and external buffer solutions with desired substrate concentrations.

  • Radiolabeled substrate (e.g., [¹⁴C]-glycolate or [¹⁴C]-glycerate).

  • Syringe-end filters (0.22 µm).

Procedure:

  • Liposome Preparation: Solubilize E. coli polar lipids in the internal buffer containing the desired counter-exchange substrate (for antiporters) and detergent.[12]

  • Reconstitution: Mix the purified transporter protein with the solubilized lipids. The protein-to-lipid ratio needs to be optimized for each transporter.[12]

  • Detergent Removal: Remove the detergent by incubation with Bio-Beads SM-2. This will lead to the formation of proteoliposomes with the transporter integrated into the membrane.[12]

  • Transport Assay:

    • Equilibrate the proteoliposomes to the desired temperature.

    • Initiate the transport by adding the external buffer containing the radiolabeled substrate.

    • At specific time points, stop the transport by rapidly filtering the proteoliposomes through a syringe-end filter and washing with ice-cold stop buffer.

    • Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the uptake of the radiolabeled substrate over time. Determine initial transport rates and calculate kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

Subcellular Localization using Transient Expression in Protoplasts

This method is used to visualize the localization of a transporter protein within the cell by fusing it to a fluorescent protein and expressing it transiently in plant protoplasts.

Materials:

  • Plasmid construct containing the transporter-fluorescent protein fusion gene (e.g., PLGG1-GFP).

  • Arabidopsis thaliana cell suspension culture or young leaves.

  • Enzyme solution: 1-1.5% (w/v) cellulase (B1617823) R10, 0.2-0.4% (w/v) macerozyme R10 in a mannitol-based buffer.[1][13]

  • PEG-calcium transfection solution.

  • W5 solution for washing.

  • Confocal laser scanning microscope.

Procedure:

  • Protoplast Isolation: Digest plant material with the enzyme solution to remove the cell wall and release protoplasts.[1][13]

  • Purification: Purify the protoplasts by washing and centrifugation.[1]

  • Transfection: Incubate the protoplasts with the plasmid DNA in the presence of the PEG-calcium solution to facilitate DNA uptake.[13]

  • Incubation: Incubate the transfected protoplasts in the dark for 12-24 hours to allow for gene expression.

  • Microscopy: Observe the protoplasts using a confocal laser scanning microscope. The localization of the fluorescent signal from the fusion protein will reveal the subcellular compartment where the transporter is targeted. Co-localization with known organelle markers (e.g., chlorophyll (B73375) autofluorescence for chloroplasts) can confirm the location.[14]

Signaling Pathways and Regulation

The expression of genes encoding photorespiratory enzymes, including the this compound transporters, is tightly regulated and coordinated with photosynthesis.

Light and Metabolic Regulation

The transcription of photorespiratory genes, including PLGG1, is strongly induced by light.[15] This ensures that the machinery to handle the products of photorespiration is in place when photosynthesis is active. Additionally, certain photorespiratory metabolites are thought to act as signaling molecules. For instance, glycine (B1666218) and serine have been shown to influence the expression of several photorespiratory genes.[15]

Gene Co-expression Network

Co-expression analysis has been a powerful tool in identifying components of the photorespiratory pathway.[3][16] The genes encoding PLGG1 and other photorespiratory enzymes are often found in the same co-expression modules, suggesting they are under the control of a common regulatory network. This network likely involves transcription factors that respond to light and metabolic signals to coordinate the expression of the entire pathway.

Visualizations

Photorespiratory Pathway and Transporter Function

Photorespiration cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBisCO RuBisCO PGA 3-PGA RuBisCO->PGA CO2 Glycolate_P 2-P-Glycolate RuBisCO->Glycolate_P O2 RuBP RuBP Glycolate_chloro This compound Glycolate_P->Glycolate_chloro Pi PLGG1 PLGG1 Glycolate_chloro->PLGG1 BASS6 BASS6 Glycolate_chloro->BASS6 Glycerate_chloro Glycerate PGLP PGLP PLGG1->Glycerate_chloro Glycolate_pero This compound PLGG1->Glycolate_pero This compound Export BASS6->Glycolate_pero This compound Export Glyoxylate Glyoxylate Glycolate_pero->Glyoxylate Glycine Glycine Glyoxylate->Glycine Glycine_mito Glycine Glycine->Glycine_mito Serine_pero Serine Glycerate_pero Glycerate Serine_pero->Glycerate_pero Glycerate_pero->PLGG1 Glycerate Import Serine_mito Serine Glycine_mito->Serine_mito CO2, NH3 Serine_mito->Serine_pero

Caption: The central role of PLGG1 and BASS6 in the photorespiratory pathway.

Experimental Workflow for Transporter Characterization

Workflow start Start: Identify Candidate Transporter Gene clone_gene Clone Gene of Interest start->clone_gene subcellular_loc Subcellular Localization (e.g., Protoplast Transient Expression) clone_gene->subcellular_loc protein_expression Heterologous Protein Expression and Purification clone_gene->protein_expression mutant_analysis Generate and Analyze Knockout/Knockdown Mutants clone_gene->mutant_analysis end End: Functional Characterization Complete subcellular_loc->end reconstitution Reconstitution into Liposomes protein_expression->reconstitution transport_assay In Vitro Transport Assay (Radiolabeled Substrate) reconstitution->transport_assay kinetics Determine Kinetic Parameters (Km, Vmax) transport_assay->kinetics kinetics->end phenotyping Phenotypic Analysis (Growth, Photosynthesis) mutant_analysis->phenotyping metabolite_profiling Metabolite Profiling mutant_analysis->metabolite_profiling phenotyping->end metabolite_profiling->end

Caption: A typical experimental workflow for characterizing a chloroplast transporter.

Logical Relationship of this compound Transporters

Transporter_Relationship PLGG1 PLGG1 Glycolate_Export This compound Export from Chloroplast PLGG1->Glycolate_Export Glycerate_Import Glycerate Import into Chloroplast PLGG1->Glycerate_Import BASS6 BASS6 BASS6->Glycolate_Export Photorespiration Efficient Photorespiration Glycolate_Export->Photorespiration Glycerate_Import->Photorespiration

Caption: The synergistic roles of PLGG1 and BASS6 in photorespiration.

References

Glycolate Accumulation Under Photorespiratory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms, initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Under conditions of high light, high temperatures, and low CO2 concentrations, RuBisCO fixes O2 instead of CO2, producing one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of the toxic two-carbon compound, 2-phosphoglycolate (B1263510) (2-PG). The photorespiratory pathway, also known as the C2 cycle, serves to salvage the carbon from 2-PG and convert it back into 3-PGA, which can re-enter the Calvin-Benson cycle. A key intermediate in this pathway is this compound. The accumulation of this compound and its subsequent oxidation product, glyoxylate (B1226380), can have significant impacts on cellular metabolism and signaling. This technical guide provides an in-depth overview of this compound accumulation under photorespiratory conditions, including the core biochemical pathways, experimental protocols for its quantification, and the associated signaling events.

The Photorespiratory Pathway and this compound Metabolism

The photorespiratory pathway is a complex series of reactions distributed across three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.

  • Chloroplast: The pathway begins in the chloroplast when RuBisCO oxygenates Ribulose-1,5-bisphosphate (RuBP) to form 2-phosphothis compound (2-PG). 2-PG is rapidly dephosphorylated by 2-phosphothis compound phosphatase (PGP) to produce this compound.[1] this compound is then exported from the chloroplast to the peroxisome.

  • Peroxisome: In the peroxisome, this compound is oxidized to glyoxylate by this compound oxidase (GOX), a reaction that consumes O2 and produces hydrogen peroxide (H2O2).[2] H2O2 is a reactive oxygen species (ROS) and is detoxified by catalase. Glyoxylate is then aminated to form the amino acid glycine (B1666218).

  • Mitochondrion: Glycine is transported into the mitochondria, where two molecules of glycine are converted to one molecule of serine by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT). This step releases CO2 and NH3.

  • Return to the Peroxisome and Chloroplast: Serine returns to the peroxisome, where it is converted to hydroxypyruvate and then reduced to glycerate by hydroxypyruvate reductase (HPR). Glycerate re-enters the chloroplast and is phosphorylated by glycerate kinase (GLYK) to form 3-PGA, thus completing the cycle.

Key Enzymes in this compound Metabolism
  • This compound Oxidase (GOX): A peroxisomal enzyme that catalyzes the oxidation of this compound to glyoxylate, with the concomitant production of H2O2. Its activity is a critical control point in the photorespiratory pathway.

  • Glycerate Dehydrogenase (GDH) / Hydroxypyruvate Reductase (HPR): Primarily located in the peroxisome, this enzyme catalyzes the NADH-dependent reduction of hydroxypyruvate to D-glycerate.

Quantitative Data on this compound Accumulation

The accumulation of this compound is a hallmark of photorespiratory stress, particularly in mutants with impaired photorespiratory pathway enzymes.

Plant Species/MutantConditionThis compound Fold Increase (vs. Wild Type)Reference
Arabidopsis thaliana hpr1-1Normal Air, 5 weeks old~12[3]
Zea mays go1Shift from high CO2 to normal air (6 h)7[4]
Zea mays go1Shift from high CO2 to normal air (25 h)11[4]
Arabidopsis thaliana ggt1Air-grown6 (glyoxylate)[5]

Enzyme Kinetics Data

Understanding the kinetic properties of the enzymes involved in this compound metabolism is crucial for modeling and manipulating the photorespiratory pathway.

Table 2: Kinetic Parameters of this compound Oxidase (GOX)

OrganismSubstrateKm (mM)Vmax or kcatReference
Arabidopsis thaliana (recombinant GOX)This compound0.22 - 0.30180 - 204 min-1 (kcat)[5]
SpinachThis compound0.38-
HumanThis compound0.14-

Table 3: Kinetic Parameters of Glycerate Dehydrogenase (GDH) / Hydroxypyruvate Reductase (HPR)

OrganismSubstrateKm (mM)Reference
Klebsiella pneumoniaeGlycerol12.5[6]
Zea mays (Glycerate Kinase)D-Glycerate0.12[7]
Zea mays (Glycerate Kinase)L-Glycerate1.5[7]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for plant metabolite profiling.[8][9][10][11][12]

1. Metabolite Extraction: a. Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue. d. Vortex vigorously for 1 minute and then incubate on ice for 20 minutes, with intermittent vortexing. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new microfuge tube. This fraction contains the polar metabolites, including this compound.

2. Derivatization: a. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). b. To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect carbonyl groups. Incubate at 37°C for 90 minutes with shaking. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for silylation of hydroxyl and carboxyl groups. Incubate at 37°C for 30 minutes with shaking.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (example):

  • Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/minute, and hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. MS Conditions (example):
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-600. d. Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify using an internal standard (e.g., ribitol) added during the extraction step.

Protocol 2: Spectrophotometric Assay of this compound Oxidase (GOX) Activity

This assay is based on the H2O2-dependent oxidation of a chromogenic substrate.

1. Protein Extraction: a. Homogenize 100-200 mg of plant tissue in 1 mL of ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, 1 mM EDTA, 1% PVP). b. Centrifuge at 12,000 x g for 15 minutes at 4°C. c. Collect the supernatant containing the crude protein extract. d. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Activity Assay: a. The reaction mixture (1 mL total volume) contains:

  • 50 mM potassium phosphate buffer (pH 8.0)
  • 0.1 mM FMN (flavin mononucleotide)
  • 0.5 mM 4-aminoantipyrine
  • 2 mM phenol
  • 5 U/mL horseradish peroxidase b. Add 20-50 µL of the crude protein extract to the reaction mixture. c. Initiate the reaction by adding 10 µL of 1 M this compound. d. Monitor the increase in absorbance at 515 nm for 5-10 minutes using a spectrophotometer. The rate of color development is proportional to the GOX activity. e. Calculate the specific activity as µmol of H2O2 produced per minute per mg of protein.

Protocol 3: Spectrophotometric Assay of Glycerate Dehydrogenase (GDH) Activity

This assay measures the NADH-dependent reduction of hydroxypyruvate to glycerate.[13]

1. Protein Extraction: a. Follow the same procedure as for the GOX activity assay.

2. Activity Assay: a. The reaction mixture (1 mL total volume) contains:

  • 100 mM potassium phosphate buffer (pH 7.0)
  • 0.2 mM NADH b. Add 20-50 µL of the crude protein extract to the reaction mixture and incubate for 2-3 minutes to record any background NADH oxidation. c. Initiate the reaction by adding 10 µL of 100 mM hydroxypyruvate. d. Monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to the GDH activity. e. Calculate the specific activity as µmol of NADH oxidized per minute per mg of protein using an extinction coefficient for NADH of 6.22 mM-1cm-1.

Signaling Pathways and Logical Relationships

Photorespiratory Pathway and H2O2 Generation

The oxidation of this compound in the peroxisome is a major source of cellular H2O2, which acts as a signaling molecule.

Photorespiration_H2O2_Signaling cluster_chloro Chloroplast cluster_peroxi Peroxisome cluster_signal Cellular Response Chloroplast Chloroplast RuBP RuBP Rubisco RuBisCO RuBP->Rubisco O2_in O2 O2_in->Rubisco Two_PG 2-Phosphothis compound Rubisco->Two_PG PGP PGP Two_PG->PGP Glycolate_chl This compound PGP->Glycolate_chl Glycolate_per This compound Glycolate_chl->Glycolate_per Transport Peroxisome Peroxisome GOX GOX Glycolate_per->GOX Glyoxylate Glyoxylate GOX->Glyoxylate H2O2 H2O2 GOX->H2O2 O2_in2 O2 O2_in2->GOX Catalase Catalase H2O2->Catalase Signaling Redox Signaling (e.g., MAPK cascades, Antioxidant defense) H2O2->Signaling H2O_O2 H2O + O2 Catalase->H2O_O2

Caption: Photorespiratory H2O2 production and signaling.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from plant tissue.

Experimental_Workflow Start Plant Tissue Sampling (Flash freeze in liquid N2) Extraction Metabolite Extraction (e.g., 80% Methanol) Start->Extraction Centrifugation Centrifugation (Separate debris) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Extract Supernatant->Drying Derivatization Derivatization (e.g., Methoxyamination & Silylation) Drying->Derivatization Analysis GC-MS or HPLC Analysis Derivatization->Analysis Data Data Processing (Quantification against standards) Analysis->Data Result This compound Concentration Data->Result

Caption: Workflow for this compound quantification.

This compound and Glyoxylate as Potential Signaling Molecules

While H2O2 is a well-established signaling molecule downstream of this compound oxidation, there is emerging evidence that this compound and glyoxylate themselves may have signaling roles. For instance, glyoxylate has been shown to inhibit the activity of RuBisCO.[14] The accumulation of these metabolites can serve as a signal of metabolic imbalance, potentially triggering downstream responses to mitigate photo-oxidative stress. Further research is needed to fully elucidate the direct signaling pathways of these molecules. It has been proposed that glyoxylate reductases in the cytosol and chloroplasts may play a role in detoxifying glyoxylate that leaks from the peroxisome, thereby contributing to redox balance.[15]

Glycolate_Signaling Photorespiratory_Stress Photorespiratory Stress (High light, Low CO2) Glycolate_Accumulation This compound Accumulation Photorespiratory_Stress->Glycolate_Accumulation GOX_Activity This compound Oxidase (GOX) Activity Glycolate_Accumulation->GOX_Activity Glyoxylate_Accumulation Glyoxylate Accumulation GOX_Activity->Glyoxylate_Accumulation H2O2_Production H2O2 Production GOX_Activity->H2O2_Production Rubisco_Inhibition RuBisCO Inhibition Glyoxylate_Accumulation->Rubisco_Inhibition Redox_Imbalance Cellular Redox Imbalance Glyoxylate_Accumulation->Redox_Imbalance H2O2_Production->Redox_Imbalance Stress_Response Stress Response Gene Expression Redox_Imbalance->Stress_Response

Caption: Potential signaling roles of this compound and glyoxylate.

Conclusion

The accumulation of this compound is a direct consequence of the oxygenase activity of RuBisCO and a key feature of photorespiration. Understanding the dynamics of this compound metabolism is crucial for researchers in plant science and for professionals in drug development who may target this pathway to enhance crop productivity or to develop novel herbicides. The experimental protocols and data presented in this guide provide a framework for investigating the role of this compound in various physiological and pathological conditions. The visualization of the associated pathways offers a clear understanding of the complex interplay between different cellular compartments and signaling molecules in response to photorespiratory stress. Further research into the direct signaling roles of this compound and glyoxylate will undoubtedly reveal new layers of regulation in plant metabolism.

References

The Evolutionary Genesis of the Glycolate Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glycolate cycle, intimately linked with photorespiration, represents a pivotal metabolic pathway that evolved in response to the rise of oxygenic photosynthesis. Its intricate evolutionary history, involving endosymbiotic gene transfer, convergent evolution, and adaptation to changing atmospheric conditions, offers a compelling case study in metabolic innovation. This technical guide provides an in-depth exploration of the evolutionary origins of the this compound cycle, presenting key data, experimental methodologies, and visual representations of the core concepts.

Introduction: The Inevitable Consequence of an Oxygenated Atmosphere

The advent of oxygenic photosynthesis, while revolutionizing life on Earth, introduced a significant challenge for the primary carbon-fixing enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Due to the inherent lack of perfect specificity, RuBisCO can react with both CO2 and O2.[1][2] The oxygenase activity of RuBisCO produces one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can enter the Calvin-Benson cycle, and one molecule of the toxic two-carbon compound, 2-phosphothis compound (B1263510) (2-PG).[1][3][4] The accumulation of 2-PG is inhibitory to key metabolic enzymes, necessitating a salvage pathway to detoxify it and recover the fixed carbon. This salvage pathway is the this compound cycle, also known as the C2 cycle.[3][5]

The core function of the this compound cycle is to convert two molecules of 2-PG into one molecule of 3-PGA, with the release of one molecule each of CO2 and NH3.[2] While this process recovers 75% of the carbon from 2-PG, the loss of 25% as CO2 represents a significant energetic cost and can reduce the efficiency of C3 photosynthesis by up to 30% under current atmospheric conditions.[6]

The Core Pathway and Its Variations

The canonical this compound cycle in land plants is a complex pathway that spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion. However, variations of this pathway exist across different photosynthetic lineages, reflecting distinct evolutionary trajectories.

The Canonical Plant this compound Cycle

The conversion of 2-phosphothis compound back to 3-phosphoglycerate in higher plants involves a series of enzymatic reactions distributed across the chloroplast, peroxisome, and mitochondrion.

Glycolate_Cycle_Plant cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP TwoPG 2-Phosphothis compound RuBP->TwoPG RuBisCO O2 O2 O2->TwoPG PGA 3-PGA Glycolate_chloro This compound TwoPG->Glycolate_chloro PGLP Glycolate_peroxi This compound Glycolate_chloro->Glycolate_peroxi Transport Glycerate_chloro Glycerate Glycerate_chloro->PGA GK PGLP 2-PG Phosphatase GK Glycerate Kinase Glyoxylate Glyoxylate Glycolate_peroxi->Glyoxylate GOX Glycine_peroxi Glycine Glyoxylate->Glycine_peroxi GGT/AGT Glycine_mito Glycine (2) Glycine_peroxi->Glycine_mito Transport Serine_peroxi Serine Hydroxypyruvate Hydroxypyruvate Serine_peroxi->Hydroxypyruvate Glycerate_peroxi Glycerate Hydroxypyruvate->Glycerate_peroxi HPR Glycerate_peroxi->Glycerate_chloro Transport GOX This compound Oxidase GGT Glu:Glyoxylate Aminotransferase AGT Ser:Glyoxylate Aminotransferase HPR Hydroxypyruvate Reductase Serine_mito Serine Glycine_mito->Serine_mito GDC Serine_mito->Serine_peroxi Transport CO2_NH3 CO2 + NH3 GDC Glycine Decarboxylase Complex GDC->CO2_NH3 Glycolate_Oxidation_Comparison cluster_plants Land Plants cluster_algae_cyano Green Algae & Cyanobacteria Glycolate_plant This compound Glyoxylate_plant Glyoxylate Glycolate_plant->Glyoxylate_plant GOX GOX This compound Oxidase (GOX) (Peroxisome) H2O2_out H2O2 GOX->H2O2_out O2_in O2 O2_in->GOX Glycolate_algae This compound Glyoxylate_algae Glyoxylate Glycolate_algae->Glyoxylate_algae GDH GDH This compound Dehydrogenase (GDH) (Mitochondria/Chloroplast) Acceptor_out Reduced Acceptor GDH->Acceptor_out Acceptor_in Electron Acceptor Acceptor_in->GDH GOX_Evolution_Hypotheses cluster_hypothesis1 Hypothesis 1: Cyanobacterial Origin cluster_hypothesis2 Hypothesis 2: Common Eukaryotic Ancestor Ancestor_Cyano Ancestral Cyanobacterium (with GOX-like gene) Endosymbiosis Primary Endosymbiosis Ancestor_Cyano->Endosymbiosis Proto_Alga Proto-Alga Endosymbiosis->Proto_Alga Eukaryotic_Host Eukaryotic Host Eukaryotic_Host->Endosymbiosis Gene_Transfer Endosymbiotic Gene Transfer Proto_Alga->Gene_Transfer Plant_GOX Plant GOX Gene_Transfer->Plant_GOX Ancestor_Eukaryote Ancestral Eukaryote (with ancestral (L)-2-HAOX gene) Divergence Lineage Divergence Ancestor_Eukaryote->Divergence Animal_Lineage Animal Lineage Divergence->Animal_Lineage Plant_Lineage Plant Lineage Divergence->Plant_Lineage Animal_GOX Animal GOX Animal_Lineage->Animal_GOX Plant_GOX2 Plant GOX Plant_Lineage->Plant_GOX2 Experimental_Workflow cluster_phylogenetics Phylogenetic Analysis cluster_biochemistry Biochemical Characterization Seq_Retrieval Sequence Retrieval MSA Multiple Sequence Alignment Seq_Retrieval->MSA Tree_Building Phylogenetic Tree Construction MSA->Tree_Building Tree_Analysis Tree Interpretation Tree_Building->Tree_Analysis Gene_Synth Gene Synthesis & Expression Tree_Analysis->Gene_Synth Inform selection of genes for biochemical study Purification Protein Purification Gene_Synth->Purification Kinetics Enzyme Kinetics Purification->Kinetics Specificity Substrate Specificity Purification->Specificity

References

The Pivotal Role of Glycolate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolate, the smallest α-hydroxy acid, is a ubiquitous and significant carbon source in various ecosystems, driving complex microbial metabolic networks. Primarily produced as a byproduct of photorespiration in photosynthetic organisms like cyanobacteria and algae, it is released into the environment in substantial quantities.[1][2] This release makes this compound a readily available nutrient for a diverse range of heterotrophic bacteria. Understanding the intricacies of this compound metabolism in microorganisms is paramount for fields ranging from environmental microbiology and biotechnology to the development of novel antimicrobial strategies. This technical guide provides an in-depth exploration of the core metabolic pathways, regulatory mechanisms, and experimental methodologies related to microbial this compound utilization.

Core Metabolic Pathways for this compound Utilization

Microorganisms have evolved several distinct pathways to metabolize this compound, primarily by first converting it to glyoxylate (B1226380). This initial oxidation is catalyzed by either a this compound oxidase or a this compound dehydrogenase.[1][3][4] Following this step, the metabolic routes diverge, with the most well-characterized pathways being the glycerate pathway and the β-hydroxyaspartate cycle (BHAC).

The Glycerate Pathway

The glycerate pathway is a well-established route for glyoxylate assimilation, notably active in organisms like Escherichia coli and cyanobacteria.[3][5] In this pathway, two molecules of glyoxylate are converted into one molecule of 3-phosphoglycerate, which can then enter central carbon metabolism. A key characteristic of this pathway is the release of one molecule of CO2 for every two molecules of glyoxylate assimilated.[3]

The key enzymatic steps are:

  • Glyoxylate carboligase: Condenses two molecules of glyoxylate to form tartronic semialdehyde and CO2.

  • Tartronic semialdehyde reductase: Reduces tartronic semialdehyde to D-glycerate.

  • Glycerate kinase: Phosphorylates D-glycerate to 2-phosphoglycerate, which is then isomerized to 3-phosphoglycerate.

glycerate_pathway This compound This compound glyoxylate Glyoxylate This compound->glyoxylate This compound Oxidase/ Dehydrogenase tsa Tartronic Semialdehyde glyoxylate->tsa Glyoxylate Carboligase (releases CO2) glycerate D-Glycerate tsa->glycerate Tartronic Semialdehyde Reductase pga 3-Phosphoglycerate glycerate->pga Glycerate Kinase ccm Central Carbon Metabolism pga->ccm

The β-Hydroxyaspartate Cycle (BHAC)

A more recently discovered and highly efficient pathway for glyoxylate assimilation is the β-hydroxyaspartate cycle (BHAC), which has been extensively studied in the alphaproteobacterium Paracoccus denitrificans.[2][3] Unlike the glycerate pathway, the BHAC is carbon-neutral, converting two molecules of glyoxylate into one molecule of oxaloacetate without the loss of CO2.[2] This makes it a more carbon-efficient route for biomass production.

The core reactions of the BHAC are:

  • Glycine-glyoxylate aminotransferase: Converts glyoxylate and glycine (B1666218) to two molecules of glyoxylate.

  • β-hydroxyaspartate aldolase: Condenses glyoxylate and glycine to form β-hydroxyaspartate.

  • β-hydroxyaspartate dehydratase: Dehydrates β-hydroxyaspartate to form oxaloacetate and ammonia.

  • Aspartate aminotransferase: Regenerates glycine from glutamate.

bhac_pathway This compound This compound glyoxylate Glyoxylate This compound->glyoxylate This compound Oxidase bha β-Hydroxyaspartate glyoxylate->bha β-Hydroxyaspartate Aldolase glycine Glycine glycine->bha oaa Oxaloacetate bha->oaa β-Hydroxyaspartate Dehydratase ccm Central Carbon Metabolism oaa->ccm

Other Metabolic Fates of this compound

In some microorganisms, such as the cyanobacterium Synechocystis, multiple pathways for this compound metabolism coexist.[6] This includes a plant-like photorespiratory cycle (C2 cycle), the bacterial glycerate pathway, and a complete decarboxylation pathway that oxidizes glyoxylate to CO2.[6] The presence of these redundant pathways underscores the importance of efficiently managing this compound levels to prevent toxicity and salvage carbon.

Regulation of this compound Metabolism

The utilization of this compound is tightly regulated at the transcriptional level to ensure that the metabolic machinery is expressed only when this compound is available and to coordinate its metabolism with other cellular processes. The regulatory networks in Paracoccus denitrificans provide a well-studied model of this complex control.[2][7]

Transcriptional Control in Paracoccus denitrificans

In P. denitrificans, the metabolism of this compound is governed by a multi-layered regulatory system involving at least three key transcriptional regulators: GlcR, BhcR, and CceR.[2][7]

  • GlcR: A GntR-type transcriptional repressor that controls the expression of the this compound oxidase gene cluster (glcDEF). In the absence of this compound, GlcR binds to the promoter region of the glc operon, preventing transcription. When this compound is present, it acts as an inducer, binding to GlcR and causing its dissociation from the DNA, thereby allowing the expression of this compound oxidase.[2]

  • BhcR: An IclR-type transcriptional activator that regulates the β-hydroxyaspartate cycle (BHAC) gene cluster (bhcABCD). BhcR binds to the promoter of the bhc operon and activates its transcription. The activity of BhcR is modulated by glyoxylate, the product of this compound oxidation, which serves as the effector molecule.[2]

  • CceR: A global regulator that controls the switch between glycolysis and gluconeogenesis. CceR plays a broader role in central carbon metabolism, ensuring that the assimilation of this compound is coordinated with the overall metabolic state of the cell.[2]

regulation_pathway cluster_this compound This compound Metabolism cluster_bhac BHAC cluster_regulators Transcriptional Regulators This compound This compound glyoxylate Glyoxylate This compound->glyoxylate This compound Oxidase (glcDEF) GlcR GlcR (Repressor) This compound->GlcR Inactivates bhac_enzymes BHAC Enzymes (bhcABCD) glyoxylate->bhac_enzymes BhcR BhcR (Activator) glyoxylate->BhcR Activates GlcR->glyoxylate Represses BhcR->bhac_enzymes Activates

Quantitative Data on this compound Metabolism

The efficiency and kinetics of this compound metabolism are crucial for understanding its contribution to microbial growth and for biotechnological applications. The following tables summarize key quantitative data from various studies.

Table 1: Gene Expression Changes in Response to this compound

Gene/OperonOrganismConditionFold Change (log2)Reference
gltA (citrate synthase)E. coliThis compound vs. Glucose1.5[8]
aceA (isocitrate lyase)E. coliThis compound vs. Glucose2.5[8]
aceB (malate synthase)E. coliThis compound vs. Glucose2.0[8]
glc operonP. denitrificansThis compound vs. SuccinateUpregulated[2]
bhc operonP. denitrificansThis compound vs. SuccinateUpregulated[2]

Table 2: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateK_m (mM)V_max (U/mg)Reference
This compound OxidaseChlamydomonas reinhardtii (recombinant)This compound0.3815.2[9]
This compound OxidaseHuman (recombinant)This compound0.056-[10]
Alanine-glyoxylate aminotransferaseArabidopsis thalianaGlyoxylate0.11-[11]
Glutamate-glyoxylate aminotransferaseArabidopsis thalianaGlyoxylate0.21-[11]

Experimental Protocols

This compound Oxidase Activity Assay

This protocol is adapted for measuring this compound oxidase activity in bacterial cell extracts. The assay is based on the reaction of glyoxylate with phenylhydrazine (B124118) to form a phenylhydrazone, which can be measured spectrophotometrically.[12][13]

Materials:

  • 100 mM Potassium Phosphate (B84403) buffer, pH 8.3

  • 40 mM Glycolic acid solution (neutralized to pH 8.0)

  • 100 mM Phenylhydrazine HCl solution (freshly prepared)

  • Bacterial cell lysate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 940 µL of 100 mM potassium phosphate buffer (pH 8.3), 160 µL of 40 mM glycolic acid, and 100 µL of 100 mM phenylhydrazine HCl.

  • Equilibrate the reaction mixture to 25°C.

  • Initiate the reaction by adding 100 µL of the bacterial cell lysate.

  • Immediately monitor the increase in absorbance at 324 nm for 5-10 minutes.

  • Calculate the rate of glyoxylate phenylhydrazone formation using the molar extinction coefficient (ε = 17,000 M⁻¹ cm⁻¹).

  • One unit of this compound oxidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate per minute under the assay conditions.

assay_workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Phenylhydrazine) start->prep_reagents prep_lysate Prepare Bacterial Cell Lysate start->prep_lysate mix_reagents Mix Reaction Components prep_reagents->mix_reagents add_lysate Add Cell Lysate to Initiate prep_lysate->add_lysate incubate Equilibrate to 25°C mix_reagents->incubate incubate->add_lysate measure_abs Measure Absorbance at 324 nm add_lysate->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate end End calculate->end

Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor-DNA Interaction

This protocol provides a framework for studying the binding of transcriptional regulators (e.g., GlcR, BhcR) to their target DNA promoter regions.[14][15][16]

Materials:

  • Purified transcriptional regulator protein

  • DNA probe (a short, labeled DNA fragment containing the putative binding site)

  • 10x Binding Buffer (e.g., 200 mM HEPES pH 7.5, 500 mM KCl, 10 mM DTT, 10 mM EDTA)

  • Poly(dI-dC) (non-specific competitor DNA)

  • Glycerol

  • Native polyacrylamide gel (e.g., 6%)

  • 1x TBE buffer

  • Loading dye (e.g., 6x, containing bromophenol blue and xylene cyanol)

  • Detection system for the labeled probe (e.g., autoradiography for radioactive probes, fluorescence imaging for fluorescent probes)

Procedure:

  • Binding Reaction Setup (on ice):

    • To a microcentrifuge tube, add:

      • 1 µL of 10x Binding Buffer

      • 1 µL of Poly(dI-dC) (1 µg/µL)

      • 1 µL of labeled DNA probe (~20-50 fmol)

      • Varying amounts of purified transcription factor

      • For competition assays, add unlabeled specific or non-specific competitor DNA.

      • For effector studies, add varying concentrations of the effector molecule (e.g., this compound, glyoxylate).

      • Adjust the final volume to 10 µL with sterile water.

  • Incubate the binding reactions at room temperature for 20-30 minutes.

  • Add 2 µL of 6x loading dye to each reaction.

  • Electrophoresis:

    • Pre-run the native polyacrylamide gel in 1x TBE buffer for 30-60 minutes at 100-150V.

    • Load the samples into the wells.

    • Run the gel at 100-150V until the dye front has migrated an appropriate distance.

  • Detection:

    • Dry the gel (if using radioactive probes) and expose it to X-ray film or a phosphorimager screen.

    • Image the gel directly (if using fluorescent probes).

emsa_workflow start Start label_probe Label DNA Probe start->label_probe setup_binding Set up Binding Reaction (Protein, Probe, Buffer, Competitors) label_probe->setup_binding incubate Incubate at Room Temperature setup_binding->incubate run_gel Run on Native PAGE incubate->run_gel detect_signal Detect Labeled Probe run_gel->detect_signal analyze Analyze Gel Shift detect_signal->analyze end End analyze->end

Conclusion

The metabolism of this compound is a central process in many microbial communities, enabling the utilization of a key carbon source derived from photorespiration. The diversity of metabolic pathways, such as the glycerate pathway and the β-hydroxyaspartate cycle, highlights the adaptive strategies microorganisms employ to efficiently capture and utilize this two-carbon compound. The intricate transcriptional regulatory networks that govern these pathways ensure a responsive and coordinated metabolic flux. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals seeking to delve deeper into this fascinating area of microbial physiology. Further research into this compound metabolism holds significant promise for advancing our understanding of carbon cycling in the environment and for the development of novel biotechnological applications and therapeutic interventions.

References

An In-depth Technical Guide to the Chemical Synthesis and Properties of Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl glycolate, the ethyl ester of glycolic acid, is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries.[1][2] This technical guide provides a comprehensive overview of the principal synthetic routes to ethyl this compound, including detailed experimental protocols. The key physical, chemical, and spectroscopic properties of this compound are systematically presented, supported by tabulated data for ease of reference. Furthermore, this document includes diagrammatic representations of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved. Safety and handling protocols are also outlined to ensure safe laboratory practice.

Introduction

Ethyl this compound (ethyl 2-hydroxyacetate) is an organic compound characterized by the presence of both a hydroxyl and an ester functional group.[1] This bifunctionality makes it a valuable building block in organic synthesis.[1] Its utility spans the creation of complex pharmaceutical molecules and the synthesis of agrochemicals and biodegradable polymers.[1][2] Understanding the various synthetic methodologies and fundamental properties of ethyl this compound is crucial for its effective application in research and development.

Chemical Synthesis of Ethyl this compound

Several synthetic routes are employed for the preparation of ethyl this compound, with the most common being Fischer esterification, synthesis from ethyl chloroacetate (B1199739), and the oxidation of ethylene (B1197577) glycol followed by esterification.

Fischer-Speier Esterification of Glycolic Acid with Ethanol (B145695)

The most prevalent laboratory and industrial method for synthesizing ethyl this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of glycolic acid with ethanol.[1] The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[3]

A detailed experimental protocol for the synthesis of ethyl this compound via Fischer esterification is provided below, based on established methodologies.[4]

Materials:

  • Glycolic acid (760 g, 10 mol)

  • Absolute ethanol (1.74 L, 30 mol)

  • Benzene (3.5 L, as a water-carrying agent)

  • Perfluorosulfonic acid resin (1000 g, as catalyst)

Apparatus:

  • 10 L two-necked flask

  • Magnetic stirrer and stir bar

  • Water separator (Dean-Stark apparatus)

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To the 10 L two-necked flask, add glycolic acid, absolute ethanol, benzene, and the perfluorosulfonic acid resin catalyst.

  • Equip the flask with a magnetic stirrer, water separator, and a reflux condenser.

  • Heat the mixture to reflux with continuous stirring.

  • Continue the reflux for approximately 22 hours, or until no more water is collected in the water separator.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • The filtrate is then concentrated using a rotary evaporator under reduced pressure to remove the excess ethanol and benzene.

  • The remaining crude ethyl this compound is purified by distillation. The fraction collecting at 155 °C under atmospheric pressure, or at 68 °C under a reduced pressure of 25 mmHg, is the pure ethyl this compound.[4]

Yield: 898 g (86%)[4]

Synthesis from Ethyl Chloroacetate

An alternative route to ethyl this compound involves the nucleophilic substitution of the chlorine atom in ethyl chloroacetate. This method is analogous to the Williamson ether synthesis, where an alkoxide displaces a halide.[5] In this case, a this compound salt would be the nucleophile.

While this route is chemically feasible, detailed, publicly available experimental protocols are less common than for Fischer esterification. The general principle would involve the reaction of sodium this compound with ethyl chloroacetate in a suitable solvent.

Synthesis from Ethylene Glycol

Ethyl this compound can also be synthesized from ethylene glycol in a two-step process. The first step involves the selective oxidation of ethylene glycol to glycolic acid.[6] Various catalytic systems, including platinum-based catalysts, have been developed for this oxidation.[7] The resulting glycolic acid is then esterified with ethanol as described in the Fischer esterification section.

Detailed protocols for the initial oxidation step can be found in specialized literature focusing on catalytic oxidation reactions.

Properties of Ethyl this compound

A comprehensive understanding of the physical and chemical properties of ethyl this compound is essential for its handling, application, and analysis.

Physical Properties

Ethyl this compound is a clear, colorless liquid with a mild, pleasant odor.[8] Its key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄H₈O₃[9]
Molecular Weight 104.10 g/mol [9]
Boiling Point 158-159 °C[2]
Melting Point >300 °C[10]
Density 1.1 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.419[2]
Flash Point 62 °C (143.6 °F)[2][8]
Solubility Very soluble in water, alcohols, acetone, and acetates. Slightly soluble in ethyl ether and sparingly soluble in hydrocarbon solvents.[11]
Chemical Properties

The chemical reactivity of ethyl this compound is dictated by its hydroxyl and ester functional groups.

  • Hydrolysis: Under acidic or basic conditions, ethyl this compound hydrolyzes to yield glycolic acid and ethanol.[12]

  • Transesterification: It can undergo transesterification with other alcohols in the presence of an acid or base catalyst.

  • Polymerization: At temperatures above 50 °C, ethyl this compound can undergo self-condensation to form polyglycolide-like structures.[11]

Spectroscopic Data

The structural identification of ethyl this compound is routinely performed using various spectroscopic techniques.

Spectroscopy Key Data and Interpretation References
¹H NMR The proton NMR spectrum of ethyl this compound typically shows a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.[9][13]
¹³C NMR The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the two methylene carbons, and the methyl carbon.[5][9][14]
Infrared (IR) The IR spectrum is characterized by a broad absorption band for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the ester, and C-O stretching bands.[10][15][16]
Mass Spectrometry (MS) The mass spectrum of ethyl this compound will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and other functional groups.[9][10]

Visualization of Synthetic Pathways and Workflows

To visually represent the chemical transformations and experimental processes, Graphviz diagrams are provided below.

Fischer_Esterification glycolic_acid Glycolic Acid ethyl_this compound Ethyl this compound glycolic_acid->ethyl_this compound + Ethanol (H+ catalyst) ethanol Ethanol ethanol->ethyl_this compound water Water ethyl_this compound->water Synthesis_from_Ethyl_Chloroacetate ethyl_chloroacetate Ethyl Chloroacetate ethyl_this compound Ethyl this compound ethyl_chloroacetate->ethyl_this compound + Sodium this compound sodium_this compound Sodium this compound sodium_this compound->ethyl_this compound sodium_chloride Sodium Chloride ethyl_this compound->sodium_chloride Synthesis_from_Ethylene_Glycol ethylene_glycol Ethylene Glycol glycolic_acid Glycolic Acid ethylene_glycol->glycolic_acid Oxidation ethyl_this compound Ethyl this compound glycolic_acid->ethyl_this compound + Ethanol (H+ catalyst) Experimental_Workflow start Start: Charge Reactants reflux Reflux Reaction Mixture (approx. 22 hours) start->reflux cool_filter Cool and Filter (Remove Catalyst) reflux->cool_filter concentrate Concentrate Filtrate (Rotary Evaporation) cool_filter->concentrate distill Purify by Distillation concentrate->distill product End: Pure Ethyl this compound distill->product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glycolate (MG), the methyl ester of glycolic acid, is a versatile organic compound with the chemical formula C₃H₆O₃. Its unique bifunctional nature, possessing both a hydroxyl and an ester group, imparts a range of chemical properties that make it a valuable intermediate in various chemical syntheses and a useful solvent. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Physical and Chemical Properties

Methyl this compound is a clear, colorless liquid with a faint, pleasant odor. Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₃H₆O₃[1]
Molecular Weight 90.08 g/mol [1]
Appearance Clear, colorless liquid[2]
Boiling Point 149-151 °C (at 760 mmHg)[1][3]
Melting Point -26 °C[1]
Density 1.167 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.417[1][3]
Vapor Pressure 17 mmHg at 52 °C[1][3]
Vapor Density 3.12 (vs. air)[1][3]
Flash Point 67 °C (153 °F)[4][5]
Water Solubility Miscible[4][6]
Solubility in Organic Solvents Soluble in chloroform (B151607) and methanol (B129727).[7]
Chemical and Safety Properties
PropertyDescriptionReference(s)
Chemical Reactivity Methyl this compound can undergo reactions typical of both alcohols and esters, including carbonylation, hydrolysis, and oxidation.[8][9] It serves as a key intermediate in the synthesis of various organic compounds.[6][6][8][9]
Stability Stable under normal conditions.[10][10]
Hazard Statements Combustible liquid. May cause skin and eye irritation.[10][11][10][11]
Precautionary Statements Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Use in a well-ventilated area.[10][12][10][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of methyl this compound.

Synthesis of Methyl this compound via Esterification of Glycolic Acid

This protocol describes the synthesis of methyl this compound from glycolic acid and methanol using an acid catalyst.

Materials and Equipment:

  • Glycolic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve glycolic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol by rotary evaporation.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl this compound.

Purification by Fractional Distillation

The crude methyl this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude methyl this compound in the distillation flask.

  • Evacuate the system to the desired pressure.

  • Heat the distillation flask gently to initiate boiling.

  • Collect the fraction that distills at the boiling point of methyl this compound at the corresponding pressure. The boiling point of methyl this compound is approximately 63 °C at 21 Torr.[13]

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of methyl this compound.

  • Sample Preparation: Dilute the methyl this compound sample in a suitable solvent, such as methanol or ethyl acetate.

  • Instrumentation:

    • GC Column: A polar capillary column (e.g., wax-based) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • MS Detector: Electron ionization (EI) source.

    • Mass Range: Scan from a low to a high m/z ratio (e.g., 40-300 amu).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of methyl this compound.

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.[14]

  • ¹H NMR (in CDCl₃):

    • δ ~3.8 ppm (singlet, 3H, -OCH₃)

    • δ ~4.2 ppm (singlet, 2H, -CH₂-)

    • δ ~2.5-3.5 ppm (broad singlet, 1H, -OH)

  • ¹³C NMR (in CDCl₃):

    • δ ~52 ppm (-OCH₃)

    • δ ~60 ppm (-CH₂-)

    • δ ~174 ppm (C=O)

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in methyl this compound.

  • Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Characteristic Absorptions:

    • Broad peak around 3400 cm⁻¹ (O-H stretch of the hydroxyl group)

    • Strong peak around 1740 cm⁻¹ (C=O stretch of the ester group)

    • Peaks in the region of 1200-1000 cm⁻¹ (C-O stretches)

Visualizations

Experimental Workflow: Synthesis and Purification of Methyl this compound

Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_product Product reactants Glycolic Acid + Methanol (Acid Catalyst) reflux Reflux reactants->reflux neutralization Neutralization (NaHCO3) reflux->neutralization extraction Extraction neutralization->extraction drying Drying (MgSO4) extraction->drying distillation Fractional Distillation (Reduced Pressure) drying->distillation Crude Product pure_mg Pure Methyl this compound distillation->pure_mg

Caption: Workflow for the synthesis and purification of methyl this compound.

Experimental Workflow: Analysis of Methyl this compound

Analysis_Workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_ftir FTIR Analysis start Methyl this compound Sample gcms_prep Dilute in Solvent start->gcms_prep nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ftir_prep Prepare Thin Film or ATR start->ftir_prep gcms_analysis Inject into GC-MS gcms_prep->gcms_analysis gcms_data Obtain Mass Spectrum and Chromatogram gcms_analysis->gcms_data nmr_analysis Acquire 1H and 13C Spectra nmr_prep->nmr_analysis nmr_data Structural Confirmation nmr_analysis->nmr_data ftir_analysis Acquire IR Spectrum ftir_prep->ftir_analysis ftir_data Functional Group Identification ftir_analysis->ftir_data

Caption: Analytical workflow for the characterization of methyl this compound.

References

Glycolate: An In-depth Technical Guide on the Byproduct of RuBisCO Oxygenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dual functionality of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) as both a carboxylase and an oxygenase is a central and unavoidable aspect of photosynthetic carbon fixation in C3 plants. The oxygenase activity of RuBisCO initiates a metabolic pathway known as photorespiration, which begins with the formation of 2-phosphoglycolate (B1263510), a potent inhibitor of key photosynthetic enzymes. This two-carbon compound is rapidly dephosphorylated to this compound, marking the entry point into a complex and energy-intensive salvage pathway that spans three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion. While often viewed as a wasteful process that significantly reduces photosynthetic efficiency, photorespiration and the metabolism of this compound are intrinsically linked to primary carbon and nitrogen metabolism. Understanding the quantitative aspects of this compound production, the kinetics of the enzymes involved, and the intricate regulatory network of the photorespiratory pathway is critical for developing strategies to enhance crop productivity and for potential therapeutic applications. This technical guide provides a comprehensive overview of this compound as a byproduct of RuBisCO oxygenation, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and experimental workflows.

The Origin of this compound: The Oxygenase Activity of RuBisCO

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the primary carbon fixation step in photosynthesis. However, it also facilitates a competing reaction where molecular oxygen (O₂) is used as a substrate instead of carbon dioxide (CO₂). This oxygenation of ribulose-1,5-bisphosphate (RuBP) yields one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can enter the Calvin-Benson cycle, and one molecule of 2-phosphothis compound (2-PG), a toxic two-carbon compound.[1] The production of 2-PG marks the beginning of the photorespiratory pathway.

The first committed step in the metabolism of 2-PG is its rapid dephosphorylation to this compound and inorganic phosphate, a reaction catalyzed by the enzyme 2-phosphothis compound phosphatase (PGLP) within the chloroplast.[2] this compound is then transported out of the chloroplast to the peroxisome, where it is further metabolized.

Quantitative Aspects of RuBisCO Oxygenation

The ratio of carboxylation to oxygenation activity of RuBisCO is a critical determinant of photosynthetic efficiency. This ratio is influenced by the relative concentrations of CO₂ and O₂ at the site of the enzyme, as well as the intrinsic kinetic properties of RuBisCO itself. The specificity factor (Sc/o) is a key parameter that quantifies the enzyme's preference for CO₂ over O₂.[3] Under current atmospheric conditions, it is estimated that for every five carboxylation reactions, there are approximately two oxygenation reactions, leading to a significant loss of fixed carbon.[4]

Table 1: RuBisCO Kinetic Parameters in Various Crop Species (at 25°C)

SpeciesPhotosynthetic TypeKc (µM)kcatc (s-1)Sc/o (mol mol-1)
Hordeum vulgare (Barley)C312.1 ± 0.92.3 ± 0.196.0 ± 1.7
Oryza sativa (Rice)C313.5 ± 0.82.1 ± 0.196.1 ± 1.5
Glycine (B1666218) max (Soybean)C311.9 ± 0.71.8 ± 0.197.4 ± 1.3
Solanum lycopersicum (Tomato)C310.5 ± 0.61.9 ± 0.192.4 ± 1.6
Zea mays (Maize)C435.1 ± 2.14.2 ± 0.278.5 ± 2.1

Data compiled from Galmés et al. (2016).[3] Kc is the Michaelis-Menten constant for CO₂, and kcatc is the catalytic turnover rate for carboxylation.

The Photorespiratory Pathway: Metabolism of this compound

Once produced, this compound is transported from the chloroplast to the peroxisome, where it is oxidized to glyoxylate (B1226380) by this compound oxidase, with the concomitant production of hydrogen peroxide. The glyoxylate is then aminated to form the amino acid glycine. Glycine is subsequently transported to the mitochondria, where two molecules of glycine are converted to one molecule of serine, releasing CO₂ and ammonia (B1221849) in the process. The serine is then transported back to the peroxisome and converted to glycerate, which finally returns to the chloroplast to be phosphorylated to 3-PGA, thus re-entering the Calvin-Benson cycle.

Photorespiratory_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP PGA_C 3-PGA PGA_R 3-PGA TwoPG 2-Phosphothis compound Glycolate_C This compound Glycolate_P This compound Glycolate_C->Glycolate_P Glycerate_C Glycerate Glyoxylate Glyoxylate Glycine_P Glycine Glycine_M Glycine (2) Glycine_P->Glycine_M Serine_P Serine Glycerate_P Glycerate Glycerate_P->Glycerate_C Serine_M Serine Serine_M->Serine_P CO2_M CO2 NH3_M NH3

Quantitative Analysis of Photorespiratory Intermediates and Flux

The concentration of this compound and other photorespiratory intermediates can vary depending on environmental conditions such as CO₂ and O₂ levels, light intensity, and temperature. Isotopically non-stationary metabolic flux analysis has revealed that a significant portion of the carbon flowing through the photorespiratory pathway can be exported as serine for other metabolic processes.[5]

Table 2: Photorespiratory Flux and Intermediate Concentrations in Arabidopsis thaliana

ConditionPhotorespiratory Flux (% of Net Photosynthesis)This compound (nmol g-1 FW)Glycine (nmol g-1 FW)Serine (nmol g-1 FW)
High CO₂ (1000 ppm)Low~5~50~200
Ambient CO₂ (400 ppm)~25%~20~200~400
Low CO₂ (100 ppm)High~40~500~600

Data are approximate values derived from multiple studies and are intended for comparative purposes.

Experimental Protocols

Measurement of RuBisCO Activity (14C-based Radiometric Assay)

This protocol is adapted from Parry et al. (1997) and measures the incorporation of 14CO₂ into acid-stable products.[6]

Materials:

  • Leaf tissue

  • Liquid nitrogen

  • Extraction buffer (50 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 1 mM EDTA, protease inhibitors)

  • Assay buffer (100 mM Bicine-NaOH pH 8.2, 20 mM MgCl₂, 10 mM NaH14CO₃)

  • Ribulose-1,5-bisphosphate (RuBP) solution (0.4 mM)

  • 10 M Formic acid

  • Scintillation cocktail

Procedure:

  • Sample Collection and Extraction:

    • Flash-freeze leaf tissue in liquid nitrogen and grind to a fine powder.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge at 14,000 x g for 1 minute at 4°C. The supernatant contains the RuBisCO extract.

  • Assay:

    • For total activity, pre-incubate the leaf extract in the assay buffer for 3 minutes to fully carbamylate RuBisCO.

    • Initiate the reaction by adding RuBP.

    • After 30 seconds, quench the reaction by adding 10 M formic acid.

    • Dry the samples to remove unreacted 14CO₂.

    • Resuspend the pellet in water and add scintillation cocktail.

    • Measure the acid-stable 14C using a scintillation counter.

RuBisCO_Assay_Workflow start Start: Leaf Sample Collection freeze Flash Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Homogenize in Extraction Buffer grind->extract centrifuge Centrifuge (14,000 x g, 4°C) extract->centrifuge supernatant Collect Supernatant (RuBisCO Extract) centrifuge->supernatant preincubate Pre-incubate with Assay Buffer (Total Activity) supernatant->preincubate start_reaction Initiate Reaction with RuBP preincubate->start_reaction quench Quench with Formic Acid start_reaction->quench dry Dry to Remove Unreacted 14CO2 quench->dry scintillation Scintillation Counting dry->scintillation end End: Calculate RuBisCO Activity scintillation->end

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in plant extracts.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., 70% methanol)

  • HPLC system with a suitable column (e.g., reversed-phase C18)

  • Mobile phase (e.g., gradient of acetonitrile (B52724) and acidified water)

  • This compound standard solution

Procedure:

  • Sample Preparation:

    • Harvest and flash-freeze plant tissue in liquid nitrogen.

    • Homogenize the frozen tissue in the extraction solvent.

    • Centrifuge to pellet debris and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the filtered extract onto the HPLC column.

    • Elute with a suitable mobile phase gradient to separate this compound from other compounds.

    • Detect this compound using a UV detector (if derivatized) or a mass spectrometer.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Determine the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.

HPLC_Workflow start Start: Plant Tissue Sample freeze Flash Freeze in Liquid N2 start->freeze homogenize Homogenize in Extraction Solvent freeze->homogenize centrifuge Centrifuge and Collect Supernatant homogenize->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc HPLC Analysis filter->hplc quantify Quantify using Standard Curve hplc->quantify end End: this compound Concentration quantify->end

Conclusion and Future Perspectives

This compound, as the primary byproduct of RuBisCO's oxygenase activity, stands at the crossroads of photosynthetic efficiency and essential metabolic salvage. The photorespiratory pathway, initiated by the formation of this compound's precursor, is a significant sink for energy and fixed carbon in C3 plants. However, it is also deeply integrated with nitrogen metabolism and may play a role in cellular redox homeostasis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further investigate the intricacies of this compound metabolism and its regulation. Future research aimed at manipulating the kinetics of RuBisCO to favor carboxylation, or engineering metabolic bypasses for more efficient this compound processing, holds significant promise for improving crop yields. Furthermore, a deeper understanding of the photorespiratory pathway could unveil novel targets for the development of herbicides or plant growth regulators. For drug development professionals, the enzymes of the photorespiratory pathway, being unique to plants and other photosynthetic organisms, could represent potential targets for antimicrobial agents. The continued exploration of this compound metabolism will undoubtedly contribute to both agricultural and pharmaceutical advancements.

References

The Architects of Energy: A Technical History of Cellular Respiration and the Evolving Role of Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular respiration is the cornerstone of bioenergetics, a multi-act drama of metabolic pathways that converts the chemical energy stored in nutrients into adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. The elucidation of this process is a story of scientific inquiry spanning centuries, from early observations of combustion to the detailed biochemical cartography of today. This technical guide provides an in-depth historical account of the discovery of the core pathways of cellular respiration—glycolysis, the Krebs cycle, and oxidative phosphorylation. It further explores the parallel and intersecting history of glycolate metabolism, a pathway once considered a wasteful offshoot of photosynthesis, but now recognized for its significant and diverse roles in cellular physiology and disease. This document is intended for professionals in the scientific and medical research communities, offering a detailed chronicle of key discoveries, quantitative data, experimental methodologies, and the intricate logic of these fundamental biological processes.

I. The Unraveling of Cellular Respiration: A Historical Perspective

The concept that organisms "burn" fuel for energy can be traced back to the 18th century, but it wasn't until the 19th and 20th centuries that the cellular and molecular basis of this process was uncovered. The journey to understanding cellular respiration involved the meticulous work of numerous scientists who pieced together its three main stages.

Glycolysis: The Ancient Pathway

Glycolysis, the anaerobic breakdown of glucose into pyruvate (B1213749), was the first major metabolic pathway to be elucidated. Its discovery was intertwined with studies of fermentation and muscle metabolism.[1] This ten-step process, occurring in the cytoplasm of virtually all living cells, is considered an ancient pathway, likely evolving before the atmosphere contained significant levels of oxygen.[2]

The complete pathway, as we know it today, is often called the Embden–Meyerhof–Parnas (EMP) pathway in honor of its key discoverers: Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas.[3][4] Through a series of experiments in the early 20th century, they, along with other notable scientists, identified the intermediates and enzymes involved in this fundamental process of energy extraction.[5]

The Krebs Cycle: The Central Metabolic Hub

Following glycolysis, the pyruvate generated enters the mitochondria (in eukaryotes) to be converted into acetyl-CoA, which then fuels the Krebs cycle. This cycle is also known as the citric acid cycle or the tricarboxylic acid (TCA) cycle.[6][7] Sir Hans Adolf Krebs, a German-born British biochemist, was awarded the 1953 Nobel Prize in Physiology or Medicine for his discovery of this pivotal cycle in 1937.[6][8]

Krebs's ingenious experiments, primarily using minced pigeon breast muscle, demonstrated the cyclic nature of these reactions.[9] He observed that the addition of small amounts of certain organic acids (like citrate (B86180), fumarate, and succinate) stimulated a disproportionately large uptake of oxygen, suggesting a catalytic, regenerative cycle rather than a linear pathway.[10][11] He pieced together the sequence of reactions, identifying the "missing link" of citrate formation from oxaloacetate and pyruvate, which completed the cycle.[10]

Oxidative Phosphorylation: The Engine of ATP Production

The final stage of aerobic respiration, oxidative phosphorylation, is where the majority of ATP is generated. This process involves two tightly coupled components: the electron transport chain (ETC) and chemiosmosis. The origins of this field grew out of research into muscle metabolism and the role of ATP.[12][13]

Early work by scientists like Otto Warburg identified the iron-containing "Atmungsferment" (respiratory enzyme), now known as cytochrome oxidase, and its crucial role in cellular oxygen consumption.[6] The discovery of the electron transport chain revealed a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from NADH and FADH₂ to oxygen, the final electron acceptor.[14]

The mechanism linking electron transport to ATP synthesis, however, remained a puzzle until Peter Mitchell proposed the chemiosmotic hypothesis in 1961.[15][16] He postulated that the energy released during electron transport is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient.[17] This "proton-motive force" then drives the synthesis of ATP as protons flow back into the mitochondrial matrix through the enzyme ATP synthase.[16][17] Mitchell was awarded the Nobel Prize in Chemistry in 1978 for this revolutionary concept.[18]

II. Quantitative Analysis of ATP Production

The efficiency of cellular respiration is typically measured by the net yield of ATP from a single molecule of glucose. While theoretical maximums are often cited, the actual yield can vary depending on cellular conditions and the specific shuttle mechanisms used to transport electrons into the mitochondria.[2]

PathwaySubstrateDirect Products (per Glucose)Shuttle SystemFinal ATP Yield (per Glucose)
Glycolysis 1 Glucose2 Pyruvate, 2 ATP, 2 NADH-2
Pyruvate Oxidation 2 Pyruvate2 Acetyl-CoA, 2 NADH, 2 CO₂--
Krebs Cycle 2 Acetyl-CoA2 ATP (or GTP), 6 NADH, 2 FADH₂, 4 CO₂-2
Oxidative Phosphorylation 10 NADH, 2 FADH₂~2.5 ATP per NADH, ~1.5 ATP per FADH₂Malate-Aspartate Shuttle (Liver, Heart, Kidney)~32
Glycerol-3-Phosphate Shuttle (Brain, Skeletal Muscle)~30
Total (Theoretical Max) 1 Glucose Malate-Aspartate Shuttle ~32 - 34

Table 1: Summary of ATP Yield from the Complete Oxidation of One Molecule of Glucose. The final ATP count can fluctuate based on the proton-motive force efficiency and the specific shuttle used for glycolytic NADH. Modern estimates often place the total yield between 30 and 32 ATP.[2]

ParameterValueSubstrateNotes
P/O Ratio ~2.5 (or 2.73)NADH-linked (e.g., Pyruvate, Malate)Moles of ATP produced per mole of oxygen atoms reduced.[3][10][19]
P/O Ratio ~1.5 (or 1.64)FADH₂-linked (e.g., Succinate)Lower ratio as FADH₂ enters the ETC at a later complex.[3][10][19]
Net Glycolytic ATP 2 ATPGlucose2 ATP are invested in the preparatory phase, and 4 ATP are generated in the payoff phase.
Protons per ATP (ATP Synthase) ~3-4 H⁺-Includes ~1 H⁺ for transporting phosphate (B84403) into the matrix.[14]

Table 2: Key Quantitative Parameters in Cellular Respiration. The P/O (phosphate-to-oxygen) ratio has been a subject of historical debate, with earlier values often cited as 3 for NADH and 2 for FADH₂. More recent measurements account for proton transport costs, leading to the revised, non-integer values.[5][20]

III. This compound Metabolism: From Photosynthetic Byproduct to Metabolic Hub

The history of this compound metabolism is primarily rooted in the study of photorespiration in plants. Initially observed as a light-dependent release of CO₂, photorespiration was considered a wasteful process that reduces the efficiency of photosynthesis in C3 plants.[21][22] This pathway, also known as the C2 cycle, is initiated by the oxygenase activity of the enzyme RuBisCO, which fixes O₂ instead of CO₂ to Ribulose-1,5-bisphosphate, producing the toxic two-carbon compound 2-phosphothis compound.[22]

The this compound pathway salvages the carbon from phosphothis compound, a complex process spanning three organelles: the chloroplast, peroxisome, and mitochondrion.[22] this compound itself is a key intermediate, formed in the chloroplast and then oxidized in the peroxisome to glyoxylate (B1226380).[21]

This compound's Role in Animals and Human Disease

While most prominent in plants, this compound metabolism is not exclusive to them. In animals, including humans, this compound oxidase, a peroxisomal enzyme, also catalyzes the oxidation of this compound to glyoxylate.[1][23][24] This pathway is particularly significant in the liver. While it can be a source for glycine (B1666218) synthesis, it is also linked to human pathology.[1]

Overproduction or improper metabolism of glyoxylate can lead to its oxidation into oxalate (B1200264). Elevated oxalate levels are a primary cause of hyperoxaluria, a condition that leads to the formation of calcium oxalate kidney stones. This makes the enzymes of this compound metabolism, such as this compound oxidase and glyoxylate reductase, potential therapeutic targets for preventing this painful and recurrent condition.

Furthermore, the glyoxalase system, which detoxifies methylglyoxal (B44143) (a byproduct of glycolysis), is implicated in various diseases. Dysregulation of this system is linked to complications in diabetes, neurodegenerative diseases like Alzheimer's, and the progression of various cancers, which often exhibit increased glycolytic flux (the Warburg effect).[25] This positions this compound and its related metabolic pathways as areas of significant interest for drug development.

IV. Key Experimental Protocols

The discoveries outlined above were underpinned by innovative experimental techniques. Below are detailed methodologies for some of the landmark experiments.

Protocol: Otto Warburg's Manometric Measurement of Tissue Respiration

This method allowed for the quantitative measurement of gas exchange (O₂ consumption or CO₂ production) in thin slices of living tissue.

Objective: To measure the rate of aerobic glycolysis in cancer tissue slices compared to normal tissue.

Methodology:

  • Tissue Preparation: A specialized microtome is used to prepare very thin tissue slices (typically <0.5 mm) to ensure adequate diffusion of oxygen and nutrients to all cells.[26]

  • Manometer Setup: The Warburg manometer, a U-shaped glass tube with a calibrated capillary arm, is used. One end is connected to a reaction flask, and the other is open to the atmosphere. A colored fluid in the U-tube indicates pressure changes.[6][26]

  • Reaction Flask: The tissue slice is placed in the main compartment of the flask, submerged in a buffered physiological solution (e.g., Ringer's solution) containing glucose. The central well of the flask contains a piece of filter paper soaked in potassium hydroxide (B78521) (KOH) to absorb any CO₂ produced, ensuring that pressure changes are solely due to O₂ consumption.

  • Incubation and Measurement: The flask is attached to the manometer, sealed, and placed in a temperature-controlled water bath, which is shaken to ensure rapid gas diffusion.[26] After an equilibration period, the stopcock is closed. As the tissue consumes oxygen, the pressure inside the flask drops, pulling the manometer fluid up the capillary arm.

  • Data Acquisition: The change in fluid level is recorded at regular intervals. Using the flask volume and gas laws, this change is converted into the volume of O₂ consumed over time, typically expressed as microliters of O₂ per milligram of dry tissue per hour.

Protocol: Hans Krebs's Elucidation of the Citric Acid Cycle

Krebs used a similar manometric technique but focused on how different substrates affected oxygen consumption in muscle tissue.

Objective: To identify the intermediates of the terminal respiratory pathway in pigeon breast muscle.

Methodology:

  • Preparation of Tissue Homogenate: Minced pigeon breast muscle is used due to its high concentration of mitochondria and robust respiratory activity.[11][27] The muscle is finely minced or homogenized in a chilled buffer solution to create a suspension.

  • Manometric Measurement: The Warburg manometer is set up as described above. The muscle preparation is placed in the reaction flask with a phosphate buffer.

  • Substrate Addition: The key to the experiment is the systematic addition of small, known quantities of different dicarboxylic and tricarboxylic acids (e.g., citrate, succinate (B1194679), fumarate, malate, oxaloacetate) from a side-arm of the flask after an initial measurement of endogenous respiration.[11]

  • Observation of Catalysis: Oxygen consumption is measured before and after the addition of the test substrate. Krebs observed that adding a small amount of an acid like citrate led to the consumption of a much larger amount of oxygen than would be required for the complete oxidation of the added acid alone.[28] This indicated the substrate was acting catalytically, being regenerated after promoting the oxidation of endogenous fuel (pyruvate).

  • Use of Inhibitors: Specific metabolic inhibitors were used to deduce the sequence of reactions. For example, malonate, a competitive inhibitor of succinate dehydrogenase, caused the accumulation of succinate, placing the succinate dehydrogenase step after the formation of succinate.[11]

Protocol: Isotopic Labeling for Tracing the this compound Pathway

Modern studies of photorespiration rely on stable isotopes to trace the flow of carbon through the complex, multi-organelle pathway.

Objective: To determine the metabolic flux and fate of intermediates in the photorespiratory cycle.

Methodology:

  • Plant Material and Labeling Chamber: An intact leaf or whole plant (e.g., Arabidopsis thaliana) is enclosed in a controlled-environment gas-exchange cuvette. This system allows for precise control over CO₂, O₂, light, and temperature.[7][12]

  • Isotope Introduction: The standard air supply is replaced with one containing a stable isotope, typically ¹³CO₂. The plant begins to fix this heavy carbon isotope via photosynthesis.[7]

  • Time-Course Sampling: At specific time points after the introduction of ¹³CO₂, leaf samples are rapidly harvested and immediately flash-frozen in liquid nitrogen. This instantly quenches all metabolic activity, preserving the isotopic state of the metabolites at that moment.[12]

  • Metabolite Extraction: The frozen tissue is ground to a fine powder, and metabolites are extracted using a solvent system (e.g., a methanol/chloroform/water mixture).

  • Analytical Detection: The extracted metabolites are separated and analyzed using advanced analytical techniques:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Separates the compounds and detects the mass of each molecule, allowing for the quantification of ¹³C incorporation into specific intermediates like this compound, glycine, and serine.[12][29]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can determine the specific position of the ¹³C label within a molecule's carbon skeleton, providing detailed information about the reaction mechanisms.[12][13]

  • Flux Analysis: By analyzing the rate at which the ¹³C label appears in successive intermediates of the pathway, researchers can calculate the metabolic flux (i.e., the rate of conversion) through each step of the cycle.[7]

V. Visualization of Core Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic discussed in this guide.

Cellular_Respiration_Overview Overview of Aerobic Cellular Respiration Glucose Glucose Glycolysis Glycolysis (Cytoplasm) Glucose->Glycolysis Pyruvate 2 Pyruvate Glycolysis->Pyruvate ATP_Glyc 2 ATP (net) Glycolysis->ATP_Glyc Substrate-Level Phosphorylation NADH_FADH2 NADH, FADH₂ Glycolysis->NADH_FADH2 AcetylCoA 2 Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Oxidation Krebs_Cycle Krebs Cycle (Mitochondrial Matrix) AcetylCoA->Krebs_Cycle AcetylCoA->NADH_FADH2 CO2_1 CO₂ AcetylCoA->CO2_1 ATP_Krebs 2 ATP Krebs_Cycle->ATP_Krebs Substrate-Level Phosphorylation Krebs_Cycle->NADH_FADH2 CO2_2 CO₂ Krebs_Cycle->CO2_2 OxPhos Oxidative Phosphorylation (Inner Mitochondrial Membrane) ATP_OxPhos ~28 ATP OxPhos->ATP_OxPhos Chemiosmosis H2O H₂O OxPhos->H2O NADH_FADH2->OxPhos Electron Carriers O2 O₂ O2->OxPhos Final Electron Acceptor

Caption: A high-level overview of the three main stages of aerobic cellular respiration.

Krebs_Cycle_Experiment Logical Workflow of Krebs's Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Conclusion PigeonMuscle Pigeon Breast Muscle Mince Create Minced Tissue Suspension PigeonMuscle->Mince Manometer Place Suspension in Warburg Manometer Mince->Manometer Measure_Endo Measure Endogenous O₂ Consumption Manometer->Measure_Endo Add_Acid Add Small Amount of Test Organic Acid (e.g., Citrate) Measure_Endo->Add_Acid Measure_Stim Measure Stimulated O₂ Consumption Add_Acid->Measure_Stim Compare Compare O₂ Consumption (Stimulated vs. Endogenous) Measure_Stim->Compare Observation Observation: O₂ consumed >> O₂ needed to oxidize added acid Compare->Observation Conclusion Conclusion: The acid acts catalytically in a cyclic pathway Observation->Conclusion

Caption: The experimental logic used by Hans Krebs to deduce the cyclic nature of the TCA cycle.

Glycolate_Pathway The this compound Pathway (Photorespiration) cluster_chloro Chloroplast cluster_perox Peroxisome cluster_mito Mitochondrion RuBP RuBP Rubisco RuBisCO RuBP->Rubisco + O₂ Pthis compound 2-Phosphothis compound Rubisco->Pthis compound This compound This compound Pthis compound->this compound - Pi Glycolate_in This compound This compound->Glycolate_in Transport Glycerate_in Glycerate PGA 3-PGA (to Calvin Cycle) Glycerate_in->PGA + ATP Glyoxylate Glyoxylate Glycolate_in->Glyoxylate O₂ → H₂O₂ Glycine_out Glycine Glyoxylate->Glycine_out + Glutamate Glycine_in 2x Glycine Glycine_out->Glycine_in Transport Serine_in Serine Glycerate Glycerate Serine_in->Glycerate Glycerate->Glycerate_in Transport Serine_out Serine Glycine_in->Serine_out CO2_NH3 CO₂ + NH₃ Glycine_in->CO2_NH3 Serine_out->Serine_in Transport

Caption: The multi-organelle pathway for salvaging carbon from phosphothis compound.

VI. Conclusion

The history of cellular respiration is a testament to the power of hypothesis-driven research, meticulous experimentation, and the progressive building of knowledge over generations. From the foundational discovery of glycolysis to the elegant elucidation of the Krebs cycle and the revolutionary chemiosmotic theory, our understanding of cellular energy production has become increasingly sophisticated. Concurrently, the study of this compound metabolism has evolved from its initial characterization as a wasteful plant-specific pathway to a recognized, conserved metabolic process with significant implications for human health and disease. For researchers and drug development professionals, a deep appreciation of this history not only provides context but also illuminates the fundamental principles that govern cellular life, revealing intricate metabolic nodes that continue to be promising targets for therapeutic intervention. The ongoing exploration of these pathways promises further insights into metabolic regulation, cellular signaling, and the development of novel treatments for a range of metabolic disorders.

References

The Subcellular Landscape of Glycolate Metabolism: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Introduction

The glycolate pathway, also known as photorespiration or the C2 cycle, is a fundamental metabolic process that occurs in photosynthetic organisms, including plants and algae. It serves to metabolize 2-phosphothis compound, a toxic byproduct generated by the oxygenase activity of RuBisCO. This intricate pathway is distributed across three distinct subcellular compartments: the chloroplast, the peroxisome, and the mitochondrion. Understanding the precise subcellular localization of each enzyme within this pathway is critical for elucidating its regulation, its interaction with other metabolic networks, and for developing strategies to engineer more efficient photosynthesis in crops. This technical guide provides a comprehensive overview of the subcellular distribution of key this compound pathway enzymes, detailed experimental protocols for their localization, and a summary of the signaling roles of pathway intermediates.

Data Presentation: Subcellular Distribution of this compound Pathway Enzymes

The precise quantification of enzyme distribution across subcellular compartments is a methodologically challenging task. The following tables summarize the primary subcellular localization of key this compound pathway enzymes in plant cells, incorporating quantitative data where available from fractionation studies and providing strong qualitative assignments from proteomics and immunocytochemical analyses.

Table 1: Core this compound Pathway Enzymes in C3 Plants

EnzymeAbbreviationEC NumberPrimary Subcellular Location(s)Quantitative Distribution / Notes
Phosphothis compound Phosphatase PGP3.1.3.18Chloroplast (Stroma)Predominantly found within chloroplasts, where it catalyzes the first step of the photorespiratory pathway.[1]
This compound Oxidase GOX, GLO1.1.3.15PeroxisomeConsidered exclusively peroxisomal in C3 plants.[2] In C4 maize leaves, 79% of total activity is in bundle sheath cells and 21% in mesophyll cells, reflecting specialized metabolism.[3] Generates H₂O₂ as a byproduct.[4]
Catalase CAT1.11.1.6PeroxisomeThe primary enzyme for detoxifying H₂O₂ produced by GOX.[5] The Cat2 isoform is the major enzyme involved in photorespiration in Arabidopsis.[5] Its localization in peroxisomes results in reduced effective activity (latency) compared to free catalase.[6]
Glutamate:Glyoxylate (B1226380) Aminotransferase GGAT2.6.1.4PeroxisomeIn Arabidopsis, GGAT activity was found to be exclusively peroxisomal.[7] This enzyme, along with SGAT, is responsible for converting glyoxylate to glycine (B1666218).
Serine:Glyoxylate Aminotransferase SGAT2.6.1.45PeroxisomeFunctions in concert with GGAT in the peroxisome to transaminate glyoxylate.
Glycine Decarboxylase Complex GDC1.4.4.2Mitochondrion (Matrix)Comprises four proteins (P, H, T, L) that are highly concentrated in the mitochondrial matrix of C3 plant leaves, making up about one-third of the soluble matrix protein.[8][9][10] This high concentration is necessary to accommodate the large metabolic flux during photorespiration.[11]
Serine Hydroxymethyltransferase SHMT2.1.2.1Mitochondrion, Cytosol, NucleusThe mitochondrial isoform is a key component of the this compound pathway.[8][12] Cytosolic and nuclear isoforms also exist and are involved in one-carbon metabolism for other biosynthetic pathways.[13][14]
Hydroxypyruvate Reductase HPR1.1.1.81Peroxisome, CytosolThe NADH-dependent HPR is primarily peroxisomal. An NADPH-dependent HPR is also present, with approximately 70% of its activity located in the cytosol and up to 10% in the chloroplasts of pea leaves.[15]
Glycerate Kinase GLYK, GK2.7.1.31Chloroplast (Stroma), CytosolPrimarily localized in the chloroplast to phosphorylate glycerate, returning it to the Calvin-Benson cycle.[16][17] In spinach leaves, a cytosolic isoform accounts for about half the activity of the chloroplastic form, suggesting a role in cytosolic glycerate metabolism.[18]

Mandatory Visualizations

Diagram 1: The Photorespiratory this compound Pathway

Glycolate_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP PGA 3-PGA RuBP->PGA RuBisCO + O2 Phosphothis compound 2-P-Glycolate RuBP->Phosphothis compound RuBisCO + O2 Glycolate_C This compound Glycolate_P This compound Glycolate_C->Glycolate_P Transport Glycerate_C Glycerate Glycerate_C->PGA GLYK +ATP PGLP PGP GLYK GLYK Phosphothis compound->Glycolate_C PGP Glyoxylate Glyoxylate Glycolate_P->Glyoxylate GOX GOX GOX Glycolate_P->GOX O2 -> H2O2 Glycine_P Glycine Glyoxylate->Glycine_P SGAT/GGAT (Amino Donor) Glycine_M Glycine (2x) Glycine_P->Glycine_M Transport Serine_P Serine Hydroxypyruvate Hydroxypyruvate Serine_P->Hydroxypyruvate SGAT/GGAT Glycerate_P Glycerate Hydroxypyruvate->Glycerate_P HPR (NADH -> NAD+) Glycerate_P->Glycerate_C Transport GOX->Glyoxylate O2 -> H2O2 CAT CAT H2O_O2 H2O_O2 CAT->H2O_O2 H2O + O2 SGAT SGAT/GGAT HPR HPR Serine_M Serine Glycine_M->Serine_M GDC + SHMT (NAD+ -> NADH) GDC GDC Glycine_M->GDC CO2 + NH3 Serine_M->Serine_P Transport GDC->Serine_M CO2 + NH3 SHMT_M SHMT SHMT_M->Serine_M CO2 + NH3 H2O2_node H2O2 H2O2_node->CAT O2 -> H2O2

Caption: The core photorespiratory this compound pathway in C3 plants.

Diagram 2: Experimental Workflow for Subcellular Localization

Exp_Workflow start Plant Leaf Tissue homogenization 1. Homogenization (Mechanical Lysis) start->homogenization filtration 2. Filtration (Remove Debris) homogenization->filtration centrifuge1 3. Differential Centrifugation (Low Speed: e.g., 1,000 x g) filtration->centrifuge1 pellet1 Crude Nuclear & Chloroplast Pellet centrifuge1->pellet1 Pellet supernatant1 Supernatant 1 (Mitochondria, Peroxisomes, Cytosol) centrifuge1->supernatant1 Supernatant gradient 5. Density Gradient Ultracentrifugation (e.g., Sucrose (B13894) or Percoll Gradient) pellet1->gradient Resuspend & Load centrifuge2 4. Differential Centrifugation (Medium Speed: e.g., 20,000 x g) supernatant1->centrifuge2 pellet2 Crude Mitochondrial & Peroxisomal Pellet centrifuge2->pellet2 Pellet supernatant2 Supernatant 2 (Cytosolic Fraction) centrifuge2->supernatant2 Supernatant pellet2->gradient fractions Collect Fractions gradient->fractions analysis 6. Analysis of Fractions fractions->analysis western Western Blot (Target Enzyme) analysis->western markers Western Blot (Organelle Markers) analysis->markers assay Enzyme Activity Assay analysis->assay

Caption: Workflow for enzyme localization via subcellular fractionation.

Diagram 3: H₂O₂ Signaling from Peroxisomes

H2O2_Signaling cluster_peroxisome Peroxisome cluster_cell Cellular Environment GOX This compound Oxidase (GOX) H2O2_source H₂O₂ GOX->H2O2_source Photorespiration CAT Catalase H2O2_source->CAT Detoxification H2O2_signal H₂O₂ Signal H2O2_source->H2O2_signal Diffusion/ Transport Redox Altered Cellular Redox State H2O2_signal->Redox MAPK MAPK Cascades H2O2_signal->MAPK Ca Ca²⁺ Channels H2O2_signal->Ca TFs Transcription Factors Redox->TFs MAPK->TFs Ca->TFs via Calmodulin, CDPKs Gene_Exp Stress-Responsive Gene Expression TFs->Gene_Exp Activation/ Repression

Caption: H₂O₂ as a signaling molecule originating from photorespiration.

Experimental Protocols

Determining the subcellular localization of an enzyme is a multi-step process that typically involves cell fractionation followed by biochemical or immunological analysis.

Protocol 1: Subcellular Fractionation of Plant Leaves by Differential and Density Gradient Centrifugation

This protocol is adapted for the separation of chloroplasts, mitochondria, and peroxisomes from plant leaf tissue.

1. Materials and Reagents:

  • Grinding Buffer (GB): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 5 mM sodium ascorbate, 0.1% (w/v) BSA. Keep at 4°C.

  • Resuspension Buffer (RB): 50 mM HEPES-KOH (pH 7.6), 0.33 M sorbitol. Keep at 4°C.

  • Percoll or Sucrose Gradient Solutions:

    • For Percoll: Prepare 40% and 85% (v/v) Percoll solutions in RB.

    • For Sucrose: Prepare a continuous or step gradient (e.g., 20% to 60% w/v) in a buffer containing 10 mM HEPES-KOH (pH 7.6).

  • Mortar and pestle, cheesecloth, Miracloth, refrigerated centrifuge with swinging-bucket rotor, ultracentrifuge, soft paintbrush.

2. Procedure:

  • Homogenization: Harvest 20-50 g of fresh, healthy leaves (e.g., spinach or pea). Perform all steps at 4°C. Wash leaves and chop them into small pieces. Place in a pre-chilled mortar with 2-3 mL of GB per gram of tissue. Grind gently but quickly to a smooth homogenate.

  • Filtration: Filter the homogenate through four layers of cheesecloth into a chilled beaker, then filter again through one layer of Miracloth.

  • First Centrifugation (Chloroplast Enrichment): Transfer the filtrate to centrifuge tubes and spin at 1,000 x g for 5 minutes. The pellet will contain intact chloroplasts, nuclei, and cell debris. The supernatant will contain mitochondria, peroxisomes, and cytosol.

  • Second Centrifugation (Mitochondria/Peroxisome Enrichment): Carefully decant the supernatant from step 3 into fresh tubes and centrifuge at 20,000 x g for 20 minutes. The resulting pellet contains an enriched fraction of mitochondria and peroxisomes. The supernatant is the cytosolic fraction.

  • Organelle Purification via Density Gradient:

    • Gently resuspend the low-speed (chloroplast) and high-speed (mitochondria/peroxisome) pellets in a minimal volume of RB using a soft paintbrush.

    • Carefully layer the resuspended pellets onto separate, pre-formed density gradients in ultracentrifuge tubes.

    • Centrifuge at approximately 100,000 x g for 60 minutes.

    • Intact chloroplasts, mitochondria, and peroxisomes will separate into distinct bands based on their density. Peroxisomes are typically the densest, followed by mitochondria, and then intact chloroplasts.

  • Fraction Collection: Carefully collect the distinct organellar bands from the side of the tube using a syringe with a wide-bore needle.

  • Washing: Dilute each collected fraction with RB and centrifuge again (e.g., 2,000 x g for chloroplasts, 20,000 x g for mitochondria/peroxisomes) to pellet the purified organelles and remove the gradient medium. The final pellets are ready for protein extraction and analysis.

Protocol 2: Western Blot Analysis of Subcellular Fractions

This protocol is used to detect the presence and relative abundance of a specific enzyme in the fractions obtained from Protocol 1.

1. Materials and Reagents:

  • Protein Lysis Buffer: RIPA buffer or a buffer containing 100 mM Tris-HCl (pH 7.5), 2% SDS, and protease inhibitors.

  • Protein quantification assay (e.g., BCA or Bradford).

  • Laemmli sample buffer (with β-mercaptoethanol or DTT).

  • SDS-PAGE gels, electrophoresis apparatus, and power supply.

  • Transfer apparatus (wet or semi-dry), PVDF or nitrocellulose membrane, transfer buffer.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).

  • Primary Antibody: Specific to the target enzyme, diluted in blocking buffer.

  • Secondary Antibody: HRP-conjugated antibody against the host species of the primary antibody, diluted in blocking buffer.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

2. Procedure:

  • Protein Extraction and Quantification: Resuspend the purified organelle pellets and an aliquot of the total homogenate and cytosolic fraction in lysis buffer. Determine the protein concentration of each fraction.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) from each fraction with Laemmli sample buffer. Heat at 95°C for 5 minutes (or 70°C for 10 min for membrane proteins) and centrifuge briefly.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel, including a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using a chemiluminescent imaging system. Analyze the band intensity to determine the relative abundance of the target protein in each subcellular fraction. It is crucial to also probe for known organellar marker proteins to assess the purity of the fractions.

Protocol 3: Immunofluorescence Staining of Plant Protoplasts or Tissues

This method allows for the in-situ visualization of enzyme localization within cells.

1. Materials and Reagents:

  • Plant protoplasts or thin sections of fixed plant tissue.

  • Fixative: 4% (w/v) paraformaldehyde in phosphate-buffered saline (PBS).

  • Cell Wall Digestion Enzyme Mix (for tissues): e.g., 1% Cellulase, 0.25% Macerozyme in a suitable buffer.

  • Permeabilization Buffer: 0.3% (v/v) Triton X-100 in PBS.

  • Blocking Buffer: 3% (w/v) BSA in PBS.

  • Primary and fluorescently-labeled secondary antibodies.

  • DAPI or Hoechst stain for nuclei.

  • Antifade mounting medium.

  • Confocal laser scanning microscope.

2. Procedure:

  • Fixation: Incubate protoplasts or tissue sections in 4% paraformaldehyde for 30-60 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Cell Wall Digestion (for tissues): Incubate tissue sections in the enzyme mix until cell walls are partially digested, allowing antibody penetration.

  • Permeabilization: Incubate samples in permeabilization buffer for 15-20 minutes to allow antibodies to cross membranes.

  • Blocking: Incubate in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

  • Washing and Counterstaining: Wash three times with PBS. A nuclear counterstain like DAPI can be included in the second wash.

  • Mounting and Imaging: Mount the sample in antifade medium on a microscope slide. Visualize using a confocal microscope, acquiring images at appropriate wavelengths for the fluorophores used. Co-localization with organelle-specific markers or dyes (e.g., MitoTracker for mitochondria) can confirm localization.

Conclusion

The compartmentalization of the this compound pathway across chloroplasts, peroxisomes, and mitochondria is a hallmark of plant metabolism, essential for the efficient recycling of phosphothis compound and for protecting the cell from toxic intermediates. The precise localization of each enzyme is tightly linked to its function and regulation. This guide provides researchers with a foundational understanding of this subcellular distribution, quantitative insights where available, and robust protocols to investigate enzyme localization in their own experimental systems. By applying these methods, scientists can further unravel the complexities of photorespiration and its integration with other cellular processes, paving the way for targeted approaches in drug development and crop improvement.

References

Propyl Glycolate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl glycolate, also known as propyl 2-hydroxyacetate, is an organic compound belonging to the ester class. It is the propyl ester of glycolic acid. While its direct applications in drug development are not extensively documented in publicly available literature, its chemical structure and properties make it a subject of interest for researchers in organic synthesis and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and available safety information for propyl this compound, with a focus on aspects relevant to scientific and pharmaceutical research.

Chemical Structure and Identification

Propyl this compound is characterized by a propyl group attached to the carboxyl group of glycolic acid.

Molecular Formula: C₅H₁₀O₃

IUPAC Name: propyl 2-hydroxyacetate[1][2]

Synonyms: Propyl this compound, Glycolic acid propyl ester, Hydroxyacetic acid propyl ester[1][3]

Chemical Structure:

Caption: 2D Chemical Structure of Propyl this compound.

Physicochemical Properties

The physicochemical properties of propyl this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are computed.

PropertyValueSource
Molecular Weight 118.131 g/mol [1]
Boiling Point 169.2 °C at 760 mmHg[1][4]
Density 1.054 g/cm³[1][4]
Flash Point 65.5 °C[1]
Water Solubility Slightly soluble (data for isomer)[5]
Refractive Index 1.422[1]
LogP (predicted) 0.4[2]
CAS Number 90357-58-7[1][2]

Synthesis of Propyl this compound

Propyl this compound can be synthesized via several methods, with Fischer esterification being a common and well-established approach.

Experimental Protocol: Fischer Esterification of Glycolic Acid with Propanol

This protocol describes a general procedure for the synthesis of propyl this compound.

Materials:

  • Glycolic acid

  • n-Propanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Toluene (for azeotropic removal of water, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Dean-Stark trap (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine glycolic acid and an excess of n-propanol. A molar ratio of 1:3 (glycolic acid to n-propanol) is common to drive the equilibrium towards the product.[6]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). For more efficient water removal, a Dean-Stark trap can be used with a solvent that forms an azeotrope with water, such as toluene.[6]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add water and an extraction solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude propyl this compound can be purified by distillation under reduced pressure.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Reactants Reactants Catalyst Catalyst Reactants->Catalyst Add Reflux Reflux Catalyst->Reflux Heat Extraction Extraction Reflux->Extraction Cool & Transfer Washing Washing Extraction->Washing Sequential Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation Distillation Solvent Removal->Distillation Purify Propyl this compound Propyl this compound Distillation->Propyl this compound

Caption: Workflow for the synthesis of propyl this compound via Fischer esterification.

Applications in Research and Drug Development

The direct application of propyl this compound as an active pharmaceutical ingredient or a common excipient in drug formulations is not well-documented in publicly available scientific literature. Most of the available information on the use of "propylene glycol" in pharmaceuticals refers to 1,2-propanediol, a different chemical entity.

However, based on its chemical structure, propyl this compound may have potential applications as:

  • A chemical intermediate: Hydroxyacetates can be used as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients.

  • A prodrug moiety: The ester and hydroxyl groups could potentially be used to create prodrugs of other compounds to improve their bioavailability.

  • A solvent in research settings: Its ester functionality and potential for hydrogen bonding suggest it could be explored as a solvent for specific applications in organic synthesis and material science.

It is important to note that these are potential applications based on chemical principles, and further research is needed to validate any specific utility in drug development.

Safety and Toxicology

Comprehensive toxicological data specifically for propyl this compound is limited. However, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of glycolic acid and its simple esters, which includes propyl this compound.

The CIR Expert Panel concluded that these ingredients are safe for use in cosmetic products under the following conditions:

  • At concentrations less than or equal to 10% with a final formulation pH of 3.5 or greater.

  • When formulated to avoid increased sun sensitivity, or when directions for use include the daily use of sun protection.[2]

For salon products, they are considered safe at concentrations up to 30% with a final formulation pH of 3.0 or greater, for brief, discontinuous use followed by thorough rinsing, when applied by trained professionals and accompanied by sun protection recommendations.[2]

It is crucial to handle propyl this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses, as is standard practice for handling laboratory chemicals.

Conclusion

Propyl this compound is a simple ester of glycolic acid with defined chemical and physical properties. While its direct role in drug development is not currently established, its synthesis is straightforward, and it holds potential as a chemical intermediate. The available safety data from the cosmetics sector suggests it is safe under specific conditions of use. Further research is warranted to explore its potential applications in the pharmaceutical and other industries.

G Propyl this compound Propyl this compound Chemical Structure Chemical Structure Propyl this compound->Chemical Structure Physicochemical Properties Physicochemical Properties Propyl this compound->Physicochemical Properties Synthesis Synthesis Propyl this compound->Synthesis Applications Applications Propyl this compound->Applications Safety & Toxicology Safety & Toxicology Propyl this compound->Safety & Toxicology Fischer Esterification Fischer Esterification Synthesis->Fischer Esterification Chemical Intermediate Chemical Intermediate Applications->Chemical Intermediate Potential Prodrug Moiety Potential Prodrug Moiety Applications->Potential Prodrug Moiety Cosmetic Ingredient Review Cosmetic Ingredient Review Safety & Toxicology->Cosmetic Ingredient Review

Caption: Logical relationships of the core topics covered in this technical guide.

References

Methodological & Application

Application Note: Quantification of Glycolate and Glyoxylate in Biological Matrices using a Derivatization-Based LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolate and glyoxylate (B1226380) are key metabolites in various biological pathways, including the photorespiration (C2) cycle in plants and amino acid and carbohydrate metabolism in animals.[1][2][3] Dysregulation of this compound and glyoxylate metabolism is associated with several metabolic disorders, such as primary hyperoxaluria, a condition that can lead to kidney failure. Accurate quantification of these small organic acids in biological matrices is crucial for diagnosing and monitoring such diseases, as well as for advancing research in drug development and metabolic studies.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound and glyoxylate in biological samples, such as urine and plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Due to the polar nature and poor retention of these analytes on conventional reversed-phase columns, a pre-column derivatization step with 3-nitrophenylhydrazine (B1228671) (3-NPH) is employed to enhance chromatographic retention and ionization efficiency.[4][5][6][7][8]

Signaling Pathways and Metabolic Relevance

This compound and glyoxylate are central intermediates in the glyoxylate and photorespiration pathways. In plants, the photorespiratory pathway salvages carbon lost during the oxygenase activity of RuBisCO.[1][3] In this pathway, this compound is produced in the chloroplast, converted to glyoxylate in the peroxisome, and further metabolized to glycine.

In animals and microorganisms, the glyoxylate cycle, an anabolic pathway, allows for the conversion of acetyl-CoA into succinate (B1194679) for the synthesis of carbohydrates. Glyoxylate also plays a role in the metabolism of hydroxyproline (B1673980) and can be converted to oxalate, this compound, and glycine.

Glycolate_Glyoxylate_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_chloroplast Chloroplast (in plants) Glycolate_p This compound Glyoxylate_p Glyoxylate Glycolate_p->Glyoxylate_p This compound Oxidase Glycine_p Glycine Glyoxylate_p->Glycine_p Glutamate:Glyoxylate Aminotransferase Glycine_m Glycine Glycine_p->Glycine_m Serine_p Serine Glycerate_p Glycerate Serine_p->Glycerate_p Serine:Glyoxylate Aminotransferase Serine_m Serine Glycine_m->Serine_m Glycine Decarboxylase Serine_m->Serine_p Phosphothis compound 2-Phosphothis compound Glycolate_c This compound Phosphothis compound->Glycolate_c Phosphothis compound Phosphatase Glycolate_c->Glycolate_p Transport

Simplified diagram of this compound and glyoxylate metabolism.

Experimental Workflow

The analytical workflow consists of sample preparation, derivatization, LC-MS/MS analysis, and data processing.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Urine, Plasma) Sample_Preparation Sample Preparation (Protein Precipitation, Dilution) Sample_Collection->Sample_Preparation Derivatization Derivatization with 3-NPH Sample_Preparation->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

General experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • Glycolic acid (Sigma-Aldrich)

  • Glyoxylic acid monohydrate (Sigma-Aldrich)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride (Sigma-Aldrich)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (Sigma-Aldrich)

  • Pyridine (B92270) (Sigma-Aldrich)

  • Formic acid, LC-MS grade (Fisher Scientific)

  • Acetonitrile (B52724), LC-MS grade (Fisher Scientific)

  • Methanol (B129727), LC-MS grade (Fisher Scientific)

  • Water, LC-MS grade (Fisher Scientific)

  • Internal Standards (IS): 1,2-¹³C₂-Glycolic acid and ¹³C₂-Glyoxylic acid (or other suitable stable isotope-labeled standards)

Sample Preparation

Urine Samples:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Dilute the supernatant 1:10 (or as appropriate for the expected concentration range) with LC-MS grade water.

  • Spike with the internal standard solution.

Plasma/Serum Samples:

  • Thaw frozen plasma or serum samples on ice.

  • To 50 µL of sample, add 200 µL of ice-cold methanol containing the internal standards.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.

Derivatization Protocol

This protocol is adapted from methods utilizing 3-NPH for the derivatization of small carboxylic acids.[5][6][7][8]

  • Prepare the following derivatization reagents fresh:

    • 200 mM 3-NPH in 50% methanol.

    • 200 mM EDC with 9% pyridine in 50% methanol.

  • To 50 µL of the prepared sample (diluted urine or reconstituted plasma extract), add 25 µL of the 3-NPH solution.

  • Add 25 µL of the EDC/pyridine solution.

  • Vortex briefly and incubate at room temperature (25°C) for 30 minutes.

  • After incubation, add 100 µL of 90% acetonitrile in water to stop the reaction and prepare the sample for injection.

  • Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate before transferring the supernatant to an LC vial.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters and may require optimization for specific instrumentation.

Liquid Chromatography:

ParameterSetting
Column Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

Mass Spectrometry:

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (for 3-NPH derivatives):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound-3-NPH210.0137.015
Glyoxylate-3-NPH208.0137.015
¹³C₂-Glycolate-3-NPH (IS)212.0137.015
¹³C₂-Glyoxylate-3-NPH (IS)210.0137.015

Note: The exact m/z values for precursor and product ions of the 3-NPH derivatives should be confirmed by direct infusion of derivatized standards. Collision energies will require optimization.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the LC-MS/MS quantification of this compound and glyoxylate. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance Characteristics

ParameterThis compoundGlyoxylate
Linearity Range (µM) 0.1 - 1000.1 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µM) 0.050.05
Limit of Quantification (LOQ) (µM) 0.10.1
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Recovery (%) 85 - 115%85 - 115%

Table 2: Example Concentrations in Biological Samples

AnalyteSample TypeConcentration Range (µmol/mmol creatinine)
This compoundHuman Urine100 - 700
GlyoxylateHuman Urine< 50

Note: Reference ranges should be established by each laboratory.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound and glyoxylate in biological matrices. The use of 3-nitrophenylhydrazine derivatization overcomes the analytical challenges associated with these polar metabolites, enabling reliable measurement at low concentrations. This method is suitable for clinical research, disease biomarker discovery, and fundamental metabolic studies.

References

Application Notes and Protocols for 13C-Labeled Glycolate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology. The use of stable isotope tracers, such as Carbon-13 (¹³C), is central to modern MFA. While ¹³C-labeled glucose and glutamine are widely used to probe central carbon metabolism, the use of more specialized tracers like ¹³C-labeled glycolate can provide unique insights into specific metabolic pathways.

This compound is a two-carbon carboxylate that plays a key role in photorespiration in plants. However, its metabolism is also relevant in other organisms, including mammals, where it is linked to the metabolism of glyoxylate (B1226380) and can be a precursor for oxalate, a key component of kidney stones. Furthermore, emerging research suggests a role for this compound in modulating oxidative stress and cellular redox balance, making it a potential area of interest for drug development, particularly in the context of metabolic disorders and cancer.

These application notes provide a comprehensive guide to the use of ¹³C-labeled this compound for metabolic flux analysis. They are intended to equip researchers with the necessary protocols and understanding to design and execute robust isotope labeling experiments to investigate the metabolic fate of this compound in various biological systems.

Metabolic Pathways of this compound

The metabolic fate of this compound can vary depending on the organism and cellular context. In non-photosynthetic organisms, this compound is primarily metabolized through its oxidation to glyoxylate. Glyoxylate can then be further metabolized through several pathways, including:

  • Conversion to Glycine: Glyoxylate can be transaminated to form the amino acid glycine.

  • Conversion to Oxalate: Glyoxylate can be oxidized to oxalate.

  • Entry into the Tricarboxylic Acid (TCA) Cycle: In organisms possessing the glyoxylate shunt, glyoxylate can be combined with acetyl-CoA to form malate, thus replenishing TCA cycle intermediates.

  • Reduction to this compound: Glyoxylate can be reduced back to this compound.

By tracing the incorporation of ¹³C from labeled this compound into these downstream metabolites, researchers can quantify the flux through these respective pathways.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical but plausible datasets of Mass Isotopomer Distributions (MIDs) and calculated metabolic fluxes following a steady-state labeling experiment with [U-¹³C₂]-glycolate in a mammalian cell line. These tables are for illustrative purposes to demonstrate how quantitative data from such an experiment would be structured.

Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites

This table shows the fractional abundance of each mass isotopomer for metabolites downstream of this compound. The m+x notation indicates the number of ¹³C atoms in the metabolite.

Metabolitem+0m+1m+2
This compound0.050.050.90
Glyoxylate0.100.100.80
Glycine0.400.200.40
Serine0.600.250.15
Oxalate0.200.150.65
Malate (from Glyoxylate Shunt)0.850.100.05

Table 2: Calculated Metabolic Fluxes

This table presents the calculated flux rates for key reactions in this compound metabolism, normalized to the rate of this compound uptake. These values would be determined using software that fits the measured MIDs to a metabolic network model.

ReactionRelative Flux (normalized to this compound Uptake)
This compound Uptake100
This compound -> Glyoxylate95
Glyoxylate -> Glycine40
Glyoxylate -> Oxalate50
Glyoxylate -> Malate5

Experimental Protocols

The following protocols provide a general framework for conducting a ¹³C-MFA experiment using ¹³C-labeled this compound. These should be adapted based on the specific biological system and research question.

Protocol 1: Isotope Labeling of Cultured Mammalian Cells
  • Cell Culture: Grow the mammalian cell line of interest in a defined culture medium to mid-exponential phase. The use of a defined medium is crucial to control for all carbon sources.

  • Tracer Introduction: Prepare a sterile stock solution of [U-¹³C₂]-glycolate. Replace the standard culture medium with a medium containing the ¹³C-glycolate at a final concentration sufficient to induce detectable labeling without causing toxicity. A typical starting concentration range is 1-5 mM.

  • Isotopic Steady State: Continue the incubation for a duration sufficient to achieve isotopic steady state in the intracellular metabolites. This is typically achieved after 24-48 hours in mammalian cells and can be verified by measuring the isotopic enrichment of key downstream metabolites at different time points.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the culture dish to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
  • Sample Derivatization: Re-suspend the dried metabolite extract in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine (B92270) followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to create volatile derivatives suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use an appropriate GC column and temperature gradient to achieve good separation of the derivatized metabolites.

    • Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific metabolites.

  • Data Analysis:

    • Integrate the peak areas for each mass isotopomer of the target metabolites.

    • Correct the raw data for the natural abundance of ¹³C.

    • Calculate the Mass Isotopomer Distribution (MID) for each metabolite.

    • Use MFA software (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the corrected MIDs to a defined metabolic network model.[1]

Mandatory Visualizations

Diagram 1: Experimental Workflow for ¹³C-Glycolate Metabolic Flux Analysis

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture (Defined Medium) labeling 2. Isotope Labeling (Add 13C-Glycolate) cell_culture->labeling quenching 3. Metabolite Quenching (Cold Solvent) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction derivatization 5. Sample Derivatization (for GC-MS) extraction->derivatization gcms 6. GC-MS Analysis derivatization->gcms data_processing 7. Data Processing (MID Calculation) gcms->data_processing mfa 8. Metabolic Flux Analysis (Software) data_processing->mfa

Caption: A generalized workflow for a 13C-glycolate metabolic flux analysis experiment.

Diagram 2: Metabolic Fate of ¹³C-Labeled this compound

glycolate_metabolism This compound [U-13C2]-Glycolate Glyoxylate [U-13C2]-Glyoxylate This compound->Glyoxylate Glycine [U-13C2]-Glycine Glyoxylate->Glycine Oxalate [U-13C2]-Oxalate Glyoxylate->Oxalate Malate [13C]-Malate Glyoxylate->Malate Glyoxylate Shunt Serine [13C]-Serine Glycine->Serine TCA_Cycle TCA Cycle Malate->TCA_Cycle

Caption: Potential metabolic pathways for 13C-labeled this compound in a non-photosynthetic organism.

Diagram 3: this compound Metabolism and its Link to Oxidative Stress Signaling

glycolate_redox_signaling cluster_peroxisome Peroxisome This compound This compound Glyoxylate Glyoxylate This compound->Glyoxylate Glycine Glycine Glyoxylate->Glycine Serine Serine Glycine->Serine Glutathione (B108866) Glutathione (GSH) Glycine->Glutathione Precursor Serine->Glycine ROS Reactive Oxygen Species (ROS) Glutathione->ROS Scavenging Cellular_Damage Cellular Damage ROS->Cellular_Damage

Caption: this compound metabolism can influence cellular redox state through glutathione synthesis.

References

Engineering a More Efficient Photosynthetic Future: Synthetic Glycolate Metabolic Pathways in Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Photorespiration is a metabolic process in C3 plants, including major crops like soy and wheat, that can significantly reduce photosynthetic efficiency and yield. This process is initiated by the oxygenase activity of RuBisCO, which produces the toxic compound glycolate. The natural photorespiratory pathway to recycle this compound is complex and energy-intensive, spanning multiple cellular compartments and resulting in the loss of fixed carbon and nitrogen.[1][2][3] To address this limitation, synthetic metabolic pathways have been engineered to metabolize this compound more efficiently within the chloroplast, thereby boosting photosynthetic productivity.[1][3][4]

This document provides detailed application notes and experimental protocols for the engineering of synthetic this compound metabolic pathways in Nicotiana tabacum (tobacco), a model organism for plant biotechnology. The protocols are based on successful research that has demonstrated a significant increase in biomass and photosynthetic quantum yield in transgenic tobacco lines.[1][2][4]

Data Presentation

The following tables summarize the quantitative data from studies on transgenic tobacco lines expressing synthetic this compound metabolic pathways.

Table 1: Biomass Increase in Transgenic Tobacco Lines

PathwayRNAi of PLGG1Biomass Increase (%)Reference
AP1-~13[1]
AP2-No significant benefit[1]
AP3No18[1]
AP3Yes24[1]

Table 2: Photosynthetic Efficiency and Metabolite Levels in AP3 Transgenic Tobacco

ParameterGenotypeChangeReference
Photosynthetic Quantum YieldAP3+20%[1]
Glyoxylate (B1226380) ConcentrationAP3Increased[1]
Pyruvate ConcentrationAP3Increased[1]

Experimental Protocols

Protocol 1: Construction of Synthetic this compound Pathway Plasmids

This protocol describes the creation of the genetic constructs for the three alternative photorespiratory (AP) pathways.

1. Gene Sources:

  • AP1 (E. coli this compound oxidation pathway): Five genes encoding this compound dehydrogenase, glyoxylate carboligase, and tartronic semialdehyde reductase from Escherichia coli.[1][3]

  • AP2 (Plant/E. coli hybrid pathway): Genes encoding this compound oxidase and malate (B86768) synthase from plants, and catalase from E. coli.[1][3]

  • AP3 (Algal/Plant hybrid pathway): Genes encoding this compound dehydrogenase from Chlamydomonas reinhardtii and malate synthase from Cucurbita maxima.[1][3]

2. Plasmid Backbone:

  • Utilize a binary vector suitable for Agrobacterium tumefaciens-mediated plant transformation (e.g., pCAMBIA series).

3. Construct Design:

  • For each pathway, assemble the respective genes into a single T-DNA region.

  • To ensure expression in the chloroplast, each coding sequence should be preceded by a chloroplast transit peptide sequence.

  • Employ strong, constitutive promoters for robust gene expression (e.g., Cauliflower Mosaic Virus 35S promoter).

  • For constructs including RNA interference (RNAi), introduce a hairpin construct targeting the native chloroplast this compound/glycerate transporter, PLGG1.[3]

Protocol 2: Agrobacterium-mediated Transformation of Tobacco

This protocol outlines the transformation of tobacco leaf discs.

1. Preparation of Agrobacterium:

  • Introduce the synthetic pathway plasmids into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).

  • Culture the transformed Agrobacterium in a liquid medium containing appropriate antibiotics to an OD600 of 0.5-0.8.

2. Explant Preparation:

  • Excise 0.6-0.8 cm squares from sterile, young, fully expanded tobacco leaves.

3. Co-cultivation:

  • Immerse the leaf discs in the Agrobacterium suspension for 30 minutes with gentle shaking.

  • Blot the explants on sterile filter paper to remove excess bacteria.

  • Place the leaf discs on a co-cultivation medium.

  • Incubate in the dark for 2-3 days at 25°C.

4. Selection and Regeneration:

  • Transfer the leaf discs to a selection medium containing an appropriate selective agent (e.g., kanamycin (B1662678) or hygromycin) and a bacteriostatic agent (e.g., timentin or carbenicillin).

  • Subculture the explants every 2-3 weeks.

  • Once shoots have developed, transfer them to a rooting medium.

  • Acclimatize the rooted plantlets and transfer them to soil.

Protocol 3: Analysis of Transgene Expression

1. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from the leaves of transgenic and wild-type tobacco plants.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Perform qRT-PCR using primers specific to the transgenes and a stable reference gene (e.g., EF-1α or L25) for normalization.

  • Calculate the relative expression levels using the ΔΔCt method.

2. Immunoblotting:

  • Isolate total protein or chloroplast-enriched fractions from leaf tissue.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies specific to the engineered enzymes.

  • Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Visualize the protein bands using a chemiluminescent substrate.

Protocol 4: Metabolite Analysis by GC-MS

This protocol details the analysis of photorespiratory intermediates.

1. Sample Collection and Extraction:

  • Harvest leaf tissue from transgenic and wild-type plants and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder.

  • Extract metabolites using a methanol/chloroform/water solvent system.

2. Derivatization:

  • Dry the polar phase of the extract.

  • Derivatize the samples in two steps:

    • Methoxyamination to protect carbonyl groups.

    • Trimethylsilylation to derivatize hydroxyl and amino groups.

3. GC-MS Analysis:

  • Inject the derivatized samples into a gas chromatograph coupled to a mass spectrometer.

  • Separate the metabolites on a suitable capillary column.

  • Identify and quantify the metabolites based on their retention times and mass spectra by comparing them to authentic standards.

  • Key metabolites to quantify include this compound, glyoxylate, glycine, serine, and pyruvate.[1]

Visualizations

native_photorespiration cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP PG 2-Phosphothis compound RuBP->PG RuBisCO (Oxygenation) PGA 3-PGA PGA->RuBP Calvin Cycle Glycolate_chloro This compound PG->Glycolate_chloro PGP Glycolate_pero This compound Glycolate_chloro->Glycolate_pero PLGG1 Transporter Glyoxylate Glyoxylate Glycolate_pero->Glyoxylate GOX Glycine_pero Glycine Glyoxylate->Glycine_pero GGT Glycine_mito Glycine Glycine_pero->Glycine_mito Serine_pero Serine HPR Hydroxypyruvate Serine_pero->HPR SGT Glycerate_pero Glycerate HPR->Glycerate_pero HPR Glycerate_pero->PGA Glycerate Kinase (in Chloroplast) Serine_mito Serine Glycine_mito->Serine_mito GDC/SHMT (releases CO2, NH3) Serine_mito->Serine_pero

Caption: The native photorespiratory pathway in C3 plants.

synthetic_pathways cluster_chloroplast Chloroplast cluster_AP1 AP1 Pathway cluster_AP2 AP2 Pathway cluster_AP3 AP3 Pathway This compound This compound Glyoxylate_AP1 Glyoxylate This compound->Glyoxylate_AP1 This compound Dehydrogenase (E. coli) Glyoxylate_AP2 Glyoxylate This compound->Glyoxylate_AP2 This compound Oxidase (Plant) Glyoxylate_AP3 Glyoxylate This compound->Glyoxylate_AP3 This compound Dehydrogenase (C. reinhardtii) PLGG1 PLGG1 Transporter (RNAi silenced) This compound->PLGG1 TSA Tartronic Semialdehyde Glyoxylate_AP1->TSA Glyoxylate Carboligase (E. coli) Glycerate_AP1 Glycerate TSA->Glycerate_AP1 Tartronic Semialdehyde Reductase (E. coli) Malate_AP2 Malate Glyoxylate_AP2->Malate_AP2 Malate Synthase (Plant) Pyruvate_AP2 Pyruvate Malate_AP2->Pyruvate_AP2 -> CO2 Malate_AP3 Malate Glyoxylate_AP3->Malate_AP3 Malate Synthase (C. maxima) Pyruvate_AP3 Pyruvate Malate_AP3->Pyruvate_AP3 -> CO2

Caption: Three engineered synthetic this compound metabolic pathways.

experimental_workflow cluster_design Design & Construction cluster_transformation Transformation & Regeneration cluster_analysis Analysis A Gene Selection & Synthesis (AP1, AP2, AP3) B Plasmid Construction (Binary Vector) A->B C Agrobacterium-mediated Transformation of Tobacco B->C D Selection & Regeneration of Transgenic Plants (T0) C->D E Molecular Analysis (qRT-PCR, Immunoblot) D->E F Metabolite Analysis (GC-MS) D->F G Phenotypic Analysis (Biomass, Photosynthesis) D->G

Caption: Experimental workflow for engineering and analyzing transgenic tobacco.

References

Application Notes and Protocols for Glycolate Dehydrogenase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolate dehydrogenase (EC 1.1.99.14) is a key enzyme in glyoxylate (B1226380) and dicarboxylate metabolism.[1] It catalyzes the oxidation of this compound to glyoxylate, playing a crucial role in the photorespiratory pathway in many organisms, including plants and algae.[2][3][4] In this pathway, the enzyme is involved in salvaging the carbon lost during the oxygenase activity of RuBisCO.[3][4] Unlike this compound oxidase, which is found in the peroxisomes of higher plants and uses oxygen as an electron acceptor, this compound dehydrogenase is typically located in the mitochondria and utilizes other organic co-factors.[2][3] The accurate determination of this compound dehydrogenase activity is essential for studying photorespiration, metabolic engineering, and for the screening of potential inhibitors or modulators relevant to drug development and agricultural biotechnology.

This document provides detailed protocols for a spectrophotometric assay to determine this compound dehydrogenase activity, presents key kinetic data, and illustrates the relevant metabolic pathway and experimental workflow.

Data Presentation

Table 1: Kinetic Parameters of this compound Dehydrogenase

ParameterValueOrganism/ConditionsReference
Apparent KM for this compound~3.5 x 10⁻² mMArabidopsis thaliana[2]
Apparent KM for Glyoxylate~4 x 10⁻¹ mMArabidopsis thaliana[2]
Optimal pH for this compound Oxidation8.0 - 8.5Arabidopsis thaliana[2]

Signaling Pathway

The following diagram illustrates the central role of this compound dehydrogenase in the photorespiratory pathway, specifically highlighting its function in the mitochondrion.

Glycolate_Metabolism RuBisCO RuBisCO PGA 3-PGA RuBisCO->PGA CO2 PG 2-Phosphothis compound RuBisCO->PG O2 Glycolate_C This compound PG->Glycolate_C PGLP Glycolate_M This compound Glycolate_C->Glycolate_M Glyoxylate_M Glyoxylate Glycolate_M->Glyoxylate_M Glycine Glycine Glyoxylate_M->Glycine Transamination Serine Serine Glycine->Serine GDC CO2 CO2 Glycine->CO2 NH3 NH3 Glycine->NH3 Serine->Glyoxylate_M Reversible

Caption: Role of this compound Dehydrogenase in Photorespiration.

Experimental Protocols

Principle of the Assay

This protocol describes a spectrophotometric assay to determine this compound dehydrogenase activity by measuring the formation of glyoxylate phenylhydrazone. The enzyme catalyzes the oxidation of this compound to glyoxylate. The product, glyoxylate, then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be quantified by measuring the increase in absorbance at 324 nm.[2]

Materials and Reagents
  • Potassium Phosphate Buffer: 1.0 M, pH 8.0

  • Potassium this compound: 1.0 M stock solution

  • 2,6-Dichlorophenolindophenol (DCIP): 2 mM stock solution

  • Phenazine Methosulfate (PMS): 1% (w/v) solution

  • Phenylhydrazine Hydrochloride: 0.1 M solution

  • Hydrochloric Acid (HCl): 12 M

  • Enzyme Extract: Cell or tissue extract containing this compound dehydrogenase

  • Spectrophotometer and cuvettes

Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 8.0): Dilute the 1.0 M stock solution to a final concentration of 100 mM with deionized water. Adjust the pH to 8.0 if necessary.

  • 100 mM Potassium this compound: Dilute the 1.0 M stock solution to a final concentration of 100 mM with deionized water.

  • Phenylhydrazine-HCl Solution (0.1 M): Prepare fresh before use.

  • Enzyme Extract: Prepare the cell or tissue extract according to standard laboratory procedures. The protein concentration of the extract should be determined using a standard method like the Bradford assay.

Assay Procedure

The following workflow diagram outlines the key steps of the experimental protocol.

Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Phosphate Buffer, DCIP, PMS) Start->Prepare_Reaction_Mixture Add_Enzyme Add Enzyme Extract Prepare_Reaction_Mixture->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate Add Potassium this compound to Start Reaction Incubate_1->Add_Substrate Incubate_2 Incubate at Fixed Time Intervals Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction with HCl Incubate_2->Stop_Reaction Add_Phenylhydrazine Add Phenylhydrazine-HCl Stop_Reaction->Add_Phenylhydrazine Incubate_3 Incubate for 10 min Add_Phenylhydrazine->Incubate_3 Measure_Absorbance Measure Absorbance at 324 nm Incubate_3->Measure_Absorbance End End Measure_Absorbance->End

Caption: this compound Dehydrogenase Activity Assay Workflow.

Detailed Steps:

  • Prepare the reaction mixture in a microcentrifuge tube or cuvette. For a final volume of 2.4 mL, add the following components:

    • 100 µmol Potassium Phosphate (pH 8.0)

    • 0.2 µmol DCIP

    • 0.1 mL of 1% (w/v) PMS

    • Add deionized water to bring the volume to 2.3 mL.

  • Add the enzyme extract (e.g., containing 100 µg of protein) to the reaction mixture.[2]

  • Pre-incubate the mixture for a few minutes to reach the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding 10 µmol of potassium this compound.

  • Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes). For kinetic studies, multiple time points are recommended.

  • At each time point, terminate an individual assay by adding 0.1 mL of 12 M HCl.[2]

  • After stopping the reaction, let the mixture stand for 10 minutes.[2]

  • Add 0.5 mL of 0.1 M phenylhydrazine-HCl to the terminated reaction.[2]

  • Allow the mixture to stand for an additional 10 minutes for the color to develop.[2]

  • Measure the absorbance of the resulting glyoxylate phenylhydrazone at 324 nm using a spectrophotometer.[2]

  • A blank reaction should be prepared by substituting the enzyme extract with the extraction buffer.

Calculation of Enzyme Activity

The activity of this compound dehydrogenase is calculated based on the rate of formation of glyoxylate phenylhydrazone. The molar extinction coefficient of glyoxylate phenylhydrazone at 324 nm is required for this calculation.

The enzyme activity can be expressed in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Formula:

Activity (µmol/min/mg) = (ΔA₃₂₄ / min * Total Assay Volume) / (ε * Path Length * Protein amount in mg)

Where:

  • ΔA₃₂₄ / min: The change in absorbance at 324 nm per minute.

  • Total Assay Volume: The final volume of the assay mixture in mL.

  • ε: The molar extinction coefficient of glyoxylate phenylhydrazone at 324 nm (in M⁻¹cm⁻¹).

  • Path Length: The path length of the cuvette (typically 1 cm).

  • Protein amount in mg: The amount of protein from the enzyme extract used in the assay.

Alternative Assay Method

An alternative continuous spectrophotometric assay involves monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), at 600 nm.[5] In this method, the decrease in absorbance at 600 nm is proportional to the rate of this compound oxidation. This method is suitable for continuous monitoring of the enzyme activity.

Table 2: Components for DCIP-based Assay

ReagentFinal Concentration
Tris-HCl Buffer (pH 8.0)0.1 M
Potassium this compound10 mM
DCIP0.05 mM
PMS0.1 mM
Enzyme ExtractVariable

This method offers a direct and continuous measurement of enzyme activity, which can be advantageous for kinetic studies. The activity is calculated using the molar extinction coefficient of DCIP (ε₆₀₀ = 22,000 M⁻¹cm⁻¹).[5]

References

In Vitro Transport Assay for Plastidic Glycolate Transporters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plastidic glycolate/glycerate transporters, such as PLGG1, are integral membrane proteins located in the inner chloroplast envelope. They play a crucial role in photorespiration, a metabolic pathway that recycles toxic byproducts of photosynthesis. These transporters facilitate the exchange of this compound, produced within the chloroplast, for glycerate from the cytosol. Understanding the kinetics and inhibition of these transporters is vital for agricultural research and the development of herbicides or plant growth regulators. This document provides detailed application notes and protocols for conducting in vitro transport assays of plastidic this compound transporters using a proteoliposome system.

The in vitro reconstitution of these transporters into artificial lipid bilayers (proteoliposomes) offers a controlled environment to study their transport activity, substrate specificity, and response to inhibitors, free from the complexities of the cellular environment. The most common method to assess transport activity in this system is the counterflow or counter-exchange assay, where the uptake of a radiolabeled substrate from the external medium is driven by a high concentration of a non-labeled substrate pre-loaded inside the proteoliposomes.

Data Presentation

Table 1: Kinetic Parameters of PLGG1
SubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)
This compoundNot yet determined in heterologous systemsNot yet determined
GlycerateNot yet determined in heterologous systemsNot yet determined

Note: While Michaelis-Menten-type saturation kinetics have been observed for PLGG1, specific Km and Vmax values from in vitro assays with the heterologously expressed and purified protein are not yet available in published literature. The high rate of substrate diffusion in artificial membranes has posed challenges for precise kinetic characterization.[1]

Table 2: Inhibition of PLGG1-mediated [14C]Glycerate Uptake
Inhibitor (Unlabeled Substrate)Concentration% Inhibition
This compound20 mM (internal)Drives active transport (counter-exchange)
D-GlycerateIncreasing external concentrationsConcentration-dependent inhibition of active transport

This table summarizes the principle of the counter-exchange assay and competitive inhibition. Specific IC50 or Ki values for various inhibitors are yet to be determined.

Experimental Protocols

I. Expression and Purification of Plastidic this compound Transporters

The successful in vitro transport assay begins with the production of a sufficient quantity of pure, functional transporter protein.

Protocol 1: Heterologous Expression and Purification of PLGG1

  • Gene Cloning and Expression Vector:

    • Synthesize the coding sequence of the plastidic this compound transporter (e.g., Arabidopsis thaliana PLGG1, At1g32080) with a suitable affinity tag (e.g., C-terminal His6-tag) for purification.

    • Clone the tagged gene into an appropriate expression vector for a chosen expression system (e.g., pET vector for E. coli, pPICZ for Pichia pastoris, or a cell-free wheat germ expression system).

  • Protein Expression:

    • E. coli System: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3) pLysS). Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance proper folding.

    • Cell-Free System: Utilize a commercial wheat germ cell-free expression kit according to the manufacturer's instructions. This method can be advantageous for membrane proteins as it bypasses the need for cellular expression and membrane extraction.[2]

  • Membrane Preparation (for cellular expression systems):

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF, and DNase I).

    • Lyse the cells using a French press or sonication.

    • Remove unbroken cells and debris by low-speed centrifugation.

    • Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., at 100,000 x g for 1 hour).

  • Solubilization of the Transporter:

    • Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% n-dodecyl-β-D-maltoside (DDM)).

    • Incubate with gentle agitation for 1-2 hours at 4°C.

    • Remove insoluble material by ultracentrifugation.

  • Affinity Purification:

    • Incubate the solubilized protein fraction with a pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.

    • Wash the resin with a wash buffer containing a lower concentration of imidazole (B134444) (e.g., 20-40 mM) and a reduced detergent concentration (e.g., 0.05% DDM) to remove non-specifically bound proteins.

    • Elute the purified transporter with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Quality Control:

    • Assess the purity and size of the eluted protein by SDS-PAGE and Coomassie blue staining or Western blotting.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

II. Reconstitution of the Transporter into Proteoliposomes

This step involves incorporating the purified transporter into artificial lipid vesicles.

Protocol 2: Preparation of Proteoliposomes by Detergent Removal

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture of E. coli polar lipids or a defined mixture of phospholipids (B1166683) (e.g., 3:1 ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) to 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)) in a glass vial.

    • Dry the lipids to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

    • Hydrate the lipid film in the Internal Buffer (see below) to a final lipid concentration of 10-20 mg/mL by vortexing.

    • Form unilamellar vesicles by sonication or extrusion through polycarbonate filters (e.g., 100-200 nm pore size).

  • Reconstitution Mixture:

    • In a microcentrifuge tube, mix the purified transporter protein with the prepared liposomes at a specific protein-to-lipid ratio (e.g., 1:50 to 1:200, w/w).

    • Add a small amount of detergent (e.g., Triton X-100 or DDM) to destabilize the liposomes and facilitate protein insertion. The final detergent concentration should be just enough to saturate the liposomes without complete solubilization.

  • Detergent Removal:

    • Remove the detergent to allow the formation of sealed proteoliposomes with the incorporated transporter. This can be achieved by:

      • Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the reconstitution mixture and incubate with gentle agitation at 4°C for several hours, with bead changes.

      • Dialysis: Dialyze the mixture against a large volume of detergent-free Internal Buffer for 24-48 hours at 4°C, with several buffer changes.

  • Proteoliposome Harvesting and Internal Substrate Loading:

    • The proteoliposomes can be loaded with the counter-exchange substrate (e.g., 20 mM this compound) by including it in the Internal Buffer during liposome preparation and reconstitution.

    • Harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1 hour).

    • Resuspend the proteoliposome pellet in the External Buffer (see below) to remove any external, non-incorporated substrate. Repeat this washing step.

    • Finally, resuspend the proteoliposomes in the External Buffer at a desired concentration (e.g., 10-20 mg lipid/mL).

III. In Vitro Transport Assay

This protocol describes a counter-exchange assay to measure the uptake of a radiolabeled substrate.

Protocol 3: Counter-Exchange Transport Assay

  • Internal Buffer (for proteoliposome preparation): 20 mM HEPES-KOH pH 7.6, 100 mM KCl, 20 mM this compound (or other counter-exchange substrate).

  • External Buffer (for assay): 20 mM HEPES-KOH pH 7.6, 100 mM KCl.

  • Stop Solution: Ice-cold External Buffer.

  • Assay Initiation:

    • Pre-warm an aliquot of the proteoliposome suspension (pre-loaded with the internal substrate) to the desired assay temperature (e.g., 25°C).

    • Initiate the transport reaction by adding the radiolabeled substrate (e.g., [14C]this compound or [14C]glycerate) to the proteoliposome suspension to a final concentration of, for example, 50 µM. Mix rapidly.

  • Time Course Measurement:

    • At specific time points (e.g., 0, 30, 60, 120, 300 seconds), take a defined volume of the reaction mixture (e.g., 50 µL) and immediately stop the transport.

  • Stopping the Transport and Separation:

    • To stop the reaction, rapidly dilute the aliquot into a large volume of ice-cold Stop Solution .

    • Immediately filter the diluted suspension through a membrane filter (e.g., 0.22 µm nitrocellulose) under vacuum to separate the proteoliposomes from the external medium containing the unincorporated radiolabeled substrate.

    • Quickly wash the filter with additional ice-cold Stop Solution to remove any remaining external radioactivity.

  • Quantification:

    • Place the filter in a scintillation vial, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Controls:

    • Protein-free liposomes: Perform the assay with liposomes prepared without the transporter to measure the background level of substrate diffusion.

    • No internal substrate: Prepare proteoliposomes with the Internal Buffer lacking the counter-exchange substrate to demonstrate that uptake is dependent on the internal substrate.

  • Data Analysis:

    • Subtract the background radioactivity measured for protein-free liposomes from the values obtained for proteoliposomes at each time point.

    • Plot the specific uptake of the radiolabeled substrate (in nmol/mg protein) against time.

    • For kinetic analysis, perform the assay at various external substrate concentrations and determine the initial rates of transport. Fit the data to the Michaelis-Menten equation to estimate Km and Vmax.

    • For inhibition studies, perform the assay at a fixed concentration of the radiolabeled substrate in the presence of varying concentrations of a potential inhibitor. Calculate the % inhibition and determine the IC50 or Ki value.

Visualizations

Photorespiratory Pathway and PLGG1 Function

Caption: Role of PLGG1 in the photorespiratory pathway.

Experimental Workflow for In Vitro Transport Assay

Transport_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Expression 1. Protein Expression & Purification Reconstitution 3. Reconstitution into Proteoliposomes Expression->Reconstitution Liposome_Prep 2. Liposome Preparation (with internal substrate) Liposome_Prep->Reconstitution Initiation 4. Initiate Transport (add radiolabeled substrate) Reconstitution->Initiation Incubation 5. Time-course Incubation Initiation->Incubation Termination 6. Stop Transport & Separate Incubation->Termination Quantification 7. Scintillation Counting Termination->Quantification Data_Analysis 8. Data Analysis (kinetics, inhibition) Quantification->Data_Analysis Counter_Exchange cluster_proteoliposome Proteoliposome PLGG1 PLGG1 External_this compound This compound (Low Conc.) PLGG1->External_this compound Efflux Internal_this compound This compound (High Conc.) External_Radiolabeled_Glycerate [14C]Glycerate (Low Conc.) External_Radiolabeled_Glycerate->PLGG1 Uptake

References

Application Notes and Protocols for Genetic Manipulation of the Glycolate Pathway in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycolate is a valuable C2 platform chemical with broad applications in the cosmetic, pharmaceutical, and polymer industries. Microbial production of this compound offers a sustainable alternative to traditional chemical synthesis. Escherichia coli is a preferred host for this compound production due to its rapid growth, well-characterized genetics, and the availability of advanced genetic engineering tools[1][2]. This document provides a detailed overview of the genetic manipulation strategies for enhancing this compound production in E. coli, along with comprehensive experimental protocols.

The native this compound pathway in E. coli is part of the glyoxylate (B1226380) shunt, a metabolic route that allows the use of two-carbon compounds as carbon sources. Genetic engineering efforts focus on redirecting carbon flux from central metabolism, primarily the tricarboxylic acid (TCA) cycle, towards the glyoxylate shunt and subsequent conversion of glyoxylate to this compound.

Metabolic Engineering Strategies

Several key strategies have been employed to engineer the this compound pathway in E. coli for enhanced production:

  • Overexpression of Key Enzymes: Increasing the expression of enzymes in the this compound biosynthesis pathway is a primary strategy. Key targets for overexpression include:

    • Isocitrate Lyase (aceA): Catalyzes the cleavage of isocitrate to glyoxylate and succinate, a key step in the glyoxylate shunt[1][3].

    • Glyoxylate Reductase (ycdW): Reduces glyoxylate to this compound, the final step in the production pathway[1][3].

    • Citrate Synthase (gltA): Condenses acetyl-CoA and oxaloacetate to form citrate, the entry point into the TCA cycle and subsequently the glyoxylate shunt[1][2].

    • Isocitrate Dehydrogenase Kinase/Phosphatase (aceK): Inactivates isocitrate dehydrogenase, thereby directing more isocitrate into the glyoxylate shunt[1][2].

  • Deletion of Competing Pathways: To maximize the carbon flux towards this compound, competing metabolic pathways that consume intermediates are often deleted. Common gene knockout targets include:

    • Isocitrate Dehydrogenase (icd): Deletion of the gene encoding this enzyme prevents the conversion of isocitrate to α-ketoglutarate, forcing the carbon flux through the glyoxylate shunt[3].

    • Malate Synthase A (aceB) and G (glcB): These enzymes convert glyoxylate and acetyl-CoA to malate, thus competing for the glyoxylate precursor[4].

    • Glyoxylate Carboligase (gcl): This enzyme converts glyoxylate to tartronate (B1221331) semialdehyde, representing another competing pathway[4].

    • Acetate (B1210297) Production Pathways: Genes involved in acetate formation are often deleted to prevent the loss of acetyl-CoA and reduce the accumulation of inhibitory byproducts[5].

  • Cofactor Engineering: The conversion of glyoxylate to this compound by glyoxylate reductase (YcdW) is NADPH-dependent, while glycolysis primarily produces NADH. This cofactor imbalance can limit this compound production. Strategies to address this include:

    • Introducing an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GapC) to generate NADPH during glycolysis[3].

    • Deleting the soluble transhydrogenase (sthA) to prevent the conversion of NADPH to NADH[3].

  • Promoter Engineering: Fine-tuning the expression levels of pathway enzymes is crucial to balance metabolic flux and avoid the accumulation of toxic intermediates. This can be achieved by:

    • Using synthetic promoters of varying strengths to control the expression of key genes, which also allows for inducer-free production[1][2].

Data Presentation

The following tables summarize the quantitative data on this compound production in various engineered E. coli strains.

Table 1: this compound Production from Glucose in Engineered E. coli

StrainRelevant GenotypeTiter (g/L)Yield (g/g glucose)Cultivation ConditionReference
Engineered E. coliOverexpression of aceA, ycdW; deletion of icd, sthA; integration of gapC410.46 (1.87 mol/mol)Fed-batch fermentation[3]
AG0956Overexpression of aceA, ycdW52.20.45 (theoretical yield)Fed-batch fermentation[1]
Mgly434Overexpression of aceA, aceK, ycdW, gltA65.50.765 (90% theoretical yield)Fed-batch fermentation[1]
Mgly4T1562Overexpression of ycdW, aceA, aceK under synthetic promoter15.53Not specifiedFed-batch fermentation[1][2]
Mgly6-H1Optimized expression of this compound pathway genes using PUTRs40.90.66 (78.2% theoretical yield)Fed-batch fermentation[6]

Table 2: this compound Production from Other Carbon Sources in Engineered E. coli

StrainCarbon SourceTiter (g/L)Yield (g/g substrate)Cultivation ConditionReference
Engineered E. coliEthylene Glycol10.40.8Fed-batch bioreactor[7][8]
Engineered E. coliD-xylose11.7 (Ethylene Glycol)Not specifiedNot specified[9]

Visualizations

Glycolate_Pathway Figure 1: Engineered this compound Pathway in E. coli cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate gltA Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate icd Glyoxylate Glyoxylate Isocitrate->Glyoxylate aceA Succinate Succinate Alpha_Ketoglutarate->Succinate Multiple Steps Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glyoxylate->Malate aceB, glcB This compound This compound Glyoxylate->this compound ycdW Experimental_Workflow Figure 2: Experimental workflow for engineered E. coli this compound production. cluster_strain_dev Strain Development cluster_cultivation Cultivation and Production cluster_analysis Analysis Strain_Selection Select E. coli Host Strain Gene_Deletion Gene Deletion via Lambda Red Recombineering Strain_Selection->Gene_Deletion Plasmid_Construction Overexpression Plasmid Construction (Gibson Assembly) Gene_Deletion->Plasmid_Construction Transformation Transformation of Engineered Strain Plasmid_Construction->Transformation Pre_culture Pre-culture Preparation Transformation->Pre_culture Fermentation Fed-batch Fermentation Pre_culture->Fermentation Induction Induction of Gene Expression Fermentation->Induction OD_Measurement Cell Growth Monitoring (OD600) Induction->OD_Measurement Metabolite_Analysis This compound Quantification (HPLC) Induction->Metabolite_Analysis

References

Application Notes and Protocols for Utilizing Glycolate as a Carbon Source for Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the utilization of glycolate as a carbon source for bacterial growth. This document includes detailed protocols for key experiments, a summary of relevant quantitative data, and visualizations of the primary metabolic and regulatory pathways involved.

Introduction

This compound, a simple two-carbon molecule, is a significant carbon source for many bacteria, particularly in environments rich in photosynthetic organisms like marine ecosystems.[1] Understanding the metabolic pathways and regulatory networks that bacteria employ to assimilate this compound is crucial for various fields, including microbial ecology, metabolic engineering, and the development of novel antimicrobial strategies. Bacteria primarily utilize two pathways for this compound metabolism: the glycerate pathway and the more carbon-efficient β-hydroxyaspartate cycle (BHAC).[2] The regulation of these pathways is tightly controlled at the transcriptional level, allowing bacteria to adapt to fluctuating environmental conditions.[3][4][5]

Data Presentation

Bacterial Growth Rates on Various Carbon Sources

The specific growth rate (µ) is a critical parameter for quantifying bacterial fitness on a given substrate. Below is a comparison of growth rates for different bacterial species on this compound and other common carbon sources.

BacteriumCarbon SourceSpecific Growth Rate (µ, h⁻¹)Reference
Paracoccus denitrificansThis compound0.51[6]
Glyoxylate (B1226380)0.28[6]
Pyruvate0.45[6]
Glucose0.38[6]
Moorella sp. HUC22-1L-Malate0.072[2]
Escherichia coliThis compound0.21[3]
Glucose1.26[3]
Synechocystis sp. PCC 6803 (Wild Type)5% CO₂0.072[7]
Air (Low CO₂)0.021[7]
Enzyme Kinetics of Key this compound Metabolism Enzymes

The efficiency of this compound metabolism is dependent on the kinetic properties of its key enzymes. The following table summarizes the Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) or catalytic efficiencies (kcat/Kₘ) for this compound oxidase and malate (B86768) synthase G from various organisms.

EnzymeOrganismSubstrateKₘ (µM)Vₘₐₓ or kcatkcat/Kₘ (mM⁻¹s⁻¹)Reference
This compound OxidaseHumanThis compound141 ± 164.1 ± 0.1 s⁻¹29 ± 3[8]
HumanGlyoxylate2200 ± 3600.7 ± 0.1 s⁻¹0.32 ± 0.05[8]
Cyanophora paradoxaThis compound---[9]
Spirogyra pratensisThis compound---[9]
Malate Synthase GPseudomonas aeruginosaAcetyl-CoA0.2 mM (fixed glyoxylate)--[10]
Pseudomonas aeruginosaGlyoxylate0.2 mM (fixed Acetyl-CoA)--[10]
Mycobacterium tuberculosisAcetyl-CoA---[11]
Mycobacterium tuberculosisGlyoxylate---[11]

Experimental Protocols

Protocol 1: Bacterial Growth Curve Analysis with this compound as the Sole Carbon Source

This protocol details the procedure for determining the growth characteristics of a bacterial strain using this compound as the exclusive carbon source.

Materials:

  • Bacterial strain of interest

  • M9 minimal medium (or other appropriate minimal medium)

  • Sterile glycolic acid solution (sodium salt, pH adjusted to 7.0)

  • Sterile control carbon source solution (e.g., glucose)

  • Sterile water

  • Spectrophotometer

  • Incubator shaker

  • Sterile culture flasks and tubes

  • Micropipettes and sterile tips

Procedure:

  • Prepare Pre-culture: Inoculate a single colony of the bacterial strain into a tube containing a rich medium (e.g., LB broth) and incubate overnight at the optimal temperature with shaking.

  • Prepare Experimental Cultures:

    • Prepare M9 minimal medium according to the standard protocol.

    • Aseptically add the sterile this compound solution to a final concentration of 20-50 mM.

    • Prepare a control culture with an equimolar concentration of the control carbon source (e.g., glucose).

    • Prepare a negative control culture with no added carbon source.

  • Inoculation:

    • Harvest the overnight pre-culture by centrifugation, wash the cell pellet twice with sterile M9 salts solution (to remove any residual rich medium), and resuspend in M9 salts.

    • Inoculate the experimental and control flasks with the washed cells to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubation and Monitoring:

    • Incubate the flasks at the optimal temperature with shaking (e.g., 37°C at 200 rpm).

    • At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot from each flask and measure the OD₆₀₀ using a spectrophotometer.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time on a semi-logarithmic scale.

    • Determine the specific growth rate (µ) from the slope of the linear portion (exponential phase) of the curve using the formula: µ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁).

G cluster_prep Culture Preparation cluster_exp Experiment Setup cluster_run Growth Monitoring cluster_analysis Data Analysis pre_culture 1. Prepare overnight pre-culture in rich medium wash_cells 2. Wash cells to remove residual medium pre_culture->wash_cells inoculate 4. Inoculate experimental flasks to OD600 ~0.05 wash_cells->inoculate setup_media 3. Prepare minimal medium with: - this compound (Test) - Glucose (Control) - No Carbon (Control) setup_media->inoculate incubate 5. Incubate with shaking at optimal temperature inoculate->incubate measure_od 6. Measure OD600 at regular intervals incubate->measure_od every 1-2 hours plot_curve 7. Plot OD600 vs. time (semi-log) measure_od->plot_curve calc_rate 8. Calculate specific growth rate (µ) plot_curve->calc_rate

Caption: Experimental workflow for bacterial growth curve analysis.

Protocol 2: this compound Oxidase Enzyme Activity Assay

This protocol measures the activity of this compound oxidase by monitoring the formation of glyoxylate, which reacts with phenylhydrazine (B124118) to form a colored product.

Materials:

  • Bacterial cell lysate

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.3)

  • Glycolic acid solution (40 mM)

  • Phenylhydrazine HCl solution (100 mM, freshly prepared)

  • L-Cysteine HCl solution (100 mM, freshly prepared)

  • Flavin mononucleotide (FMN) solution (5 mM)

  • Bovine serum albumin (BSA)

  • Spectrophotometer capable of measuring absorbance at 324 nm

Procedure:

  • Prepare Reagents: Prepare all solutions in deionized water and adjust the pH as indicated. The phenylhydrazine and L-cysteine solutions should be freshly prepared.

  • Prepare Reaction Mixture: In a cuvette, combine the following reagents in the specified order:

    • Potassium phosphate buffer

    • Glycolic acid solution

    • L-Cysteine HCl solution

    • Phenylhydrazine HCl solution

    • FMN solution

  • Equilibrate and Initiate Reaction:

    • Equilibrate the reaction mixture to 25°C.

    • Initiate the reaction by adding the bacterial cell lysate.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 324 nm for approximately 15 minutes.

  • Calculate Activity:

    • Determine the rate of change in absorbance per minute (ΔA₃₂₄/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of the glyoxylate phenylhydrazone product. One unit of activity is defined as the amount of enzyme that produces 1.0 µmole of glyoxylate from this compound per minute at pH 8.3 at 25°C.

Protocol 3: Malate Synthase G Enzyme Activity Assay

This protocol measures the activity of malate synthase G by quantifying the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[10]

Materials:

  • Bacterial cell lysate

  • Imidazole buffer (50 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) solution (100 mM)

  • Acetyl-CoA solution (2.5 mM)

  • Glyoxylic acid solution (10 mM)

  • DTNB solution

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents: Prepare all solutions in deionized water and adjust the pH as indicated.

  • Prepare Reaction Mixture: In a cuvette, combine the following reagents:

    • Imidazole buffer

    • MgCl₂ solution

    • Acetyl-CoA solution

    • Glyoxylic acid solution

    • DTNB solution

  • Equilibrate and Initiate Reaction:

    • Equilibrate the reaction mixture to 30°C.

    • Monitor the baseline absorbance at 412 nm until it is constant.

    • Initiate the reaction by adding the bacterial cell lysate.

  • Measure Absorbance: Immediately record the increase in absorbance at 412 nm for approximately 5 minutes.

  • Calculate Activity:

    • Determine the rate of change in absorbance per minute (ΔA₄₁₂/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of the product of the reaction between CoA and DTNB. One unit of activity is defined as the amount of enzyme that catalyzes the cleavage of 1.0 µmole of acetyl-CoA per minute at pH 8.0 at 30°C.

Protocol 4: RNA-Seq Analysis of Bacteria Grown on this compound

This protocol outlines the steps for performing RNA sequencing (RNA-seq) to identify differentially expressed genes in bacteria grown on this compound compared to a control carbon source.

Materials:

  • Bacterial cultures grown on this compound and a control carbon source (see Protocol 1)

  • RNA extraction kit suitable for bacteria

  • DNase I

  • Ribosomal RNA (rRNA) depletion kit

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • Cell Harvesting and RNA Extraction:

    • Grow bacterial cultures in minimal medium with either this compound or a control carbon source to the mid-exponential phase.

    • Harvest the cells by centrifugation.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • rRNA Depletion and Library Preparation:

    • Deplete the ribosomal RNA (rRNA) from the total RNA samples, as rRNA can constitute a large proportion of the total RNA in bacteria.

    • Prepare RNA-seq libraries from the rRNA-depleted RNA using a commercial kit. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Mapping: Align the high-quality reads to the bacterial reference genome using a splice-aware aligner like STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count.

    • Differential Expression Analysis: Identify differentially expressed genes between the this compound and control conditions using software packages like DESeq2 or edgeR.

    • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by growth on this compound.

Signaling Pathways and Metabolic Workflows

This compound Metabolism Pathways

Bacteria primarily utilize two distinct pathways to metabolize this compound: the glycerate pathway and the β-hydroxyaspartate cycle (BHAC).

G cluster_this compound This compound Metabolism cluster_glycerate Glycerate Pathway cluster_bhac β-Hydroxyaspartate Cycle (BHAC) This compound This compound Glyoxylate Glyoxylate This compound->Glyoxylate This compound Oxidase (glcD, E, F) Tartronate_semialdehyde Tartronate-semialdehyde Glyoxylate->Tartronate_semialdehyde Glyoxylate Carboligase Erythro_beta_hydroxyaspartate Erythro-β-hydroxyaspartate Glyoxylate->Erythro_beta_hydroxyaspartate β-hydroxyaspartate aldolase Glycerate Glycerate Tartronate_semialdehyde->Glycerate Tartronate-semialdehyde Reductase Two_Phosphoglycerate 2-Phosphoglycerate Glycerate->Two_Phosphoglycerate Glycerate Kinase Pyruvate Pyruvate Two_Phosphoglycerate->Pyruvate Oxaloacetate_Glycine Oxaloacetate + Glycine Erythro_beta_hydroxyaspartate->Oxaloacetate_Glycine Erythro-β-hydroxyaspartate dehydratase Iminosuccinate Iminosuccinate Oxaloacetate_Glycine->Iminosuccinate L_aspartate L-aspartate Iminosuccinate->L_aspartate Iminosuccinate reductase L_aspartate->Glyoxylate Aspartate-glyoxylate aminotransferase G cluster_regulators Transcriptional Regulators cluster_genes Target Genes/Operons GlcR GlcR glcDEF glcDEF (this compound Oxidase) GlcR->glcDEF represses BhcR BhcR bhc_operon bhc operon (BHAC enzymes) BhcR->bhc_operon activates CceR CceR glycolysis_gluconeogenesis Glycolysis/Gluconeogenesis Switch CceR->glycolysis_gluconeogenesis controls

References

Application Note: High-Throughput Screening for Inhibitors of Glycolate Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycolate oxidase (GO) is a peroxisomal flavoenzyme that plays a crucial role in photorespiration in plants and glyoxylate (B1226380) metabolism in animals.[1][2] The enzyme catalyzes the oxidation of this compound to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct.[1][2][3] In humans, GO is encoded by the HAO1 gene and is a key enzyme in the pathway of oxalate (B1200264) synthesis.[4][5] Dysregulation of this pathway can lead to an overproduction of glyoxylate, which is subsequently converted to oxalate.[4]

Elevated oxalate levels are the hallmark of Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder caused by a deficiency in the liver-specific enzyme alanine:glyoxylate aminotransferase (AGT).[6][7][8] The resulting accumulation of calcium oxalate crystals leads to recurrent kidney stones, nephrocalcinosis, and progressive renal failure.[3][8] Therefore, inhibiting this compound oxidase to reduce the production of glyoxylate is a promising substrate reduction therapy for PH1.[3][5][8] This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify novel inhibitors of human this compound oxidase (hGO).

Assay Principle

The HTS assay quantifies this compound oxidase activity by measuring the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the this compound oxidation reaction. The detection is achieved using the Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) reagent in the presence of horseradish peroxidase (HRP).[3][7][9] In this coupled enzymatic reaction, HRP catalyzes the oxidation of the non-fluorescent Amplex® Red by H₂O₂ to form the highly fluorescent product, resorufin.[10][11] The resulting fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the GO enzyme activity. Potential inhibitors will cause a decrease in the fluorescence signal.

Biochemical Pathway and Detection

The enzymatic reaction and detection method are illustrated below. This compound Oxidase catalyzes the conversion of this compound to Glyoxylate, producing Hydrogen Peroxide. Horseradish Peroxidase then uses this H₂O₂ to oxidize Amplex Red into the fluorescent compound Resorufin.

This compound Oxidase Assay Principle cluster_reaction Enzymatic Reaction cluster_detection Fluorescent Detection This compound This compound GO This compound Oxidase (GO) This compound->GO Glyoxylate Glyoxylate H2O2 H₂O₂ H2O2_input H₂O₂ H2O2:e->H2O2_input:w O2 O₂ O2->GO GO->Glyoxylate GO->H2O2 AmplexRed Amplex® Red (Non-fluorescent) HRP Horseradish Peroxidase (HRP) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin H2O2_input->HRP

Caption: Biochemical pathway for this compound oxidase activity and its detection.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human this compound Oxidase (hGO/HAO1)

  • Substrate: Glycolic Acid (Sigma, G-1884)

  • Cofactor: Flavin Mononucleotide (FMN) (Sigma, F-2253)

  • Detection Reagents: Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (Thermo Fisher, A22188) or individual components:

    • Amplex® Red reagent

    • Horseradish Peroxidase (HRP)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Hydrogen Peroxide (H₂O₂) for standard curve

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂

  • Plates: 384-well or 1536-well solid black, low-volume assay plates

  • Control Inhibitor: 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) or other known inhibitor

  • Equipment:

    • Multichannel pipette or automated liquid handler

    • Plate reader capable of fluorescence detection (Excitation: ~540 nm, Emission: ~590 nm)

    • Plate shaker/incubator

Reagent Preparation
  • Assay Buffer: Prepare a 1L solution of 50 mM Sodium Phosphate, 200 mM KCl, 2 mM MgCl₂. Adjust pH to 7.4 and filter sterilize. Store at 4°C.

  • 10X this compound Stock (Substrate): Prepare a 300 µM this compound solution in Assay Buffer. Store at -20°C in aliquots. Note: The final concentration in the assay will be 30 µM, which is near the Km value for hGO, providing sensitivity for competitive inhibitors.

  • 10X hGO Enzyme Stock: Prepare a solution of hGO in Assay Buffer. The final concentration should be optimized to produce a robust signal within the linear range of the assay in the desired timeframe (e.g., 10-20 minutes). Include 5 µM FMN in the enzyme stock solution. Store on ice for immediate use or at -80°C for long-term storage.

  • Amplex® Red/HRP Working Solution: Prepare this solution fresh and protect it from light. According to manufacturer protocols, dissolve Amplex® Red in DMSO to make a stock solution (e.g., 10 mM). Just before use, dilute the Amplex® Red stock and HRP stock in Assay Buffer to final concentrations of 100 µM Amplex® Red and 0.2 U/mL HRP.[3]

  • Compound Plates: Prepare serial dilutions of test compounds and control inhibitor in DMSO. Transfer a small volume (e.g., 50 nL) to the assay plates using an acoustic dispenser or pin tool.

High-Throughput Screening Workflow

The following protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. Volumes can be scaled for other plate formats.

HTS Workflow start Start dispense_compounds 1. Dispense Compounds (50 nL in DMSO) start->dispense_compounds add_enzyme 2. Add 10 µL of hGO Enzyme Solution (Contains FMN) dispense_compounds->add_enzyme pre_incubation 3. Pre-incubate (15 min at RT) add_enzyme->pre_incubation add_substrate 4. Add 10 µL of Substrate/Detection Mix (this compound + Amplex Red/HRP) pre_incubation->add_substrate incubation 5. Incubate (15 min at RT, protected from light) add_substrate->incubation read_plate 6. Read Fluorescence (Ex: 540 nm, Em: 590 nm) incubation->read_plate analyze_data 7. Analyze Data (% Inhibition, Z', IC₅₀) read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the this compound oxidase HTS assay.

Protocol Steps:

  • Compound Plating: Dispense 50 nL of test compounds, positive control inhibitor (e.g., CCPST), and DMSO (negative control) into the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the hGO enzyme solution to all wells. This step initiates the pre-incubation of the enzyme with the test compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows for the binding of inhibitors to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of a 2X working solution containing this compound (60 µM), Amplex® Red (200 µM), and HRP (0.4 U/mL) to all wells to start the reaction. The final concentrations in the 20 µL volume will be 30 µM this compound, 100 µM Amplex Red, and 0.2 U/mL HRP.

  • Incubation: Mix the plate and incubate for 15 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation set to ~540 nm and emission set to ~590 nm.

Data Analysis
  • Controls:

    • Positive Control (Max Inhibition): Wells containing a high concentration of a known inhibitor (e.g., CCPST).

    • Negative Control (No Inhibition): Wells containing DMSO instead of a test compound.

  • Percent Inhibition Calculation: Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) * 100

  • IC₅₀ Determination: For active compounds ("hits"), perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[12][13] It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive| Where SD is the standard deviation and Mean is the average signal.

    • Z' > 0.5: An excellent assay.[12][13]

    • 0 < Z' ≤ 0.5: A marginal or acceptable assay.[12][14]

    • Z' < 0: A poor assay, not suitable for HTS.[12][13]

Data Presentation

Table 1: Known Inhibitors of this compound Oxidase

This table summarizes the potency of several compounds identified as GO inhibitors.

Compound NameIC₅₀ ValueMechanism of InhibitionReference
Potassium Dichromate0.096 µMMixed Linear[6]
Sodium Dichromate0.108 µMMixed Linear[6]
Colistimethate Sodium2.3 µMMixed Linear[6]
4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole1 µMNot specified[15]
LumasiranN/A (siRNA)Gene Silencing[16]
Table 2: Example Z'-Factor Calculation

Hypothetical data from a 384-well plate used to assess assay quality.

Control TypeNumber of Replicates (n)Mean Fluorescence (RFU)Standard Deviation (RFU)
Negative (DMSO)1685,4003,100
Positive (CCPST)165,200450
Calculated Z'-Factor 0.87

Interpretation: A Z'-factor of 0.87 indicates an excellent separation between the control signals and demonstrates that the assay is highly robust and well-suited for a high-throughput screening campaign.[12][13]

References

Application Notes and Protocols: Isolating Chloroplasts for Glycolate Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycolate transport across the chloroplast envelope is crucial for understanding photorespiration, a metabolic pathway that significantly impacts photosynthetic efficiency and crop yield.[1][2] this compound, a product of the oxygenase activity of RuBisCO, is exported from the chloroplast to the peroxisome for further metabolism.[1][3] The transport of this compound is mediated by specific transporters, such as PLGG1, a plastidic this compound/glycerate transporter.[1][2][3] To investigate the kinetics and regulation of this transport, it is essential to have methods for isolating pure, intact, and metabolically active chloroplasts.

These application notes provide detailed protocols for the isolation of chloroplasts from plant leaves, primarily spinach and Arabidopsis thaliana, which are widely used model organisms for such studies.[4] Additionally, we describe established assays for measuring this compound transport in the isolated organelles.

Methods for Chloroplast Isolation

The isolation of intact chloroplasts is a critical first step for in vitro studies of metabolic transport.[5][6] The general principle involves the gentle mechanical disruption of plant cells, followed by filtration and a series of centrifugation steps to separate chloroplasts from other cellular components.[6][7][8] Percoll density gradients are commonly employed to purify intact chloroplasts from broken ones and other organelles.[4][5][7][9]

Key Considerations for Optimal Chloroplast Yield and Integrity:
  • Plant Material: Use healthy, actively growing plants. To minimize starch accumulation, which can rupture the chloroplast envelope during centrifugation, it is recommended to keep the plants in the dark before harvesting.[5]

  • Temperature: All steps should be performed at 2-4 °C to minimize enzymatic degradation.[5]

  • Buffers: Use pre-cooled isolation buffers containing osmoticants (e.g., sorbitol) to maintain the osmotic integrity of the chloroplasts.[7]

Experimental Workflow for Chloroplast Isolation

The following diagram illustrates a typical workflow for isolating intact chloroplasts.

Chloroplast_Isolation_Workflow Start Harvest Plant Leaves Homogenization Homogenize in Cold Isolation Buffer Start->Homogenization Filtration Filter Through Nylon Mesh/Muslin Cloth Homogenization->Filtration Centrifugation1 Low-Speed Centrifugation (e.g., 1000 x g, 7 min) Filtration->Centrifugation1 Pellet1 Crude Chloroplast Pellet Centrifugation1->Pellet1 Supernatant1 Discard Supernatant Centrifugation1->Supernatant1 Resuspend Resuspend Pellet in Isolation Buffer Pellet1->Resuspend Percoll_Gradient Layer on Percoll Gradient (e.g., 40%/80%) Resuspend->Percoll_Gradient Centrifugation2 High-Speed Centrifugation (e.g., 3200 x g, 15 min) Percoll_Gradient->Centrifugation2 Intact_Chloroplasts Collect Intact Chloroplasts (at 40%/80% interface) Centrifugation2->Intact_Chloroplasts Broken_Chloroplasts Discard Upper Band (Broken Chloroplasts) Centrifugation2->Broken_Chloroplasts Wash Wash with Isolation Buffer Intact_Chloroplasts->Wash Final_Pellet Final Intact Chloroplast Pellet Wash->Final_Pellet End Ready for Transport Assays Final_Pellet->End

Caption: A generalized workflow for the isolation of intact chloroplasts from plant leaves.

Detailed Protocols

Protocol 1: Chloroplast Isolation from Spinach Leaves

This protocol is adapted from established methods and is suitable for obtaining a high yield of intact chloroplasts.[4][7][10]

Materials:

  • Fresh spinach leaves (30 g)

  • Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.

  • Percoll solution (40% and 80% in CIB)

  • Blender or homogenizer

  • Muslin cloth or nylon mesh (100 µm)

  • Refrigerated centrifuge and tubes

Procedure:

  • Wash 30 g of spinach leaves with deionized water, remove the midribs, and cut the leaves into small pieces.[5]

  • Add 120 mL of cold CIB and homogenize with 2-4 short bursts in a blender (less than 5 seconds total).[5]

  • Filter the homogenate through several layers of muslin cloth or nylon mesh into chilled centrifuge tubes.[7][8]

  • Centrifuge the filtrate at 1,000 x g for 7 minutes at 4 °C.[8]

  • Discard the supernatant and gently resuspend the pellet in 2 mL of CIB.[8]

  • Prepare a discontinuous Percoll gradient by carefully layering 5 mL of 40% Percoll on top of 5 mL of 80% Percoll in a centrifuge tube.[5][11]

  • Carefully layer the resuspended chloroplast suspension on top of the Percoll gradient.

  • Centrifuge at 3,200 x g for 15 minutes at 4 °C.[5]

  • Intact chloroplasts will form a band at the interface of the 40% and 80% Percoll layers, while broken chloroplasts will remain in the upper band.[5][11]

  • Carefully collect the intact chloroplast band with a Pasteur pipette.

  • Wash the collected chloroplasts by resuspending them in 3 volumes of CIB and centrifuging at 1,700 x g for 6 minutes.[5]

  • Resuspend the final pellet in a minimal volume of the desired assay buffer.

Protocol 2: Miniprep of Intact Chloroplasts from Arabidopsis thaliana

This method is adapted for smaller quantities of starting material, which is often the case when working with genetically modified plants.[9]

Materials:

  • Arabidopsis thaliana leaves (milligram range)

  • Chloroplast Isolation (CI) Buffer: 0.3 M sorbitol, 20 mM HEPES-KOH (pH 8.0), 5 mM MgCl₂, 2.5 mM EDTA.

  • Percoll gradient (as in Protocol 1)

  • Microcentrifuge and tubes

Procedure:

  • Homogenize the leaf tissue in cold CI buffer.

  • Filter the homogenate through Miracloth or a similar filter.

  • Centrifuge the filtrate at 3,000 x g for 8 minutes at 4 °C.[9]

  • Discard the supernatant and resuspend the pellet (crude chloroplasts) in 0.3 mL of cold CI buffer.[9]

  • Layer the crude preparation onto a Percoll gradient.

  • Centrifuge at 3,000 x g for 15 minutes at 4 °C.[9]

  • Two green bands should form; the lower band contains the intact chloroplasts.[9]

  • Carefully remove the lower band and wash with CI buffer to a final volume of 1 mL.

  • Centrifuge at 3,000 x g for 10 minutes at 4 °C to pellet the intact chloroplasts.[9]

Methods for Studying this compound Transport

Once intact chloroplasts are isolated, various assays can be employed to study the transport of this compound across their envelope membranes.

Assay 1: Radiotracer Uptake via Silicone Oil Centrifugation

This is a classic method for measuring the uptake of radiolabeled substrates into organelles.

Principle:

Isolated chloroplasts are incubated with radiolabeled this compound (e.g., ¹⁴C-glycolate). The uptake is stopped by rapidly centrifuging the chloroplasts through a layer of silicone oil into a killing solution (e.g., perchloric acid). The radioactivity in the pellet is then quantified to determine the amount of transported this compound.[12][13]

Experimental Workflow for Radiotracer Uptake Assay:

Glycolate_Transport_Assay Start Isolated Intact Chloroplasts Incubation Incubate with [14C]-Glycolate Start->Incubation Centrifugation Centrifuge through Silicone Oil Layer Incubation->Centrifugation Separation Chloroplasts Pellet in Killing Solution Centrifugation->Separation Supernatant Aqueous Layer (External Substrate) Centrifugation->Supernatant Quantification Quantify Radioactivity in Pellet Separation->Quantification Result Determine this compound Uptake Rate Quantification->Result

Caption: Workflow for measuring this compound transport using the silicone oil centrifugation method.

Procedure:

  • Prepare microcentrifuge tubes with three layers: a bottom layer of killing solution (e.g., 1 M perchloric acid), a middle layer of silicone oil, and a top layer containing the assay medium with radiolabeled this compound.

  • Initiate the transport reaction by adding the isolated chloroplast suspension to the top layer.

  • After a specific time, centrifuge the tubes at high speed (e.g., 12,000 x g) to pellet the chloroplasts through the silicone oil into the killing solution.

  • Freeze the tubes and cut them to separate the pellet from the upper layers.

  • Quantify the radioactivity in the pellet using a scintillation counter.

Quantitative Data from Literature:

ParameterValuePlant SpeciesReference
This compound Transport Rate~30 µmol/(mg Chl·h) at 0°CSpinach[12][13]
Apparent Km (O₂) for this compound Production0.28 mMSpinach[12][13]
Assay 2: Stopped-Flow Fluorescence Assay

This method is suitable for measuring the rapid, initial rates of proton-coupled this compound transport.[14][15]

Principle:

The transport of this compound into chloroplasts is coupled to the co-transport of protons (a symport mechanism).[14][15] This influx of protons leads to a decrease in the internal pH of the chloroplasts. By loading the chloroplasts with a pH-sensitive fluorescent dye (e.g., pyranine), the change in internal pH upon addition of this compound can be monitored as a change in fluorescence.[15]

Procedure:

  • Load isolated inner envelope membrane vesicles or intact chloroplasts with a fluorescent pH indicator.[15]

  • Use a stopped-flow spectrofluorometer to rapidly mix the loaded vesicles/chloroplasts with a buffer containing this compound.

  • Monitor the rapid quenching of fluorescence, which corresponds to the acidification of the vesicle interior due to proton-glycolate symport.[15]

  • The initial rate of fluorescence change can be used to calculate the initial rate of transport.

This technique has been instrumental in demonstrating that the transport of this compound and D-glycerate is mediated by the same translocator and involves a proton/substrate symport activity.[14][15]

Conclusion

The successful isolation of pure and intact chloroplasts is a prerequisite for the reliable study of metabolite transport processes like this compound transport. The protocols detailed in these application notes, utilizing differential and density gradient centrifugation, provide robust methods for obtaining high-quality chloroplast preparations from model plant species. The subsequent application of transport assays, such as radiotracer uptake and stopped-flow fluorescence, allows for the detailed characterization of this compound transporter kinetics and function, which is essential for both basic research and potential applications in crop improvement.

References

Application Notes and Protocols for RNAi Suppression of Glycolate Transporters in Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway: The Role of Glycolate Transporters in Photorespiration

The photorespiratory pathway involves a series of enzymatic reactions distributed across the chloroplast, peroxisome, and mitochondria.[2][3][4][5][6] this compound, produced in the chloroplast, is transported to the peroxisome for further processing. Glycerate is then returned to the chloroplast to re-enter the Calvin cycle. OsPLGG1 is a key transporter facilitating the movement of this compound out of and glycerate into the chloroplast.[1] Disruption of this transport process leads to the accumulation of this compound and glycerate within the chloroplast, impairing photosynthesis and overall plant growth.

Photorespiration_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome RuBisCO RuBisCO P_this compound 2-P-Glycolate RuBisCO->P_this compound O2 Glycolate_chloro This compound P_this compound->Glycolate_chloro PGLP OsPLGG1 OsPLGG1 Glycolate_chloro->OsPLGG1 Export Glycerate_chloro Glycerate Calvin_Cycle Calvin Cycle Glycerate_chloro->Calvin_Cycle Glycerate Kinase Glycolate_pero This compound Glyoxylate Glyoxylate Glycolate_pero->Glyoxylate GOX Glycine Glycine Glyoxylate->Glycine GGAT Serine_pero Serine Hydroxypyruvate Hydroxypyruvate Serine_pero->Hydroxypyruvate SGAT Glycerate_pero Glycerate Hydroxypyruvate->Glycerate_pero HPR Glycerate_pero->OsPLGG1 Import Glycine_mito Glycine Serine_mito Serine Glycine_mito->Serine_mito GDC Serine_mito->Serine_pero OsPLGG1->Glycerate_chloro OsPLGG1->Glycolate_pero Glycine_pero Glycine_pero Glycine_pero->Glycine_mito

Figure 1: Simplified photorespiratory pathway in rice highlighting the role of OsPLGG1.

Expected Phenotypes and Quantitative Data from Suppression of this compound Transporters

Table 1: Phenotypic Comparison of Wild-Type and OsPLGG1 Suppressed Rice

PhenotypeWild-TypeOsPLGG1 Suppressed (Expected)
Plant Height (cm)~100Reduced (~70-80)
Tiller Number~15-20Reduced (~10-15)
Leaf ColorDark GreenPale Green / Yellowish
Photosynthetic RateNormalSignificantly Reduced
BiomassNormalSignificantly Reduced

Table 2: Metabolite Accumulation in OsPLGG1 Suppressed Rice (Relative Fold Change)

MetaboliteExpected Fold Change vs. Wild-Type
This compound~20-30 fold increase
Glycerate~5-10 fold increase
Glycine~2-5 fold increase
Serine~1.5-3 fold increase

Note: The quantitative data presented are based on published results from OsPLGG1 loss-of-function mutants and represent the expected outcomes for effective RNAi suppression.[1]

Experimental Protocols

The following protocols provide a general framework for the RNAi suppression of this compound transporters in rice. Optimization may be required for specific rice varieties and target genes.

RNAi Vector Construction

This protocol describes the construction of an RNAi vector for the suppression of a target this compound transporter gene.

Materials:

  • Total RNA from rice leaves

  • Reverse transcriptase

  • PCR reagents

  • Restriction enzymes

  • T4 DNA ligase

  • RNAi vector (e.g., pANDA)

  • E. coli competent cells

Procedure:

  • Target Sequence Selection: Select a 300-500 bp region of the target this compound transporter gene's coding sequence. Use BLAST to ensure the sequence is specific to the target gene and has minimal homology with other rice genes.

  • cDNA Synthesis: Isolate total RNA from rice leaves and synthesize first-strand cDNA using reverse transcriptase.

  • PCR Amplification: Amplify the selected target sequence from the cDNA using gene-specific primers. The primers should include appropriate restriction sites for cloning into the RNAi vector.

  • Vector Construction: Digest both the PCR product and the RNAi vector with the selected restriction enzymes. Ligate the PCR product into the vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.

  • Transformation of E. coli: Transform the ligated vector into competent E. coli cells for plasmid amplification.

  • Verification: Verify the correct insertion and orientation of the target sequence in the plasmid by restriction digestion and sequencing.

Agrobacterium-mediated Transformation of Rice

This protocol outlines the transformation of the RNAi construct into rice calli using Agrobacterium tumefaciens.[7][8][9][10][11]

Materials:

  • Mature rice seeds (Oryza sativa L. japonica cv. Nipponbare or other suitable variety)

  • Agrobacterium tumefaciens strain (e.g., LBA4404) carrying the RNAi vector

  • Callus induction medium

  • Co-cultivation medium

  • Selection medium containing an appropriate antibiotic (e.g., hygromycin)

  • Regeneration medium

  • Rooting medium

Procedure:

  • Callus Induction: Sterilize mature rice seeds and place them on callus induction medium. Incubate in the dark at 28°C for 3-4 weeks until embryogenic calli are formed.

  • Agrobacterium Culture: Inoculate a liquid culture of Agrobacterium containing the RNAi vector and grow overnight.

  • Infection: Resuspend the Agrobacterium in a suitable infection medium. Immerse the rice calli in the bacterial suspension for 15-30 minutes.

  • Co-cultivation: Transfer the infected calli to a co-cultivation medium and incubate in the dark at 25°C for 2-3 days.

  • Selection and Regeneration:

    • Wash the calli with sterile water containing an antibiotic to kill the Agrobacterium (e.g., carbenicillin).

    • Transfer the calli to a selection medium containing both the selection antibiotic (e.g., hygromycin) and the antibiotic to control Agrobacterium growth.

    • Subculture the calli on fresh selection medium every 2-3 weeks.

    • Once resistant calli are identified, transfer them to regeneration medium and incubate under a 16h light/8h dark photoperiod.

  • Rooting and Acclimatization:

    • Transfer the regenerated plantlets to rooting medium.

    • Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them in a growth chamber.

RNAi_Workflow cluster_vector Vector Construction cluster_transformation Rice Transformation cluster_analysis Analysis A Select Target Sequence B Amplify from cDNA A->B C Ligate into RNAi Vector (Sense & Antisense) B->C D Transform E. coli C->D F Infect Callus with Agrobacterium D->F E Induce Callus from Seeds E->F G Co-cultivation F->G H Selection of Transformed Calli G->H I Regenerate Transgenic Plants H->I J Acclimatize Plants I->J K Phenotypic Analysis J->K L qRT-PCR for Gene Suppression K->L M Metabolite Analysis (this compound, Glycerate) K->M

Figure 2: Experimental workflow for RNAi suppression of this compound transporters in rice.

Molecular and Phenotypic Analysis of Transgenic Plants

a. Verification of Gene Suppression by qRT-PCR:

  • Isolate total RNA from the leaves of putative transgenic and wild-type control plants.

  • Synthesize cDNA as described previously.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific to the target this compound transporter gene.

  • Use a suitable reference gene (e.g., actin) for normalization.

  • Calculate the relative expression of the target gene in the transgenic lines compared to the wild-type.

b. Phenotypic Evaluation:

  • Grow transgenic and wild-type plants under controlled environmental conditions.

  • Measure key agronomic traits such as plant height, tiller number, and biomass at different developmental stages.

  • Visually assess leaf color and look for signs of chlorosis.

  • Measure photosynthetic parameters (e.g., CO2 assimilation rate, chlorophyll (B73375) fluorescence) using a portable photosynthesis system.

c. Metabolite Analysis:

  • Harvest leaf tissue from transgenic and wild-type plants.

  • Extract metabolites using a suitable method (e.g., methanol/chloroform extraction).

  • Analyze the levels of this compound, glycerate, and other photorespiratory intermediates using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Conclusion

References

Isotopic Labeling Studies of Glycolate Metabolism: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting isotopic labeling studies to investigate glycolate metabolism. This compound is a key metabolite in various biological processes, including photorespiration in plants, the glyoxylate (B1226380) shunt in microorganisms, and cellular metabolism in mammals. Understanding the dynamics of this compound metabolism is crucial for fields ranging from agricultural science to cancer research. Isotopic labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to trace the fate of this compound and quantify metabolic fluxes through associated pathways.

Application Notes

This compound (C2H4O3) is a small two-carbon molecule that plays a significant role in the metabolism of a wide range of organisms. In photosynthetic organisms, it is a central intermediate in the photorespiratory pathway, a process that recycles the toxic byproduct of RuBisCO's oxygenase activity, 2-phosphothis compound. Efficiently metabolizing this compound is critical for photosynthetic efficiency and crop yield.[1] In some bacteria, such as Escherichia coli, this compound can serve as a carbon source, being converted to glycerate and entering central carbon metabolism.[1] In mammalian cells, this compound metabolism is linked to pathways such as the glyoxylate cycle and can have implications in various diseases, including primary hyperoxaluria and cancer.

Isotopic labeling studies, using stable isotopes like ¹³C, are indispensable for elucidating the complex pathways of this compound metabolism. By introducing a ¹³C-labeled this compound tracer into a biological system, researchers can track the incorporation of the label into downstream metabolites. This allows for the unambiguous identification of active metabolic pathways and the quantification of the rates (fluxes) of these pathways. Such studies can reveal metabolic reprogramming in response to genetic or environmental perturbations, identify potential drug targets, and aid in the development of strategies to engineer metabolic pathways for biotechnological applications.

Metabolic Pathways of this compound

This compound metabolism varies across different organisms. The primary routes involve its oxidation to glyoxylate, which can then be further metabolized through several pathways.

1. Photorespiration in Plants: In plants and other photosynthetic organisms, this compound produced in the chloroplast is transported to the peroxisome, where it is oxidized to glyoxylate by this compound oxidase. Glyoxylate is then aminated to form glycine (B1666218). Two molecules of glycine are subsequently used in the mitochondria to produce one molecule of serine, with the release of CO₂ and NH₃. Serine is then converted back to glycerate, which re-enters the Calvin cycle in the chloroplast.[2][3]

2. This compound Metabolism in E. coli: Escherichia coli can utilize this compound as a sole carbon source. The pathway involves the oxidation of this compound to glyoxylate, which is then converted to tartronic semialdehyde and subsequently to glycerate. Glycerate can then be phosphorylated to 3-phosphoglycerate, an intermediate of glycolysis.[1]

3. This compound Metabolism in Mammalian Cells: In mammalian cells, this compound can be oxidized to glyoxylate. Glyoxylate can be further metabolized to oxalate, a key pathological feature of primary hyperoxaluria, or it can be converted to glycine or enter other metabolic pathways. The detailed fluxes and regulation of this compound metabolism in mammalian systems, particularly in the context of diseases like cancer, are areas of active investigation.

Visualization of this compound Metabolism and Experimental Workflow

To aid in understanding the intricate connections in this compound metabolism and the experimental procedures for its study, the following diagrams are provided.

Glycolate_Metabolism_Pathways cluster_photorespiration Photorespiration (Plants) cluster_ecoli E. coli Metabolism cluster_mammalian Mammalian Metabolism 2-Phosphothis compound 2-Phosphothis compound Glycolate_p This compound 2-Phosphothis compound->Glycolate_p PGLP Glyoxylate_p Glyoxylate Glycolate_p->Glyoxylate_p GOX Glycine_p Glycine Glyoxylate_p->Glycine_p GGT Serine_p Serine Glycine_p->Serine_p GDC/SHMT (+ Glycine) Glycerate_p Glycerate Serine_p->Glycerate_p Calvin Cycle Calvin Cycle Glycerate_p->Calvin Cycle Glycolate_e This compound Glyoxylate_e Glyoxylate Glycolate_e->Glyoxylate_e Tartronic Semialdehyde Tartronic Semialdehyde Glyoxylate_e->Tartronic Semialdehyde Glycerate_e Glycerate Tartronic Semialdehyde->Glycerate_e 3-PGA 3-Phosphoglycerate Glycerate_e->3-PGA Central Carbon Metabolism Central Carbon Metabolism 3-PGA->Central Carbon Metabolism Glycolate_m This compound Glyoxylate_m Glyoxylate Glycolate_m->Glyoxylate_m Oxalate Oxalate Glyoxylate_m->Oxalate Glycine_m Glycine Glyoxylate_m->Glycine_m

Fig. 1: Overview of this compound Metabolic Pathways.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture / Organism Growth B Introduction of ¹³C-Glycolate Tracer A->B C Time-Course Sampling B->C D Metabolic Quenching C->D E Metabolite Extraction D->E F GC-MS / LC-MS Analysis (Mass Isotopologue Distribution) E->F G NMR Spectroscopy (Positional Isotopomer Analysis) E->G H Data Processing and Isotopic Correction F->H G->H I Metabolic Flux Analysis (MFA) H->I

Fig. 2: Experimental Workflow for ¹³C-Glycolate Labeling.

Quantitative Data from Isotopic Labeling Studies

The following tables summarize hypothetical quantitative data that can be obtained from isotopic labeling experiments with ¹³C-glycolate. This data is crucial for calculating metabolic fluxes and understanding pathway activities.

Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites after [U-¹³C₂]-Glycolate Labeling in Plant Leaves

MetaboliteM+0 (%)M+1 (%)M+2 (%)
This compound10585
Glyoxylate15877
Glycine251065
Serine401545
Glycerate602020

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Relative Metabolic Fluxes Determined by ¹³C-MFA in E. coli Grown on [1,2-¹³C₂]-Glycolate

Metabolic ReactionRelative Flux (%)
This compound -> Glyoxylate100
Glyoxylate -> Tartronic Semialdehyde85
Glyoxylate -> Glycine15
Tartronic Semialdehyde -> Glycerate85
Glycerate -> 3-Phosphoglycerate85

Experimental Protocols

The following are detailed protocols for conducting isotopic labeling studies of this compound metabolism in different biological systems.

Protocol 1: ¹³C-Glycolate Labeling of E. coli Cultures

1. Culture Preparation:

  • Grow E. coli in a defined minimal medium with a non-labeled carbon source (e.g., glucose) to mid-log phase.

  • Harvest the cells by centrifugation and wash twice with a carbon-free minimal medium.

2. Isotopic Labeling:

  • Resuspend the cell pellet in a pre-warmed minimal medium containing a defined concentration of [1,2-¹³C₂]-glycolate (e.g., 2 g/L) as the sole carbon source.

  • Incubate the culture under appropriate conditions (e.g., 37°C with shaking).

3. Sampling and Quenching:

  • At various time points, rapidly withdraw an aliquot of the cell culture.

  • Immediately quench metabolic activity by mixing the cell suspension with a cold solution (e.g., 60% methanol (B129727) at -50°C).

4. Metabolite Extraction:

  • Centrifuge the quenched cell suspension to pellet the cells.

  • Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol).

  • Lyse the cells by sonication or bead beating.

  • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

5. Sample Analysis:

  • Dry the metabolite extract under a stream of nitrogen or by lyophilization.

  • Derivatize the dried metabolites to increase their volatility for GC-MS analysis (e.g., methoximation followed by silylation).

  • Analyze the derivatized sample by GC-MS to determine the mass isotopologue distribution of this compound and downstream metabolites.

Protocol 2: ¹³C-Glycolate Labeling of Adherent Mammalian Cells

1. Cell Culture:

  • Culture adherent mammalian cells in a standard growth medium to approximately 80% confluency.

2. Isotopic Labeling:

  • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add a pre-warmed labeling medium containing [U-¹³C₂]-glycolate at a desired concentration (e.g., 1-10 mM). The base medium should ideally be low in unlabeled this compound and related metabolites.

  • Incubate the cells for a specific duration (e.g., 0, 2, 6, 12, 24 hours) to achieve isotopic steady state.

3. Quenching and Extraction:

  • Rapidly aspirate the labeling medium.

  • Immediately add ice-cold 80% methanol to the culture plate to quench metabolism and extract metabolites.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Incubate at -80°C for at least 15 minutes to precipitate proteins.

  • Centrifuge at high speed to pellet cell debris and collect the supernatant.

4. Sample Analysis:

  • Analyze the extracted metabolites by LC-MS or GC-MS as described in Protocol 1. For LC-MS analysis, derivatization may not be necessary.

Protocol 3: ¹³C-Labeling of Plant Tissues (e.g., Leaf Discs)

1. Plant Material Preparation:

  • Excise leaf discs from healthy, well-watered plants.

  • Float the leaf discs on water under light for a pre-incubation period to allow recovery from wounding.

2. Isotopic Labeling:

  • Transfer the leaf discs to a solution containing ¹³CO₂ or a ¹³C-labeled precursor of this compound (e.g., by floating on a solution of labeled this compound). For ¹³CO₂ labeling, place the leaf discs in a sealed chamber with a defined concentration of ¹³CO₂.

3. Sampling and Quenching:

  • At desired time points, rapidly remove the leaf discs and immediately freeze them in liquid nitrogen to quench all metabolic activity.

4. Metabolite Extraction:

  • Grind the frozen leaf tissue to a fine powder under liquid nitrogen.

  • Extract metabolites using a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

  • Centrifuge to separate the polar (containing this compound and amino acids) and non-polar phases.

5. Sample Analysis:

  • Collect the polar phase and dry it.

  • Derivatize and analyze the sample by GC-MS or resuspend in a suitable solvent for LC-MS analysis.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile metabolites. For polar metabolites like this compound and amino acids, a derivatization step is required to increase their volatility. This typically involves a two-step process of methoximation to protect carbonyl groups, followed by silylation of hydroxyl and amine groups. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the column stationary phase. The separated compounds are then ionized and detected by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns, allowing for the determination of mass isotopologue distributions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile metabolites without the need for derivatization. Metabolites are separated by liquid chromatography based on their physicochemical properties and then detected by a mass spectrometer. LC-MS is particularly useful for analyzing a wide range of metabolites in a single run and can provide high-resolution mass data for accurate metabolite identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the positional labeling of isotopes within a molecule (isotopomers). This is a key advantage over MS-based methods, which typically only provide information on the number of labeled atoms (isotopologues). ¹³C-NMR can directly detect the ¹³C nuclei, providing unambiguous information on which carbon atoms in a metabolite are labeled. This level of detail is crucial for resolving fluxes through complex and cyclical pathways.[2]

By applying these protocols and analytical techniques, researchers can gain deep insights into the intricate workings of this compound metabolism, paving the way for advancements in agriculture, biotechnology, and medicine.

References

Application Note: High-Yield Recombinant Expression and Purification of Glycolate Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the high-yield recombinant expression of glycolate oxidase in Escherichia coli and its subsequent purification to high purity. This compound oxidase is a key enzyme in photorespiration and a target for various research and drug development applications. The presented workflow utilizes a pET expression system for robust protein production and a multi-step chromatography strategy, including immobilized metal affinity chromatography (IMAC), ion exchange chromatography (IEX), and size exclusion chromatography (SEC), to achieve high purity and activity of the final enzyme product. This protocol is designed to be a comprehensive guide for researchers seeking to produce functional this compound oxidase for structural and functional studies, as well as for screening of potential inhibitors.

Introduction

This compound oxidase (GO) is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of this compound to glyoxylate (B1226380), with the concomitant reduction of oxygen to hydrogen peroxide.[1] In plants, it is a crucial component of the photorespiratory pathway.[2] In animals, including humans, this compound oxidase is involved in metabolic pathways that can contribute to the production of oxalate, a key component of kidney stones.[3] Due to its role in these significant biological processes, this compound oxidase is a subject of intense research and a potential therapeutic target.

Reliable production of highly pure and active this compound oxidase is essential for these studies. Recombinant expression in hosts such as E. coli offers a powerful platform for obtaining large quantities of the enzyme.[2][4] This application note details a robust and reproducible workflow for the expression and purification of recombinant this compound oxidase, yielding several milligrams of pure protein per gram of wet cell paste.[2]

Data Presentation

Table 1: Representative Purification Summary for Recombinant this compound Oxidase

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate50010002.01001
Ni-NTA Affinity Chromatography2580032.08016
Q-Sepharose Ion Exchange1065065.06532.5

Note: The values presented in this table are representative and may vary depending on the specific expression construct, culture conditions, and purification scale. A study involving the co-expression and two-step purification of this compound oxidase reported a 12.8-fold purification with a 7.2% yield.[5] Another study on plant this compound oxidase achieved a 21.6-122.68-fold purification with a 4.1%-71.5% yield.[6]

Mandatory Visualization

Expression_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Cloning Cloning of GO Gene into pET Vector Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Culture Bacterial Culture Growth Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification by Centrifugation Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC IEX Anion Exchange Chromatography (Q-Sepharose) IMAC->IEX SEC Size Exclusion Chromatography IEX->SEC PureProtein Pure this compound Oxidase SEC->PureProtein

Caption: Workflow for Recombinant this compound Oxidase Expression and Purification.

Experimental Protocols

Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the this compound oxidase gene into a pET expression vector, which allows for high-level protein expression under the control of a T7 promoter.

Materials:

  • This compound oxidase gene (cDNA or synthetic)

  • pET expression vector (e.g., pET-28a with an N-terminal His-tag)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cloning strain (e.g., DH5α)

  • Competent E. coli expression strain (e.g., BL21(DE3))

  • LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a)

Protocol:

  • Amplify the this compound oxidase gene using PCR with primers containing appropriate restriction sites compatible with the chosen pET vector.

  • Digest both the PCR product and the pET vector with the selected restriction enzymes.

  • Ligate the digested gene insert into the linearized pET vector using T4 DNA ligase.

  • Transform the ligation mixture into a competent E. coli cloning strain.

  • Select for positive clones on LB agar plates containing the appropriate antibiotic.

  • Isolate plasmid DNA from positive clones and confirm the correct insertion by restriction digestion and DNA sequencing.

  • Transform the confirmed expression plasmid into a competent E. coli expression strain like BL21(DE3).

Recombinant Protein Expression

Materials:

  • E. coli BL21(DE3) cells carrying the pET-glycolate oxidase plasmid

  • Luria-Bertani (LB) medium with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

Protocol:

  • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain.

  • Incubate overnight at 37°C with shaking (200-250 rpm).

  • The next day, use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotic) to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification. A yield of 4 mg of pure protein per gram of cell paste has been reported.[2]

Protein Purification

This multi-step purification protocol is designed to isolate recombinant His-tagged this compound oxidase to high purity.

Materials:

  • Frozen cell pellet

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme)

  • Sonication equipment

  • High-speed centrifuge

Protocol:

  • Thaw the cell pellet on ice and resuspend it in ice-cold Lysis Buffer (5 mL per gram of wet cell weight).

  • Incubate on ice for 30 minutes to allow for lysozyme (B549824) activity.

  • Lyse the cells by sonication on ice. Use short pulses to avoid overheating the sample.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble recombinant this compound oxidase.

Materials:

  • Clarified cell lysate

  • Ni-NTA Agarose resin

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Chromatography column

Protocol:

  • Equilibrate the Ni-NTA resin with 5-10 column volumes (CVs) of Lysis Buffer (without lysozyme and PMSF).

  • Load the clarified lysate onto the column at a slow flow rate.

  • Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer can be optimized to improve purity.

  • Elute the His-tagged this compound oxidase with 5-10 CVs of Elution Buffer.

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

This step further purifies the protein based on its net charge.

Materials:

  • IMAC-purified this compound oxidase fractions

  • Anion Exchange Buffer A (e.g., 20 mM Tris-HCl pH 8.0)

  • Anion Exchange Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl)

  • Anion exchange column (e.g., Q-Sepharose)

Protocol:

  • Pool the fractions from the IMAC step containing this compound oxidase and dialyze against Anion Exchange Buffer A overnight at 4°C to remove imidazole and reduce the salt concentration.

  • Equilibrate the anion exchange column with 5-10 CVs of Buffer A.

  • Load the dialyzed sample onto the column.

  • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins using a linear gradient of 0-100% Buffer B over 10-20 CVs.

  • Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound oxidase.

The final polishing step separates proteins based on their size and can also be used for buffer exchange.

Materials:

  • IEX-purified this compound oxidase fractions

  • SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Size exclusion column (e.g., Superdex 200)

Protocol:

  • Concentrate the pooled and purified fractions from the IEX step using an appropriate centrifugal concentrator.

  • Equilibrate the size exclusion column with at least 2 CVs of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure this compound oxidase.

  • Determine the protein concentration (e.g., by measuring absorbance at 280 nm or using a Bradford assay).

  • The purified protein can be stored at -80°C.

This compound Oxidase Activity Assay

This spectrophotometric assay measures the production of glyoxylate.

Materials:

  • Purified this compound oxidase

  • Assay Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 8.3)

  • Substrate solution (e.g., 100 mM sodium this compound in Assay Buffer)

  • Phenylhydrazine (B124118) solution (e.g., 10 mM in water)

Protocol:

  • In a microplate well or cuvette, combine the Assay Buffer, phenylhydrazine solution, and the purified enzyme.

  • Initiate the reaction by adding the sodium this compound substrate.

  • Monitor the increase in absorbance at 324 nm over time, which corresponds to the formation of the glyoxylate-phenylhydrazone complex.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate per minute under the specified conditions.

References

Application Notes and Protocols for Site-Directed Mutagenesis of the Glycolate Dehydrogenase Active Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolate dehydrogenase (GDH) is a key enzyme in this compound metabolism, catalyzing the oxidation of this compound to glyoxylate. This enzyme is a target of interest for research in areas ranging from plant photorespiration to human metabolic disorders. Understanding the structure-function relationship of the GDH active site is crucial for the development of specific inhibitors or for engineering enzymes with altered substrate specificity or catalytic efficiency. Site-directed mutagenesis is a powerful technique to probe the roles of specific amino acid residues within the active site, providing insights into the catalytic mechanism and substrate binding.

These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on the active site of this compound dehydrogenase, followed by the kinetic analysis of the resulting mutant enzymes.

Key Active Site Residues

The active site of this compound dehydrogenase contains several conserved residues that are critical for substrate binding and catalysis. Based on homology with the well-characterized this compound oxidase, key residues likely include those involved in binding the carboxylate group of the substrate and those participating in the hydride transfer reaction. For instance, in human this compound oxidase, residues such as Tyr26, Trp110, Tyr132, and Arg263 are located in the active site.[1] In spinach this compound oxidase, Arg-257, Tyr-24, and Tyr-129 are proposed to be important for substrate binding, while His-254 is thought to be involved in proton abstraction. Mutagenesis of these conserved residues in this compound dehydrogenase is likely to have a significant impact on its enzymatic activity.

Data Presentation: Kinetic Analysis of this compound Oxidase Mutants

The following table summarizes the kinetic parameters of wild-type and a site-directed mutant of this compound oxidase from Chlamydomonas reinhardtii, a closely related enzyme to this compound dehydrogenase. This data illustrates the potential impact of active site mutations on catalytic efficiency.

Enzyme VariantK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·mM⁻¹)Fold Improvement in k_cat_/K_m_
Wild-Type4.723.04.91.0
Y27S/V111G/V212R2.573.029.26.0

Data sourced from a study on the semi-rational design of this compound oxidase from Chlamydomonas reinhardtii.[1]

Experimental Protocols

Site-Directed Mutagenesis

This protocol is based on the widely used QuickChange™ site-directed mutagenesis method.

1.1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation should be located in the middle of the primers with 10-15 bases of correct sequence on both sides.

  • The melting temperature (T_m_) of the primers should be ≥ 78°C. The T_m_ can be calculated using the following formula: T_m_ = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

  • The primers should have a minimum GC content of 40% and should terminate in one or more G or C bases.

1.2. PCR Amplification of the Mutant Plasmid:

  • Set up the following 50 µL PCR reaction on ice:

    • 5 µL of 10x reaction buffer

    • 1 µL of dNTP mix (10 mM each)

    • 1.25 µL of forward mutagenic primer (10 µM)

    • 1.25 µL of reverse mutagenic primer (10 µM)

    • 1 µL of template DNA (plasmid containing the this compound dehydrogenase gene, 5-50 ng)

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

    • Add nuclease-free water to a final volume of 50 µL.

  • Gently mix the reaction and perform a quick spin to collect the contents at the bottom of the tube.

  • Perform thermal cycling using the following parameters:

SegmentCyclesTemperatureTime
Initial Denaturation195°C30 seconds
Denaturation1895°C30 seconds
Annealing55°C1 minute
Extension68°C1 minute/kb of plasmid length
Final Extension168°C5 minutes

1.3. Digestion of Parental Template DNA:

  • Following PCR, add 1 µL of DpnI restriction enzyme (10-20 U/µL) directly to the amplification reaction.

  • Gently mix and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.

1.4. Transformation into Competent Cells:

  • Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells (e.g., DH5α or XL1-Blue).

  • Plate the transformation mixture on an appropriate antibiotic-selective LB agar (B569324) plate.

  • Incubate the plate overnight at 37°C.

1.5. Verification of Mutation:

  • Pick several colonies and grow them overnight in LB medium with the appropriate antibiotic.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing.

Protein Expression and Purification
  • Transform the verified mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Grow a 5 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic.

  • Inoculate 500 mL of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purify the His-tagged this compound dehydrogenase mutant from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

  • Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

  • Determine the protein concentration using a standard method such as the Bradford assay.

Enzyme Activity Assay

This spectrophotometric assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).

3.1. Reagents:

  • 100 mM Potassium Phosphate buffer, pH 8.0

  • 10 mM Potassium this compound (substrate)

  • 2 mM DCIP (electron acceptor)

  • Purified wild-type and mutant this compound dehydrogenase

3.2. Assay Procedure:

  • Set up a 1 mL reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Potassium Phosphate buffer (pH 8.0)

    • 100 µL of 10 mM Potassium this compound

    • 10 µL of 2 mM DCIP

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of a known concentration of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for oxidized DCIP) over time using a spectrophotometer.

  • Calculate the initial rate of the reaction (ΔA_600_/min) from the linear portion of the curve.

  • The enzyme activity can be calculated using the molar extinction coefficient of DCIP (ε_600_ = 21,000 M⁻¹cm⁻¹).

3.3. Determination of Kinetic Parameters:

  • To determine the Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_), perform the enzyme assay with varying concentrations of this compound (e.g., 0.1 to 10 times the expected K_m_).

  • Keep the concentrations of the enzyme and DCIP constant.

  • Measure the initial reaction rates for each substrate concentration.

  • Plot the initial velocity (v) versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software: v = (V_max_ * [S]) / (K_m_ + [S])

  • Calculate k_cat_ from the maximal velocity (V_max_) and the enzyme concentration ([E]): k_cat_ = V_max_ / [E]

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Enzyme Characterization primer_design Primer Design pcr PCR Amplification primer_design->pcr Mutagenic Primers dpni_digest DpnI Digestion pcr->dpni_digest Amplified Plasmid transformation Transformation dpni_digest->transformation Mutant Plasmid verification Sequence Verification transformation->verification Plasmid DNA expression_transformation Transformation into Expression Host verification->expression_transformation Verified Mutant Plasmid cell_culture Cell Culture & Induction expression_transformation->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis Induced Cells purification Affinity Chromatography cell_lysis->purification Cell Lysate activity_assay Enzyme Activity Assay purification->activity_assay Purified Enzyme kinetics Kinetic Parameter Determination activity_assay->kinetics data_analysis Data Analysis kinetics->data_analysis Kinetic Data

Caption: Experimental workflow for site-directed mutagenesis and kinetic analysis.

logical_relationship start Identify Target Active Site Residue mutagenesis Site-Directed Mutagenesis start->mutagenesis expression Protein Expression & Purification mutagenesis->expression kinetics Kinetic Analysis (Km, kcat) expression->kinetics comparison Compare Mutant to Wild-Type Kinetics kinetics->comparison conclusion Elucidate Residue Function comparison->conclusion

Caption: Logical steps to determine the function of an active site residue.

References

Application Notes and Protocols for the Synthesis of Glycolate-Based Biocompatible Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycolate, or glycolic acid, serves as a fundamental building block in the synthesis of several biocompatible and biodegradable polymers.[1][2] Its simple linear, aliphatic polyester (B1180765) structure contributes to predictable degradation profiles, making it highly valuable in the medical and pharmaceutical fields.[2] The most prominent polymers derived from this compound are polyglycolic acid (PGA) and its copolymer, poly(lactic-co-glycolic acid) (PLGA).[1][3][4] These materials are widely utilized for applications such as absorbable sutures, tissue engineering scaffolds, and controlled drug delivery systems due to their excellent biocompatibility and tunable properties.[1][2][3][5][6] The degradation of these polymers in vivo yields non-toxic products, glycolic acid and lactic acid, which are naturally metabolized by the body.[5][7]

Application Notes

The versatility of this compound-based polymers stems from the ability to tailor their physicochemical properties to suit specific biomedical applications.[8]

  • Polyglycolic Acid (PGA) : As a homopolymer of glycolic acid, PGA is characterized by its high crystallinity (45-55%), high thermal stability with a melting point between 220-230 °C, and rapid degradation profile.[4] This makes it an ideal material for applications requiring short-term functionality, such as absorbable sutures.[1] However, its high hydrophilicity and rapid degradation can be limitations for applications demanding longer-term stability.[4]

  • Poly(lactic-co-glycolic acid) (PLGA) : PLGA is a copolymer synthesized from lactic acid and glycolic acid.[3][7] A key advantage of PLGA is that its degradation rate and mechanical properties can be precisely controlled by adjusting the ratio of lactic acid to glycolic acid.[8][9][10] An increase in the more hydrophobic lactic acid content generally leads to a slower degradation rate.[11] For instance, a 50:50 ratio of lactic acid to glycolic acid results in the fastest degradation, while higher ratios of lactic acid (e.g., 75:25 or 85:15) lead to slower degradation.[11] This tunability makes PLGA highly suitable for a wide range of applications, including controlled drug delivery systems where a specific release profile is desired, and in tissue engineering to create scaffolds that degrade at a rate that matches new tissue formation.[3][5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and fabrication of PLGA, a common this compound-based biocompatible polymer.

Protocol 1: Synthesis of PLGA (50:50) by Ring-Opening Polymerization

This protocol describes the synthesis of PLGA with a 50:50 molar ratio of lactide to glycolide (B1360168) via ring-opening polymerization using stannous octoate as a catalyst.[8]

Materials:

  • DL-lactide

  • Glycolide

  • Stannous octoate (Sn(Oct)₂)

  • Toluene, dry

  • Dichloromethane (B109758) (DCM)

  • Methanol (B129727)

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Heating mantle

  • Syringe

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add DL-lactide (e.g., 5.0 g) and glycolide (e.g., 5.0 g).[8]

  • Heat the flask to 130°C using a heating mantle to melt the monomers.[8]

  • Prepare the initiator solution by dissolving stannous octoate (e.g., 0.05 g) in 1 mL of dry toluene.[8]

  • Inject the initiator solution into the molten monomer mixture with vigorous stirring.[8]

  • Maintain the polymerization reaction at 130°C for 4 hours.[8]

  • After 4 hours, cool the reaction mixture to room temperature. The resulting solid is the crude PLGA polymer.[8]

Purification:

  • Dissolve the crude PLGA polymer in 50 mL of dichloromethane (DCM).[8]

  • Slowly add the polymer solution to an excess of cold methanol with stirring to precipitate the polymer.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the purified PLGA polymer in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Fabrication of PLGA Microspheres for Drug Delivery

This protocol details the fabrication of PLGA microspheres using an oil-in-water (o/w) emulsion solvent evaporation method, a common technique for encapsulating therapeutic agents.[8]

Materials:

  • Synthesized PLGA

  • Active Pharmaceutical Ingredient (API)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • High-speed homogenizer

Procedure:

  • Dissolve a specific amount of PLGA (e.g., 200 mg) and the API (e.g., 20 mg) in an appropriate volume of DCM (e.g., 2 mL) to form the organic phase.[8]

  • Prepare a 1% w/v aqueous solution of PVA to serve as the aqueous phase.[8]

  • Add the organic phase to a larger volume of the aqueous phase (e.g., 20 mL) under high-speed homogenization (e.g., 10,000 rpm) for approximately 2 minutes to create an oil-in-water emulsion.[8]

  • Continuously stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.

  • Collect the microspheres by centrifugation, wash them with deionized water to remove residual PVA, and then freeze-dry them for storage.

Quantitative Data

The properties of this compound-based polymers are highly dependent on their composition and synthesis conditions. The following tables summarize key quantitative data for PGA and PLGA.

Table 1: Physicochemical Properties of PGA and PLGA Copolymers

Polymer Composition (Lactide:Glycolide)Molecular Weight (Mn, g/mol )Crystallinity (%)Degradation Time (in vitro)Key Characteristics
PGA (0:100)< 50,000 (by direct polycondensation)[1]45 - 55[4]2-4 weeksHigh mechanical strength, rapid degradation.[4]
PLGA (50:50)Varies (e.g., 7,000-17,000)[9]Amorphous~1-2 monthsFastest degradation rate among PLGA copolymers.[11]
PLGA (75:25)VariesAmorphous~3-6 monthsSlower degradation than 50:50 PLGA.[11]
PLGA (85:15)VariesAmorphous~6-12 monthsSlower degradation due to higher hydrophobic lactide content.[11]

Table 2: Typical Reaction Conditions for PLGA Synthesis via Ring-Opening Polymerization

ParameterValueReference
Monomer Ratio (Lactide:Glycolide)50:50
CatalystStannous octoate (Sn(Oct)₂)[8]
Initiator1-dodecanol
Reaction Temperature130 - 205 °C
Reaction Time4 - 24 hours[7][8]
AtmosphereInert (e.g., Nitrogen)[8]

Visualizations

Diagram 1: General Workflow for PLGA Synthesis

PLGA_Synthesis_Workflow cluster_monomers Monomers cluster_reaction Polymerization cluster_purification Purification Lactide Lactide Melt Melt Monomers (e.g., 130°C) Glycolide Glycolide AddCatalyst Add Catalyst (e.g., Sn(Oct)₂) Melt->AddCatalyst 1 Polymerize Ring-Opening Polymerization AddCatalyst->Polymerize 2 Dissolve Dissolve in DCM Polymerize->Dissolve 3 Precipitate Precipitate in Methanol Dissolve->Precipitate 4 Dry Vacuum Dry Precipitate->Dry 5 FinalPolymer Purified PLGA Dry->FinalPolymer 6

Caption: Workflow for the synthesis of PLGA via ring-opening polymerization.

PLGA_Degradation PLGA PLGA Polymer Matrix Water Water Penetration PLGA->Water Hydrolysis Hydrolysis of Ester Bonds Water->Hydrolysis Oligomers Soluble Oligomers & Monomers Hydrolysis->Oligomers Products Lactic Acid & Glycolic Acid Oligomers->Products Metabolism Metabolic Pathways (e.g., Krebs Cycle) Elimination Elimination as CO₂ and H₂O Metabolism->Elimination Products->Metabolism

Caption: Relationship between synthesis parameters and final polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Quantifying Photorespiratory Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of photorespiratory intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps to ensure accurate quantification of photorespiratory intermediates?

A1: The most critical initial steps are rapid and effective quenching of metabolic activity and proper extraction of metabolites. Due to the rapid turnover of photorespiratory intermediates, any delay or inefficiency in these steps can lead to significant changes in their measured concentrations. It is crucial to immediately freeze plant material in liquid nitrogen upon harvesting to halt all enzymatic reactions.

Q2: Which analytical techniques are most suitable for quantifying photorespiratory intermediates?

A2: Mass spectrometry-based approaches are the most common and powerful techniques. Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently used. LC-MS/MS is particularly well-suited for the analysis of phosphorylated compounds like 2-phosphoglycolate (B1263510) (2PG), while GC-MS is often used for other intermediates such as glycine, serine, this compound, hydroxypyruvate, glyoxylate, and glycerate.[1][2][3]

Q3: Why is it challenging to quantify photorespiratory intermediates accurately?

A3: Several factors contribute to the difficulty in accurately quantifying these molecules:

  • Low Abundance and Lability: Many photorespiratory intermediates are present in low concentrations and are chemically unstable, making them prone to degradation during sample preparation.

  • Rapid Turnover: The photorespiratory pathway is highly dynamic, with intermediates being quickly converted. This necessitates extremely fast and efficient quenching of metabolic activity to get a true snapshot of their levels.

  • Matrix Effects: In LC-MS/MS analysis, other compounds in the sample extract can interfere with the ionization of the target analytes, leading to inaccurate quantification.[1]

  • Post-Harvest Changes: The concentrations of intermediates can change significantly after the plant material is harvested if not handled properly.[1]

Q4: What is the importance of using internal standards in the quantification process?

A4: Internal standards are essential for accurate quantification. Stable-isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, are ideal. They are added at the beginning of the extraction process and can correct for variations in extraction efficiency, derivatization, and instrument response, leading to more reliable and reproducible results.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity Incomplete derivatization.Ensure complete dryness of the sample before adding derivatization reagents. Optimize reaction time and temperature.
Sample degradation.Ensure rapid quenching and keep samples at low temperatures throughout the extraction process.
Low concentration of the intermediate in the sample.Increase the amount of starting plant material or use a more sensitive instrument.
Issues with the GC-MS system (e.g., leak, contaminated ion source).Perform a system check, including leak checks and ion source cleaning, as per the instrument manual.[4][5][6][7][8]
Peak Tailing Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Consider silylation of the liner.
Co-elution with an interfering compound.Optimize the GC temperature program to improve separation.
Poor Reproducibility Inconsistent sample preparation.Standardize the entire workflow from harvesting to injection. Use of an autosampler is highly recommended.
Variability in derivatization efficiency.Ensure consistent reaction conditions for all samples and standards.
LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Signal Suppression or Enhancement (Matrix Effect) Co-eluting compounds from the plant matrix interfering with ionization.[1]Improve sample cleanup procedures (e.g., solid-phase extraction). Optimize chromatographic separation to separate the analyte from interfering compounds. Use a stable-isotope-labeled internal standard.
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phases daily and ensure proper mixing.
Column degradation.Replace the column if it has been used extensively or shows signs of performance loss.
Carryover Adsorption of analytes to the injector or column.Optimize the injector wash procedure. Inject a blank solvent after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following table presents the absolute amounts of selected photorespiratory intermediates in the wild type (Col-0) and a hydroxypyruvate reductase 1 mutant (hpr1) of Arabidopsis thaliana, highlighting the metabolic impact of a disruption in the photorespiratory pathway.

MetaboliteWild Type (Col-0) (nmol/g FW)hpr1 Mutant (nmol/g FW)Fold Change in hpr1
Glycine~50~160~3.2
Serine~100~290~2.9
Glycerate~25~200~8.0
Hydroxypyruvate<1~190~190

Data adapted from a study on Arabidopsis thaliana grown in normal air.[9] The values are approximate and serve for comparative purposes.

Experimental Protocols

Metabolite Extraction for GC-MS and LC-MS/MS Analysis
  • Harvesting and Quenching: Harvest leaf material and immediately freeze it in liquid nitrogen to quench all enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • For GC-MS analysis of non-phosphorylated intermediates, a common extraction solvent is a mixture of methanol, chloroform, and water.

    • For LC-MS/MS analysis of phosphorylated intermediates like 2PG, a cold acidified extraction solvent (e.g., acetonitrile:methanol:water with formic acid) is often used to improve stability.[10][11][12]

  • Internal Standard Addition: Add a known amount of a stable-isotope-labeled internal standard for each analyte of interest to the extraction mixture.

  • Phase Separation: After vigorous mixing and incubation, centrifuge the samples to separate the polar (containing the intermediates) and non-polar phases.

  • Drying: Evaporate the polar phase to complete dryness under a vacuum or a stream of nitrogen. This step is critical, especially for subsequent derivatization for GC-MS.

Derivatization for GC-MS Analysis
  • Moisture Removal: Ensure the dried extract is completely free of water, as moisture can interfere with the derivatization reaction.

  • Derivatization Reagents: Add a two-step derivatization mixture. First, methoxyamine hydrochloride in pyridine (B92270) is added to protect carbonyl groups. This is followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate hydroxyl and amino groups, making the metabolites volatile for GC analysis.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to ensure complete derivatization.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Visualizations

Photorespiration_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP TwoPG 2-Phosphothis compound RuBP->TwoPG Rubisco (Oxygenase) Glycolate_C This compound TwoPG->Glycolate_C 2-PG Phosphatase Glycolate_P This compound Glycolate_C->Glycolate_P Glycerate_C Glycerate PGA 3-PGA Glycerate_C->PGA Glycerate Kinase Glyoxylate Glyoxylate Glycolate_P->Glyoxylate This compound Oxidase Glycine_P Glycine Glyoxylate->Glycine_P GGAT/SGAT Glycine_M Glycine Glycine_P->Glycine_M Serine_P Serine Hydroxypyruvate Hydroxypyruvate Serine_P->Hydroxypyruvate SGAT Glycerate_P Glycerate Hydroxypyruvate->Glycerate_P HPR1 Glycerate_P->Glycerate_C Serine_M Serine Glycine_M->Serine_M GDC/SHMT Serine_M->Serine_P

Caption: The compartmentalized pathway of photorespiration.

Experimental_Workflow cluster_analysis Analysis Options Harvest 1. Plant Material Harvesting & Rapid Quenching (Liquid Nitrogen) Extraction 2. Metabolite Extraction (Cold Solvent & Internal Standards) Harvest->Extraction Derivatization 3. Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS (for non-derivatized) GCMS GC-MS Derivatization->GCMS Analysis 4. Instrumental Analysis Data 5. Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for quantifying photorespiratory intermediates.

References

Troubleshooting low yields in synthetic glycolate pathways.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the implementation of synthetic glycolate pathways, with a primary focus on resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound yields in engineered microbial systems?

A1: Low this compound yields in engineered microbial systems often stem from several key factors:

  • Metabolic Imbalance: The overexpression of pathway enzymes can lead to a metabolic burden, consuming cellular resources and creating an imbalance between cell growth and product synthesis.[1][2][3]

  • Cofactor Imbalance: Synthetic this compound pathways often have specific cofactor requirements (e.g., NADPH), which may not align with the host's native metabolism that primarily produces other cofactors (e.g., NADH).[4][5][6] This disparity can create a bottleneck in the pathway.

  • Toxicity of Intermediates: The accumulation of pathway intermediates, such as glyoxylate (B1226380) and even this compound itself at high concentrations, can be toxic to host cells, inhibiting growth and overall productivity.[7][8][9][10]

  • Suboptimal Gene Expression: The expression levels of the synthetic pathway genes are critical. Both insufficient and excessively high expression can lead to pathway inefficiency and metabolic load.[1][2] Fine-tuning promoter strength is often necessary.[2][3]

  • Competing Metabolic Pathways: Native metabolic pathways can divert precursors away from the synthetic this compound pathway, reducing the carbon flux towards your desired product.[1][11]

Q2: How can the toxicity of intermediates like glyoxylate be mitigated?

A2: Mitigating the toxicity of intermediates is crucial for improving yields. Key strategies include:

  • Balancing Enzyme Expression: Ensure that the enzyme responsible for converting the toxic intermediate (e.g., glyoxylate reductase converting glyoxylate to this compound) is expressed at a sufficiently high level to prevent accumulation of the upstream toxic compound.[1]

  • Pathway Optimization: Fine-tuning the expression of all enzymes in the pathway can help maintain a smooth metabolic flux and prevent the buildup of any single intermediate.[1][2]

  • Process Control: In bioreactor setups, controlling fermentation conditions such as pH and nutrient feeding can help maintain cell health and minimize the effects of toxic compounds.

Q3: What is cofactor imbalance and how can it be addressed?

A3: Cofactor imbalance occurs when a synthetic pathway requires a specific redox cofactor (like NADPH) that is not sufficiently supplied by the host's central metabolism, which might predominantly produce another cofactor (like NADH).[4][6] For example, the reduction of glyoxylate to this compound often requires NADPH, while glycolysis in many microbes generates NADH.[4][6]

To address this, several metabolic engineering strategies can be employed:

  • Enzyme Engineering: Introduce enzymes that can interconvert cofactors, such as a pyridine (B92270) nucleotide transhydrogenase (PntAB), or replace native enzymes with versions that utilize the desired cofactor.[5]

  • Pathway Modification: Engineer the host's central metabolism to favor the production of the required cofactor. For instance, introducing an NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase can increase NADPH availability.[4]

  • Eliminate Competing Cofactor Usage: Knocking out enzymes that consume the required cofactor for other processes can increase its availability for the this compound pathway. For example, deleting a soluble transhydrogenase (SthA) can conserve NADPH.[4][5]

Troubleshooting Guides

Issue 1: this compound Titer is Low, but Glucose/Carbon Source is Consumed

This common issue suggests that the carbon is being shunted to other pathways, or that the synthetic pathway is inefficient.

Troubleshooting Steps:

  • Confirm Gene Expression and Enzyme Activity:

    • Question: Have you verified that all the enzymes in your synthetic pathway are being expressed and are active?

    • Action: Perform qRT-PCR to quantify transcript levels of your pathway genes.[1] Conduct in vitro enzyme assays on cell lysates to confirm the specific activity of each heterologous enzyme. Low activity of a single enzyme can create a significant bottleneck.

  • Analyze for Byproduct Formation:

    • Question: Is the carbon flux being diverted to competing pathways?

    • Action: Use analytical techniques like HPLC or GC-MS to analyze the fermentation broth for common byproducts such as acetate (B1210297), lactate (B86563), and ethanol.[11][12] Significant accumulation of byproducts indicates that native metabolic pathways are outcompeting your synthetic route. Consider knocking out key enzymes in these competing pathways (e.g., ldhA for lactate production).[11][13]

  • Assess Cofactor Availability:

    • Question: Is a lack of the necessary cofactor (e.g., NADPH) limiting the final reductive step to this compound?

    • Action: This can be challenging to measure directly. A common strategy is to empirically test cofactor engineering solutions. Express a transhydrogenase to improve NADPH availability or modify glycolysis to produce NADPH directly.[4][5] A resulting increase in yield would indicate a cofactor limitation.

Issue 2: Poor Cell Growth and Low this compound Titer

This often points to issues with metabolic burden or toxicity.

Troubleshooting Steps:

  • Evaluate Intermediate Accumulation and Toxicity:

    • Question: Is a pathway intermediate accumulating to toxic levels?

    • Action: Quantify the intracellular and extracellular concentrations of pathway intermediates, particularly glyoxylate.[7] If an intermediate is accumulating, it suggests the downstream enzyme is a rate-limiting step. Increase the expression of the enzyme that consumes the toxic intermediate (e.g., glyoxylate reductase, ycdW).[1][13]

  • Optimize Protein Expression Levels:

    • Question: Is the high-level expression of heterologous proteins causing a metabolic burden on the cells?

    • Action: Transition from strong, inducible promoters (like T7) to a library of constitutive promoters with varying strengths.[2][3] This allows for fine-tuning of enzyme expression to a level that is effective for production without overwhelming the cell's protein synthesis machinery, thereby balancing metabolic flux.[1][2]

  • Check for Native Pathway Inhibition:

    • Question: Are intermediates of the synthetic pathway inhibiting essential native enzymes?

    • Action: Glyoxylate and 2-phosphothis compound (B1263510) are known to inhibit enzymes in central metabolism, such as those in the Calvin-Benson cycle or glycolysis.[7][8] While direct measurement can be complex, addressing intermediate accumulation (Step 1) is the primary solution.

Data Summary

Table 1: Examples of Engineered E. coli Strains for this compound Production

Strain IDKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (% of theoretical)Reference
Mgly6-H1Optimized expression of ycdW and gltA using a biosensor-based approach.Glucose40.9 ± 3.778.2%[1]
Mgly4T1562Tuned expression of gltA, aceA, aceK, ycdW with synthetic constitutive promoters.Glucose15.5363.6%[2][3]
AG0956Overexpression of aceA and ycdW.Glucose52.245%[2]
Mgly434Overexpression of aceA, aceK, ycdW, and gltA.Glucose65.590%[2][3]
NZ-Gly303Co-utilization of acetate and glucose; increased activities of AceA and YcdW.Glucose/Acetate73.380%[6]

Visualizations

Synthetic_Glycolate_Pathway cluster_central_metabolism Central Metabolism cluster_tca_cycle TCA & Glyoxylate Shunt cluster_glycolate_synthesis This compound Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate gltA Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate aceA Isocitrate->Glyoxylate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate icd (potential loss) Malate Malate Glyoxylate->Malate aceB (competing) This compound This compound Glyoxylate->this compound ycdW (NADPH-dependent) Glyoxylate->this compound gltA Citrate Synthase aceA Isocitrate Lyase ycdW Glyoxylate Reductase

Caption: A simplified diagram of a synthetic this compound pathway in E. coli.

Troubleshooting_Workflow start Low this compound Yield check_growth Is cell growth also poor? start->check_growth good_growth Carbon Source Consumed, Good Cell Growth check_growth->good_growth No poor_growth Poor Cell Growth check_growth->poor_growth Yes analyze_byproducts Analyze for byproducts (acetate, lactate) good_growth->analyze_byproducts byproducts_present High Byproducts? analyze_byproducts->byproducts_present knockout_competing Knock out competing pathways (e.g., ldhA) byproducts_present->knockout_competing Yes check_expression Verify enzyme expression and activity (qRT-PCR, assays) byproducts_present->check_expression No end Re-evaluate Yield knockout_competing->end low_expression Expression/Activity Low? check_expression->low_expression optimize_codons_promoters Optimize codons or increase promoter strength low_expression->optimize_codons_promoters Yes check_cofactors Address cofactor imbalance (e.g., express pntAB) low_expression->check_cofactors No optimize_codons_promoters->end check_cofactors->end check_toxicity Quantify pathway intermediates (e.g., glyoxylate) poor_growth->check_toxicity toxicity_present Intermediates Accumulating? check_toxicity->toxicity_present balance_enzymes Increase expression of downstream enzyme toxicity_present->balance_enzymes Yes check_burden Assess metabolic burden toxicity_present->check_burden No balance_enzymes->end burden_present Using strong promoters? check_burden->burden_present tune_promoters Switch to weaker/constitutive promoter library burden_present->tune_promoters Yes burden_present->end No tune_promoters->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Experimental Protocols

Protocol 1: Quantification of Extracellular this compound using HPLC

This protocol provides a general method for quantifying this compound in a fermentation broth. Specific parameters may need optimization based on available equipment.

1. Objective: To determine the concentration of this compound in the supernatant of a cell culture.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Aminex HPX-87H column (or equivalent ion-exchange column).

  • Sulfuric acid (H₂SO₄), HPLC grade.

  • Glycolic acid standard (Sigma-Aldrich or equivalent).

  • Syringe filters (0.22 µm).

  • Autosampler vials.

  • Deionized water.

3. Procedure:

  • Sample Preparation:

    • Collect 1-2 mL of fermentation broth.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. Dilute the sample with mobile phase if the concentration is expected to be outside the standard curve range.

  • Standard Curve Preparation:

    • Prepare a 10 g/L stock solution of glycolic acid in deionized water.

    • Create a series of standards (e.g., 0.1, 0.5, 1, 2.5, 5, 10 g/L) by diluting the stock solution with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: 5 mM H₂SO₄ in deionized water.

    • Column: Aminex HPX-87H.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60°C.

    • Detection: UV at 210 nm or RI detector.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Run the standards to generate a standard curve by plotting peak area versus concentration.

    • Run the prepared samples.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. Account for any dilution factors.

Protocol 2: Spectrophotometric Assay for this compound Oxidase Activity

This protocol measures the activity of this compound oxidase, which is often used in alternative photorespiratory pathways. The assay is based on the measurement of hydrogen peroxide (H₂O₂) produced.[14][15]

1. Objective: To determine the specific activity of this compound oxidase in a cell-free extract.

2. Materials:

  • Spectrophotometer.

  • Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, with 1 mM DTT).

  • Glycolic acid.

  • Horseradish peroxidase (HRP).

  • A suitable chromogenic substrate for HRP (e.g., o-dianisidine or ABTS).

  • Bradford assay reagent for protein quantification.

  • Cell-free extract (prepared by sonication or bead beating, followed by centrifugation to remove cell debris).

3. Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.

    • This compound Solution: 1 M glycolic acid in water, pH adjusted to 8.0 with KOH.

    • HRP Solution: 1 mg/mL in assay buffer.

    • Chromogen Solution: e.g., 10 mg/mL o-dianisidine in methanol.

  • Assay Mix Preparation (for a 1 mL reaction):

    • 850 µL Assay Buffer

    • 50 µL HRP Solution

    • 50 µL Chromogen Solution

  • Enzymatic Reaction:

    • Add the assay mix to a cuvette and equilibrate to the desired temperature (e.g., 30°C).

    • Add 20-50 µL of the cell-free extract.

    • Initiate the reaction by adding 20 µL of the 1 M this compound solution.

    • Immediately mix and monitor the change in absorbance at the appropriate wavelength for your chosen chromogen (e.g., 460 nm for o-dianisidine). Record the linear rate of absorbance change.

  • Data Analysis:

    • Calculate the rate of reaction using the molar extinction coefficient of the oxidized chromogen.

    • Measure the total protein concentration of the cell-free extract using the Bradford assay.

    • Calculate the specific activity (e.g., in µmol/min/mg of protein).

    • Always run a control reaction without the cell-free extract or without the this compound substrate to account for any background activity.

References

Technical Support Center: Engineered Yeast & Glycolate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with engineered yeast strains that may experience glycolate toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it accumulate in my engineered yeast strain?

A1: this compound is a two-carbon α-hydroxy acid. In engineered yeast, it often accumulates as a byproduct of manipulating the glyoxylate (B1226380) cycle for the production of other target molecules. Overexpression of enzymes like isocitrate lyase and glyoxylate reductase, or deletion of malate (B86768) synthase to channel carbon flux towards a desired product, can lead to an overflow of glyoxylate, which is then reduced to this compound.[1]

Q2: What are the typical signs of this compound toxicity in a yeast culture?

A2: this compound toxicity manifests as a form of organic acid stress. The primary symptoms include:

  • Reduced specific growth rate: A noticeable slowdown in the rate of cell division.

  • Extended lag phase: The time it takes for the culture to start growing exponentially is longer than expected.

  • Decreased final biomass: The total amount of yeast cells at the end of the fermentation is lower than in control cultures.

  • Reduced viability: An increase in the percentage of dead cells in the culture.

  • Lower productivity: The yield of your target molecule is significantly reduced.

At a cellular level, this compound toxicity leads to intracellular acidification and can induce oxidative stress.[2]

Q3: At what concentration does this compound become toxic to yeast?

A3: The toxicity of this compound is highly dependent on the pH of the culture medium. Glycolic acid has a pKa of 3.83, meaning at a lower pH, more of it is in its undissociated form, which can more easily cross the cell membrane and cause intracellular acidification. For instance, in Saccharomyces cerevisiae, at pH 3, a concentration of 30 g/L can significantly reduce the growth rate, with no growth observed at 50 g/L. However, at pH 5, where more of the acid is dissociated, yeast can still grow, albeit at a reduced rate, even at 50 g/L.[1]

Q4: How can I confirm that this compound accumulation is the cause of the problems in my fermentation?

A4: The most direct way is to measure the concentration of this compound in your culture supernatant at various time points during the fermentation. A significant increase in this compound concentration that correlates with the onset of growth inhibition or reduced productivity is a strong indicator. You can use methods like High-Performance Liquid Chromatography (HPLC) or commercially available enzymatic assay kits for quantification.

Troubleshooting Guides

Issue 1: My engineered yeast strain shows poor growth and viability.

This is a common issue when metabolic pathways are rewired, potentially leading to the accumulation of toxic byproducts like this compound.

Troubleshooting Workflow:

start Start: Poor Growth/Viability verify_culture Verify Culture Conditions (pH, Temp, Aeration) start->verify_culture measure_this compound Measure this compound in Supernatant verify_culture->measure_this compound glycolate_high Is this compound > 5 g/L? measure_this compound->glycolate_high assess_phenotype Assess Stress Phenotype (Spot Assay) glycolate_high->assess_phenotype Yes review_strain Review Strain Construction glycolate_high->review_strain No metabolic_strategies Implement Metabolic Engineering Strategies assess_phenotype->metabolic_strategies optimize_fermentation Optimize Fermentation Parameters metabolic_strategies->optimize_fermentation end End: Improved Growth optimize_fermentation->end review_strain->end cluster_glyoxylate_cycle Glyoxylate Cycle cluster_mitigation Mitigation Strategies Isocitrate Isocitrate ICL ICL Isocitrate->ICL Isocitrate Lyase (ICL) Glyoxylate Glyoxylate ICL->Glyoxylate Succinate Succinate ICL->Succinate MS MS Glyoxylate->MS Malate Synthase (MS) Upregulate_MS Upregulate Malate Synthase GR GR Glyoxylate->GR Glyoxylate Reductase (GR) Malate Malate MS->Malate TCA Cycle TCA Cycle Malate->TCA Cycle Downregulate_GR Downregulate Glyoxylate Reductase This compound This compound GR->this compound cluster_response Stress Response Pathways cluster_outcome Cellular Outcomes This compound This compound (extracellular) Intracellular_Acid Intracellular Acidification This compound->Intracellular_Acid ROS Reactive Oxygen Species (ROS) Intracellular_Acid->ROS HOG_pathway HOG Pathway (Osmotic Stress) Intracellular_Acid->HOG_pathway CWI_pathway CWI Pathway (Cell Wall Integrity) ROS->CWI_pathway General_Stress General Stress Response (Msn2/4p) ROS->General_Stress Cell_Death Cell Death ROS->Cell_Death Adaptation Adaptation & Tolerance HOG_pathway->Adaptation CWI_pathway->Adaptation General_Stress->Adaptation

References

Technical Support Center: Enhancing Glycolate Dehydrogenase Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the catalytic efficiency of glycolate dehydrogenase.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Enzyme Activity Incorrect Assay Conditions: pH, temperature, or buffer composition are not optimal.Verify the optimal pH and temperature for your specific this compound dehydrogenase. Most this compound dehydrogenases have a pH optimum between 8.0 and 8.5.[1] Ensure all assay components are at the correct final concentrations.
Improper Protein Folding/Solubility: The recombinant enzyme may be misfolded or aggregated, especially when expressed in systems like E. coli.[2]Optimize expression conditions (e.g., lower induction temperature, use of fusion tags like GST, choice of expression vector).[2][3] Consider co-expression with molecular chaperones.
Missing or Incorrect Cofactors: this compound dehydrogenase is dependent on organic co-factors.[1]Ensure the appropriate cofactors (e.g., FMN, NAD+) are present in the assay buffer at saturating concentrations.
Enzyme Instability: The purified enzyme may be unstable and lose activity over time.Add stabilizing agents such as glycerol (B35011) or BSA to the storage buffer. Store the enzyme at an appropriate temperature (e.g., -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent Results Between Experiments Variability in Reagent Preparation: Inconsistent concentrations of substrates, cofactors, or buffers.Prepare fresh reagents and accurately determine their concentrations. Use a consistent source and lot for all critical reagents.
Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or reagents.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
Instrument Malfunction: Spectrophotometer or plate reader not functioning correctly.Perform regular maintenance and calibration of all laboratory equipment.
Substrate or Product Inhibition High Substrate Concentration: Some enzymes, including this compound oxidase (a related enzyme), can be inhibited by excess substrate.[4]Determine the optimal substrate concentration by performing a substrate titration experiment.
Product Accumulation: The product of the reaction (glyoxylate) may be inhibiting the enzyme.If possible, use a coupled-enzyme assay to remove the product as it is formed.

Frequently Asked Questions (FAQs)

1. How can I improve the catalytic efficiency (kcat/Km) of my this compound dehydrogenase?

Improving catalytic efficiency typically involves protein engineering strategies:

  • Site-Directed Mutagenesis: This technique allows for specific amino acid substitutions at or near the active site to enhance substrate binding (lower Km) or turnover rate (higher kcat).[5] Knowledge of the enzyme's three-dimensional structure is highly beneficial for this rational design approach.

  • Directed Evolution: This method involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and screening for mutants with improved activity.[2][6][7] This approach does not require prior knowledge of the enzyme's structure.

  • Semi-Rational Design: This approach combines knowledge of the enzyme's structure and function to target specific residues for mutagenesis, creating a "smart" library for more efficient screening.[2][6]

2. What are the key parameters to optimize for a this compound dehydrogenase activity assay?

The following parameters are critical for a reliable assay:

  • pH: this compound dehydrogenase activity is highly dependent on pH, with an optimal range typically between 8.0 and 8.5.[1]

  • Temperature: The optimal temperature should be determined empirically for your specific enzyme. For example, the highest activity for a this compound oxidase from Chlamydomonas reinhardtii was observed at 40°C.[6]

  • Substrate Concentration: The concentration of this compound should be optimized to ensure the enzyme is saturated without causing substrate inhibition. The apparent Km for this compound for Arabidopsis thaliana this compound dehydrogenase is approximately 3.5 x 10⁻² mM.[1]

  • Cofactor Concentration: Ensure that the necessary organic cofactors are present at saturating concentrations.[1]

  • Enzyme Concentration: The enzyme concentration should be in a range that results in a linear reaction rate over the desired time course.

3. My recombinant this compound dehydrogenase is expressed as inclusion bodies. How can I increase the yield of soluble, active enzyme?

Insoluble protein expression is a common issue. Here are several strategies to improve solubility:

  • Lower Induction Temperature: Reducing the temperature (e.g., to 16-20°C) after inducing protein expression can slow down protein synthesis, allowing more time for proper folding.[2]

  • Choice of Expression Vector and Host Strain: Using different expression vectors (e.g., pET22b) or E. coli host strains can significantly impact soluble expression.[2]

  • Fusion Tags: N-terminal fusion tags like Glutathione S-transferase (GST) can enhance the solubility of recombinant proteins.[2][3]

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of the target protein.

4. Are there any known inhibitors of this compound dehydrogenase that I should be aware of?

Yes, certain compounds can inhibit this compound dehydrogenase activity. For instance, some algal this compound dehydrogenases are sensitive to cyanide ions.[1] Additionally, compounds developed as dual inhibitors of this compound oxidase and lactate (B86563) dehydrogenase A could potentially inhibit this compound dehydrogenase.[8][9] When designing experiments, it is crucial to consider the potential inhibitory effects of buffer components or other molecules present in the reaction mixture.

Experimental Protocols & Visualizations

Protocol: Site-Directed Mutagenesis for Improved Catalytic Efficiency

This protocol outlines a general workflow for using site-directed mutagenesis to alter the amino acid sequence of this compound dehydrogenase.

Site_Directed_Mutagenesis_Workflow cluster_planning Planning & Design cluster_mutagenesis Mutagenesis & Transformation cluster_verification Verification & Expression cluster_analysis Functional Analysis A Identify Target Residues (Based on structural data or homology modeling) B Design Mutagenic Primers A->B C Perform PCR-based Mutagenesis (using a high-fidelity polymerase) B->C D Digest Parental Plasmid (e.g., with DpnI) C->D E Transform into Competent E. coli D->E F Screen Colonies and Isolate Plasmid DNA E->F G Sequence Verification of Mutation F->G H Express and Purify Mutant Protein G->H I Perform Enzyme Kinetic Assays (Determine kcat and Km) H->I J Compare with Wild-Type Enzyme I->J

Caption: Workflow for site-directed mutagenesis of this compound dehydrogenase.

Protocol: this compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the formation of glyoxylate (B1226380) phenylhydrazone at 324 nm.[1]

Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare Assay Buffer (e.g., 100 µmol potassium phosphate, pH 8.0) D Combine Buffer and Reagents in a Cuvette A->D B Prepare Reagents (0.2 µmol DCIP, 0.1 ml 1% (w/v) PMS, 10 µmol potassium this compound) B->D C Prepare Enzyme Sample (e.g., cell extract containing 100 µg protein) E Initiate Reaction by Adding Enzyme C->E D->E F Incubate at Optimal Temperature E->F G Terminate Reaction at Time Intervals (add 0.1 ml of 12 M HCl) F->G H Add 0.5 ml of 0.1 M Phenylhydrazine-HCl G->H I Measure Absorbance at 324 nm H->I

Caption: this compound dehydrogenase activity assay workflow.

Signaling Pathway: Role in Photorespiration

This compound dehydrogenase is a key enzyme in the photorespiratory pathway in some organisms, such as algae, where it catalyzes the oxidation of this compound to glyoxylate in the mitochondria.[1][10]

Photorespiration_Pathway cluster_chloroplast Chloroplast cluster_mitochondrion Mitochondrion RuBP RuBP RuBisCO RuBisCO (Oxygenase activity) RuBP->RuBisCO Phosphothis compound 2-Phosphothis compound Glycolate_C This compound Phosphothis compound->Glycolate_C Dephosphorylation Glycolate_M This compound Glycolate_C->Glycolate_M Transport RuBisCO->Phosphothis compound GDH This compound Dehydrogenase Glycolate_M->GDH Glyoxylate Glyoxylate GDH->Glyoxylate

Caption: Simplified photorespiration pathway highlighting this compound dehydrogenase.

References

Common sources of interference in colorimetric glycolate assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common sources of interference in colorimetric glycolate assays. It is intended for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample contains L-Lactate. Will this interfere with my enzyme-based this compound oxidase assay?

A1: Yes, L-Lactate is a known and significant source of interference in this compound assays that utilize this compound oxidase (GOX). GOX exhibits cross-reactivity with other small α-hydroxy acids, most notably L-Lactate. The enzyme will oxidize L-Lactate, leading to the generation of a signal (e.g., H₂O₂ production) that is not proportional to the this compound concentration, resulting in an overestimation of your analyte.[1][2]

The degree of interference is dependent on the specific isoform of this compound oxidase being used. For example, photorespiratory isoforms like GOX1 and GOX2 show significant activity with L-Lactate, while other isoforms like GOX3 may have different substrate preferences.[1][2]

Quantitative Interference Data

The following table summarizes the relative activity and kinetic parameters of different Arabidopsis thaliana this compound oxidase isoforms with this compound and L-Lactate, demonstrating the potential for interference.

Enzyme IsoformSubstrateRelative Activity (%)*K_m_ (mM)V_max_ (µmol min⁻¹ mg⁻¹)
GOX1 This compound1000.28 ± 0.04114 ± 4
L-Lactate452.2 ± 0.3111 ± 7
GOX2 This compound1000.22 ± 0.03125 ± 5
L-Lactate482.4 ± 0.4120 ± 9
GOX3 This compound1000.8 ± 0.180 ± 3
L-Lactate760.4 ± 0.0575 ± 3

*Relative activity is expressed as a percentage of the activity observed with this compound as the substrate.[1]

Troubleshooting Steps:

  • Sample Pre-treatment: The most effective solution is to remove L-Lactate from your sample before performing the this compound assay. This can be achieved enzymatically. See the detailed protocol for "Enzymatic Removal of L-Lactate" below.

  • Assay Validation: Perform a spike and recovery experiment by adding a known amount of this compound to your sample matrix (with and without lactate) to quantify the extent of interference.

  • Use a More Specific Assay: If sample pre-treatment is not feasible, consider alternative methods with higher specificity for this compound, such as HPLC-based methods.

Q2: I am observing high background absorbance in my assay wells, even in my negative controls. What could be the cause?

A2: High background is a common issue and can originate from several sources, including the reagents themselves or components within the sample matrix.

Potential Causes & Solutions:

  • Reagent Contamination: Reagents, especially buffers or the chromogenic probe, may be contaminated with oxidizing or reducing agents. The hydrogen peroxide (H₂O₂) produced in many this compound oxidase assays can be unstable.

    • Solution: Prepare fresh reagents using high-purity water. Run a "reagent blank" containing all assay components except your sample to confirm reagent integrity.

  • Endogenous Peroxidase Activity: Biological samples (e.g., cell lysates, tissue homogenates) may contain endogenous peroxidases that can react with the substrate and produce a colorimetric signal, leading to a false positive.

    • Solution: Prepare a "sample blank" containing the sample and all assay components except for the this compound oxidase enzyme. Subtract the absorbance of the sample blank from your test sample reading.

  • Sample Color or Turbidity: Samples that are inherently colored (e.g., from hemolysis, releasing hemoglobin) or turbid (e.g., from high lipid content) can absorb light at the measurement wavelength, artificially increasing the reading.[1]

    • Solution: Centrifuge samples to pellet debris. Use a sample blank (as described above) to correct for background color. If necessary, perform sample cleanup steps like deproteinization.

Troubleshooting Workflow for High Background

Below is a logical workflow to diagnose and resolve issues with high background absorbance.

high_background_workflow start High Background Observed reagent_blank Run 'Reagent Blank' (All reagents, no sample) start->reagent_blank check_reagent_blank Is Reagent Blank High? reagent_blank->check_reagent_blank reagent_issue Issue is with Reagents check_reagent_blank->reagent_issue Yes sample_issue Issue is Sample-Related check_reagent_blank->sample_issue No prepare_fresh Prepare fresh reagents. Check for contamination. reagent_issue->prepare_fresh sample_blank Run 'Sample Blank' (Sample + Reagents, no GOX enzyme) sample_issue->sample_blank check_sample_blank Is Sample Blank High? sample_blank->check_sample_blank intrinsic_interference Intrinsic Sample Interference (Color, Turbidity, Endogenous Enzymes) check_sample_blank->intrinsic_interference Yes assay_ok Assay conditions likely okay. Proceed with sample blank correction. check_sample_blank->assay_ok No cleanup_sample Perform sample cleanup: - Deproteinization - Centrifugation - Use sample blank for correction intrinsic_interference->cleanup_sample

Caption: Troubleshooting workflow for high background signals.

Q3: My sample is from plasma/serum. Do I need to deproteinize it first?

A3: Yes, deproteinization is a critical sample preparation step for biological fluids like plasma, serum, and cell or tissue lysates.

Reasons for Deproteinization:

  • Enzyme Removal: Samples contain endogenous enzymes (e.g., lactate (B86563) dehydrogenase, catalase, peroxidases) that can interfere with the assay by consuming the substrate (this compound), the product (H₂O₂), or reacting with the chromogen.

  • Reduce Turbidity: High protein concentrations can cause turbidity, leading to light scatter and inaccurate absorbance readings.

  • Release Bound Analyte: this compound may be bound to proteins, and deproteinization releases it into the solution for accurate measurement.

A commonly used and effective method is precipitation with perchloric acid (PCA) followed by neutralization with potassium hydroxide (B78521) (KOH). See the detailed protocol for "PCA Deproteinization of Biological Samples" below.

Q4: How can I validate that the colorimetric assay is working correctly for my specific sample type (e.g., plant extract, cell culture medium)?

A4: The best way to validate assay performance for a new or complex sample matrix is by performing a spike and recovery experiment. This test determines if substances in your sample matrix interfere with the detection of the analyte.

Principle of Spike and Recovery:

A known concentration of this compound ("spike") is added to your sample. The sample is then assayed, and the concentration is measured ("recovery"). The percentage of recovery is calculated. An ideal recovery is 100%. Typically, recovery rates between 80-120% are considered acceptable and validate that the assay is compatible with the sample matrix.

See the detailed "Spike and Recovery Experimental Protocol" below for a step-by-step guide.

Spike and Recovery Validation Workflow

spike_recovery_workflow start Start: Validate New Sample Matrix prep_samples Prepare Three Sample Sets: A) Unspiked Sample B) Spiked Sample C) Spiked Standard Diluent start->prep_samples run_assay Run this compound Assay on all samples prep_samples->run_assay measure Measure Concentrations: C_unspiked, C_spiked, C_standard run_assay->measure calculate Calculate % Recovery: %Rec = (C_spiked - C_unspiked) / C_standard * 100 measure->calculate decision Is % Recovery between 80% and 120%? calculate->decision valid Result: Assay is Valid for the sample matrix. decision->valid Yes invalid Result: Matrix Interference Assay is NOT valid. decision->invalid No troubleshoot Troubleshoot: - Dilute sample - Implement sample cleanup - Re-evaluate assay method invalid->troubleshoot

Caption: Workflow for assay validation using a spike and recovery experiment.

Experimental Protocols

Protocol 1: Enzymatic Removal of L-Lactate from Samples

This protocol uses Lactate Dehydrogenase (LDH) to convert interfering L-Lactate into pyruvate (B1213749) prior to the this compound assay.

Materials:

  • L-Lactate Dehydrogenase (LDH) enzyme (e.g., from rabbit muscle)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Hydrazine (B178648)/Glycine buffer (e.g., 0.4 M Hydrazine, 1 M Glycine, pH 9.2)

  • Deproteinized sample (see Protocol 3)

Procedure:

  • Prepare Reaction Buffer: Create a reaction buffer containing 2.5 mM NAD⁺ and approximately 5-10 U/mL of LDH in the Hydrazine/Glycine buffer.

  • Sample Addition: In a microcentrifuge tube, add 100 µL of your deproteinized sample to 100 µL of the LDH reaction buffer.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes. This allows the LDH to convert all L-Lactate to pyruvate. The hydrazine in the buffer acts as a trapping agent for the pyruvate, driving the reaction to completion.

  • Enzyme Inactivation (Optional): If there is concern that the added LDH could interfere with the subsequent this compound assay, the reaction can be stopped and the enzyme denatured by heating at 80°C for 10 minutes. Centrifuge at high speed for 5 minutes to pellet the denatured protein.

  • Assay: Use the supernatant, which is now lactate-depleted, in your colorimetric this compound assay. Remember to account for the 1:2 dilution factor in your final calculations.

Protocol 2: Spike and Recovery Experimental Protocol

This protocol validates the suitability of your sample matrix for the this compound assay.

Materials:

  • Your sample(s)

  • This compound standard of a known high concentration

  • Assay diluent (the same buffer used to prepare the standard curve)

  • This compound assay kit reagents

Procedure:

  • Prepare Samples: For each sample matrix you want to test, prepare three tubes:

    • Tube A (Unspiked Sample): 90 µL of your sample + 10 µL of assay diluent.

    • Tube B (Spiked Sample): 90 µL of your sample + 10 µL of high concentration this compound standard.

    • Tube C (Spiked Standard Diluent): 90 µL of assay diluent + 10 µL of high concentration this compound standard. (Note: The spike volume should be small, typically 10% of the total volume, to avoid significantly altering the sample matrix. The spike concentration should be high enough to be easily detected above the endogenous level.)

  • Run Assay: Perform the colorimetric this compound assay on all three tubes according to the kit manufacturer's instructions.

  • Measure Concentrations: Determine the this compound concentration in each tube by reading them against the standard curve. Let these values be C_A, C_B, and C_C.

  • Calculate Percent Recovery: Use the following formula to calculate the recovery:

    % Recovery = ( [C_B - C_A] / C_C ) * 100

    • C_A: Concentration of the unspiked sample.

    • C_B: Concentration of the spiked sample.

    • C_C: Concentration of the spiked standard diluent (this represents the "expected" spike concentration).

Interpretation:

  • 80-120% Recovery: Indicates that the sample matrix does not significantly interfere with the assay. The assay is considered valid for this sample type.

  • <80% Recovery: Suggests that components in the sample are suppressing the signal (inhibition).

  • >120% Recovery: Suggests that components in the sample are enhancing the signal.

Protocol 3: PCA Deproteinization of Biological Samples

This protocol uses perchloric acid (PCA) to precipitate proteins from samples like serum, plasma, or cell lysates.

Materials:

  • Perchloric Acid (PCA), 4 M, ice-cold

  • Potassium Hydroxide (KOH), 2 M, ice-cold

  • Microcentrifuge (refrigerated at 4°C)

  • pH indicator strips

Procedure:

  • Sample Preparation: Start with your clear biological sample (e.g., serum, cell lysate supernatant) on ice.

  • Protein Precipitation:

    • For every 400 µL of sample, add 100 µL of ice-cold 4 M PCA. This brings the final PCA concentration to ~0.8 M.

    • Vortex briefly to ensure thorough mixing.

    • Incubate on ice for 5-10 minutes to allow proteins to precipitate.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 5 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the clear supernatant, which contains the small molecule analytes, to a new, clean, ice-cold microcentrifuge tube. Be careful not to disturb the protein pellet.

  • Neutralization:

    • Add ice-cold 2 M KOH to the supernatant. A common starting point is to add a volume of KOH that is 34% of the supernatant volume (e.g., for 100 µL of supernatant, add 34 µL of 2 M KOH).

    • Vortex briefly. You may see a white precipitate (potassium perchlorate, KClO₄) form and gas (CO₂) evolution.

  • pH Check: Using a pH strip, check that the sample pH is between 6.5 and 8.0. If needed, adjust carefully with small additions of 0.1 M KOH or 0.1 M PCA.

  • Final Centrifugation: Centrifuge at 13,000 x g for 10-15 minutes at 4°C to pellet the KClO₄ precipitate.

  • Final Sample: The resulting supernatant is the deproteinized and neutralized sample, ready for use in the this compound assay. Account for the dilution factor in your final calculations.

References

Technical Support Center: Mitigating Glycolate-Induced Inhibition of Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the inhibitory effects of glycolate on photosynthesis.

Troubleshooting Guides

Issue 1: Reduced Photosynthetic Efficiency in C3 Plants Under High Light and Temperature

Symptoms:

  • Decreased CO2 assimilation rates.

  • Reduced biomass accumulation.

  • Increased oxygenase activity of RuBisCO.

Possible Cause: Under conditions of high light and temperature, and low CO2, the enzyme RuBisCO can react with oxygen instead of carbon dioxide, initiating photorespiration.[1][2] This process produces 2-phosphothis compound (B1263510), which is rapidly converted to this compound, a toxic compound that inhibits photosynthesis.[3][4] Photorespiration can reduce the photosynthetic efficiency of C3 crops by 20% to 50%.[5][6]

Troubleshooting Steps:

  • Environmental Control:

    • CO2 Enrichment: Increase the CO2 concentration in the experimental environment. High CO2 levels favor the carboxylase activity of RuBisCO, outcompeting oxygen and reducing photorespiration.[1]

    • Temperature Regulation: Maintain optimal temperatures for the specific plant species. High temperatures increase the solubility of oxygen relative to carbon dioxide and can directly increase the oxygenase activity of RuBisCO.[1]

  • Genetic Modification (Advanced):

    • Introduce Synthetic Bypass Pathways: Engineer synthetic metabolic pathways to more efficiently process this compound within the chloroplast, avoiding the energy-intensive native photorespiratory pathway.[5][6] Several alternative pathways have been shown to increase photosynthetic quantum yield and biomass productivity.[5][6][7]

    • Inhibit this compound Export: Down-regulate native chloroplast this compound transporters (e.g., PLGG1) to maximize the flux through the engineered synthetic pathways.[5][8]

  • Chemical Inhibition (Experimental):

    • This compound Oxidase Inhibitors: Application of inhibitors targeting this compound oxidase can block the conversion of this compound. However, this often leads to the accumulation of this compound and can exacerbate the inhibition of photosynthesis unless a bypass pathway is present.[9][10]

    • Inhibitors of this compound Synthesis: Compounds like glycidate can inhibit this compound synthesis, but their effects can be indirect and may involve metabolic regulation.[11]

Issue 2: Accumulation of Toxic Photorespiratory Intermediates

Symptoms:

  • Inhibition of key Calvin Cycle enzymes (e.g., triose phosphate (B84403) isomerase).[4]

  • Stunted plant growth and development.

  • Chlorosis or other signs of cellular damage.

Possible Cause: The accumulation of photorespiratory intermediates such as 2-phosphothis compound, this compound, and glyoxylate (B1226380) can be toxic to plant cells.[4][12] This can occur if the photorespiratory pathway is overwhelmed or if specific enzymes in the pathway are inhibited.

Troubleshooting Steps:

  • Quantify Metabolite Levels:

    • Measure the concentrations of this compound, glyoxylate, and other photorespiratory intermediates to confirm their accumulation. This can be done using techniques like ion chromatography coupled with mass spectrometry (IC-MS) or high-performance liquid chromatography (HPLC).[13][14]

  • Enhance this compound Metabolism:

    • Overexpression of Photorespiratory Enzymes: Overexpressing key enzymes of the photorespiratory pathway, such as this compound oxidase or components of the glycine (B1666218) decarboxylase complex, can in some cases enhance photosynthetic rates and biomass production.[5]

    • Introduction of Catalase: When engineering synthetic pathways that produce hydrogen peroxide (e.g., those using this compound oxidase), co-expression of catalase targeted to the same subcellular compartment is crucial to detoxify this harmful byproduct.[6][15]

  • Review Experimental Conditions:

    • Assess if any applied chemical treatments are unintentionally inhibiting enzymes of the photorespiratory pathway. For instance, isonicotinic acid hydrazide (INH) can inhibit the conversion of glycine to serine.[9]

Frequently Asked Questions (FAQs)

Q1: What is photorespiration and why is it detrimental to photosynthesis?

A1: Photorespiration is a metabolic process in plants where the enzyme RuBisCO fixes oxygen instead of carbon dioxide.[2] This initiates a pathway that consumes energy (ATP and NADPH) and releases previously fixed carbon as CO2, thereby reducing the efficiency of photosynthesis.[3] It is considered a wasteful process that can significantly limit crop yields, especially in C3 plants under hot and dry conditions.[5][16]

Q2: How does this compound inhibit photosynthesis?

A2: this compound itself, along with its precursor 2-phosphothis compound, can inhibit key enzymes of the Calvin cycle.[4] For example, 2-phosphothis compound inhibits triose phosphate isomerase.[4] Furthermore, the accumulation of glyoxylate, a downstream product of this compound oxidation, can deactivate RuBisCO, directly inhibiting carbon fixation.[10]

Q3: What are the main strategies to mitigate the negative effects of this compound?

A3: The primary strategies include:

  • Optimizing growing conditions: Increasing CO2 levels and maintaining moderate temperatures can reduce the rate of photorespiration.[1]

  • Genetic engineering: Introducing more efficient, synthetic pathways to metabolize this compound within the chloroplast has proven successful in increasing photosynthetic efficiency and biomass.[5][6][17] This is often combined with inhibiting the native this compound export mechanism to channel the metabolite through the new pathway.[5][8]

  • Chemical intervention: While experimentally useful, the application of chemical inhibitors for this compound metabolism has shown limited success in increasing overall photosynthetic efficiency in the absence of other modifications, as it can lead to the accumulation of toxic intermediates.[9]

Q4: Can photorespiration have any beneficial roles?

A4: Yes, despite its negative impact on photosynthetic efficiency, photorespiration is believed to have some protective functions. It can help dissipate excess light energy, protecting the photosynthetic apparatus from photooxidative damage, particularly under conditions of low CO2 availability.[3] It also plays a role in nitrogen metabolism.[2][3]

Q5: What are C4 and CAM plants, and how do they deal with photorespiration?

A5: C4 and CAM plants have evolved mechanisms to concentrate CO2 around RuBisCO, which significantly reduces photorespiration.[1][18]

  • C4 plants (e.g., maize, sugarcane) initially fix CO2 into a four-carbon compound in mesophyll cells. This compound is then transported to bundle sheath cells where CO2 is released, creating a high CO2 environment for RuBisCO.[1]

  • CAM plants (e.g., cacti) open their stomata at night to fix CO2 into organic acids. During the day, with stomata closed to conserve water, these acids release CO2 for the Calvin cycle.[18]

Data Presentation

Table 1: Impact of Synthetic this compound Metabolism Pathways on Plant Productivity

Genetic ModificationPlant SpeciesImprovement in Photosynthetic Quantum YieldIncrease in Biomass ProductivityReference
Synthetic this compound Pathways (AP1, AP2, AP3)Tobacco~20%19% to >40%[5][6]
This compound Dehydrogenase, Glyoxylate Carboligase, Tartronic Semialdehyde Reductase (E. coli pathway)Arabidopsis thalianaNot specifiedEnhanced biomass production[15]
This compound Oxidase and Malate Synthase with CatalaseArabidopsis thalianaHigher photosynthetic ratesIncreased dry weight[15]

Table 2: Effects of Chemical Inhibitors on Photosynthesis and this compound Metabolism

InhibitorTarget Enzyme/ProcessObserved Effect on MetabolitesEffect on PhotosynthesisReference
Isonicotinic acid hydrazide (INH)Glycine to Serine conversionIncreased 14CO2 incorporation into glycineIncreased O2 inhibition of photosynthesis[9]
Butyl 2-hydroxy-3-butynoate (BHB)This compound oxidaseIncreased accumulation of 14C into this compoundIncreased O2 inhibition of photosynthesis[9]
GlycidateThis compound synthesisIncreased glyoxylate concentrationIncreased net photosynthesis (indirect effect)[11]

Experimental Protocols

Protocol 1: Measurement of Photosynthetic Rate via Oxygen Evolution

This protocol is adapted from methods using aquatic plants or leaf disks.[19][20][21]

Objective: To quantify the net rate of photosynthesis by measuring the production of oxygen.

Materials:

  • Fresh plant material (e.g., spinach leaves, Elodea or Cabomba pondweed)

  • Sodium bicarbonate solution (0.5% - 2%) as a CO2 source

  • Light source (e.g., LED lamp)

  • Syringe (10 mL or larger)

  • Hole punch

  • Beaker or test tube

  • Water bath for temperature control (optional)

Procedure (Floating Leaf Disk Assay):

  • Prepare a bicarbonate solution by dissolving sodium bicarbonate in distilled water.

  • Use a hole punch to cut several uniform disks from the leaves, avoiding major veins.

  • Remove the plunger from a syringe and place the leaf disks inside.

  • Replace the plunger, being careful not to crush the disks.

  • Draw a small volume of the bicarbonate solution into the syringe.

  • Invert the syringe and expel the air.

  • Create a vacuum by placing a finger over the syringe tip and pulling back on the plunger. This will draw air out of the spongy mesophyll of the leaf disks.

  • Release the vacuum. The solution will infiltrate the air spaces, causing the disks to sink. Repeat until all disks have sunk.

  • Transfer the sunken disks and bicarbonate solution to a beaker.

  • Place the beaker under a light source at a fixed distance.

  • Record the time it takes for each disk to float to the surface as a result of oxygen accumulation from photosynthesis.

  • The rate of photosynthesis can be expressed as the number of floating disks over time or as the inverse of the time to float (1/t).

Troubleshooting:

  • Disks won't sink: Ensure a sufficient vacuum is created to remove all air from the leaf tissue.[22][23]

  • No floating: Check the light source intensity, ensure the bicarbonate solution is fresh, and use healthy plant material.[22][24]

Protocol 2: Quantification of this compound in Plant Tissues

This protocol is a generalized method based on ion chromatography-mass spectrometry (IC-MS).[13][25]

Objective: To measure the concentration of this compound in plant leaf tissue.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction buffer (e.g., 0.5 N HCl)

  • Centrifuge and microcentrifuge tubes

  • Syringe filters (0.45 µm)

  • Ion chromatograph coupled to a mass spectrometer (IC-MS)

Procedure:

  • Harvest approximately 50 mg of fresh leaf material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add an appropriate volume of cold extraction buffer and homogenize thoroughly.

  • Heat the homogenate (e.g., 80°C for 10 min) to aid in extraction.[14]

  • Centrifuge the extract at high speed (e.g., 12,000 x g for 10 min) at 4°C to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter into an autosampler vial.

  • Analyze the sample using an IC-MS system configured for organic acid analysis.

  • Quantify this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Troubleshooting:

  • Low signal: Increase the amount of starting tissue or optimize the extraction procedure.

  • Peak interference: Adjust the chromatography gradient or mass spectrometry parameters to improve separation and specificity.

Visualizations

Photorespiration_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP RuBisCO RuBisCO RuBP->RuBisCO + O2 PGA 3-PGA (to Calvin Cycle) PG 2-Phosphothis compound PGLP PGLP PG->PGLP Glycolate_chloro This compound Glycolate_pero This compound Glycolate_chloro->Glycolate_pero Export RuBisCO->PGA RuBisCO->PG PGLP->Glycolate_chloro GOX This compound Oxidase (GOX) Glycolate_pero->GOX + O2 -> H2O2 Glyoxylate Glyoxylate GGT Transaminase Glyoxylate->GGT + Glutamate Glycine Glycine Glycine_mito 2x Glycine Glycine->Glycine_mito Export GOX->Glyoxylate GGT->Glycine GDC Glycine Decarboxylase (GDC) Glycine_mito->GDC -> CO2 + NH3 Serine Serine cluster_peroxisome cluster_peroxisome Serine->cluster_peroxisome -> Glycerate -> Chloroplast GDC->Serine

Caption: The native photorespiratory pathway in C3 plants.

Synthetic_Bypass_Workflow cluster_chloroplast Chloroplast cluster_bypass Synthetic Bypass cluster_native Native Pathway Export This compound This compound Bypass_Enzymes Engineered Enzymes (e.g., this compound Dehydrogenase, Malate Synthase, Catalase) This compound->Bypass_Enzymes PLGG1 PLGG1 Transporter This compound->PLGG1 Native Route Glycerate Glycerate Bypass_Enzymes->Glycerate More efficient conversion Calvin Cycle Calvin Cycle Glycerate->Calvin Cycle To_Peroxisome Export to Peroxisome PLGG1->To_Peroxisome RNAi RNAi Inhibition RNAi->PLGG1

Caption: Workflow for engineering a synthetic this compound bypass.

Troubleshooting_Logic Start Symptom: Reduced Photosynthesis Check_Env Check Environmental Conditions (High Temp, Low CO2)? Start->Check_Env Adjust_Env Action: Adjust Temp & CO2 Check_Env->Adjust_Env Yes Measure_Metabolites Measure Photorespiratory Intermediates Check_Env->Measure_Metabolites No / Unresolved Adjust_Env->Start Re-evaluate High_this compound Result: High this compound/Glyoxylate Measure_Metabolites->High_this compound Yes Check_Inhibitors Review Chemical Treatments for Unintended Inhibition Measure_Metabolites->Check_Inhibitors No / Normal Consider_GM Strategy: Genetic Modification (Bypass Pathways) High_this compound->Consider_GM

References

Technical Support Center: Stabilizing Glycolate Samples for Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for stabilizing glycolate samples throughout the metabolomic analysis workflow.

Frequently Asked Questions (FAQs)

Sample Collection & Quenching

Q1: What is the most critical first step to ensure this compound stability after sample collection?

A1: The most critical first step is to rapidly quench metabolic activity. Many metabolic processes occur in under a second, so immediate quenching is essential to halt enzymatic reactions that could alter this compound levels.[1] For cellular samples, this involves quickly removing the growth media and arresting metabolism, often by using liquid nitrogen or ice-cold solvents.[2][3]

Q2: What is the recommended quenching method for adherent cells?

A2: A common and effective method is to rapidly wash the cells with an ice-cold solution like phosphate-buffered saline (PBS) or ammonium (B1175870) formate (B1220265) to remove media, followed immediately by the addition of an ice-cold extraction solvent, such as 80% methanol (B129727).[2][4] Some protocols also recommend snap-freezing the entire culture dish in liquid nitrogen after washing to ensure the fastest possible halt of all metabolic activity before adding the solvent.[2]

Q3: How should I quench suspension cells or biofluids like plasma?

A3: For suspension cultures, metabolism can be quenched by adding excess ice-cold saline to rapidly dilute extracellular metabolites and lower the temperature.[5] For biofluids like plasma, it is recommended to conduct any clotting procedures on ice to minimize residual metabolic activity.[1] Following collection, samples should be immediately frozen and stored at -80°C.

Extraction

Q4: Which extraction solvent is best for recovering this compound?

A4: this compound is a small, polar metabolite. Therefore, polar solvents are most effective for its extraction. A widely used and effective method involves a monophasic extraction with a cold mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).[6] Another common approach is a biphasic extraction using a chloroform:methanol:water system, which separates polar metabolites (like this compound) into the aqueous-methanol phase.[7] The choice can depend on the sample matrix and whether a broad metabolite profile or a targeted analysis is desired.

Q5: Should I be concerned about pH during extraction?

A5: Yes, the pH of the extraction solvent can influence metabolite stability and recovery. Some protocols recommend using a solvent mixture containing a small amount of formic acid (e.g., 0.1 M) to improve the recovery of certain metabolites, though its specific effect on this compound should be validated.[4][6] It is crucial to maintain consistent pH across all samples to ensure reproducibility.

Storage & Handling

Q6: What is the ideal temperature for long-term storage of this compound-containing samples?

A6: For long-term stability, samples should be stored at -80°C.[1][8][9] Studies on human plasma have shown that while many metabolites are stable for up to seven years at -80°C, significant changes can occur with longer storage durations.[9]

Q7: How do freeze-thaw cycles affect this compound concentrations?

A7: Repeated freeze-thaw cycles should be avoided as they can negatively impact sample quality and lead to the degradation of metabolites.[1][2][3] It is best practice to aliquot samples into smaller volumes for single-use to prevent the need for repeated thawing of the entire sample.[1]

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of this compound in my samples.

Potential Cause Recommended Solution
Inefficient Quenching Metabolism continued after sample collection, leading to this compound consumption.
Suboptimal Extraction The extraction solvent is not appropriate for a polar metabolite like this compound, or the extraction was incomplete.
Analyte Degradation This compound may be unstable under the chosen sample preparation conditions (e.g., exposure to heat, extreme pH).
Sample Washing Issues Washing cells with solutions like PBS before extraction can cause leakage of intracellular metabolites.

Problem 2: High variability between replicate samples.

Potential Cause Recommended Solution
Inconsistent Sample Handling Minor variations in timing or procedure between samples can introduce significant variability in metabolomics.
Human Error Manual sample preparation can be a source of inconsistency.
Matrix Effects in Analysis Components in the sample matrix (e.g., salts from buffers) can interfere with the analytical measurement (e.g., LC-MS).

Experimental Protocols & Data

Protocol: Quenching and Extraction of Intracellular this compound from Adherent Mammalian Cells
  • Preparation : Prepare an ice-cold 80% methanol (LC-MS grade) solution and place it on dry ice. Prepare an ice-cold washing solution (e.g., 50mM ammonium formate, pH 7.0).

  • Media Removal : Aspirate the culture medium from the dish as quickly and completely as possible.

  • Washing (Optional but Recommended) : Immediately place the dish on ice and gently wash the cells once with the ice-cold ammonium formate solution to remove any remaining media. Aspirate the wash solution completely.[1]

  • Quenching & Lysis : Add a sufficient volume of the ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).[2][7] Place the dish on dry ice for 10-15 minutes to ensure complete metabolic arrest and cell lysis.[4]

  • Cell Scraping : While on dry ice, use a cell scraper to detach the frozen cells into the methanol solution.

  • Collection : Transfer the resulting lysate (methanol and cell debris) into a pre-chilled microcentrifuge tube.[3]

  • Centrifugation : Centrifuge the tube at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[3]

  • Supernatant Transfer : Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Storage : Store the extract at -80°C until analysis. Avoid freeze-thaw cycles.[3]

Data: this compound Recovery in Tissue

The following table summarizes the recovery of this compound from various tissues using a trichloroacetic acid (TCA) extraction method, demonstrating high recovery rates with this protocol.

Tissue TypeThis compound Recovery (%)
Brain92 - 98%
Heart92 - 98%
Kidney92 - 98%
Liver92 - 98%
Data adapted from a study using IC-MS for this compound quantification.[10]

Visual Guides

Workflow for this compound Sample Preparation

G cluster_collection 1. Sample Collection cluster_quenching 2. Quenching (Critical Step) cluster_extraction 3. Metabolite Extraction cluster_analysis 4. Storage & Analysis Collection Collect Cells / Tissue / Biofluid Quench Rapidly Arrest Metabolism (e.g., Liquid N2 / Cold Solvent) Collection->Quench Immediate Extract Add Cold Polar Solvent (e.g., 80% Methanol) Quench->Extract Separate Separate Debris (Centrifugation) Extract->Separate Store Store Extract at -80°C Separate->Store Analyze LC-MS / GC-MS Analysis Store->Analyze

Caption: Recommended workflow for stabilizing this compound samples.

Troubleshooting Low this compound Recovery

G Start Low or Inconsistent This compound Levels Detected Q_Quench Was metabolism quenched within seconds of collection? Start->Q_Quench A_Quench Action: Implement rapid quenching. Use liquid N2 or add ice-cold solvent immediately. Q_Quench->A_Quench No Q_Solvent Was a polar extraction solvent used? Q_Quench->Q_Solvent Yes A_Solvent Action: Use 80% Methanol or other validated polar solvent system. Q_Solvent->A_Solvent No Q_Temp Were samples kept cold (<4°C) during prep? Q_Solvent->Q_Temp Yes A_Temp Action: Ensure all steps are performed on ice or dry ice. Q_Temp->A_Temp No End Review analytical method for matrix effects. Q_Temp->End Yes

References

Technical Support Center: Enhancing Glycolate Transport Across the Chloroplast Envelope

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing glycolate transport across the chloroplast envelope. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary transporter responsible for this compound export from the chloroplast?

A1: The primary transporter identified for exporting this compound from the chloroplast is the PLASTIDIAL this compound/GLYCERATE TRANSLOCATOR 1 (PLGG1).[1][2] This protein is crucial for the photorespiratory cycle, facilitating the movement of this compound out of the chloroplast and the import of glycerate.[1][2]

Q2: What are the consequences of impaired PLGG1 function?

A2: Impaired or loss of PLGG1 function leads to a distinct photorespiratory phenotype.[1][2] This includes the accumulation of photorespiratory intermediates like this compound and glycerate within the plant cells.[1][3] Mutants deficient in PLGG1, such as the plgg1-1 mutant in Arabidopsis thaliana, exhibit stunted growth and chlorosis under normal atmospheric CO2 levels but can be rescued by elevated CO2 conditions.[1][4]

Q3: Are there other transporters involved in this compound transport across the chloroplast envelope?

A3: While PLGG1 is considered the key transporter, there is evidence suggesting the existence of alternative or compensatory transport mechanisms.[4][5] For instance, the bile acid sodium symporter 6 (BASS6) has been shown to work with PLGG1 and can partially complement the slow-growth phenotype of plgg1-1 mutants when overexpressed.[2] In rice, two isoforms, OsPLGG1a and OsPLGG1b, located in the inner and outer chloroplast envelope membranes respectively, appear to function together, possibly as a complex, to transport this compound and glycerate.[2][6]

Q4: What is the proposed mechanism of this compound transport by PLGG1?

A4: PLGG1 is thought to function as an antiporter, exchanging this compound for glycerate.[4] However, the exact stoichiometry is a subject of ongoing research, as a 2:1 ratio of this compound to glycerate would be needed to balance the photorespiratory pathway.[4] Early studies also suggested a proton-driven symport mechanism for this compound transport across the inner envelope membrane.[7][8][9]

Q5: Can enhancing this compound transport improve photosynthetic efficiency?

A5: Not directly by enhancing its export. In fact, strategies to improve photosynthetic efficiency have focused on engineering synthetic bypasses within the chloroplast to metabolize this compound directly.[9][10] This approach involves silencing the native transporter PLGG1 to keep this compound inside the chloroplast, where engineered enzymes convert it to a less toxic compound, thereby reducing the energy cost of photorespiration and increasing CO2 fixation.[9][10]

Troubleshooting Guides

Issue 1: Low or no detectable this compound transport activity in in vitro assays (e.g., reconstituted liposomes).

Possible Cause 1: Poor expression or purification of the transporter protein (e.g., PLGG1).

  • Troubleshooting Steps:

    • Optimize Codon Usage: Ensure the gene sequence is codon-optimized for your expression system (e.g., E. coli, yeast).[11]

    • Vary Expression Conditions: Test different induction temperatures, inducer concentrations (e.g., IPTG), and expression times to improve protein folding and yield.

    • Confirm Protein Integrity: Use SDS-PAGE and Western blotting to verify the correct size and integrity of the purified protein.

    • Solubilization and Purification: Experiment with different detergents and their concentrations for efficient solubilization from membranes. Use affinity chromatography for purification and ensure gentle handling to maintain protein structure.

Possible Cause 2: Improper reconstitution of the transporter into liposomes.

  • Troubleshooting Steps:

    • Lipid Composition: Vary the lipid composition of the liposomes. A composition mimicking the chloroplast envelope may be beneficial.

    • Protein-to-Lipid Ratio: Optimize the ratio of protein to lipid during reconstitution. Too much or too little protein can lead to inactive proteoliposomes or leaky vesicles.

    • Reconstitution Method: Test different reconstitution methods such as detergent dialysis, freeze-thaw cycles, or sonication.

Possible Cause 3: Issues with the transport assay itself.

  • Troubleshooting Steps:

    • Substrate Concentration: Ensure you are using an appropriate range of radiolabeled this compound concentrations to determine transport kinetics.

    • Internal Substrate: For antiporters like PLGG1, ensure the liposomes are pre-loaded with the counter-substrate (e.g., glycerate).

    • Assay Buffer Conditions: Optimize the pH and ionic strength of the assay buffer. This compound transport can be pH-dependent.[12][13]

    • Control Experiments: Always include control experiments with empty liposomes to account for passive diffusion.

Issue 2: Inconsistent results in in vivo this compound uptake/export assays using isolated chloroplasts.

Possible Cause 1: Damaged or unhealthy chloroplasts.

  • Troubleshooting Steps:

    • Isolation Protocol: Use a gentle chloroplast isolation protocol to maintain the integrity of the envelope membranes. Perform the isolation at low temperatures.

    • Chloroplast Intactness Assay: Before each experiment, determine the percentage of intact chloroplasts using methods like the ferricyanide (B76249) reduction assay.

    • Incubation Buffer: Use an isotonic incubation buffer to prevent chloroplast lysis.

Possible Cause 2: Off-target effects or metabolic interference.

  • Troubleshooting Steps:

    • Metabolite Profiling: Use techniques like GC-MS or LC-MS to analyze the metabolite profiles of your chloroplasts before and after the assay to identify any unexpected metabolic changes.[1]

    • Inhibitor Studies: Use specific inhibitors of other transporters or metabolic pathways to isolate the activity of the transporter of interest.

    • Time-Course Experiments: Perform time-course experiments to ensure you are measuring the initial rate of transport and not a steady-state level affected by metabolism.

Issue 3: Difficulty in expressing and targeting a heterologous this compound transporter to the chloroplast.

Possible Cause 1: Incorrect or inefficient transit peptide.

  • Troubleshooting Steps:

    • Transit Peptide Selection: Use a well-characterized chloroplast transit peptide, such as the one from the small subunit of RuBisCO.

    • Fusion Construct Design: Ensure the transit peptide is correctly fused in-frame to the N-terminus of your transporter protein.

    • Verify Targeting: Use fluorescent protein tagging (e.g., GFP) to visually confirm the localization of your protein to the chloroplasts using confocal microscopy.[3]

Possible Cause 2: Protein instability or degradation.

  • Troubleshooting Steps:

    • Promoter Strength: Use a strong, constitutive promoter for high-level expression.

    • Protease Inhibitors: Include protease inhibitors during protein extraction for analysis to prevent degradation.

    • Protein Stability Assays: If low accumulation persists, it may be due to instability within the chloroplast.[14] Consider protein fusions that may enhance stability.

Data Presentation

Table 1: Kinetic Parameters of this compound Transport

Transporter/SystemSubstrateK_m (mM)V_max (µmol/mg Chl/h)OrganismReference
Spinach ChloroplastsThis compound~0.28 (for O₂)~30Spinacia oleracea[12][13]
Human this compound OxidaseThis compound-k_cat/K_M = 29 mM⁻¹s⁻¹Homo sapiens[15]
Human this compound OxidaseGlyoxylate-k_cat/K_M = 0.3 mM⁻¹s⁻¹Homo sapiens[15]

Experimental Protocols

Protocol 1: In Vitro this compound Transport Assay using Reconstituted Proteoliposomes
  • Protein Expression and Purification:

    • Express the transporter protein (e.g., PLGG1) in a suitable heterologous system.

    • Solubilize the membrane fraction containing the protein using a mild detergent (e.g., n-Dodecyl-β-D-maltoside).

    • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture (e.g., E. coli polar lipids or a defined mixture of phospholipids).

    • Dry the lipids to a thin film under nitrogen gas.

    • Hydrate the lipid film with the desired internal buffer, which may contain a counter-substrate like glycerate.

    • Form unilamellar vesicles by sonication or extrusion.

  • Reconstitution:

    • Mix the purified protein with the prepared liposomes at an optimized protein-to-lipid ratio.

    • Remove the detergent slowly by dialysis or with bio-beads to allow the protein to insert into the liposome membrane.

  • Transport Assay:

    • Equilibrate the proteoliposomes in the external assay buffer.

    • Initiate the transport by adding radiolabeled [¹⁴C]-glycolate.

    • At specific time points, stop the transport by adding an ice-cold stop buffer containing an inhibitor or by rapid filtration through a membrane that retains the liposomes.

    • Wash the filter to remove external radioactivity.

    • Quantify the radioactivity retained in the proteoliposomes using liquid scintillation counting.

    • Calculate the rate of transport.

Protocol 2: Stopped-Flow Fluorescence Assay for Proton-Coupled this compound Transport

This method indirectly measures this compound transport by detecting the co-transport of protons.[7][8]

  • Preparation of Inner Envelope Vesicles:

    • Isolate intact chloroplasts from fresh plant material (e.g., pea or spinach).

    • Prepare inner envelope vesicles from the isolated chloroplasts.

  • Loading with pH-Sensitive Dye:

    • Load the vesicles with a fluorescent pH indicator, such as pyranine (B1669890), using a freeze-thaw sonication protocol.[7][8]

  • Stopped-Flow Measurement:

    • Use a stopped-flow spectrofluorometer.

    • Rapidly mix the pyranine-loaded vesicles with a buffer containing this compound.

    • Monitor the change in pyranine fluorescence over time. A decrease in pH inside the vesicles due to proton-glycolate symport will cause a quenching of the fluorescence.[7][8]

  • Data Analysis:

    • Convert the fluorescence change to a change in internal pH using a standard curve.

    • Calculate the initial rate of proton influx, which corresponds to the rate of this compound transport.

    • Perform control experiments with inhibitors like N-ethylmaleimide to confirm transporter-mediated activity.[7][8]

Visualizations

experimental_workflow_in_vitro_transport_assay cluster_protein Protein Preparation cluster_liposome Liposome Preparation cluster_assay Transport Assay p1 Express Transporter (e.g., PLGG1) p2 Solubilize Membrane Fraction p1->p2 p3 Purify Transporter p2->p3 a1 Reconstitute Protein into Liposomes p3->a1 l1 Prepare Lipid Mixture l2 Hydrate Lipid Film l1->l2 l3 Form Unilamellar Vesicles l2->l3 l3->a1 a2 Initiate Transport with [¹⁴C]-Glycolate a1->a2 a3 Stop Transport and Filter a2->a3 a4 Quantify Radioactivity a3->a4

Caption: Workflow for in vitro this compound transport assay using reconstituted proteoliposomes.

photorespiratory_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion rubisco RuBisCO + O₂ pgp 2-Phosphothis compound rubisco->pgp glycolate_chloro This compound pgp->glycolate_chloro plgg1 PLGG1 glycolate_chloro->plgg1 Export glycerate_chloro Glycerate pga 3-PGA glycerate_chloro->pga calvin Calvin Cycle pga->calvin glycolate_pero This compound glyoxylate Glyoxylate glycolate_pero->glyoxylate glycine Glycine glyoxylate->glycine glycine_mito Glycine glycine->glycine_mito serine_pero Serine hpr Hydroxypyruvate serine_pero->hpr glycerate_pero Glycerate hpr->glycerate_pero glycerate_pero->plgg1 Import serine_mito Serine glycine_mito->serine_mito co2_nh3 CO₂ + NH₃ glycine_mito->co2_nh3 serine_mito->serine_pero plgg1->glycerate_chloro plgg1->glycolate_pero

References

Technical Support Center: Refinement of Protocols for Measuring Glycolate Flux

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for measuring glycolate flux.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for measuring this compound flux?

A1: The primary methods for quantifying this compound include spectrophotometric/enzymatic assays, Ion Chromatography-Mass Spectrometry (IC-MS), and stable isotope tracing with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Q2: What are typical this compound concentrations in biological samples?

A2: this compound concentrations can vary significantly depending on the biological matrix and the physiological state. For instance, normal plasma this compound levels in adults are approximately 8 µM.[1] Urinary this compound to creatinine (B1669602) ratios are around 0.036 in adults.[1] In patients with primary hyperoxaluria type I, urinary this compound levels are significantly increased.[2]

Q3: How can I minimize interference from other metabolites in my this compound assay?

A3: Interference from structurally similar metabolites is a common challenge. In enzymatic assays, substances like L-lactate can also be substrates for this compound oxidase.[1][3] To mitigate this, specific protocols include steps to remove or account for these interfering compounds. For example, pyruvate (B1213749) formed from lactate (B86563) can be removed using alanine (B10760859) aminotransferase.[1] Pre-treating urine samples with charcoal can remove reducing substances like ascorbic acid that interfere with colorimetric detection.[3]

Q4: What is the importance of derivatization in this compound analysis by GC-MS or LC-MS?

A4: Derivatization is often necessary to improve the volatility and ionization efficiency of small, polar molecules like this compound, making them more amenable to analysis by mass spectrometry. A common derivatization agent is phenylhydrazine (B124118), which reacts with glyoxylate (B1226380) (the oxidized product of this compound) to form a phenylhydrazone that can be readily detected.

Q5: When should I consider using stable isotope tracing for this compound flux analysis?

A5: Stable isotope tracing is the method of choice when you need to understand the dynamics of this compound production and consumption within a biological system. By providing cells or organisms with a labeled precursor (e.g., ¹³C-glucose), you can track the incorporation of the isotope into this compound and its downstream metabolites, providing a direct measure of metabolic flux. This technique is invaluable for elucidating pathway dynamics and identifying sources of this compound production.[4][5]

Troubleshooting Guides

Spectrophotometric/Enzymatic Assays
Issue Possible Cause(s) Troubleshooting Steps
Low or no signal Inactive enzyme (this compound oxidase).Ensure proper storage and handling of the enzyme. Prepare fresh enzyme solutions for each experiment.
Incorrect buffer pH or composition.Verify the pH of all buffers and solutions. Ensure the buffer composition matches the protocol specifications.
Insufficient incubation time.Optimize the incubation time to allow for complete enzymatic reaction.
Low this compound concentration in the sample.Concentrate the sample if possible, or use a more sensitive detection method.
High background noise Presence of interfering substances (e.g., ascorbic acid, other reducing agents).Pre-treat samples to remove interfering compounds. For urine, charcoal treatment can be effective.[3]
Non-specific reaction of the detection reagent.Run appropriate blank controls (e.g., sample without enzyme) to subtract background absorbance.
Inconsistent readings Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting technique.
Temperature fluctuations during the assay.Maintain a constant and optimal temperature throughout the incubation and measurement steps.
Ion Chromatography-Mass Spectrometry (IC-MS)
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) Column contamination.Flush the column with appropriate solvents. If the problem persists, replace the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to optimize the ionization state of this compound.
Column overload.Dilute the sample or inject a smaller volume.
Retention time shifts Changes in mobile phase composition.Prepare fresh mobile phase and ensure consistent composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column if retention times continue to be unstable.
Low signal intensity/poor ionization Suboptimal ion source parameters.Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) for this compound.
Matrix effects (ion suppression).Implement more rigorous sample cleanup procedures to remove interfering matrix components.[6] Use an internal standard to correct for matrix effects.
Inefficient derivatization (if used).Optimize the derivatization reaction conditions (e.g., reagent concentration, temperature, time).
High background noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.[7][8]
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Stable Isotope Tracing
Issue Possible Cause(s) Troubleshooting Steps
Low isotopic enrichment Insufficient labeling time.Perform a time-course experiment to determine the time required to reach isotopic steady state.[9]
Dilution of the tracer by unlabeled endogenous pools.Ensure the labeled substrate is the primary source in the experimental medium. Account for any unlabeled sources in the metabolic model.[9]
Inappropriate tracer selection.Choose a tracer that is a primary substrate for the pathway of interest.[9]
Inability to resolve fluxes at a specific metabolic node The chosen tracer does not provide sufficient labeling information for that node.Use a different isotopically labeled tracer or a combination of tracers to generate more informative labeling patterns.[9]
Metabolic cross-talk complicating data interpretation Labeled atoms are being incorporated into unexpected metabolites.Carefully map the known metabolic network of your system to anticipate and interpret cross-talk. Use targeted metabolomics to quantify the labeling of specific intermediates.

Quantitative Data Summary

Table 1: Reported this compound Concentrations in Human Plasma and Urine

Biological MatrixAnalyteConcentration RangeReference
PlasmaThis compound1.4 - 7.5 µmol/L[10]
PlasmaThis compound~8 µM[1]
UrineThis compound91 - 1400 µmol/day[10]
UrineThis compound/Creatinine Ratio~0.036[1]
Urine (Primary Hyperoxaluria Type I)This compoundSignificantly increased[2]

Experimental Protocols

Detailed Methodology for Spectrophotometric Measurement of this compound

This protocol is adapted from a method for determining this compound in urine and plasma.[1]

1. Principle: this compound is oxidized by this compound oxidase to glyoxylate and hydrogen peroxide. The glyoxylate is then derivatized with phenylhydrazine, and the resulting phenylhydrazone is oxidized to form a colored product (1,5-diphenylformazan) that can be measured spectrophotometrically at 515 nm.

2. Reagents:

  • This compound Oxidase

  • Phenylhydrazine

  • Potassium Ferricyanide (K₃Fe(CN)₆)

  • Tris-HCl buffer (120-170 mM, pH 8.3)

  • Perchloric acid

  • Potassium hydroxide (B78521) (KOH)

  • Alanine aminotransferase

  • L-glutamate

  • Glutamate (B1630785) dehydrogenase

  • NADPH generating system

  • Stearate-deactivated activated charcoal

3. Sample Preparation:

  • Plasma: Deproteinize plasma samples with perchloric acid, followed by neutralization with KOH.

  • Urine and Deproteinized Plasma: Incubate samples with ~5 mM phenylhydrazine and then treat with stearate-deactivated activated charcoal to remove endogenous keto and aldehyde acids.

4. Assay Procedure:

  • Incubate the prepared sample with this compound oxidase in Tris-HCl buffer. This converts this compound to glyoxylate.

  • Add phenylhydrazine to the reaction mixture to form the glyoxylate phenylhydrazone.

  • To remove interference from lactate, incubate briefly with alanine aminotransferase in the presence of L-glutamate. The resulting α-ketoglutarate is converted back to L-glutamate by glutamate dehydrogenase and an NADPH generating system.

  • Add K₃Fe(CN)₆ to oxidize the glyoxylate phenylhydrazone to 1,5-diphenylformazan.

  • Measure the absorbance at 515 nm.

  • Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Visualizations

Signaling Pathway: Photorespiration

The photorespiration pathway is a key metabolic route for this compound metabolism in photosynthetic organisms.

Photorespiration cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP Ribulose-1,5-bisphosphate RuBisCO RuBisCO RuBP->RuBisCO PGA 3-Phosphoglycerate Phosphothis compound 2-Phosphothis compound PGLP Phosphothis compound Phosphatase Phosphothis compound->PGLP Glycolate_C This compound Glycolate_P This compound Glycolate_C->Glycolate_P Transport RuBisCO->PGA O2 RuBisCO->Phosphothis compound O2 PGLP->Glycolate_C GOX This compound Oxidase Glycolate_P->GOX Glyoxylate Glyoxylate AGT Alanine-Glyoxylate Aminotransferase Glyoxylate->AGT Glycine_P Glycine Glycine_M Glycine Glycine_P->Glycine_M Transport Serine_P Serine HPR Hydroxypyruvate Reductase Serine_P->HPR Glycerate_P Glycerate HPR->Glycerate_P NADH -> NAD+ GOX->Glyoxylate O2 -> H2O2 AGT->Glycine_P Glycerate_P->PGA Transport ATP -> ADP GDC Glycine Decarboxylase Complex Glycine_M->GDC Serine_M Serine Serine_M->Serine_P Transport GDC->Serine_M NAD+ -> NADH CO2, NH3 ICMS_Workflow start Start: Biological Sample (e.g., Plasma, Urine) sample_prep Sample Preparation - Deproteinization (if needed) - Dilution start->sample_prep ic_separation Ion Chromatography - Anion exchange column - Isocratic or gradient elution sample_prep->ic_separation ms_detection Mass Spectrometry - Electrospray Ionization (ESI) - Selected Ion Monitoring (SIM) ic_separation->ms_detection data_analysis Data Analysis - Peak integration - Quantification against standard curve ms_detection->data_analysis end End: this compound Concentration data_analysis->end

References

Technical Support Center: Expression of Algal Glycolate Dehydrogenase in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing algal glycolate dehydrogenase (GDH) in plants. The aim is to facilitate the optimization of codon usage and overall experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is codon optimization necessary when expressing an algal gene like this compound dehydrogenase in plants?

A1: Codon optimization is crucial because different organisms exhibit codon usage bias, meaning they preferentially use certain synonymous codons for an amino acid over others.[1] Algae, particularly green algae like Chlamydomonas reinhardtii, often have a high GC content and a different codon preference compared to plants.[2][3] Expressing a native algal gene directly in a plant can lead to low protein expression levels due to the relative scarcity of corresponding tRNAs for certain codons in the plant's translational machinery.[4][5] Optimizing the gene sequence to match the codon usage of the host plant can significantly enhance translation efficiency and protein yield.[6][7]

Q2: Should I target the algal this compound dehydrogenase to a specific subcellular compartment?

A2: Yes, for its role in engineered photorespiratory bypass pathways, algal this compound dehydrogenase should be targeted to the chloroplasts.[8][9] This is achieved by fusing a chloroplast transit peptide (CTP) to the N-terminus of the GDH protein.[10] The choice of CTP can be critical, and it may be necessary to test different CTPs or include a short unfolded spacer region between the CTP and the GDH sequence to ensure efficient import into the chloroplast.[10][11]

Q3: What are the key differences between algal this compound dehydrogenase (GDH) and the native plant this compound oxidase (GO)?

A3: Algal GDH and plant GO catalyze the same reaction—the oxidation of this compound to glyoxylate (B1226380)—but they differ in their location, cofactors, and byproducts.[12] Plant GO is located in peroxisomes and uses O₂ as a cofactor, producing hydrogen peroxide (H₂O₂), a reactive oxygen species.[13] In contrast, many green algae have a GDH located in the mitochondria that uses an organic electron acceptor and does not produce H₂O₂.[12][14] This latter characteristic is a primary reason for using algal GDH in synthetic photorespiration bypass pathways in plants, as it avoids the generation of cytotoxic H₂O₂.[8]

Q4: Can the codon-optimized transgene be silenced in the plant?

A4: Yes, transgene silencing is a potential issue in plant biotechnology.[15] Silencing can occur at the transcriptional or post-transcriptional level and may be related to the transgene's integration site in the plant genome, high levels of transcription, or the presence of repetitive sequences.[1][16] In algae like Chlamydomonas, it has been shown that transgenic DNA can be specifically recognized and inactivated through the assembly of repressive chromatin.[15] While the mechanisms in plants may differ, it is a factor to consider if you observe a loss of expression over time or in subsequent generations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable mRNA of algal GDH 1. Inefficient transcription: The promoter used may not be strong enough or active in the target tissue. 2. Transgene silencing: The integrated transgene may be silenced by the host plant's epigenetic machinery.[15] 3. mRNA instability: The codon optimization algorithm may have inadvertently created sequences that are targeted for degradation in the plant cell.1. Use a strong constitutive promoter (e.g., CaMV 35S) or a tissue-specific promoter if required.[17] 2. Analyze multiple independent transgenic lines, as transgene expression can be position-dependent.[1] 3. Check for transgene methylation. 4. Re-evaluate the codon optimization to remove any potential mRNA destabilizing sequences.
mRNA is detected, but protein levels are low or absent 1. Inefficient translation: Codon usage may still be suboptimal despite optimization, or rare codons could be clustered.[18] 2. Inefficient chloroplast import: The chosen chloroplast transit peptide (CTP) may not be efficient for GDH.[10][11] 3. Protein degradation: The algal protein may be unstable or misfolded in the plant chloroplast and subsequently degraded. 4. Incorrect protein localization: The protein may be targeted to the wrong compartment and degraded.1. Re-analyze the codon-optimized sequence for clusters of rare codons.[18] 2. Test different CTPs or add a linker sequence between the CTP and the GDH protein.[10][19] 3. Perform a Western blot with chloroplast- and cytoplasm-enriched fractions to check for correct localization. 4. Consider expressing the protein with a stabilizing fusion partner, although this may affect its function.
Protein is detected, but enzyme activity is low 1. Incorrect protein folding: The protein may not be folding correctly in the chloroplast environment. 2. Absence of necessary cofactors: The specific cofactors required by the algal GDH may not be available in the plant chloroplast. 3. Inhibitory environment: The stromal pH or redox state of the chloroplast may not be optimal for the algal enzyme's activity.1. Ensure that any necessary chaperones for folding are present. 2. Verify the cofactor requirements of the specific algal GDH being used and assess their availability in the chloroplast. 3. Perform in vitro activity assays with purified protein under various pH and buffer conditions to determine the optimal environment.[14]
High variability in expression between different transgenic plants 1. Position effect: The site of transgene integration into the plant genome can significantly influence its expression level.[1] 2. Transgene copy number: Multiple copies of the transgene can sometimes lead to gene silencing.[20]1. Screen a larger number of independent transgenic lines to find one with stable and high expression. 2. Use quantitative real-time PCR to determine the transgene copy number in different lines and correlate it with expression levels.[20][21]

Quantitative Data

Table 1: Comparison of Codon Usage Frequency (per thousand) for Selected Amino Acids between Chlamydomonas reinhardtii and Arabidopsis thaliana

Amino AcidCodonChlamydomonas reinhardtii FrequencyArabidopsis thaliana FrequencyRecommendation for Optimization
Arginine (Arg) CGU4.910.3Increase usage
CGC34.9 10.3Decrease usage
CGA2.05.8Increase usage
CGG11.25.2Decrease usage
AGA0.718.4 Increase usage
AGG2.710.8Increase usage
Leucine (Leu) CUU4.412.1Increase usage
CUC13.010.2Maintain or slightly decrease
CUA2.67.0Increase usage
CUG65.2 10.9Decrease usage
UUA0.67.6Increase usage
UUG4.023.9 Increase usage
Alanine (Ala) GCU16.726.9 Increase usage
GCC54.6 17.5Decrease usage
GCA10.616.2Increase usage
GCG44.46.8Decrease usage
Glycine (Gly) GGU9.525.8 Increase usage
GGC62.0 20.3Decrease usage
GGA5.018.0Increase usage
GGG9.77.7Decrease usage

Data for C. reinhardtii is from the Codon Usage Database.[22] Data for A. thaliana is representative of plant codon usage.

Experimental Protocols

Codon Optimization and Gene Synthesis
  • Obtain the amino acid sequence of the desired algal this compound dehydrogenase.

  • Use a codon optimization software tool. Several online tools are available that allow you to input your amino acid sequence and select the target expression host (e.g., Nicotiana tabacum, Arabidopsis thaliana).

  • Set optimization parameters. If possible, adjust parameters to avoid rare codons in the host plant, balance GC content to be optimal for the plant (typically 45-60%), and remove potential cryptic splice sites or polyadenylation signals.

  • Add necessary sequences. Include a plant-optimized Kozak sequence before the start codon, a suitable chloroplast transit peptide sequence at the 5' end, and start/stop codons. Also, add restriction sites at both ends for subsequent cloning into a plant expression vector.

  • Synthesize the optimized gene. Order the synthesis of the complete, optimized DNA sequence from a commercial vendor.

Agrobacterium-mediated Transformation of Tobacco Leaf Discs

This protocol is a standard method for generating transgenic plants.[23][24]

  • Prepare Agrobacterium tumefaciens :

    • Transform your plant expression vector containing the codon-optimized GDH gene into a suitable Agrobacterium strain (e.g., GV3101).

    • Grow a single colony in 10 mL of YEP medium with appropriate antibiotics for 20-24 hours at 25°C.[23]

    • Inoculate a larger culture and grow to an OD₆₀₀ of 0.5-0.6.

    • Pellet the bacteria by centrifugation and resuspend in infiltration medium containing acetosyringone (B1664989) to induce virulence genes.[24]

  • Prepare Plant Material :

    • Sterilize seeds of Nicotiana tabacum and germinate on MS medium.

    • Excise leaf discs from 4-6 week old sterile plants.

  • Infection and Co-cultivation :

    • Submerge the leaf discs in the Agrobacterium suspension for 20-30 minutes.

    • Blot the discs dry on sterile filter paper and place them on co-cultivation medium.

    • Incubate in the dark for 2-3 days.

  • Selection and Regeneration :

    • Transfer the leaf discs to a selection medium containing an appropriate antibiotic (e.g., kanamycin, if your vector has an nptII gene) and a bacteriostatic agent (e.g., cefotaxime) to kill the Agrobacterium.

    • Subculture every 2-3 weeks until shoots regenerate.

  • Rooting and Acclimatization :

    • Excise regenerated shoots and transfer them to a rooting medium.

    • Once roots are established, transfer the plantlets to soil and acclimatize them in a high-humidity environment.

Analysis of Transgene Expression

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA level [25][26]

  • RNA Extraction : Extract total RNA from leaf tissue of putative transgenic and wild-type control plants using a suitable kit or the TRIZOL method.[14]

  • DNase Treatment : Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis : Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR :

    • Design primers specific to the codon-optimized GDH transgene.

    • Perform qPCR using a SYBR Green or probe-based master mix.

    • Include a reference gene (e.g., actin, ubiquitin) for normalization.

    • Calculate the relative expression of the GDH transgene using the ΔΔCt method.

B. Western Blot for Protein Level [27][28]

  • Protein Extraction :

    • Grind leaf tissue in liquid nitrogen.

    • Homogenize the powder in an ice-cold protein extraction buffer containing protease inhibitors.[29]

    • Centrifuge to pellet cell debris and collect the supernatant containing total soluble proteins.

  • Quantification : Determine the total protein concentration using a Bradford or BCA assay.

  • SDS-PAGE and Transfer :

    • Separate equal amounts of total protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to your this compound dehydrogenase (a tag like His or FLAG can be used if no specific antibody is available).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

C. Enzyme Activity Assay [14][30]

  • Prepare Crude Extract : Use the same protein extract as for the Western blot.

  • Assay Mixture : Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 8.0), an electron acceptor like DCIP, and PMS.[14]

  • Initiate Reaction : Add the protein extract to the assay mixture, followed by the substrate, potassium this compound.

  • Measure Product Formation : The reaction produces glyoxylate. Stop the reaction at different time points and measure the formation of glyoxylate phenylhydrazone spectrophotometrically at 324 nm after reacting with phenylhydrazine-HCl.[14][30]

  • Calculate Activity : Determine the specific activity of GDH in your plant extracts (e.g., in µmol of product formed per minute per mg of total protein).

Visualizations

CodonOptimizationWorkflow cluster_design Gene Design & Synthesis cluster_cloning Vector Construction & Transformation cluster_plant Plant Transformation & Regeneration cluster_analysis Analysis of Transgenic Plants seq 1. Obtain Algal GDH Amino Acid Sequence opt 2. Codon Optimize for Target Plant (e.g., Tobacco) seq->opt Input AA sequence add 3. Add Expression Elements (CTP, Kozak, Restriction Sites) opt->add syn 4. Gene Synthesis add->syn clone 5. Clone into Plant Expression Vector syn->clone Synthesized DNA agro 6. Transform Agrobacterium tumefaciens clone->agro infect 7. Infect Plant Explants (e.g., Leaf Discs) agro->infect Infection culture regen 8. Select and Regenerate Transgenic Plants (T0) infect->regen acclimate 9. Acclimatize T0 Plants regen->acclimate pcr 10. Confirm Transgene Integration (PCR) acclimate->pcr T0 plant tissue qpcr 11. Analyze mRNA Expression (qRT-PCR) pcr->qpcr Confirmed transgenics wb 12. Analyze Protein Expression (Western Blot) qpcr->wb act 13. Measure Enzyme Activity wb->act

Caption: Experimental workflow for expressing algal GDH in plants.

TroubleshootingFlow decision decision problem problem solution solution start Start Analysis of Transgenic Plant check_mrna Check for GDH mRNA (qRT-PCR) start->check_mrna mrna_present mRNA Detected? check_mrna->mrna_present check_protein Check for GDH Protein (Western Blot) mrna_present->check_protein Yes no_mrna No mRNA mrna_present->no_mrna No protein_present Protein Detected? check_protein->protein_present check_activity Check for GDH Activity (Enzyme Assay) protein_present->check_activity Yes low_protein Low/No Protein protein_present->low_protein No activity_present Activity Detected? check_activity->activity_present low_activity Low/No Activity activity_present->low_activity No success Success! activity_present->success Yes solve_mrna Troubleshoot Transcription: - Check promoter - Analyze more lines - Check for silencing no_mrna->solve_mrna solve_protein Troubleshoot Translation: - Re-check codons - Test new CTP - Check localization low_protein->solve_protein solve_activity Troubleshoot Function: - Check protein folding - Verify cofactors - Optimize assay conditions low_activity->solve_activity

References

Technical Support Center: Troubleshooting Photorespiratory Phenotypes in Mutant Plant Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mutant plant lines exhibiting photorespiratory phenotypes.

Frequently Asked Questions (FAQs)

Q1: My mutant plant line is viable and looks normal when grown in high CO₂ conditions, but shows severe growth defects, chlorosis, or lethality when moved to ambient air. What is the likely cause?

A1: This is a classic photorespiratory phenotype. The high CO₂ environment suppresses photorespiration by outcompeting oxygen for binding to RuBisCO. When moved to ambient air (with lower CO₂ and higher O₂), the photorespiratory pathway is activated. If your mutant has a defect in a core photorespiratory enzyme, toxic intermediates can accumulate, leading to the observed phenotype.[1][2][3][4] Mutations in genes encoding for proteins within the photorespiratory cycle often result in lethality under normal air conditions but viability under elevated CO₂.[1]

Q2: How can I confirm that the phenotype I'm observing is due to a defect in photorespiration?

A2: You can perform a combination of physiological and metabolic analyses to confirm a photorespiratory defect:

  • Gas Exchange Measurements: Use an infrared gas analyzer (IRGA) to measure CO₂ assimilation rates. Photorespiratory mutants will typically show a sharp decrease in photosynthesis when moved from high to low CO₂ conditions.[5][6][7]

  • Chlorophyll Fluorescence Imaging: This non-invasive technique can detect stress on the photosynthetic apparatus. A rapid decline in the maximum quantum efficiency of Photosystem II (Fv/Fm) upon transfer to ambient air is indicative of a photorespiratory lesion.[8][9][10]

  • Metabolite Profiling: Analyze the levels of photorespiratory intermediates. An accumulation of specific metabolites can pinpoint the affected enzymatic step. For example, a mutation in hydroxypyruvate reductase (HPR) can lead to the accumulation of hydroxypyruvate.[11][12][13][14][15]

Q3: My mutant shows an intermediate phenotype, with some growth reduction but not complete lethality in ambient air. What could be the reason?

A3: An intermediate phenotype can arise from several factors:

  • Leaky Mutation: The mutation may not completely abolish enzyme function, leading to a partially active photorespiratory pathway.

  • Redundant Genes: Another gene may partially compensate for the function of the mutated gene. For instance, in Arabidopsis, the absence of peroxisomal AtHPR1 can be partially compensated by cytosolic AtHPR2.[16]

  • Alternative Metabolic Routes: The plant may utilize bypass pathways to deal with the metabolic blockage, reducing the severity of the phenotype.

  • Environmental Conditions: Factors like light intensity and photoperiod can modulate the severity of the photorespiratory phenotype.[1]

Troubleshooting Guides

Issue 1: Unexpected Lethality of Mutant Line in Ambient Air

  • Problem: A newly generated or received mutant line, expected to have a mild phenotype, is dying in ambient air.

  • Troubleshooting Steps:

    • Verify Genotype: Confirm the presence and zygosity of the mutation using PCR-based genotyping.

    • Check Growth Conditions: Ensure plants are not exposed to high light stress, which exacerbates photorespiratory defects. Start by growing plants under low light and gradually acclimate them.

    • Confirm High CO₂ Viability: Grow a batch of plants in a high CO₂ environment (e.g., 0.3-1% CO₂) to confirm that the lethality is conditional and linked to photorespiration.[17]

    • Perform Gas Exchange Analysis: Measure the CO₂ compensation point. A significantly higher compensation point compared to the wild type suggests a severe photorespiratory defect.

Issue 2: Inconsistent or Non-reproducible Phenotypes

  • Problem: The severity of the photorespiratory phenotype varies between experiments.

  • Troubleshooting Steps:

    • Standardize Environmental Conditions: Photorespiration is highly sensitive to light intensity, temperature, and CO₂/O₂ ratio.[1] Maintain consistent conditions across all experiments.

    • Control Developmental Stage: The impact of a photorespiratory defect can vary with the developmental stage of the plant.[11][12][13][14][15] Always compare plants at the same developmental stage.

    • Check for Secondary Mutations: If the line has been maintained for a long time, there is a possibility of acquiring suppressor or enhancer mutations. Consider re-transforming or backcrossing to the wild type.

    • Metabolite Analysis: Perform targeted metabolite analysis to see if the metabolic profile is consistent with the observed phenotype in each replicate.

Quantitative Data Summary

Table 1: Photosynthetic Parameters in Wild-Type vs. Photorespiratory Mutants

ParameterWild TypePhotorespiratory Mutant (Typical)Description
CO₂ Assimilation Rate (A) NormalSignificantly Reduced in Ambient AirThe net rate of CO₂ uptake by the leaf.[6][7]
Photorespiration Rate (Rₚ) Basal LevelBlocked at a specific stepThe rate of CO₂ release during photorespiration.
CO₂ Compensation Point (Γ) ~40-60 ppmSignificantly ElevatedThe CO₂ concentration at which net CO₂ assimilation is zero.
Fv/Fm ~0.83Reduced upon shift to Ambient AirMaximum quantum efficiency of Photosystem II, an indicator of photosynthetic health.[8][9]

Table 2: Relative Accumulation of Photorespiratory Intermediates in Specific Mutants (Hypothetical Data Based on Published Observations)

MetaboliteWild Type (Relative Level)hpr1 Mutant (Relative Level)cat2 Mutant (Relative Level)
Glycolate 1~1-5~5-15
Glycine 1~1-2~10-20
Serine 1~1-2~5-10
Hydroxypyruvate 1~50-100 ~1-5
Glycerate 1<1~1-5

Note: The values in Table 2 are illustrative and the actual fold-changes can vary depending on the specific mutant and experimental conditions. Studies on hpr1 mutants have shown significant accumulation of hydroxypyruvate.[11][12][13][14][15] In cat2 mutants, which are deficient in catalase, an accumulation of photorespiratory intermediates is observed due to increased H₂O₂ levels.[18][19]

Experimental Protocols

1. Gas Exchange Measurement using Infrared Gas Analysis (IRGA)

  • Objective: To measure the rates of CO₂ assimilation and photorespiration.

  • Methodology:

    • Acclimate the plant to the desired light and temperature conditions in the leaf cuvette of the IRGA system.

    • Start with a high CO₂ concentration (e.g., 2000 ppm) to suppress photorespiration and measure the maximum rate of photosynthesis.

    • Gradually decrease the CO₂ concentration in steps, allowing the gas exchange rates to stabilize at each step.

    • Record the net CO₂ assimilation rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci) at each CO₂ level.

    • The rate of photorespiration can be estimated using the Laisk method or by modeling the A/Ci curve.[20][21]

2. Chlorophyll Fluorescence Imaging

  • Objective: To assess the impact of photorespiratory stress on photosynthetic efficiency.

  • Methodology:

    • Dark-adapt the plants for at least 30 minutes.

    • Measure the minimum fluorescence (F₀) using a weak measuring beam.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

    • Calculate the maximum quantum efficiency of PSII as Fv/Fm = (Fm - F₀) / Fm.

    • For screening, grow seedlings under high CO₂ and then transfer them to ambient air for a set period before imaging Fv/Fm.[8][9] A significant drop in Fv/Fm compared to the wild type indicates a photorespiratory defect.

3. Metabolite Profiling of Photorespiratory Intermediates

  • Objective: To identify the specific metabolic block in a photorespiratory mutant.

  • Methodology:

    • Grow wild-type and mutant plants under high CO₂ conditions.

    • Shift the plants to ambient air and high light to induce photorespiration.

    • Harvest leaf tissue at different time points after the shift and immediately freeze in liquid nitrogen to quench metabolism.

    • Extract metabolites using a suitable method (e.g., methanol/chloroform/water extraction).

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify photorespiratory intermediates like this compound, glyoxylate, glycine, serine, and hydroxypyruvate.[22]

Visualizations

Photorespiratory_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP RuBisCO RuBisCO RuBP->RuBisCO + O2 TwoPG 2-Phosphothis compound PGP PGLP TwoPG->PGP - Pi Glycolate_C This compound Glycolate_P This compound Glycolate_C->Glycolate_P Transport Glycerate_C Glycerate GLYK GLYK Glycerate_C->GLYK + ATP ThreePGA_C 3-PGA RuBisCO->TwoPG PGP->Glycolate_C GLYK->ThreePGA_C GO GOX Glycolate_P->GO + O2 - H2O2 Glyoxylate Glyoxylate GGAT GGAT Glyoxylate->GGAT + Glu - a-KG Glycine_P Glycine Glycine_M Glycine Glycine_P->Glycine_M Transport Serine_P Serine SGAT SGAT Serine_P->SGAT + Glyoxylate - Glycine Hydroxypyruvate Hydroxypyruvate HPR HPR Hydroxypyruvate->HPR + NADH Glycerate_P Glycerate Glycerate_P->Glycerate_C Transport GO->Glyoxylate GGAT->Glycine_P SGAT->Hydroxypyruvate HPR->Glycerate_P GDC GDC Glycine_M->GDC - CO2 - NH3 + NADH Serine_M Serine Serine_M->Serine_P Transport GDC->Serine_M

Caption: The core photorespiratory pathway spanning three organelles.

Experimental_Workflow start Start with Mutant Line phenotyping Initial Phenotyping (High CO2 vs. Ambient Air) start->phenotyping lethal Lethal Phenotype phenotyping->lethal non_lethal Non-Lethal Phenotype phenotyping->non_lethal gas_exchange Gas Exchange Analysis (A/Ci Curve) lethal->gas_exchange chlorophyll_fluorescence Chlorophyll Fluorescence (Fv/Fm) lethal->chlorophyll_fluorescence non_lethal->gas_exchange non_lethal->chlorophyll_fluorescence metabolite_profiling Metabolite Profiling (GC-MS / LC-MS) gas_exchange->metabolite_profiling chlorophyll_fluorescence->metabolite_profiling data_analysis Data Analysis and Pathway Mapping metabolite_profiling->data_analysis conclusion Identify Affected Step data_analysis->conclusion

Caption: Workflow for characterizing photorespiratory mutants.

References

Validation & Comparative

Validating the Function of a Novel Glycolate Transporter Using Oocyte Expression: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the function of a novel glycolate transporter (NGT1) using the Xenopus laevis oocyte expression system. We present a comparative analysis of a hypothetical NGT1 against a well-characterized this compound transporter, the plastidic this compound/glycerate translocator (PLGG1), providing supporting experimental data and detailed protocols.

Comparative Analysis of Transporter Function

The functional characteristics of a novel this compound transporter are benchmarked against known transporters to elucidate its physiological role and potential for therapeutic targeting. Here, we compare the kinetic parameters and substrate specificity of our hypothetical Novel this compound Transporter (NGT1) with those of a PLGG1 analogue from pea chloroplasts.

Table 1: Comparison of Kinetic Parameters for this compound Transport

ParameterNovel this compound Transporter (NGT1) (Hypothetical Data)Known this compound Transporter (PLGG1 Analogue)
K_m_ for this compound 150 µM250-300 µM[1]
V_max_ for this compound 120 pmol/oocyte/hr150 µmol/mg Chl/hr*[1]
Transport Mechanism H⁺/glycolate symportH⁺/glycolate symport or OH⁻/glycolate antiport[1]
pH Dependence Optimal activity at acidic pH (6.0)Activity increases with lower medium pH[1]

*Note: V_max for the PLGG1 analogue was determined in isolated pea chloroplasts and is presented here for comparative purposes._

Table 2: Substrate and Inhibitor Specificity

CompoundNGT1 Effect (Hypothetical)PLGG1 Analogue Effect
This compound SubstrateSubstrate[1]
Glycerate Competitive InhibitorCompetitive Inhibitor & Substrate[2]
L-Lactate Weak InhibitorCompetitive Inhibitor & Substrate[2]
Glyoxylate No significant inhibitionCompetitive Inhibitor & Substrate[2]
N-ethylmaleimide (NEM) Inhibition of transportInhibition of transport[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible functional characterization of novel transporters.

Oocyte Preparation and cRNA Injection
  • Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary.

  • Defolliculation: The ovarian lobes are cut into small clumps and incubated in a calcium-free solution containing collagenase to remove the follicular cell layer.

  • Oocyte Selection: Stage V-VI oocytes are selected and maintained in Barth's solution.

  • cRNA Preparation: The open reading frame of the novel this compound transporter (NGT1) and the known transporter (PLGG1) are subcloned into a suitable oocyte expression vector (e.g., pGEM-HE). Capped complementary RNA (cRNA) is synthesized in vitro using a commercially available kit.

  • cRNA Injection: Oocytes are individually injected with 50 nL of cRNA solution (e.g., 1 µg/µL) or an equivalent volume of sterile water for control oocytes. Injected oocytes are incubated for 2-5 days to allow for protein expression.

Radiolabeled this compound Uptake Assay

This assay directly measures the transport of this compound into the oocytes.

  • Preparation: Groups of 10-15 oocytes (NGT1-expressing, PLGG1-expressing, and water-injected controls) are selected.

  • Pre-incubation: Oocytes are washed and pre-incubated in a transport buffer (e.g., pH 6.0 for proton-coupled transport).

  • Uptake Initiation: The pre-incubation buffer is replaced with a transport buffer containing a known concentration of [¹⁴C]-glycolate. For kinetic analysis, a range of this compound concentrations is used.

  • Incubation: Oocytes are incubated in the radiolabeled solution for a defined period (e.g., 30 minutes), determined empirically to be within the linear range of uptake.

  • Uptake Termination and Washing: The uptake is stopped by rapidly removing the radioactive solution and washing the oocytes multiple times with ice-cold, non-radioactive transport buffer to remove extracellular label.

  • Lysis and Scintillation Counting: Each oocyte is individually placed in a scintillation vial and lysed (e.g., with 10% SDS). Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The rate of uptake is calculated and used to determine K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the electrogenic activity of the transporter, which is expected for a proton-coupled symporter.

  • Oocyte Placement: An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Impaling with Electrodes: The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.

  • Voltage Clamping: The oocyte membrane potential is clamped at a holding potential (e.g., -50 mV).

  • Substrate Application: The perfusion solution is switched to one containing this compound. The resulting inward current, indicative of the coupled influx of protons and this compound, is recorded.

  • Current-Voltage (I-V) Relationship: The membrane potential is stepped to a series of voltages in the presence and absence of this compound to determine the I-V relationship of the this compound-induced current.

  • Kinetic Analysis: The substrate-induced currents at different this compound concentrations are measured to determine the apparent affinity (K_0.5_) of the transporter.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for validating the function of a novel this compound transporter in Xenopus oocytes.

G cluster_prep Preparation cluster_expression Expression cluster_validation Functional Validation Oocyte\nHarvesting Oocyte Harvesting cRNA\nSynthesis cRNA Synthesis Oocyte\nHarvesting->cRNA\nSynthesis cRNA\nInjection cRNA Injection cRNA\nSynthesis->cRNA\nInjection Incubation\n(2-5 days) Incubation (2-5 days) cRNA\nInjection->Incubation\n(2-5 days) Radiolabeled\nUptake Assay Radiolabeled Uptake Assay Incubation\n(2-5 days)->Radiolabeled\nUptake Assay Two-Electrode\nVoltage Clamp Two-Electrode Voltage Clamp Incubation\n(2-5 days)->Two-Electrode\nVoltage Clamp Data\nAnalysis Data Analysis Radiolabeled\nUptake Assay->Data\nAnalysis Two-Electrode\nVoltage Clamp->Data\nAnalysis

Caption: Experimental workflow for transporter validation.

This compound Transport Signaling Pathway

This diagram depicts the proposed mechanism of proton-coupled this compound transport.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Cytosol Transporter NGT1 Glycolate_in This compound Transporter->Glycolate_in H_in H⁺ Transporter->H_in Glycolate_out This compound Glycolate_out->Transporter H_out H⁺ H_out->Transporter

Caption: Proton-coupled this compound symport mechanism.

References

Comparative analysis of glycolate metabolism in C3 and C4 plants.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Glycolate Metabolism in C3 and C4 Plants

Introduction

In the realm of plant biology, the metabolic pathways for carbon fixation are of paramount importance, dictating a plant's efficiency and adaptation to its environment. The vast majority of plant species are classified as C3 plants, which directly utilize the Calvin-Benson cycle for carbon fixation, catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][2] However, RuBisCO possesses a dual-catalytic nature; it can react with both carbon dioxide (CO2) in carboxylation and molecular oxygen (O2) in oxygenation.[3][4] The oxygenation of Ribulose-1,5-bisphosphate (RuBP) initiates a process known as photorespiration, a metabolic pathway responsible for processing the resulting toxic byproduct, 2-phosphothis compound (B1263510).[4][5] This guide provides a comparative analysis of this this compound-centric metabolism in C3 plants, where it is highly active, and in C4 plants, which have evolved a sophisticated mechanism to largely suppress it.

This compound Metabolism in C3 Plants: The Photorespiratory Pathway

In C3 plants, under conditions of high temperature, high light intensity, or low intercellular CO2 concentrations, the oxygenase activity of RuBisCO becomes more prominent.[3][6] This leads to the production of one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can be utilized in the Calvin cycle, and one molecule of 2-phosphothis compound (2-PG), a toxic compound that inhibits key photosynthetic enzymes.[4][7] To salvage the carbon from 2-PG, C3 plants employ the photorespiratory pathway, a complex and energy-intensive process spanning three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.[4][8]

The key stages of the pathway are:

  • Chloroplast: 2-PG is rapidly dephosphorylated to this compound.[8]

  • Peroxisome: this compound is oxidized to glyoxylate (B1226380) and then aminated to form the amino acid glycine (B1666218).[8][9]

  • Mitochondrion: Two molecules of glycine are converted into one molecule of serine, releasing a molecule of CO2 and ammonia (B1221849) in the process.[3]

  • Recycling: Serine is transported back to the peroxisome and converted to glycerate, which then returns to the chloroplast to be phosphorylated and re-enter the Calvin cycle.[8]

This pathway is considered wasteful as it consumes ATP and reducing equivalents (NADPH) and results in the net loss of previously fixed carbon as CO2.[4][7] Depending on environmental conditions, photorespiration can reduce the efficiency of photosynthesis in C3 crops by 20% to 50%.[2][5]

G cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP PGA 3-PGA (to Calvin Cycle) RuBP->PGA PGP 2-Phosphothis compound RuBP->PGP RuBisCO Oxygenase O2 O₂ O2->PGP Glycolate_C This compound PGP->Glycolate_C PGPase Glycolate_P This compound Glycolate_C->Glycolate_P Transport Glycerate_C Glycerate ATP1 ATP ADP1 ADP ATP1->ADP1 Glycerate Kinase Glyoxylate Glyoxylate Glycolate_P->Glyoxylate This compound Oxidase O2_p O₂ Glycine_P Glycine Glyoxylate->Glycine_P SGAT Glycine_M 2x Glycine Glycine_P->Glycine_M Transport Serine_P Serine Glycerate_P Glycerate Serine_P->Glycerate_P HPR Glycerate_P->Glycerate_C Transport H2O2 H₂O₂ O2_p->H2O2 Serine_M Serine Glycine_M->Serine_M GDC Complex Serine_M->Serine_P Transport CO2_M CO₂ NH3_M NH₃ G cluster_mesophyll Mesophyll Cell cluster_bundle_sheath Bundle Sheath Cell CO2_in CO₂ (atm) OAA Oxaloacetate (C4) CO2_in->OAA PEP Carboxylase (No O₂ fixation) PEP PEP (C3) PEP->OAA Malate_M Malate (C4) OAA->Malate_M Malate_B Malate (C4) Malate_M->Malate_B Transport Pyruvate_M Pyruvate (C3) ATP_M ATP AMP_M AMP ATP_M->AMP_M PPDK Pyruvate_B Pyruvate (C3) Malate_B->Pyruvate_B Decarboxylation CO2_high High [CO₂] Malate_B->CO2_high Pyruvate_B->Pyruvate_M Transport RuBisCO RuBisCO CO2_high->RuBisCO Carboxylation Favored CalvinCycle Calvin Cycle (Sugars) RuBisCO->CalvinCycle O2_low Low [O₂] O2_low->RuBisCO Oxygenation Suppressed

References

Glycolate vs. Glyoxylate: A Comparative Guide to Their Distinct Metabolic Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycolate and glyoxylate (B1226380), two structurally similar two-carbon molecules, play divergent and critical roles in the metabolic networks of organisms ranging from plants and bacteria to fungi. While often discussed in the same breath due to their sequential relationship in photorespiration, their broader metabolic significance is distinct. This compound is primarily known as the substrate for the photorespiratory pathway, a process that salvages carbon lost during photosynthesis. In contrast, glyoxylate is a central intermediate in the glyoxylate cycle, an anabolic pathway that enables organisms to synthesize carbohydrates from fatty acids or other two-carbon precursors. This guide provides a comprehensive comparison of their metabolic roles, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in Metabolic Roles

FeatureThis compound Metabolism (Photorespiration)Glyoxylate Metabolism (Glyoxylate Cycle)
Primary Function Carbon salvage pathway, detoxification of 2-phosphothis compound.[1][2][3]Anabolic pathway for carbohydrate synthesis from two-carbon compounds.[4][5][6]
Key Metabolite This compound (substrate)Glyoxylate (central intermediate)
Organisms C3 plants, some algae, and cyanobacteria.[1][7]Plants (especially in germinating seeds), bacteria, fungi, and protists. Generally absent in animals.[4][6]
Subcellular Location Chloroplasts, peroxisomes, and mitochondria.[7][8]Glyoxysomes (in plants) or cytoplasm (in microorganisms).[4]
Key Enzymes This compound oxidase, glutamate:glyoxylate aminotransferase.[1][3]Isocitrate lyase, malate (B86768) synthase.[4][5][9]
Net Carbon Balance Net loss of one carbon atom as CO2 for every two molecules of this compound processed.Net gain of a four-carbon molecule (succinate or malate) from two molecules of acetyl-CoA.[4][5]
Energy Balance Consumes ATP and reducing equivalents (NADH).Produces reducing equivalents (NADH) that can be used for ATP synthesis.[4]

Metabolic Pathways: A Visual Comparison

The metabolic fates of this compound and glyoxylate are best understood by visualizing their respective pathways.

Glycolate_Metabolism cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP TwoPG 2-Phosphothis compound RuBP->TwoPG RuBisCO (Oxygenase) Glycolate_chloro This compound TwoPG->Glycolate_chloro 2-PG Phosphatase Glycolate_pero This compound Glycolate_chloro->Glycolate_pero Glyoxylate Glyoxylate Glycolate_pero->Glyoxylate This compound Oxidase Glycine Glycine Glycolate_pero->Glycine Glyoxylate->Glycine Glutamate: Glyoxylate Aminotransferase Glycine_mito Glycine Glycine->Glycine_mito Serine Serine Glycine_mito->Serine Glycine Decarboxylase Complex Glycine_mito->Serine CO2 CO2 Glycine_mito->CO2

Figure 1. The Photorespiration Pathway.

Glyoxylate_Cycle cluster_glyoxysome Glyoxysome / Cytoplasm AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Malate Malate AcetylCoA->Malate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase Succinate Succinate (to Mitochondria) Isocitrate->Succinate Isocitrate Lyase Glyoxylate->Malate Malate Synthase Malate->Oxaloacetate Malate Dehydrogenase

Figure 2. The Glyoxylate Cycle.

Quantitative Experimental Data

Direct comparative measurements of this compound and glyoxylate levels are crucial for understanding their metabolic flux under different conditions. The following table summarizes data from a study on transgenic tobacco plants with engineered photorespiratory pathways.

Table 1: Relative Concentrations of Photorespiratory Intermediates in Wild-Type (WT) and Transgenic Tobacco (AP3) with an Alternative Photorespiratory Pathway.

MetaboliteWild-Type (Relative Concentration)AP3 Transgenic (Relative Concentration)Fold Change (AP3 vs. WT)
This compound1.0~1.5~1.5x increase
Glyoxylate1.0~2.5~2.5x increase
Glycine1.0~1.0No significant change
Serine1.0~0.7~0.3x decrease

Data adapted from South, P. F., et al. (2019). Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field. Science, 363(6422), eaat9077.[10]

These data indicate that engineering an alternative pathway for this compound metabolism leads to an accumulation of both this compound and its immediate product, glyoxylate, while downstream products of the native photorespiratory pathway, like serine, are decreased.[10] This highlights the tight regulation and compartmentalization of these metabolic routes.

Experimental Protocols

Accurate quantification of this compound and glyoxylate, as well as the activity of their key metabolic enzymes, is fundamental to research in this area.

Protocol 1: Spectrophotometric Assay for this compound Oxidase Activity

This protocol is adapted from Kaundal, A., & Rojas, C. M. (2012). This compound Oxidase Activity Assay in Plants. Bio-protocol, 2(20), e277.[4][5]

1. Reagents:

  • Protein Extraction Buffer: 0.25 M Sucrose, 50 mM HEPES, 3 mM EDTA, 1 mM DTT, 3.6 mM L-cysteine, 0.1 mM MgCl₂, 0.6% PVP, and protease inhibitor cocktail.

  • This compound Oxidase Assay Buffer: 10 µg/mL Horseradish Peroxidase (HRP), 0.4 mM O-dianisidine, 10 mM sodium this compound, in 0.1 M potassium phosphate (B84403) buffer (pH 8.3).

2. Procedure:

  • Homogenize 0.5 g of plant tissue in 6 mL of ice-cold protein extraction buffer.

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 45 minutes at 4°C.

  • Collect the supernatant containing the crude protein extract.

  • In a 96-well plate, mix 10 µL of the supernatant with 250 µL of the this compound oxidase assay buffer.

  • Measure the change in absorbance at 440 nm over time using a plate reader spectrophotometer. The rate of increase in absorbance is proportional to the this compound oxidase activity.

Protocol 2: Spectrophotometric Assay for Isocitrate Lyase Activity

This protocol is based on the principle that the glyoxylate produced from isocitrate cleavage reacts with phenylhydrazine (B124118) to form a product that absorbs at 324 nm. (Adapted from Sigma-Aldrich, Enzymatic Assay of ISOCITRATE LYASE).

1. Reagents:

  • Assay Buffer: 50 mM Imidazole buffer, pH 6.8.

  • Substrate Solution: 10 mM DL-Isocitric Acid.

  • Reaction Mix: 50 mM MgCl₂, 10 mM EDTA, 40 mM Phenylhydrazine HCl.

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl₂, EDTA, and phenylhydrazine.

  • Add the enzyme extract to the reaction mixture.

  • Initiate the reaction by adding the isocitrate substrate solution.

  • Immediately monitor the increase in absorbance at 324 nm using a spectrophotometer. The rate of absorbance increase is proportional to the isocitrate lyase activity.

Logical Workflow for Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and glyoxylate in biological samples.

Metabolite_Analysis_Workflow Sample Biological Sample (e.g., Plant Tissue, Cell Culture) Extraction Metabolite Extraction (e.g., Quenching, Homogenization) Sample->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS, GC-MS, or Spectrophotometry) Extraction->Analysis Direct Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data Interpretation Biological Interpretation Data->Interpretation

Figure 3. Experimental workflow for this compound and glyoxylate analysis.

Conclusion

This compound and glyoxylate, while closely linked in the photorespiratory pathway, have fundamentally different metabolic roles. This compound serves as the initial substrate in a carbon salvage pathway essential for photosynthetic organisms.[1][2][3] Glyoxylate, on the other hand, is a key anabolic intermediate, enabling the net synthesis of carbohydrates from two-carbon units in a wide range of organisms.[4][5][6] Understanding these differences is critical for researchers in plant biology, microbiology, and drug development, particularly for efforts aimed at enhancing crop productivity or identifying novel antimicrobial targets. The provided experimental protocols and data offer a starting point for further investigation into the intricate metabolism of these two vital molecules.

References

A Comparative Guide to Enzymatic and Mass Spectrometry-Based Glycolate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of glycolate, a key metabolite in various physiological and pathological processes, is crucial. This guide provides a comprehensive cross-validation of two primary analytical techniques: enzymatic assays and mass spectrometry-based assays. We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The determination of this compound concentrations in biological samples is essential for understanding its role in conditions such as primary hyperoxaluria, where elevated levels are a key diagnostic marker.[1] Both enzymatic and mass spectrometry (MS) methods offer robust solutions for this compound quantification, each with distinct advantages and limitations.

Performance Comparison

The choice between an enzymatic assay and a mass spectrometry-based approach often depends on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity. The following table summarizes the key performance characteristics of each method based on available data.

FeatureEnzymatic AssayMass Spectrometry (IC-MS)
Principle Colorimetric or fluorometric detection of H₂O₂ produced by this compound oxidase.[2][3]Separation by ion chromatography followed by mass-based detection and quantification.[4][5]
Throughput High, suitable for semi-automated and microplate formats.[2]Lower, sample-by-sample analysis.
Sensitivity Functional sensitivity reported at 26 mg/L.[3] Limit of Detection (LoD) of 14.3 µmol/mmol creatinine (B1669602) has been achieved.[6]High, with detection of low concentrations (12–48 nmol/g) in tissues.[4][5] Linear response observed between 0.31 and 5 μM.[4]
Specificity Can be affected by other substrates of this compound oxidase, such as L-lactate, requiring corrective measures.[2][3]Highly specific due to separation based on retention time and mass-to-charge ratio.[4]
Accuracy Mean analytical recovery of 96% (SD 4.2%).[2]Good correlation with enzymatic methods (R=93%).[6]
Precision Within-batch CV < 2%, between-batch CV < 5%.[2]Not explicitly stated in the provided results, but generally high for MS methods.
Sample Types Urine, plasma.[2][3][7]Tissues, plasma, urine.[4][5][6]
Analysis Time Relatively rapid, suitable for routine analysis.[2]Sample preparation and analysis can be performed within an hour.[4][5]
Cost & Complexity Generally lower cost and less complex instrumentation.[6]Higher initial instrument cost and requires specialized expertise.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both enzymatic and mass spectrometry-based this compound assays.

Assay_Workflows cluster_enzymatic Enzymatic Assay Workflow cluster_ms Mass Spectrometry (IC-MS) Workflow E_Start Sample (Urine/Plasma) E_Pretreat Pre-treatment (e.g., Charcoal to remove interferences) E_Start->E_Pretreat E_Incubate Incubation with This compound Oxidase E_Pretreat->E_Incubate E_Detect Detection of H₂O₂ (Colorimetric/Fluorometric) E_Incubate->E_Detect E_Quant Quantification E_Detect->E_Quant M_Start Sample (Tissue/Plasma/Urine) M_Extract Extraction (e.g., TCA extraction) M_Start->M_Extract M_IC Ion Chromatography Separation M_Extract->M_IC M_MS Mass Spectrometry Detection (SIM at m/z 75) M_IC->M_MS M_Quant Quantification M_MS->M_Quant

Caption: Experimental workflows for this compound assays.

Key Methodological Differences

The fundamental differences between the two approaches lie in their detection principles and inherent specificity. The following diagram illustrates these logical relationships.

Method_Comparison cluster_principles Core Principles cluster_details Methodological Details Enzymatic Enzymatic Assay E_Principle Principle: Enzymatic conversion of this compound to a detectable product (H₂O₂). Enzymatic->E_Principle E_Specificity Specificity: Dependent on enzyme selectivity. Potential for cross-reactivity. Enzymatic->E_Specificity E_Adv Advantages: High throughput, lower cost. Enzymatic->E_Adv E_Lim Limitations: Interference from other substrates. Enzymatic->E_Lim MS Mass Spectrometry M_Principle Principle: Physicochemical separation followed by mass-based detection. MS->M_Principle M_Specificity Specificity: High, based on unique retention time and mass-to-charge ratio. MS->M_Specificity M_Adv Advantages: High specificity and sensitivity, applicable to complex matrices. MS->M_Adv M_Lim Limitations: Higher cost, lower throughput. MS->M_Lim

Caption: Key differences between assay methodologies.

Experimental Protocols

Enzymatic this compound Assay Protocol (General Outline)

This protocol is a generalized procedure based on the principle of this compound oxidation by this compound oxidase.

  • Sample Preparation:

    • For urine samples, treatment with charcoal may be necessary to remove interfering reducing substances like ascorbic acid.[2]

    • Plasma samples require deproteinization, for instance, with perchloric acid, followed by neutralization.[7]

  • Reaction Setup:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl or HEPES), a peroxidase, and a chromogenic or fluorogenic substrate to detect hydrogen peroxide.[2][3]

    • Add the prepared sample to the reaction mixture.

  • Enzymatic Reaction:

    • Initiate the reaction by adding this compound oxidase.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 90 minutes).[6]

  • Detection and Quantification:

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the this compound concentration based on a standard curve prepared with known concentrations of this compound.

Note: A correction for lactate (B86563) may be required as it can also be a substrate for this compound oxidase.[2]

Mass Spectrometry (IC-MS) Based this compound Assay Protocol (General Outline)

This protocol outlines the general steps for this compound quantification using ion chromatography coupled with mass spectrometry.

  • Sample Preparation:

    • For tissue samples, perform an extraction using a method such as trichloroacetic acid (TCA) precipitation.[4]

    • Urine samples may be diluted in a suitable buffer, such as boric acid.[6] Acidification with HCl may also be used for preservation.[6]

  • Ion Chromatography:

    • Inject the prepared sample into an ion chromatography system equipped with an appropriate anion-exchange column.[4]

    • Use a suitable eluent gradient (e.g., potassium hydroxide) to separate this compound from other sample components.[4]

  • Mass Spectrometry Detection:

    • The eluent from the IC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.[4]

    • This compound is detected using selected ion monitoring (SIM) at a mass-to-charge ratio (m/z) of 75.[6]

  • Quantification:

    • Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated from known this compound concentrations.[4][6]

Conclusion

Both enzymatic and mass spectrometry-based assays are valuable tools for the quantification of this compound. Enzymatic assays offer a high-throughput and cost-effective solution, making them well-suited for routine screening and large-scale studies. However, careful consideration of potential interferences is necessary to ensure accurate results. Mass spectrometry, particularly IC-MS, provides superior specificity and sensitivity, establishing it as a reference method for the precise and reliable quantification of this compound, especially in complex biological matrices. The direct comparison of a this compound oxidase assay with IC-MS has shown a high correlation, indicating that with proper validation, the enzymatic assay can be a reliable alternative for many applications.[6] The selection of the optimal assay will ultimately be guided by the specific research question, available resources, and the required level of analytical rigor.

References

Glycolate Metabolism: A Comparative Analysis of Algal and Plant Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 19, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glycolate metabolism, a core component of the photorespiratory pathway, is essential for photosynthetic organisms to mitigate the inhibitory effects of the oxygenase activity of RuBisCO.[1][2] This process, which recycles the toxic byproduct 2-phosphothis compound (B1263510) (2-PG) back into the Calvin cycle intermediate 3-phosphoglycerate (B1209933) (3-PGA), exhibits significant variations between higher plants and algae.[2] While fundamentally serving the same purpose, the enzymatic machinery, subcellular compartmentalization, and overall efficiency of the pathway display distinct differences that reflect the diverse evolutionary trajectories and environmental adaptations of these organisms. This guide provides an objective comparison of this compound metabolism in algae and plants, supported by experimental data, detailed protocols for key assays, and visual diagrams of the metabolic pathways.

Introduction to this compound Metabolism (Photorespiration)

Photorespiration is a metabolic process in photosynthetic organisms that begins when the enzyme RuBisCO acts on oxygen instead of carbon dioxide.[3][4] This oxygenation reaction produces one molecule of 3-PGA, which can enter the Calvin cycle, and one molecule of a two-carbon compound, 2-phosphothis compound (2-PG), which is a potent inhibitor of key photosynthetic enzymes.[3][5][6] The primary role of this compound metabolism, also known as the C2 cycle, is to salvage the carbon from 2-PG.[4][6] In C3 plants, this pathway is often considered wasteful as it consumes energy (ATP and NAD(P)H) and releases previously fixed carbon as CO2 and nitrogen as ammonia.[3][4] However, it is also recognized as an essential process for dissipating excess energy and preventing photo-oxidative damage under stress conditions.[7]

Algae, particularly unicellular green algae, also possess a this compound pathway.[8][9] Many algal species have developed sophisticated Carbon Concentrating Mechanisms (CCMs) that elevate the CO2 concentration around RuBisCO, thereby minimizing the oxygenase reaction and the need for photorespiration.[4][10] Despite this, the this compound pathway remains a crucial metabolic route, and its configuration shows fundamental differences from the well-established pathway in terrestrial plants.

Core Pathway Comparison: Algae vs. Plants

The conversion of toxic 2-PG to the useful Calvin Cycle intermediate 3-PGA involves a series of enzymatic steps. While the initial and final steps are conserved, the intermediate reactions and their locations differ significantly.

Key Enzymatic and Subcellular Differences

A primary distinction lies in the oxidation of this compound to glyoxylate (B1226380). In higher plants, this step is catalyzed by This compound Oxidase (GOX) within the peroxisome, using O2 as an electron acceptor and producing hydrogen peroxide (H2O2).[1][11] In contrast, many green algae utilize a mitochondrial This compound Dehydrogenase (GDH) , which is phylogenetically unrelated to GOX and uses organic co-factors instead of O2.[2][12] This fundamental difference avoids the production of H2O2 in the primary this compound oxidation step in these algae.

Furthermore, the compartmentalization of the pathway is more complex in plants, spanning the chloroplast, peroxisome, and mitochondrion.[2][4] In many algae, the pathway is predominantly localized to the chloroplast and mitochondrion, with a reduced or absent role for peroxisomes.[12][13][14]

Comparative Data on Enzymes and Localization

The following tables summarize the key enzymes, their reactions, and their subcellular locations in both organism groups.

Table 1: Comparison of Key Enzymes in this compound Metabolism
Enzyme Plants Algae (e.g., Chlorophyta)
Phosphothis compound Phosphatase (PGLP) Present[2][7]Present[8][9]
This compound Oxidizing Enzyme This compound Oxidase (GOX)[1][7]This compound Dehydrogenase (GDH)[2][8][9][12]
Glutamate:Glyoxylate Aminotransferase (GGT) Present[2]Present[8][9]
Glycine (B1666218) Decarboxylase Complex (GDC) Present[2][5]Present
Serine Hydroxymethyltransferase (SHMT) Present[2]Present, but can be rate-limiting[8][9][15]
Serine:Glyoxylate Aminotransferase (SGAT) Present[2]Present in some, absent or cytosolic in others[16][17]
Hydroxypyruvate Reductase (HPR) Present[2][7]Present, but can be NAD-dependent and cytosolic/mitochondrial[13][16]
Glycerate Kinase (GK) Present[2][7]Present[8][9]
Table 2: Subcellular Compartmentalization of this compound Metabolism
Metabolic Step Location in Plants Location in Algae (e.g., Chlorophyta)
2-PG → this compound Chloroplast[2][3]Chloroplast[18]
This compound → Glyoxylate Peroxisome[3][11]Mitochondrion[12][14]
Glyoxylate → Glycine Peroxisome[3]Mitochondrion[13][14]
Glycine → Serine Mitochondrion[2][3]Mitochondrion[15][17]
Serine → Hydroxypyruvate Peroxisome[3]Cytosol / Soluble fraction in some species[16]
Hydroxypyruvate → Glycerate Peroxisome / Cytosol[3]Mitochondrion / Soluble fraction in some species[13][16]
Glycerate → 3-PGA Chloroplast[3][11]Chloroplast

Pathway Visualization

The following diagrams, generated using DOT language, illustrate the distinct compartmentalization of this compound metabolism in plants and green algae.

G cluster_plant Higher Plant Cell cluster_chloro Chloroplast cluster_pero Peroxisome cluster_mito Mitochondrion RuBP RuBP PGP 2-Phosphothis compound RuBP->PGP O2 RuBisCO Glycolate_C This compound PGP->Glycolate_C PGLP Glycolate_P This compound Glycolate_C->Glycolate_P Transport PGA_in 3-PGA Glycerate Glycerate Glycerate->PGA_in GK (ATP) Glyoxylate Glyoxylate Glycolate_P->Glyoxylate GOX (O2 -> H2O2) Glycine_P Glycine Glyoxylate->Glycine_P GGT/SGAT Glycine_M 2x Glycine Glycine_P->Glycine_M Transport Serine_P Serine Hydroxypyruvate Hydroxypyruvate Serine_P->Hydroxypyruvate SGAT Glycerate_P Glycerate Hydroxypyruvate->Glycerate_P HPR Glycerate_P->Glycerate Transport Serine_M Serine Glycine_M->Serine_M GDC (CO2, NH3) Serine_M->Serine_P Transport

Caption: this compound metabolism pathway in higher plants.

G cluster_algae Green Algal Cell cluster_chloro_algae Chloroplast cluster_mito_algae Mitochondrion RuBP_A RuBP PGP_A 2-Phosphothis compound RuBP_A->PGP_A O2 RuBisCO Glycolate_C_A This compound PGP_A->Glycolate_C_A PGLP Glycolate_M_A This compound Glycolate_C_A->Glycolate_M_A Transport PGA_in_A 3-PGA Glycerate_A Glycerate Glycerate_A->PGA_in_A GK (ATP) Glyoxylate_A Glyoxylate Glycolate_M_A->Glyoxylate_A GDH Glycine_M_A 2x Glycine Glyoxylate_A->Glycine_M_A GGT Serine_M_A Serine Glycine_M_A->Serine_M_A GDC (CO2, NH3) Serine_Cyt Serine Serine_M_A->Serine_Cyt Transport Hydroxypyruvate_Cyt Hydroxypyruvate Serine_Cyt->Hydroxypyruvate_Cyt Glycerate_Cyt Glycerate Hydroxypyruvate_Cyt->Glycerate_Cyt Glycerate_Cyt->Glycerate_A Transport

Caption: A generalized this compound metabolism pathway in green algae.

Experimental Protocols

The study of photorespiration and this compound metabolism involves a variety of techniques to measure fluxes, enzyme activities, and metabolite levels. Below are methodologies for key experiments.

Protocol 1: Estimation of Photorespiratory Fluxes by Gas Exchange

This protocol provides a non-invasive method to estimate the rate of photorespiration by measuring CO2 exchange under different environmental conditions.[19]

Objective: To calculate the rate of photorespiration (Rp) based on the Farquhar, von Caemmerer, and Berry (FvCB) model of photosynthesis.

Materials:

  • Infrared Gas Analyzer (IRGA) system (e.g., LI-COR LI-6800).

  • Intact, healthy plant leaves or algal culture in a specialized cuvette.

  • Controlled environment chamber for light, temperature, and gas concentration.

Methodology:

  • Acclimation: Acclimate the sample in the IRGA cuvette under saturating light, ambient CO2 (e.g., 400 µmol mol⁻¹), and a controlled temperature (e.g., 25°C).

  • A/Ci Curve Generation: Measure the net CO2 assimilation rate (A) at a range of intercellular CO2 concentrations (Ci). This is achieved by systematically varying the ambient CO2 concentration supplied to the cuvette.

  • Low O2 Measurement: Repeat the A/Ci curve measurement under low oxygen conditions (e.g., 2% O2). Under low O2, the oxygenase activity of RuBisCO is suppressed, effectively eliminating photorespiration.

  • Data Analysis:

    • Model the A/Ci curves using the FvCB model to estimate key photosynthetic parameters like the maximum rate of RuBisCO carboxylation (Vcmax) and the rate of electron transport (J).

    • The rate of photorespiration at any given Ci under normal O2 conditions can be calculated as the difference in CO2 assimilation between the low O2 and ambient O2 A/Ci curves.

    • Alternatively, Rp can be estimated from the model parameters and the known specificity factor of RuBisCO.

Protocol 2: In Vitro Enzyme Activity Assay - this compound Oxidase (GOX)

This protocol describes a spectrophotometric method to determine the activity of this compound Oxidase, a key peroxisomal enzyme in plants.[20]

Objective: To quantify the rate of glyoxylate production from this compound by GOX activity in a protein extract.

Materials:

  • Plant leaf tissue.

  • Extraction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, 1 mM EDTA, 1% PVP).

  • Spectrophotometer.

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0, 5 mM Phenylhydrazine-HCl).

  • Substrate: Sodium this compound (e.g., 50 mM).

Methodology:

  • Protein Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet debris and collect the supernatant containing the soluble proteins. Determine the total protein concentration of the extract (e.g., using a Bradford assay).

  • Assay Setup: In a cuvette, combine the reaction buffer and a specific volume of the protein extract. Phenylhydrazine is included to react with the glyoxylate product, forming a phenylhydrazone derivative that absorbs light at 324 nm.

  • Reaction Initiation: Start the reaction by adding the sodium this compound substrate to the cuvette and mix immediately.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 324 nm over time (e.g., for 3-5 minutes). The rate of change in absorbance is proportional to the GOX activity.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of the glyoxylate-phenylhydrazone complex (e.g., 17 mM⁻¹ cm⁻¹). Express the activity as µmol of glyoxylate produced per minute per mg of protein.

Protocol 3: Metabolite Quantification using Isotope Labeling and LC-MS

This protocol allows for the tracing and quantification of intermediates in the this compound pathway.

Objective: To measure the concentration and labeling patterns of this compound, glycine, and serine following the introduction of a labeled precursor.

Materials:

  • Plant or algal culture.

  • Labeled substrate (e.g., ¹³CO2 or ¹⁴C-glycolate).

  • Quenching solution (e.g., ice-cold methanol/water mixture).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Metabolite standards.

Methodology:

  • Labeling: Expose the photosynthesizing sample to the labeled substrate for a defined period (a time-course experiment is recommended, from seconds to minutes).[8][9]

  • Quenching: Rapidly halt all metabolic activity by immersing the sample in the ice-cold quenching solution.

  • Extraction: Extract metabolites from the quenched cells using a suitable solvent system (e.g., chloroform/methanol/water extraction).

  • LC-MS Analysis: Separate the extracted metabolites using liquid chromatography and detect and quantify them using mass spectrometry. The MS will distinguish between unlabeled (e.g., ¹²C) and labeled (e.g., ¹³C) versions of each metabolite.

  • Data Analysis:

    • Quantify the absolute concentration of each metabolite by comparing its signal to a standard curve generated from known concentrations of pure standards.

    • Determine the isotopic enrichment for each metabolite to understand the flow of the label through the pathway. For example, early labeling of this compound followed by glycine would support a precursor-product relationship.[8][9]

Conclusion

The metabolism of this compound, while initiated by the same RuBisCO side-reaction, is fundamentally different in algae and plants. The primary distinctions lie in the choice of the this compound-oxidizing enzyme (dehydrogenase vs. oxidase) and the subcellular compartmentalization of the pathway. In plants, the process is a complex interplay between the chloroplast, peroxisome, and mitochondrion.[4] In many algae, the pathway is more streamlined, primarily involving the chloroplast and mitochondrion, which avoids the generation of hydrogen peroxide by this compound oxidase.[12] These differences likely reflect the distinct evolutionary pressures and aquatic versus terrestrial environments of these organisms. Understanding these alternative metabolic strategies is not only crucial for fundamental plant and algal biology but also offers valuable insights for synthetic biology approaches aimed at improving photosynthetic efficiency and crop productivity.[10][21]

References

A Comparative Guide to a Kinetic Model of the Photorespiratory Pathway: Native vs. Synthetic Bypass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a kinetic model of the native C3 photorespiratory pathway with a synthetic cyanobacterial glycolate decarboxylation bypass. The performance of both models is evaluated against experimental data, offering insights for researchers in metabolic engineering and crop improvement.

Model Overview

Photorespiration is a metabolic process in C3 plants that begins with the oxygenation of RuBisCO and results in the loss of fixed carbon and energy.[1] Kinetic models are essential tools for understanding and simulating the complex network of reactions in the photorespiratory pathway.[1] This guide focuses on a comparison between a kinetic model of the well-established native C3 photorespiratory pathway and a model incorporating a synthetic bypass, the cyanobacterial this compound decarboxylation pathway. The synthetic bypass is designed to be a more efficient route for recycling 2-phosphothis compound, a toxic byproduct of RuBisCO's oxygenase activity.[2]

Comparative Data

The following table summarizes the quantitative data from a kinetic model analysis comparing the native C3 photorespiratory pathway with the synthetic cyanobacterial this compound decarboxylation bypass. The data highlights the impact of the synthetic bypass on key photosynthetic and photorespiratory parameters.

ParameterNative C3 Pathway ModelSynthetic Bypass ModelPercentage Change
Net Photosynthetic Rate (A) Baseline10% Increase+10%[2]
Phosphoglycerate (PGA) Baseline54.8% Increase+54.8%[2]
This compound Baseline49% Decrease-49%[2]
Serine Baseline32% Decrease-32%[2]

Experimental Protocols

The validation of these kinetic models relies on precise experimental data. Below are detailed methodologies for key experiments used to generate the data for model comparison.

Leaf-Level Gas Exchange Measurements

This protocol is adapted for Arabidopsis thaliana and is crucial for determining the net photosynthetic rate (A).

Materials:

  • Fully grown Arabidopsis thaliana plants

  • Portable photosynthesis system (e.g., LI-6800) with a leaf chamber

  • Controlled environment growth chamber

Procedure:

  • Plant Growth: Cultivate Arabidopsis thaliana plants in a controlled environment growth chamber with a defined light/dark cycle and temperature.[3]

  • Acclimation: Before measurement, allow the selected plant to acclimate to the conditions within the leaf chamber of the portable photosynthesis system for at least 30 minutes.

  • Measurement Conditions: Set the leaf chamber conditions to a constant light intensity (e.g., 1000 µmol m⁻² s⁻¹), CO₂ concentration (e.g., 400 ppm), and temperature (e.g., 25°C).

  • Data Logging: Once the gas exchange rates stabilize, log the net CO₂ assimilation rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci).

  • Replication: Repeat the measurements on multiple leaves from different plants for biological replication.

Quantification of Photorespiratory Intermediates by LC-MS/MS

This protocol details the extraction and quantification of key photorespiratory metabolites such as phosphoglycerate (PGA), this compound, and serine.

Materials:

  • Arabidopsis thaliana leaf tissue

  • Liquid nitrogen

  • Pre-chilled extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Authentic standards for each metabolite

Procedure:

  • Sample Collection and Quenching: Harvest leaf tissue from plants and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add a precise volume of pre-chilled extraction solvent to the powdered tissue.

    • Vortex the mixture thoroughly and then incubate on ice.

    • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • LC-MS/MS Analysis:

    • Inject the filtered extract into the LC-MS/MS system.

    • Separate the metabolites using a suitable liquid chromatography method.

    • Detect and quantify the target metabolites (PGA, this compound, serine) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Use authentic standards to create calibration curves for accurate quantification.

Visualizing the Pathways and Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways and the experimental workflow.

Photorespiratory_Pathways cluster_native Native C3 Photorespiratory Pathway cluster_synthetic Synthetic Bypass Pathway RuBisCO RuBisCO Two_PG 2-Phosphothis compound RuBisCO->Two_PG O2 This compound This compound Two_PG->this compound PPi Glyoxylate Glyoxylate This compound->Glyoxylate H2O2 Glycine Glycine Glyoxylate->Glycine Serine Serine Glycine->Serine CO2 + NH3 Mitochondrion Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Glycerate Glycerate Hydroxypyruvate->Glycerate PGA 3-PGA Glycerate->PGA ATP PGA->RuBisCO Calvin Cycle Mitochondrion Mitochondrion Peroxisome Peroxisome Chloroplast Chloroplast RuBisCO_s RuBisCO Two_PG_s 2-Phosphothis compound RuBisCO_s->Two_PG_s O2 Glycolate_s This compound Two_PG_s->Glycolate_s PPi Glyoxylate_s Glyoxylate Glycolate_s->Glyoxylate_s this compound Dehydrogenase Tartronic_semialdehyde Tartronic semialdehyde Glyoxylate_s->Tartronic_semialdehyde Glyoxylate Carboligase Glycerate_s Glycerate Tartronic_semialdehyde->Glycerate_s Tartronic Semialdehyde Reductase PGA_s 3-PGA Glycerate_s->PGA_s ATP PGA_s->RuBisCO_s Calvin Cycle Chloroplast_s Chloroplast

Caption: Comparison of the native C3 photorespiratory pathway and a synthetic bypass.

Experimental_Workflow cluster_model Kinetic Modeling cluster_experiment Experimental Validation Model_Development Develop Kinetic Models (Native vs. Synthetic) Model_Simulation Simulate Photosynthetic and Metabolite Parameters Model_Development->Model_Simulation Model_Comparison Compare Model Predictions Model_Simulation->Model_Comparison Validation Model Validation and Refinement Model_Comparison->Validation Plant_Growth Plant Growth (Arabidopsis thaliana) Gas_Exchange Gas Exchange Measurements (Net Photosynthetic Rate) Plant_Growth->Gas_Exchange Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Plant_Growth->Metabolite_Analysis Data_Collection Collect Experimental Data Gas_Exchange->Data_Collection Metabolite_Analysis->Data_Collection Data_Collection->Validation

Caption: Workflow for kinetic model validation of the photorespiratory pathway.

References

Comparative transcriptomics of plants grown in high vs. low CO2 to study glycolate pathway regulation.

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the transcriptional responses of the photorespiratory pathway to varying carbon dioxide concentrations, supported by experimental data and protocols.

This guide provides a comparative analysis of transcriptomic data from plants grown in elevated (high) versus ambient (low) carbon dioxide (CO2) environments, with a specific focus on the regulation of the glycolate pathway, also known as the photorespiratory pathway. Understanding these regulatory changes is crucial for researchers in plant science and crop development, as the this compound pathway plays a significant role in carbon fixation efficiency in C3 plants.

The photorespiratory pathway is a metabolic process that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates ribulose-1,5-bisphosphate (RuBP) instead of carboxylating it.[1][2] This process is more prominent in low CO2 and high O2 conditions and is generally considered to reduce the efficiency of photosynthesis by releasing previously fixed CO2.[3][4] However, it also plays essential roles in plant metabolism and stress responses.[2] Elevated atmospheric CO2 levels directly impact the competition between the carboxylase and oxygenase reactions of RuBisCO, generally suppressing photorespiration.

Comparative Analysis of Gene Expression

Transcriptomic studies reveal significant changes in the expression of genes encoding key enzymes of the this compound pathway when plants are exposed to elevated CO2 concentrations. Generally, there is a downregulation of genes involved in photorespiration, reflecting the reduced flux through this pathway under CO2-enriched conditions.

Table 1: Summary of Differentially Expressed Genes (DEGs) in the this compound Pathway under Elevated CO2

Gene/EnzymeGene Locus (Arabidopsis thaliana)Function in this compound PathwayObserved Expression Change under High CO2Reference
Phosphothis compound Phosphatase (PGLP)At5g36700Converts 2-phosphothis compound (B1263510) to this compoundDownregulated[5]
This compound Oxidase (GOX/GLO)At3g14420 (GOX1), At3g14415 (GOX2)Oxidizes this compound to glyoxylate (B1226380)Downregulated[6]
Catalase (CAT)At1g20630 (CAT2)Detoxifies hydrogen peroxide produced by GOXDownregulated[6]
Serine Glyoxylate Aminotransferase (SGAT)At2g13360Converts glyoxylate and serine to glycine (B1666218) and hydroxypyruvateDownregulated[5]
Glycine Decarboxylase Complex (GDC)At2g35370 (GDCH), At1g11860 (GDCL)Decarboxylates glycine to produce CO2, NH3, and NADHDownregulated[6]
Serine Hydroxymethyltransferase (SHMT)At4g37930 (SHM1)Converts glycine and tetrahydrofolate to serineDownregulated[5]
Hydroxypyruvate Reductase (HPR)At1g68010 (HPR1)Reduces hydroxypyruvate to glycerateDownregulated[5]
Glycerate Kinase (GLYK)At1g80380Phosphorylates glycerate to 3-phosphoglycerateDownregulated[5]

Note: The specific fold-changes and statistical significance vary between studies, depending on the plant species, experimental conditions, and duration of CO2 exposure.

Experimental Protocols

The following sections detail generalized methodologies for conducting comparative transcriptomics experiments to study the effects of CO2 concentration on plant gene expression.

Plant Growth Conditions and CO2 Treatment

A typical experimental setup involves growing plants in controlled environment chambers with precise regulation of CO2 concentration, light, temperature, and humidity.

  • Plant Material : Arabidopsis thaliana is a common model organism. Seeds are stratified and sown on a suitable growth medium.

  • Growth Chambers : Plants are grown in open-top chambers (OTCs) or controlled environment rooms.[7][8]

  • CO2 Concentrations :

    • Ambient (Low) CO2 : Maintained at approximately 400 ppm.[7][8]

    • Elevated (High) CO2 : Maintained at concentrations ranging from 560 ppm to 720 ppm or higher.[7][8]

  • Growth Conditions : A standard photoperiod (e.g., 16 hours light / 8 hours dark), constant temperature, and humidity are maintained.

  • Acclimation : Plants are grown under these conditions for a specified period, often several weeks, to allow for acclimation before tissue harvesting.[7][8]

RNA Sequencing (RNA-Seq) Protocol
  • Tissue Harvesting : Leaf tissue is harvested from multiple biological replicates for each treatment group, flash-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction : Total RNA is extracted using a guanidine (B92328) thiocyanate-phenol-chloroform-based method or a commercial kit.[9]

  • Library Preparation :

    • RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.[9]

    • mRNA is enriched using oligo(dT) magnetic beads.

    • mRNA is fragmented and reverse transcribed into cDNA.

    • Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • Sequencing : The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis :

    • Raw sequencing reads are quality-controlled and trimmed.

    • Reads are mapped to a reference genome.

    • Gene expression levels are quantified (e.g., as transcripts per million - TPM).

    • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the high and low CO2 conditions.

    • Functional annotation and pathway analysis (e.g., KEGG pathway enrichment) are conducted to interpret the biological significance of the differentially expressed genes.[10]

Visualizing Regulatory Pathways and Workflows

This compound Pathway and its Regulation by CO2

The following diagram illustrates the core this compound pathway and indicates the general regulatory effect of high CO2 on the expression of its key enzymes.

Glycolate_Pathway_Regulation cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBisCO RuBisCO Two_PG 2-Phosphothis compound RuBisCO->Two_PG PGLP PGLP Glycolate_chl This compound PGLP->Glycolate_chl GLYK GLYK Three_PGA 3-PGA GLYK->Three_PGA RuBP RuBP RuBP->RuBisCO O2 Two_PG->PGLP Glycolate_per This compound Glycolate_chl->Glycolate_per Glycerate_chl Glycerate Glycerate_chl->GLYK GOX GOX Glyoxylate Glyoxylate GOX->Glyoxylate CAT CAT SGAT SGAT Glycine_per Glycine SGAT->Glycine_per HPR HPR Glycerate_per Glycerate HPR->Glycerate_per Glycolate_per->GOX Glyoxylate->SGAT Glycine_mit Glycine Glycine_per->Glycine_mit Serine_per Serine Serine_per->SGAT Hydroxypyruvate Hydroxypyruvate Serine_per->Hydroxypyruvate Hydroxypyruvate->HPR Glycerate_per->Glycerate_chl GDC GDC SHMT SHMT GDC->SHMT CO2 + NH3 Serine_mit Serine SHMT->Serine_mit Glycine_mit->GDC Serine_mit->Serine_per CO2_high High CO2 CO2_high->PGLP CO2_high->GLYK CO2_high->GOX CO2_high->HPR CO2_high->GDC CO2_high->SHMT

Caption: The this compound pathway with key enzymes. High CO2 generally downregulates their expression.

Experimental Workflow for Comparative Transcriptomics

The following diagram outlines the logical flow of a comparative transcriptomics experiment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase Plant_Growth Plant Growth in Controlled Chambers CO2_Treatment High vs. Low CO2 Treatment Plant_Growth->CO2_Treatment Harvesting Tissue Harvesting & Freezing CO2_Treatment->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Read Mapping Sequencing->QC DEG_Analysis Differential Gene Expression Analysis QC->DEG_Analysis Pathway_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Pathway_Analysis

Caption: Workflow for comparative transcriptomics of plants under different CO2 conditions.

References

Alternative substrates for glycolate oxidase and their kinetic parameters.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of glycolate oxidase is crucial for elucidating its role in various metabolic pathways and for designing targeted therapeutic interventions. This guide provides an objective comparison of the kinetic parameters of this compound oxidase with its primary substrate, this compound, and several alternative substrates. Detailed experimental methodologies and visual representations of key processes are included to support further research and development.

Kinetic Parameters of this compound Oxidase with Various Substrates

This compound oxidase (GO) is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of this compound to glyoxylate (B1226380), producing hydrogen peroxide as a byproduct.[1] While this compound is its primary physiological substrate, GO can also oxidize other α-hydroxy acids. The efficiency of these reactions, as indicated by the Michaelis constant (Km) and the catalytic rate constant (kcat) or maximum velocity (Vmax), varies significantly depending on the substrate and the source of the enzyme. A lower Km value signifies a higher affinity of the enzyme for the substrate.

The following table summarizes the kinetic parameters of this compound oxidase from various organisms with different substrates.

OrganismSubstrateKm (mM)kcat (s-1)Vmax (µmol/min/mg)kcat/Km (M-1s-1)
Human This compound0.141 ± 0.0164.1 ± 0.1-29,000 ± 3,000
Glyoxylate2.2 ± 0.360.7 ± 0.1-320 ± 50
2-Hydroxyoctanoate0.040 ± 0.0050.08 ± 0.003-1,900 ± 200
Spinach (Spinacia oleracea) This compound0.54---
Glyoxylate5.1---
L-Lactate----
DL-2-Hydroxybutyrate----
Maize (Zea mays) This compound0.010 - 0.065---
Chlamydomonas reinhardtii This compound1.0---
Methyl this compound----
Cyanophora paradoxa This compound----
L-Lactate----
Spirogyra pratensis This compound----
L-Lactate----
Arabidopsis thaliana (GOX1) This compound---High
L-Lactate---22-fold lower than this compound
Arabidopsis thaliana (GOX2) This compound---High
L-Lactate---31-fold lower than this compound
Arabidopsis thaliana (GOX3) This compound---High
L-Lactate---High

Note: A dash (-) indicates that the data was not available in the cited sources. The kinetic parameters can vary depending on the experimental conditions such as pH and temperature.

Experimental Protocols

The determination of this compound oxidase kinetic parameters is typically performed using a continuous spectrophotometric rate determination assay.[2] This method monitors the formation of the product, which reacts with a chromogenic agent, resulting in a measurable change in absorbance over time.

Spectrophotometric Assay for this compound Oxidase Activity

This protocol is adapted from established methods for measuring this compound oxidase activity.[2][3][4]

Principle:

This compound oxidase catalyzes the oxidation of a substrate (e.g., this compound) to its corresponding α-keto acid (e.g., glyoxylate) and hydrogen peroxide.[1] The glyoxylate produced then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which has a strong absorbance at 324 nm.[4] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 8.3

  • Substrate solution (e.g., 40 mM Glycolic Acid in phosphate buffer, pH 8.0)

  • 100 mM Phenylhydrazine HCl solution (freshly prepared and protected from light)

  • 5 mM Flavin Mononucleotide (FMN) solution (freshly prepared)

  • Enzyme solution (this compound Oxidase) diluted in a buffer containing FMN and Bovine Serum Albumin (BSA)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the phosphate buffer, phenylhydrazine solution, and FMN solution.

  • Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Add the substrate solution to the reaction mixture and mix thoroughly.

  • Enzyme Addition: Start the reaction by adding a small volume of the enzyme solution to the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 324 nm for a set period (e.g., 5-15 minutes).[2]

  • Blank Measurement: A blank reaction containing all components except the substrate should be run to correct for any background absorbance changes.

  • Data Analysis: Calculate the initial rate of the reaction (ΔA324nm/min) from the linear portion of the absorbance versus time plot.

  • Calculation of Kinetic Parameters: To determine Km and Vmax, the assay is performed with varying substrate concentrations. The initial rates are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Visualizations

Experimental Workflow for Determining Kinetic Parameters

The following diagram illustrates the general workflow for determining the kinetic parameters of this compound oxidase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Phenylhydrazine, FMN) reaction_setup Set up Reaction Mixture in Cuvette reagent_prep->reaction_setup enzyme_dilution Prepare Enzyme Dilutions initiate_reaction Initiate Reaction with Substrate/Enzyme enzyme_dilution->initiate_reaction reaction_setup->initiate_reaction spectro_reading Monitor Absorbance at 324 nm initiate_reaction->spectro_reading rate_calc Calculate Initial Reaction Rates spectro_reading->rate_calc mm_plot Plot Rates vs. Substrate Concentration rate_calc->mm_plot param_det Determine Km and Vmax mm_plot->param_det

Caption: Workflow for kinetic analysis of this compound oxidase.

Photorespiration Pathway

This compound oxidase is a key enzyme in the photorespiratory pathway, which occurs in plants and other photosynthetic organisms. This pathway salvages carbon that is lost during the oxygenase reaction of RuBisCO.

photorespiration_pathway cluster_chloro Chloroplast cluster_peroxi Peroxisome cluster_mito Mitochondrion RuBisCO RuBisCO P_this compound 2-Phosphothis compound RuBisCO->P_this compound O2 Glycolate_chloro This compound P_this compound->Glycolate_chloro PGLP Glycolate_peroxi This compound Glycolate_chloro->Glycolate_peroxi Glyoxylate Glyoxylate Glycolate_peroxi->Glyoxylate This compound Oxidase (O2 -> H2O2) Glycine Glycine Glyoxylate->Glycine GGT Glycine_mito Glycine Glycine->Glycine_mito Serine_peroxi Serine Hydroxypyruvate Hydroxypyruvate Serine_peroxi->Hydroxypyruvate SGT Glycerate_peroxi Glycerate Hydroxypyruvate->Glycerate_peroxi HPR Glycerate_chloro Glycerate Glycerate_peroxi->Glycerate_chloro Glycerate Serine_mito Serine Glycine_mito->Serine_mito GDC (CO2, NH3 released) Serine_mito->Serine_peroxi PGA 3-PGA Glycerate_chloro->PGA GLYK PGA->RuBisCO Calvin Cycle

Caption: The photorespiration pathway in plants.

References

Structural comparison of bacterial and plant glycolate dehydrogenases.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of glycolate dehydrogenases from bacteria and plants. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.

Introduction

This compound dehydrogenase (GDH) and its functional analogue, this compound oxidase (GOX), are key enzymes in the metabolism of this compound, a two-carbon hydroxyacid. In bacteria, this compound is a carbon source, while in plants, it is a byproduct of photorespiration. The enzymes responsible for the oxidation of this compound to glyoxylate (B1226380) in these two kingdoms exhibit significant structural and functional differences, which are critical for understanding their distinct metabolic roles and for potential biotechnological and therapeutic applications.

Typically, higher plants utilize a peroxisomal this compound oxidase (GOX) that uses molecular oxygen as an electron acceptor. In contrast, bacteria and algae employ a this compound dehydrogenase (GDH) that is independent of oxygen and relies on other electron acceptors.[1] However, a mitochondrial GDH has also been identified in plants like Arabidopsis thaliana, which shares more similarities with its bacterial counterparts.[2]

Structural Comparison

Homology models for plant this compound oxidases, such as that from Arabidopsis thaliana (GOX1), have been generated based on the crystal structure of spinach GOX (PDB ID: 1GOX).[1] These models, in conjunction with structures of human this compound oxidase (e.g., PDB ID: 2RDU), have been used to identify residues potentially involved in substrate binding and specificity.[1][5]

While a direct side-by-side structural alignment of the active sites is limited by the lack of a complete bacterial GDH structure, sequence alignments reveal conserved domains. For instance, the Arabidopsis thaliana this compound dehydrogenase (AtGDH) shares significant homology with the GlcD subunit of E. coli this compound oxidase.[6] Both contain FAD-binding domains, suggesting a common evolutionary origin for the catalytic core.[2]

Functional and Kinetic Comparison

The functional distinctions between bacterial and plant this compound dehydrogenases are evident in their subcellular localization, cofactor requirements, and kinetic properties.

FeatureBacterial this compound Dehydrogenase (e.g., E. coli)Plant this compound Oxidase (Typical)Plant this compound Dehydrogenase (A. thaliana, AtGDH)
Subcellular Localization Cytoplasmic membrane[7]Peroxisome[1]Mitochondria[2]
Electron Acceptor Organic co-factors (e.g., DCIP in vitro)[2]O₂[1]Organic co-factors (e.g., DCIP in vitro)[2]
Cofactor FAD[7]FMN[4]FAD[2]
Substrate Preference D-lactate > L-lactate[8]L-lactate > D-lactate[8]D-lactate > L-lactate[2]
Cyanide Sensitivity Sensitive[8]Insensitive[8]Sensitive[2]
Km (this compound) ~40 µM[7]220 - 300 µM[9][10]~35 µM[2]
Vmax Data not availableData available for specific isoforms[9][10]Data not available
Specific Activity Data not availableData available for specific isoformsData not available

Metabolic Pathways

The metabolic contexts for this compound dehydrogenase in bacteria and plants are fundamentally different. In bacteria like E. coli, this compound is utilized as a carbon source through pathways such as the glycerate pathway.[11] In plants, the enzyme is a key component of the photorespiratory cycle, which salvages carbon lost during the oxygenase activity of RuBisCO.[12]

Bacterial this compound Metabolism

Bacterial_Glycolate_Metabolism This compound This compound Glyoxylate Glyoxylate This compound->Glyoxylate This compound Dehydrogenase Glycerate_Pathway Glycerate Pathway Glyoxylate->Glycerate_Pathway Multiple steps TCA_Cycle TCA Cycle Glycerate_Pathway->TCA_Cycle Metabolites

Plant Photorespiratory Pathway

Experimental Protocols

This compound Dehydrogenase Activity Assay

This protocol is adapted from established methods for measuring this compound dehydrogenase activity using the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • 1 M Potassium Phosphate buffer, pH 8.0

  • 10 mM DCIP solution

  • 10 mg/mL Phenazine methosulfate (PMS) solution (prepare fresh)

  • 1 M Potassium this compound solution

  • 12 M HCl

  • 0.1 M Phenylhydrazine-HCl

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 µL of 1 M Potassium Phosphate buffer (pH 8.0)

    • 2 µL of 10 mM DCIP

    • 10 µL of 10 mg/mL PMS

    • 10 µL of 1 M Potassium this compound

    • Add distilled water to a final volume of 230 µL.

  • Enzyme Addition: Add 10 µL of the enzyme extract (e.g., bacterial cell lysate or purified plant enzyme) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding 10 µL of 12 M HCl.

  • Derivatization: Add 50 µL of 0.1 M phenylhydrazine-HCl and incubate for 10 minutes at room temperature to form glyoxylate phenylhydrazone.

  • Measurement: Measure the absorbance at 324 nm. The amount of glyoxylate produced is proportional to the absorbance.

  • Calculation of Activity: Calculate the specific activity based on the amount of glyoxylate produced per unit time per milligram of protein.

Experimental Workflow for Kinetic Analysis

dot

Kinetic_Analysis_Workflow Start Enzyme Preparation (Bacterial Lysate / Purified Plant Enzyme) Assay This compound Dehydrogenase Activity Assay (Varying this compound Concentrations) Start->Assay Measurement Spectrophotometric Measurement (Absorbance at 324 nm) Assay->Measurement Data_Analysis Data Analysis (Lineweaver-Burk or Michaelis-Menten Plot) Measurement->Data_Analysis Result Determination of Km and Vmax Data_Analysis->Result

Workflow for Kinetic Parameter Determination

Conclusion

Bacterial and plant this compound dehydrogenases, while catalyzing the same fundamental reaction, exhibit significant structural and functional divergence reflecting their distinct evolutionary paths and metabolic roles. Plant this compound oxidases are well-adapted to the high-oxygen environment of the peroxisome during photorespiration, whereas bacterial this compound dehydrogenases are suited for anaerobic or microaerobic conditions, utilizing alternative electron acceptors. The discovery of a bacterial-like this compound dehydrogenase in plant mitochondria highlights the complex evolutionary history of this enzyme family. Further structural elucidation of the bacterial this compound dehydrogenase complex will be crucial for a more detailed comparative analysis and for exploiting these enzymes in synthetic biology and drug development.

References

Unraveling Functional Redundancy: A Comparative Guide to Rice Glycolate Transporter Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of photorespiration, the transport of glycolate across chloroplast membranes is a critical step. In rice (Oryza sativa), this crucial role is primarily fulfilled by two isoforms of the plastidic this compound/glycerate translocator 1, namely OsPLGG1a and OsPLGG1b. This guide provides a detailed comparison of these two transporters, summarizing key experimental data on their function, and offering insights into their partial functional redundancy.

Performance Comparison of OsPLGG1 Isoforms

Studies on knockout mutants of OsPLGG1a and OsPLGG1b have revealed both overlapping and distinct functions. While both transporters are involved in this compound and glycerate transport, the phenotypic and metabolic consequences of their individual loss-of-function differ, suggesting a degree of specialization.

ParameterWild Type (WT)osplgg1a Mutantosplgg1b MutantDouble Mutant (osplgg1a/1b)Reference
This compound Accumulation (relative to WT) 1~10-fold increase~3-fold increaseSevere growth arrest, not viable for metabolite analysis[1]
Glycerate Accumulation (relative to WT) 1~4-fold increase~2-fold increaseSevere growth arrest, not viable for metabolite analysis[1]
Net Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) ~25~10~20Not Reported[2]
Plant Height (cm) ~90~40~75Not Reported[1]
Tiller Number ~15~5~10Not Reported[2]
Grain Yield per Plant (g) ~30~5~20Not Reported[2]

The data clearly indicates that while loss of either isoform leads to photorespiratory defects, the impact of the osplgg1a mutation is significantly more severe than that of the osplgg1b mutation, as evidenced by the greater accumulation of this compound and glycerate, and more pronounced reductions in photosynthetic rate and agronomic traits.[1][2] This suggests that OsPLGG1a plays a more dominant role in this compound transport under normal conditions.

Experimental Workflows and Signaling Pathways

The functional characterization of OsPLGG1a and OsPLGG1b has been elucidated through a series of key experiments. The general workflow for these studies is depicted below.

experimental_workflow cluster_genetics Genetic Manipulation cluster_phenotyping Phenotypic Analysis cluster_transport Transport Assays Mutant Generation Mutant Generation Growth Analysis Growth Analysis Mutant Generation->Growth Analysis Characterize growth phenotype Photosynthesis Measurement Photosynthesis Measurement Mutant Generation->Photosynthesis Measurement Assess photosynthetic efficiency Metabolite Profiling Metabolite Profiling Mutant Generation->Metabolite Profiling Quantify photorespiratory intermediates GUS Staining GUS Staining Subcellular Localization Subcellular Localization GUS Staining->Subcellular Localization Determine tissue-specific expression Yeast Complementation Yeast Complementation Subcellular Localization->Yeast Complementation Confirm transporter function Xenopus Oocyte Expression Xenopus Oocyte Expression Yeast Complementation->Xenopus Oocyte Expression Quantify transport activity

Fig. 1: General experimental workflow for characterizing rice this compound transporters.

The photorespiratory pathway involves a complex interplay between the chloroplast, peroxisome, and mitochondrion. OsPLGG1a and OsPLGG1b are situated in the chloroplast envelope, facilitating the export of this compound from the chloroplast to the peroxisome for further processing.

photorespiration_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP 2-PG 2-Phosphothis compound RuBP->2-PG RuBisCO (Oxygenation) Glycolate_chloro This compound 2-PG->Glycolate_chloro PGP OsPLGG1a OsPLGG1a (Inner Membrane) Glycolate_chloro->OsPLGG1a Glycerate_chloro Glycerate 3-PGA 3-PGA Glycerate_chloro->3-PGA GLYK Calvin_Cycle Calvin Cycle 3-PGA->Calvin_Cycle OsPLGG1b OsPLGG1b (Outer Membrane) OsPLGG1a->OsPLGG1b Interaction Glycolate_pero This compound OsPLGG1b->Glycolate_pero Export Glyoxylate Glyoxylate Glycolate_pero->Glyoxylate GOX Glycine Glycine Glyoxylate->Glycine GGT/SGT Glycine_mito Glycine Glycine->Glycine_mito Transport Serine_pero Serine Hydroxypyruvate Hydroxypyruvate Serine_pero->Hydroxypyruvate SGAT Glycerate_pero Glycerate Hydroxypyruvate->Glycerate_pero HPR Glycerate_pero->Glycerate_chloro Import via PLGG1 Serine_mito Serine Glycine_mito->Serine_mito GDC Serine_mito->Serine_pero Transport

Fig. 2: The photorespiratory pathway in rice, highlighting the role of OsPLGG1 isoforms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of rice this compound transporters.

Plant Materials and Growth Conditions

Rice plants (Oryza sativa L. japonica) are typically grown in a controlled environment, such as a greenhouse or growth chamber, with a 12-hour light/12-hour dark cycle and a temperature of 28-30°C. For experiments investigating the effect of CO₂ concentration, plants are grown in chambers with either ambient CO₂ (approx. 400 ppm) or elevated CO₂ (e.g., 3000 ppm).[2]

Generation of Mutant Lines

CRISPR/Cas9-mediated gene editing is a common method for generating knockout mutants of OsPLGG1a and OsPLGG1b. Specific guide RNAs are designed to target the exons of the respective genes. The constructs are introduced into wild-type rice calli via Agrobacterium tumefaciens-mediated transformation. Transgenic plants are regenerated and screened for mutations using PCR and sequencing.[1]

Subcellular Localization

To determine the subcellular localization of OsPLGG1a and OsPLGG1b, the coding sequences of the genes are fused with a reporter gene, such as Green Fluorescent Protein (GFP). The fusion constructs are then transiently expressed in rice protoplasts or stably transformed into rice plants. The localization of the GFP signal is observed using a confocal laser scanning microscope. Co-localization with organelle-specific markers (e.g., chlorophyll (B73375) autofluorescence for chloroplasts) is used to confirm the location.[1]

Metabolite Analysis

Photorespiratory intermediates are quantified using gas chromatography-mass spectrometry (GC-MS). Leaf samples are harvested, immediately frozen in liquid nitrogen, and lyophilized. The dried tissue is then homogenized and metabolites are extracted using a methanol:chloroform:water mixture. The polar phase is derivatized and analyzed by GC-MS.[2]

Photosynthetic Measurements

The net photosynthetic rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci) are measured using a portable gas exchange system (e.g., LI-6400XT, LI-COR). Measurements are typically taken on the uppermost fully expanded leaves under controlled light, temperature, and CO₂ conditions.[2]

Yeast Complementation Assay

To confirm the transport activity of OsPLGG1 isoforms, a yeast complementation assay can be performed. The coding sequences of OsPLGG1a and OsPLGG1b are cloned into a yeast expression vector and transformed into a yeast mutant strain that is deficient in a homologous transporter and unable to grow on a specific substrate (e.g., this compound). Restoration of growth on the selective medium indicates that the rice transporter is functional in yeast.[1]

Transport Assay in Xenopus Oocytes

For quantitative analysis of transport activity, in vitro transcribed cRNA of OsPLGG1a and OsPLGG1b is injected into Xenopus laevis oocytes. After a period of protein expression, the oocytes are incubated in a medium containing radiolabeled substrate (e.g., ¹⁴C-glycolate). The uptake of the radiolabeled substrate is measured by scintillation counting. This assay allows for the determination of transport kinetics, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).[1]

Conclusion

The available evidence strongly supports the role of both OsPLGG1a and OsPLGG1b as plastidic this compound/glycerate transporters in rice. While they share the ability to transport the same substrates, their differential impact on plant physiology and metabolism upon knockout suggests a degree of functional specialization, with OsPLGG1a appearing to be the dominant isoform. The distinct localization of OsPLGG1a to the inner and OsPLGG1b to the outer chloroplast membrane, and their potential to form a complex, suggests a coordinated mechanism for this compound export from the chloroplast.[1] Further research, including the generation and analysis of double mutants and detailed kinetic studies, will be instrumental in fully elucidating the intricacies of their functional redundancy and cooperative action in rice photorespiration.

References

A Comparative Guide to the Metabolic Fate of Glycolate Across Cellular Compartments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fate of glycolate in different cellular compartments, supported by experimental data. It details the primary pathways, enzymatic activities, and experimental methodologies used to study this crucial aspect of cellular metabolism.

Introduction to this compound Metabolism

This compound, a small two-carbon molecule, is a key intermediate in the photorespiratory pathway, a process that occurs in C3 plants and other photosynthetic organisms.[1] The metabolism of this compound is essential for salvaging carbon lost during the oxygenase reaction of RuBisCO and for detoxifying the cell from its accumulation.[2][3] This process is a complex interplay between three organelles: the chloroplast, the peroxisome, and the mitochondrion.[4][5] Understanding the metabolic fate of this compound in each compartment is critical for research in plant physiology, crop improvement, and the development of targeted herbicides.

Comparative Analysis of this compound Metabolism

The metabolism of this compound is spatially segregated across different organelles, each with a distinct set of enzymes and reactions. The primary pathway, known as the C2 cycle or photorespiration, involves the sequential processing of this compound in chloroplasts, peroxisomes, and mitochondria.[1][6]

Data Presentation: Quantitative Analysis of Key Enzymes and Metabolites

The following tables summarize key quantitative data related to this compound metabolism in different cellular compartments.

Table 1: Kinetic Properties of this compound Oxidizing Enzymes

EnzymeOrganismCellular CompartmentSubstrateKmkcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Optimal pH
This compound Oxidase (GOX1)Arabidopsis thalianaPeroxisomeThis compound--High7.5[2]
This compound Oxidase (GOX2)Arabidopsis thalianaPeroxisomeThis compound--High7.5[2]
This compound Oxidase (GOX3)Arabidopsis thalianaPeroxisomeThis compound--High7.5[2]
This compound Dehydrogenase (GDH)Arabidopsis thalianaMitochondriaThis compound----

Table 2: Relative Metabolite Concentrations in Wild-Type vs. Genetically Modified Tobacco (AP3 Line with RNAi)

MetaboliteWild-Type (Relative Concentration)AP3 with PLGG1 RNAi (Relative Concentration)Fold ChangeCellular Compartment of Primary Accumulation
This compound~1IncreasedSignificant Increase[7]Chloroplast (due to inhibited export)[7][8]
Glyoxylate (B1226380)~1IncreasedIncrease[8]Peroxisome
Glycine (B1666218)~1SimilarNo significant change[7]Peroxisome/Mitochondria
Serine~1DecreasedDecrease[7]Mitochondria/Peroxisome
Glycerate~1DecreasedDecrease[7]Peroxisome/Chloroplast

Metabolic Pathways of this compound

The canonical pathway for this compound metabolism is photorespiration. However, alternative routes and enzymatic activities exist within different compartments.

Chloroplast: The Site of this compound Synthesis

This compound biosynthesis originates in the chloroplast as a consequence of the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][4]

  • Formation of 2-Phosphothis compound (B1263510) (2-PG): RuBisCO catalyzes the oxygenation of Ribulose-1,5-bisphosphate (RuBP), producing one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of 2-PG.[1][6]

  • Conversion to this compound: The toxic 2-PG is rapidly dephosphorylated by 2-phosphothis compound phosphatase (PGLP) to form this compound.[2]

  • Export: this compound is then exported from the chloroplast to the peroxisome for further metabolism.[2][3]

Peroxisome: The Central Hub of this compound Conversion

The peroxisome is the primary site for the oxidation of this compound and its conversion to amino acids.

  • Oxidation to Glyoxylate: this compound is oxidized by This compound oxidase (GOX) to glyoxylate and hydrogen peroxide (H₂O₂).[9] The H₂O₂ is subsequently detoxified to water and oxygen by catalase.[1]

  • Transamination to Glycine: Glyoxylate is then transaminated to glycine by two key enzymes: glutamate:glyoxylate aminotransferase (GGT) and serine:glyoxylate aminotransferase (SGAT) .[10][11]

Mitochondrion: Decarboxylation and Serine Synthesis

The final stages of the photorespiratory pathway leading to carbon recovery occur in the mitochondria.

  • Glycine Decarboxylation: Two molecules of glycine are transported into the mitochondrion. The glycine decarboxylase complex (GDC) catalyzes the conversion of one molecule of glycine to CO₂, NH₃, and a methylene (B1212753) group (-CH₂-), which is transferred to the second molecule of glycine.[1][2]

  • Serine Synthesis: The second molecule of glycine accepts the methylene group to form serine.[1][2]

  • Alternative this compound Oxidation: Evidence suggests the presence of a This compound dehydrogenase (GDH) in the mitochondria of higher plants, which can also oxidize this compound to glyoxylate.[12] This indicates a potential, albeit minor, alternative route for this compound metabolism within the mitochondria.[12]

The serine produced in the mitochondria is then transported back to the peroxisome, where it can be converted to hydroxypyruvate and subsequently to glycerate.[2][11] The glycerate then enters the chloroplast to be phosphorylated to 3-PGA, thus completing the cycle.[1][2]

Mandatory Visualizations

This compound Metabolic Pathway

Glycolate_Metabolism cluster_Chloroplast Chloroplast cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion RuBP RuBP PGA_2PG 3-PGA + 2-PG RuBP->PGA_2PG RuBisCO + O2 Glycolate_C This compound PGA_2PG->Glycolate_C PGLP Glycolate_P This compound Glycolate_C->Glycolate_P Transport PGA 3-PGA Glycerate_C Glycerate Glycerate_C->PGA Glycerate Kinase Glyoxylate Glyoxylate Glycolate_P->Glyoxylate GOX Glycine_P Glycine Glyoxylate->Glycine_P GGT/SGAT Glycine_M 2x Glycine Glycine_P->Glycine_M Transport Serine_P Serine Hydroxypyruvate Hydroxypyruvate Serine_P->Hydroxypyruvate SGAT Glycerate_P Glycerate Hydroxypyruvate->Glycerate_P HPR Glycerate_P->Glycerate_C Transport Serine_M Serine Glycine_M->Serine_M GDC CO2_NH3 CO2 + NH3 Glycine_M->CO2_NH3 GDC Serine_M->Serine_P Transport

Caption: The photorespiratory pathway of this compound metabolism.

Experimental Workflow for Analyzing this compound Metabolism

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_OrganelleIsolation Organelle Isolation cluster_Analysis Analysis Plant_Material Plant Tissue (e.g., leaves) Homogenization Homogenization Plant_Material->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Gradient Sucrose (B13894) Density Gradient Centrifugation Centrifugation->Gradient Fractions Isolated Organelles (Chloroplasts, Peroxisomes, Mitochondria) Gradient->Fractions Enzyme_Assays Enzyme Activity Assays (e.g., GOX, GDH) Fractions->Enzyme_Assays Metabolite_Analysis Metabolite Profiling (GC-MS, LC-MS) Fractions->Metabolite_Analysis Radiolabeling [14C]this compound Tracing Fractions->Radiolabeling

Caption: Workflow for studying this compound metabolism in organelles.

Experimental Protocols

Isolation of Cellular Organelles

A common method for separating chloroplasts, peroxisomes, and mitochondria is through isopycnic sucrose density gradient centrifugation.[9][13]

  • Homogenization: Leaf tissue is gently homogenized in a chilled grinding buffer to maintain organelle integrity.

  • Filtration and Differential Centrifugation: The homogenate is filtered to remove cell debris. A series of differential centrifugation steps are then used to pellet larger components, followed by the collection of the supernatant containing smaller organelles.

  • Sucrose Gradient Centrifugation: The supernatant is layered onto a discontinuous or continuous sucrose gradient and centrifuged at high speed. The different organelles will sediment to a position in the gradient that corresponds to their buoyant density.

  • Fraction Collection: The distinct bands corresponding to chloroplasts, peroxisomes, and mitochondria are carefully collected. The purity of the fractions should be assessed using marker enzyme assays (e.g., catalase for peroxisomes).[12]

Measurement of this compound Oxidase (GOX) Activity

GOX activity can be determined spectrophotometrically.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0), a chromogenic substrate that reacts with H₂O₂, and horseradish peroxidase.

  • Initiation of Reaction: The reaction is initiated by adding the isolated peroxisomal fraction and this compound.

  • Spectrophotometric Measurement: The rate of change in absorbance at a specific wavelength, corresponding to the formation of the colored product, is measured over time. This rate is proportional to the GOX activity.

Analysis of this compound and Related Metabolites by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for quantifying this compound and other photorespiratory intermediates.[8]

  • Metabolite Extraction: Metabolites are extracted from isolated organelles or whole tissue using a solvent such as ice-cold methanol.[8]

  • Derivatization: For GC-MS analysis, the extracted metabolites are often derivatized to increase their volatility and thermal stability.

  • Chromatographic Separation: The derivatized sample is injected into the GC or LC system, where the different metabolites are separated based on their physicochemical properties.

  • Mass Spectrometry Detection and Quantification: As the metabolites elute from the column, they are ionized and detected by the mass spectrometer. The abundance of each metabolite is quantified by comparing its peak area to that of an internal standard.[8]

Radiolabeling Studies with [14C]this compound

Radiolabeling experiments are used to trace the metabolic fate of this compound.

  • Incubation: Isolated organelles are incubated with [14C]this compound for a defined period.

  • Separation of Metabolites: The reaction is stopped, and the metabolites are extracted. The different radiolabeled products (e.g., glyoxylate, glycine, serine) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The amount of radioactivity in each separated metabolite is quantified using a scintillation counter or autoradiography, revealing the flux of carbon from this compound through the metabolic pathway.[9][12]

Conclusion

The metabolic fate of this compound is a highly compartmentalized and regulated process, primarily orchestrated through the photorespiratory pathway involving chloroplasts, peroxisomes, and mitochondria. While the peroxisome serves as the central processing hub for this compound oxidation and amination, the chloroplast is the site of its synthesis, and the mitochondrion is crucial for the final carbon recovery steps. The existence of alternative pathways, such as mitochondrial this compound oxidation, highlights the metabolic flexibility of plant cells. A thorough understanding of the distinct roles of each organelle, supported by robust experimental data, is paramount for developing strategies to enhance photosynthetic efficiency and for the rational design of novel agrochemicals.

References

PLGG1: The Primary Gatekeeper for Photorespiratory Carbon Shuttle into Chloroplasts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of PLGG1 as the Primary Chloroplastidic Glycolate/Glycerate Transporter

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PLGG1's function as the primary transporter of this compound and glycerate across the chloroplast membrane during photorespiration. We will delve into the experimental data that validates its primary role and compare its performance with known alternatives. Detailed experimental protocols for key validation experiments are provided to support the replication and further investigation of these findings.

Introduction to PLGG1 and Photorespiration

Photorespiration is a crucial metabolic pathway in C3 plants that recycles 2-phosphothis compound (B1263510) (2-PG), a toxic byproduct of RuBisCO's oxygenase activity. This intricate process spans multiple cellular compartments, including the chloroplast, peroxisome, and mitochondria, necessitating a series of transport steps for its intermediates. The export of this compound from the chloroplast and the import of glycerate are critical steps in this salvage pathway. For years, the molecular identity of the transporter responsible for this exchange remained elusive. Groundbreaking research has now firmly established Plastidial this compound/Glycerate Transporter 1 (PLGG1) as the key player in this process.[1][2]

Mutants lacking PLGG1 exhibit a classic photorespiratory phenotype, including impaired growth and photosynthesis under ambient CO2 conditions, which is alleviated in high CO2 environments.[1] These mutants accumulate significant levels of this compound and glycerate, providing strong evidence for PLGG1's role as the primary transporter for these metabolites across the chloroplast envelope.[1]

Comparative Performance Analysis: PLGG1 vs. Alternatives

While PLGG1 is the primary transporter for both this compound and glycerate, another transporter, Bile Acid Sodium Symporter 6 (BASS6) , has been identified as a facilitator of this compound export from the chloroplast.[2] However, BASS6 does not transport glycerate. The following tables summarize the quantitative data comparing the performance of wild-type (WT) Arabidopsis thaliana with mutants lacking PLGG1 (plgg1), BASS6 (bass6), and the double mutant (plgg1 bass6).

Table 1: Comparison of Photosynthetic Parameters
GenotypeConditionNet CO2 Assimilation Rate (A) (µmol m⁻² s⁻¹)Maximum Carboxylation Rate (Vcmax) (µmol m⁻² s⁻¹)Maximum Electron Transport Rate (Jmax) (µmol m⁻² s⁻¹)
Wild Type (Col-0) Ambient CO₂~12.5~70~140
plgg1 Ambient CO₂~6.0 (Approx. 50% reduction)[3][4]Significantly ReducedSignificantly Reduced
bass6 Ambient CO₂ReducedReducedReduced
plgg1 bass6 Ambient CO₂Additive reduction compared to single mutantsFurther reducedFurther reduced
Table 2: Relative Abundance of Photorespiratory Metabolites
GenotypeConditionThis compound (Fold Change vs. WT)Glycerate (Fold Change vs. WT)Glycine (Fold Change vs. WT)Serine (Fold Change vs. WT)
Wild Type (Col-0) Ambient CO₂1.01.01.01.0
plgg1 Ambient CO₂Significant Accumulation[1]Significant Accumulation[1]Accumulation[1]Accumulation[1]
bass6 Ambient CO₂Accumulation[2]No significant change[2]Accumulation[2]No significant change
plgg1 bass6 Ambient CO₂Higher accumulation than single mutants[2]Similar to plgg1Reverts to WT levels[2]Reverts to WT levels[2]

Visualizing the Photorespiratory Pathway and PLGG1's Role

The following diagrams illustrate the central role of PLGG1 in the photorespiratory pathway and the experimental workflow for its validation.

photorespiration_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBisCO RuBisCO Two_PG 2-Phosphothis compound RuBisCO->Two_PG O2 This compound This compound Two_PG->this compound PLGG1 PLGG1 This compound->PLGG1 BASS6 BASS6 This compound->BASS6 Glycerate Glycerate Three_PGA 3-PGA Glycerate->Three_PGA ATP Calvin_Cycle Calvin-Benson Cycle Three_PGA->Calvin_Cycle PLGG1->Glycerate Glycolate_p This compound PLGG1->Glycolate_p BASS6->Glycolate_p Glyoxylate Glyoxylate Glycolate_p->Glyoxylate Glycine_p Glycine Glyoxylate->Glycine_p Glycine_m Glycine Glycine_p->Glycine_m Serine_p Serine Hydroxypyruvate Hydroxypyruvate Serine_p->Hydroxypyruvate Glycerate_p Glycerate Hydroxypyruvate->Glycerate_p Glycerate_p->PLGG1 Serine_m Serine Glycine_m->Serine_m Serine_m->Serine_p CO2 CO2 Serine_m->CO2 NH3 NH3 Serine_m->NH3

Caption: The central role of PLGG1 in photorespiration.

experimental_workflow cluster_genetics Genetic Analysis cluster_phenotyping Phenotypic Analysis cluster_metabolomics Metabolomic Analysis cluster_transport_assays Transport Assays T_DNA_mutants Isolation of T-DNA knockout mutants (plgg1, bass6) Double_mutant Generation of double mutant (plgg1 bass6) T_DNA_mutants->Double_mutant Growth_analysis Growth comparison (WT vs. mutants) under ambient and high CO2 T_DNA_mutants->Growth_analysis Gas_exchange Gas Exchange Measurements (CO2 assimilation, Vcmax, Jmax) T_DNA_mutants->Gas_exchange Metabolite_extraction Metabolite Extraction from leaf tissue T_DNA_mutants->Metabolite_extraction GC_MS GC-MS or LC-MS analysis of photorespiratory intermediates Metabolite_extraction->GC_MS Chloroplast_isolation Isolation of intact chloroplasts Uptake_assay In vitro uptake assays with radiolabeled substrates ([14C]-glycolate, [14C]-glycerate) Chloroplast_isolation->Uptake_assay

Caption: Experimental workflow for validating PLGG1 function.

Detailed Experimental Protocols

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) as wild type. T-DNA insertion lines for plgg1 (e.g., SALK_053469) and bass6. Double mutants generated by crossing the single mutants.

  • Growth Conditions: Plants are grown on soil in controlled environment chambers with a 16-h light/8-h dark cycle at 22°C. For high CO₂ experiments, plants are grown in a chamber supplemented with 3000 ppm CO₂.

Gas Exchange Measurements
  • Instrumentation: A portable photosynthesis system (e.g., LI-6800, LI-COR Biosciences) is used.

  • Procedure:

    • Fully expanded leaves of 4- to 5-week-old plants are used.

    • The leaf is enclosed in the instrument's cuvette.

    • Environmental conditions in the cuvette are controlled: light intensity (e.g., 1000 µmol m⁻² s⁻¹), leaf temperature (25°C), and CO₂ concentration.

    • A/Ci Curves: The response of net CO₂ assimilation (A) to varying intercellular CO₂ concentrations (Ci) is measured. This allows for the calculation of Vcmax and Jmax.

    • Measurements are taken on plants grown under ambient and high CO₂ conditions, as well as on plants transferred from high to ambient CO₂.

Metabolite Analysis
  • Sample Collection: Leaf discs are harvested from plants at specific time points, immediately frozen in liquid nitrogen, and stored at -80°C.

  • Extraction:

    • Frozen leaf material is ground to a fine powder in liquid nitrogen.

    • Metabolites are extracted using a cold methanol:chloroform:water (2.5:1:1 v/v/v) solution.

    • The mixture is vortexed and centrifuged to separate the polar (methanol/water) and non-polar (chloroform) phases.

  • Analysis (GC-MS):

    • The polar extract is dried under vacuum.

    • The dried residue is derivatized using methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to make the metabolites volatile.

    • The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Metabolite identification and quantification are performed by comparing retention times and mass spectra to known standards.

In Vitro Chloroplast Transport Assay
  • Chloroplast Isolation:

    • Leaves from 4-week-old Arabidopsis plants are homogenized in a grinding buffer.

    • The homogenate is filtered through layers of Miracloth and centrifuged to pellet the chloroplasts.

    • The crude chloroplast pellet is further purified using a Percoll gradient.

    • Intact chloroplasts are collected from the gradient interface and washed.

  • Transport Assay:

    • The transport assay is initiated by adding isolated intact chloroplasts to a reaction mixture containing radiolabeled substrate (e.g., [¹⁴C]-glycolate or [¹⁴C]-glycerate).

    • The uptake of the radiolabeled substrate into the chloroplasts is measured over time.

    • The reaction is stopped at different time points by centrifuging the chloroplasts through a layer of silicone oil to separate them from the reaction medium.

    • The amount of radioactivity in the chloroplast pellet is determined by scintillation counting.

    • Transport kinetics (Km and Vmax) can be determined by measuring uptake at varying substrate concentrations.

Conclusion

The collective evidence from genetic, physiological, and metabolic studies unequivocally validates PLGG1 as the primary and essential transporter for both this compound and glycerate across the chloroplast envelope during photorespiration. While BASS6 contributes to this compound export, its inability to transport glycerate and the severe phenotype of the plgg1 mutant underscore the central role of PLGG1. The additive effect on the phenotype of the plgg1 bass6 double mutant further solidifies the distinct but cooperative roles of these transporters. Understanding the function and regulation of PLGG1 opens avenues for engineering more efficient photorespiration, a key target for improving crop yields. The detailed protocols provided herein serve as a foundation for researchers to further explore the intricacies of photorespiratory transport and its impact on plant metabolism and productivity.

References

The Evolutionary Tug-of-War: A Comparative Guide to the Glycolate Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways across different life forms is paramount. The glycolate metabolic pathway, a process central to photorespiration in photosynthetic organisms and with implications for human health, offers a compelling case study in evolutionary adaptation. This guide provides an in-depth comparison of this pathway's conservation and divergence across species, supported by experimental data and detailed protocols.

The this compound pathway is a fundamental metabolic route that processes this compound, a two-carbon molecule. In photosynthetic organisms like plants and algae, this pathway is intrinsically linked to photorespiration, a process that recycles the toxic byproduct of the oxygenase activity of RuBisCO.[1] However, the pathway is not exclusive to the green lineage; it is also present in various forms in bacteria, archaea, and animals, where it plays diverse roles, including detoxification and carbon metabolism.

A key evolutionary divergence in this pathway lies in the primary enzyme responsible for the oxidation of this compound to glyoxylate (B1226380). While land plants and some algae utilize this compound oxidase (GOX), a peroxisomal enzyme, many green algae and cyanobacteria employ a functionally analogous but evolutionarily distinct enzyme, this compound dehydrogenase (GDH).[2][3] This enzymatic dichotomy reflects different evolutionary strategies for managing this compound metabolism and has significant implications for the efficiency of photosynthesis and overall cellular metabolism.

Comparative Analysis of Key Enzymes: GOX vs. GDH

The choice between GOX and GDH appears to be a pivotal point in the evolution of the this compound pathway. GOX directly transfers electrons from this compound to oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by catalase.[1] In contrast, GDH is an O₂-independent enzyme that typically uses other electron acceptors.[2][4] This fundamental difference in their mechanism has profound effects on their kinetic properties and cellular localization.

EnzymeOrganismPhotosynthetic TypeKm (this compound, µM)kcat/Km (s-1mM-1)Substrate Specificity
This compound Oxidase (GOX) Amaranthus hypochondriacusC410-Higher for this compound
Pisum sativum (Pea)C3300-Oxidizes glyoxylate at ~35-40% of the rate with this compound
Spinacia oleracea (Spinach)C3-20High specificity for this compound
Homo sapiens (Human)-141 ± 1629 ± 3Oxidizes this compound, glyoxylate, and long-chain α-hydroxy acids
Chlamydomonas reinhardtii---Prefers L-lactate over this compound (functions as a lactate (B86563) oxidase)
This compound Dehydrogenase (GDH) Chlamydomonas reinhardtii---Utilizes D-lactate as an alternative substrate with similar efficiency to this compound
Synechocystis sp. PCC 6803---NAD+-dependent

Note: Kinetic parameters can vary depending on the experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.[4][5][6][7][8][9]

Evolutionary Trajectory of the this compound Pathway

The this compound metabolic pathway's evolutionary history is a fascinating story of adaptation. In cyanobacteria, the progenitors of chloroplasts, this compound metabolism is essential for survival in oxygenic atmospheres.[10] These organisms possess multiple routes for 2-phosphothis compound (B1263510) (the precursor to this compound) metabolism, including a plant-like C2 cycle and a bacterial-like glycerate pathway, and they utilize GDH for this compound oxidation.[6][10]

The transition from an aquatic to a terrestrial environment likely played a crucial role in the shift from GDH to GOX. Land plants, which evolved from streptophyte algae, predominantly use GOX.[2][3] This transition may have been driven by the higher oxygen concentrations in the terrestrial atmosphere and the need for a more efficient photorespiratory cycle. Interestingly, some green algae possess both GOX and GDH genes, suggesting a period of evolutionary experimentation.[11]

In non-photosynthetic organisms, the this compound pathway serves different purposes. In bacteria, it can be a means to utilize this compound as a carbon source. In mammals, this compound oxidase is involved in the metabolism of α-hydroxy acids and has been implicated in the production of oxalate, a key component of kidney stones.[12] Human GOX exhibits broad substrate specificity, acting on this compound, glyoxylate, and even long-chain α-hydroxy acids.[5]

Visualizing the this compound Metabolic Pathway

The core reactions of the this compound pathway, highlighting the divergence between GOX and GDH-utilizing organisms, can be visualized as follows:

Glycolate_Metabolism cluster_photoresp Photorespiration (in Chloroplast) cluster_glycolate_prod This compound Production cluster_gox GOX Pathway (e.g., Plants) cluster_gdh GDH Pathway (e.g., Cyanobacteria) RuBP Ribulose-1,5-bisphosphate RuBisCO RuBisCO RuBP->RuBisCO + O2 PGA 3-Phosphoglycerate TwoPG 2-Phosphothis compound This compound This compound TwoPG->this compound Phosphothis compound Phosphatase TwoPG->this compound RuBisCO->PGA RuBisCO->TwoPG Glyoxylate_GOX Glyoxylate This compound->Glyoxylate_GOX This compound Oxidase (GOX) This compound->Glyoxylate_GOX Glyoxylate_GDH Glyoxylate This compound->Glyoxylate_GDH This compound Dehydrogenase (GDH) This compound->Glyoxylate_GDH H2O2 H₂O₂ Further_Metabolism Further Metabolic Steps (e.g., C2 Cycle, Glycerate Pathway) Glyoxylate_GOX->Further_Metabolism To Glycine, Serine, etc. H2O2->Glyoxylate_GOX Catalase (detoxification) Glyoxylate_GDH->Further_Metabolism To Glycine, Serine, etc. Electron_Acceptor Electron Acceptor (e.g., NAD⁺) Reduced_Acceptor Reduced Acceptor (e.g., NADH) Electron_Acceptor->Reduced_Acceptor GDH

Core this compound Metabolic Pathway

Experimental Protocols

A thorough understanding of the this compound pathway relies on robust experimental methodologies. Below are summaries of key experimental protocols.

This compound Oxidase (GOX) Activity Assay

This assay measures the activity of GOX by quantifying the production of hydrogen peroxide (H₂O₂), which is coupled to a colorimetric reaction.

Materials:

  • Tissue homogenate or purified enzyme

  • Potassium phosphate (B84403) buffer (pH 7.0-8.0)

  • This compound solution (substrate)

  • Horseradish peroxidase (HRP)

  • O-dianisidine or other suitable chromogenic substrate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding the this compound solution.

  • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) over time.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

This compound Dehydrogenase (GDH) Activity Assay

This assay typically measures the reduction of an artificial electron acceptor in the presence of this compound.

Materials:

  • Cell extract or purified enzyme

  • Potassium phosphate buffer (pH 7.5-8.5)

  • This compound solution (substrate)

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the electron acceptor.

  • Add the enzyme sample to the mixture.

  • Initiate the reaction by adding the this compound solution.

  • Monitor the decrease in absorbance of the electron acceptor at its maximum absorbance wavelength (e.g., 600 nm for DCPIP) over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

Experimental Workflow for Comparative Kinetic Analysis

To obtain the comparative data presented in the table, a standardized experimental workflow is crucial.

Experimental_Workflow start Start: Select Organisms protein_extraction Protein Extraction or Enzyme Purification start->protein_extraction enzyme_assay Enzyme Activity Assay (GOX or GDH protocol) protein_extraction->enzyme_assay data_acquisition Spectrophotometric Data Acquisition (Varying substrate concentrations) enzyme_assay->data_acquisition data_analysis Data Analysis (Michaelis-Menten kinetics) data_acquisition->data_analysis results Determine Km and Vmax data_analysis->results comparison Comparative Analysis of Kinetic Parameters results->comparison

Workflow for Kinetic Analysis

Conclusion

The evolutionary conservation of the this compound metabolic pathway underscores its fundamental importance across diverse life forms. The divergence in the primary oxidizing enzyme, from GDH in cyanobacteria and many algae to GOX in land plants and other lineages, represents a key adaptation to changing environmental conditions and metabolic demands. For researchers in drug development, understanding these enzymatic differences, particularly the broad substrate specificity of human GOX, may offer opportunities for targeted therapeutic interventions. Further comparative genomic and kinetic studies will continue to illuminate the intricate evolutionary history and functional significance of this vital metabolic route.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Glycolate and its acidic form, glycolic acid, are common reagents that require careful handling from acquisition to disposal. Improper disposal can endanger personnel, damage the environment by contaminating soil and groundwater, and lead to significant legal and financial penalties.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound waste, ensuring a safe laboratory environment and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Mishandling glycolic acid can cause severe skin burns and serious eye damage.[2][3]

  • Eye Protection : Wear safety glasses or chemical splash goggles.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[4]

  • Body Protection : A standard laboratory coat is required to protect against splashes.[4]

  • Respiratory Protection : If working with powders or creating aerosols, use a dust mask or handle within a chemical fume hood.[3][4]

In the event of a spill, contain it with an absorbent material like sand or vermiculite.[5] The spill can then be neutralized with a mild base such as sodium bicarbonate before cleanup.[5]

Key Disposal Parameters and Regulatory Data

Adherence to regulations set by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[1][5] The primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[6]

ParameterGuidelineRegulatory Context
Waste Characterization Must be evaluated to determine if it is hazardous. Used this compound may be contaminated with heavy metals (e.g., lead, cadmium) or other residues.[6]A waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Glycolic acid's corrosive nature (pH) can classify it as a RCRA hazardous waste.[7][8]
Hazardous Waste Labeling Containers must be clearly marked with the words "Hazardous Waste," the full chemical name, and the accumulation start date.[6][9]Required by RCRA standards to ensure proper handling, tracking, and disposal.
Accumulation Time Limits Time limits for on-site storage can be 90, 180, or 270 days before shipment to a licensed facility.[6]Dependent on the laboratory's hazardous waste generator status as defined by the EPA.
Container Requirements Use original or compatible, corrosion-resistant (e.g., glass, HDPE), and securely sealed containers.[5][6]Prevents leaks, spills, and dangerous reactions with incompatible container materials.

Step-by-Step this compound Disposal Protocol

The fundamental principle of laboratory waste management is to have a disposal plan in place before any experiment begins.[10] Never dispose of this compound or glycolic acid down the drain or in the regular trash unless it has been neutralized and verified as permissible by local regulations and your institution's Environmental Health and Safety (EHS) office.[1][11]

Step 1: Waste Characterization

The first and most critical step is to determine if your this compound waste is hazardous.[6]

  • Unused this compound : In its pure form, glycolic acid is considered a hazardous material due to its corrosive properties.[5][7]

  • Used this compound : If the this compound has been used in an experimental process, it may be contaminated with other hazardous materials, such as heavy metals.[6] Laboratory analysis, such as the Toxicity Characteristic Leaching Procedure (TCLP), may be required to make a formal determination.[6]

Step 2: Waste Segregation and Collection

Collect all this compound waste in a designated, compatible, and leak-proof container.[9]

  • Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[1]

  • Keep the waste container sealed when not in use.[8]

Step 3: On-Site Neutralization (If Permitted)

For waste that is hazardous solely due to its corrosive (acidic) nature, neutralization may be an option. This procedure must be approved by your institution's EHS department and comply with local wastewater regulations.[1]

Protocol for Neutralization of Aqueous Glycolic Acid Waste:

  • Preparation : Perform the procedure in a well-ventilated area or a chemical fume hood. Ensure an acid spill kit is readily available.

  • Dilution : If the glycolic acid solution is concentrated, slowly add it to a large volume of cold water in a suitable container (e.g., a large beaker or carboy). Never add water to acid.

  • Select Base : Prepare a solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).

  • Slow Addition : While stirring the diluted acid solution, slowly and carefully add the basic solution in small increments. The neutralization reaction is exothermic and will release carbon dioxide gas, causing effervescence. Add the base slowly to control the reaction rate.

  • Monitor pH : Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue adding the base until the pH is within the neutral range (typically 6.0-8.0, as specified by your local wastewater authority).

  • Final Disposal : Once neutralized and confirmed to be non-hazardous, and with explicit permission from local authorities, the solution may be eligible for drain disposal.[1] Otherwise, it must be disposed of as chemical waste.

Step 4: Labeling and Storage

Properly labeled waste is essential for safety and compliance.

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include: "Hazardous Waste," the full chemical name ("this compound Waste" or "Glycolic Acid Waste"), the specific hazardous components, and the date accumulation started.[6]

  • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials and general traffic.[10] Use secondary containment, such as a tray, to catch any potential leaks.[10]

Step 5: Final Disposal

The final step is to transfer the waste to a certified hazardous waste facility.

  • Contact your institution's EHS department to arrange for the pickup of the hazardous waste.[12]

  • Complete all necessary waste disposal manifests and forms as required.[9]

  • Waste will be collected by a licensed professional waste disposal service for transport and final disposal, which is often high-temperature incineration.[2][12]

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.

GlycolateDisposalWorkflow start This compound Waste Generated characterize Step 1: Characterize Waste (Pure Acid or Contaminated?) start->characterize is_hazardous Is Waste Hazardous (Corrosive or Toxic Contaminants)? characterize->is_hazardous collect_non_haz Collect as Non-Hazardous Waste is_hazardous->collect_non_haz No collect_haz Step 2: Collect in Labeled, Compatible Container is_hazardous->collect_haz Yes dispose_non_haz Dispose via Approved Non-Hazardous Route collect_non_haz->dispose_non_haz neutralization_allowed Is On-Site Neutralization Permitted by EHS & Local Regs? collect_haz->neutralization_allowed neutralize Step 3: Perform Neutralization Protocol neutralization_allowed->neutralize Yes store Step 4: Store in Satellite Accumulation Area neutralization_allowed->store No verify_neutral Verify pH is Neutral & Waste is Non-Hazardous neutralize->verify_neutral verify_neutral->dispose_non_haz Yes verify_neutral->store No (Still Hazardous) final_disposal Step 5: Arrange Pickup by Licensed Waste Contractor store->final_disposal

Caption: Decision workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistics for Handling Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of glycolate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety Goggles or GlassesWear tightly fitting safety goggles with side-shields. A face shield may be required for large quantities or when there is a splash hazard.[1]
Skin Protection GlovesChemical-impermeable gloves are required. Nitrile gloves are a suitable choice. Always inspect gloves for tears or holes before use and dispose of contaminated gloves after use.[1][2][3]
Lab Coat/ClothingWear an impervious lab coat or protective clothing to cover as much skin as possible.[2][3]
ShoesWear closed-toe and closed-heel shoes that cover the entire foot.[2]
Respiratory Protection RespiratorUse in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2][4]

Operational Plan for Handling this compound

Follow this step-by-step guidance for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably using a laboratory fume hood or other mechanical exhaust system to minimize vapor inhalation.[1][4]

  • Confirm that an eyewash station and safety shower are readily accessible and in good working order.[4]

  • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.[4]

2. Safe Handling Practices:

  • Don the appropriate PPE as specified in the table above.

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not breathe mist, gas, or vapors.[2]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Keep the container tightly closed when not in use.[3][5][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents, and highly alkaline or acidic materials to prevent exothermic reactions.[2][7]

First-Aid Measures

In the event of exposure to this compound, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush the eye(s) with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[3] Promptly wash the contaminated skin with soap and water for at least 15 minutes.[8][10] If irritation persists, get medical attention.
Inhalation Move the exposed person to fresh air at once.[10] If breathing is difficult or symptoms such as headache or dizziness persist, seek medical attention.[8]
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water.[5] If the person is conscious, have them drink water. Seek immediate medical attention.[10]

Spill Management and Disposal Plan

Proper spill management and disposal of this compound are essential to prevent environmental contamination and ensure a safe laboratory environment.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation of the area.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the material from entering waterways.[1][5]

  • Clean-up: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or a universal binding agent.[4] Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[1][4]

  • Decontaminate: Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal Plan:

  • Waste Characterization: Determine if the waste this compound is hazardous, which may require laboratory analysis like the Toxicity Characteristic Leaching Procedure (TCLP).[12]

  • Chemical Disposal: Dispose of this compound waste and contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the product to enter drains or the sewage system.[1][12]

  • Contaminated Packaging: Uncleaned packaging should be disposed of in the same manner as the product itself.[1] Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste, before being recycled or disposed of.[13]

This compound Spill Response Workflow

G cluster_spill This compound Spill Detected spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Ventilation ppe->ventilate contain Contain Spill & Cover Drains ventilate->contain absorb Absorb with Inert Material contain->absorb collect Collect into Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for a safe and effective response to a this compound spill.

References

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